5-Amino-2-methylpyrimidine
Description
The exact mass of the compound 2-Methylpyrimidin-5-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-7-2-5(6)3-8-4/h2-3H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPRNGGSKJHOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304310 | |
| Record name | 2-Methylpyrimidin-5-amine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID20304310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39889-94-6 | |
| Record name | 39889-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methylpyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpyrimidin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Aminopyrimidine Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Chemical Properties of 5-Amino-2-methylpyrimidine
The pyrimidine ring is a foundational heterocyclic motif in medicinal and materials chemistry. As an essential component of nucleobases like cytosine, thymine, and uracil, its biological significance is profound. In drug discovery, the aminopyrimidine scaffold is a "privileged structure," frequently appearing in approved therapeutics targeting a wide range of diseases, from cancers to cardiovascular and infectious diseases.[1][2] Its utility stems from the unique arrangement of nitrogen atoms, which act as hydrogen bond acceptors and donors, facilitating precise interactions with biological targets.[3]
This guide focuses on a specific, yet important, derivative: This compound (CAS No. 39889-94-6). While not as extensively documented as some of its isomers, this compound represents a valuable building block for chemical synthesis. Its distinct substitution pattern—an amino group at the 5-position and a methyl group at the 2-position—offers a unique electronic and steric profile for researchers exploring novel molecular architectures. This document provides a comprehensive overview of its known properties, a plausible synthetic strategy based on established heterocyclic chemistry principles, its expected spectroscopic signature, and its potential applications for researchers in drug development and materials science.
Core Chemical and Physical Properties
This compound is a solid, water-soluble organic compound that serves primarily as a chemical intermediate.[4] While extensive experimental data is not widely published, its fundamental properties can be summarized from supplier data and computational models.
| Property | Value | Source |
| IUPAC Name | 2-Methylpyrimidin-5-amine | [5] |
| Synonyms | This compound, 2-Methyl-5-pyrimidinamine | [4][5][6] |
| CAS Number | 39889-94-6 | [4][5][6] |
| Molecular Formula | C₅H₇N₃ | [4][5] |
| Molecular Weight | 109.13 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in water | [4] |
Synthesis and Reactivity
The synthesis of substituted aminopyrimidines is a well-established field in heterocyclic chemistry.[7][8] For this compound, a logical and efficient synthetic route can be designed starting from more readily available precursors. The causality behind this proposed pathway lies in the controlled manipulation of directing groups on the pyrimidine ring.
Proposed Synthetic Pathway
A plausible synthesis involves a two-step process starting from 5-Amino-4,6-dichloro-2-methylpyrimidine, which involves a reductive dehalogenation. This precursor is accessible and allows for the targeted removal of the chloro groups without affecting the core aminopyrimidine structure.
Caption: Proposed synthesis workflow for this compound.
Mechanistic Rationale and Experimental Causality
-
Choice of Starting Material: 5-Amino-4,6-dichloro-2-methylpyrimidine is an ideal precursor. The electron-withdrawing chloro groups activate the ring, but their primary purpose here is to serve as leaving groups. The amino group at the C5 position is less likely to be displaced compared to the halogens at the activated C4 and C6 positions.
-
Reductive Dehalogenation: This is a classic and reliable method in organic synthesis for removing halogen atoms from aromatic rings.
-
Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency and selectivity in hydrogenation and dehalogenation reactions. The palladium surface facilitates the oxidative addition of the C-Cl bond and the subsequent hydrogenolysis.
-
Hydrogen Source: Molecular hydrogen (H₂) is the most common reagent. Alternatively, transfer hydrogenation using agents like ammonium formate can be employed for operational simplicity and safety.
-
Base: A base such as triethylamine (Et₃N) or sodium acetate is crucial. It acts as a scavenger for the HCl that is generated during the reaction, preventing protonation of the basic aminopyrimidine ring which could deactivate the substrate or poison the catalyst.
-
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on standard methods for reductive dehalogenation.[9]
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-Amino-4,6-dichloro-2-methylpyrimidine (10 mmol, 1.78 g).
-
Solvent and Reagents: Add 100 mL of ethanol, followed by triethylamine (22 mmol, 3.0 mL). Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10 mol%, ~1.0 g) to the solution under a gentle stream of nitrogen to prevent ignition of the dry catalyst in air.
-
Reaction Execution: Securely attach a balloon filled with hydrogen gas (H₂) to the top of the condenser. Evacuate the flask with a vacuum and backfill with nitrogen three times. Finally, replace the nitrogen atmosphere with hydrogen from the balloon.
-
Heating and Monitoring: Heat the reaction mixture to 60°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Workup: Cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with an additional 20 mL of ethanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a minimal amount of hot ethanol or by column chromatography on silica gel to yield the final product, this compound.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple and highly informative.
-
Methyl Protons (-CH₃): A sharp singlet appearing around δ 2.3-2.5 ppm. This signal is a singlet because there are no adjacent protons to cause splitting.
-
Aromatic Protons (C4-H and C6-H): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single sharp singlet further downfield, likely in the δ 8.0-8.5 ppm region.
-
Amino Protons (-NH₂): A broad singlet, typically in the δ 4.0-5.5 ppm range. The chemical shift of this peak is highly dependent on solvent and concentration, and it may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reflect the four unique carbon environments.
-
Methyl Carbon (-CH₃): An upfield signal around δ 20-25 ppm.
-
C5 (bearing -NH₂): This carbon's signal will be shifted upfield by the electron-donating amino group, likely appearing around δ 120-130 ppm.
-
C4 and C6: These equivalent carbons will appear downfield due to the influence of the ring nitrogens, expected in the δ 155-160 ppm range.
-
C2 (bearing -CH₃): This carbon will be the most downfield signal due to being bonded between two nitrogen atoms, likely appearing at δ > 160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic peaks for the amino and aromatic functionalities.
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N-H Stretching: Two distinct, sharp-to-medium peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.
-
C=N and C=C Stretching: A series of sharp absorption bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.
-
N-H Bending: A notable scissoring vibration for the primary amine around 1600-1640 cm⁻¹.
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A strong peak is expected at m/z = 109, corresponding to the molecular weight of the compound.
-
Fragmentation: Key fragmentation pathways would likely involve the loss of HCN (m/z 82) from the pyrimidine ring or the loss of a methyl radical (m/z 94), which are common fragmentation patterns for methyl-substituted nitrogen heterocycles.
Applications in Research and Drug Development
The true value of this compound lies in its potential as a versatile chemical building block. The aminopyrimidine core is central to numerous FDA-approved drugs, and this specific isomer offers chemists a unique starting point for creating novel derivatives.[1][3]
-
Scaffold for Kinase Inhibitors: Many successful kinase inhibitors, such as Imatinib, feature an aminopyrimidine core that directs the molecule into the ATP-binding pocket of the target enzyme. The amino group can be functionalized to build out vectors that target specific regions of the kinase, enhancing potency and selectivity.
-
Bioisosteric Replacement: The pyrimidine ring can serve as a bioisostere for a phenyl ring, often improving physicochemical properties like solubility while maintaining key binding interactions.
-
Intermediate for Fused Heterocycles: The amino group is a synthetic handle for constructing fused ring systems, such as purines, pteridines, or triazolopyrimidines, which are themselves important pharmacophores.[11]
-
Agrochemicals and Materials Science: Beyond pharmaceuticals, substituted pyrimidines are used in the development of herbicides, fungicides, and functional organic materials.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aminopyrimidine derivatives should be observed.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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Khan, I., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 26(11), 3333. Available at: [Link]
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Kobarfard, F., et al. (2013). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Research, 12(2), 169-176. Available at: [Link]
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Ahmad, A., et al. (2014). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Journal of Chemistry, 2014, 852393. Available at: [Link]
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Mikhailov, A. S., et al. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. The Journal of Organic Chemistry, 73(17), 6859-6862. Available at: [Link]
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Mikhailov, A. S., et al. (2008). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry, 73(17), 6859-6862. Available at: [Link]
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Banu, H., et al. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews, 22(2), 1565-1579. Available at: [Link]
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001Chemical. (n.d.). CAS No. 39889-94-6, 2-Methylpyrimidin-5-amine. Retrieved from [Link]
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ChemBK. (2024). 5-Methyl-2-aminopyrimidine. Retrieved from [Link]
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Kumar, D., et al. (2013). Synthesis, characterization and fungicidal activity of novel 2-aminopyrimidine Schiff bases. Journal of the Serbian Chemical Society, 78(9), 1293-1302. Available at: [Link]
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PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]
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Al-Ostath, A., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(23), 8235. Available at: [Link]
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Kukkonen, E., et al. (2020). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 20(4), 2667-2677. Available at: [Link]
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Wiley. (n.d.). Journal of Heterocyclic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-2-methylpyridine. Retrieved from [Link]
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Loba Chemie. (2021). 2-AMINO-5-METHYLPYRIDINE For Synthesis. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]
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Ostrovskyi, D., et al. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 6, 62. Available at: [Link]
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Whittaker, N., & Jones, T. S. G. (1951). A new synthesis and the chemical properties of 5-aminopyrimidine. Journal of the Chemical Society, 1565-1570. Available at: [Link]
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An In-Depth Technical Guide to the Structural Elucidation of 5-Amino-2-methylpyrimidine
Preamble: The Imperative of Structural Certainty in Drug Discovery
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, forming the core of numerous biologically active molecules.[1] The precise arrangement of atoms and functional groups on this heterocyclic ring dictates the molecule's physicochemical properties, its interaction with biological targets, and ultimately, its therapeutic efficacy and safety profile.[2] Therefore, the unambiguous structural elucidation of novel pyrimidine derivatives, such as 5-amino-2-methylpyrimidine, is not merely a procedural step but a fundamental prerequisite for advancing new therapeutic agents. This guide provides a comprehensive, technically-grounded framework for the structural characterization of this compound, leveraging a multi-faceted analytical approach. It is designed for researchers, scientists, and drug development professionals who require not just procedural steps, but a deep understanding of the causality behind experimental choices.
Foundational Strategy: A Multi-Technique, Self-Validating Approach
The elucidation of a molecular structure is akin to solving a complex puzzle. Relying on a single analytical technique can lead to ambiguity and, in the worst case, incorrect structural assignment. A robust and trustworthy characterization relies on the convergence of data from multiple, orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system. For this compound, our strategy integrates three core techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise connectivity of atoms and establish the carbon-hydrogen framework.
The workflow for this integrated approach is outlined below.
Caption: Integrated workflow for the structural elucidation of this compound.
Mass Spectrometry: The First Checkpoint
Expertise & Experience: Mass spectrometry serves as our initial and most crucial checkpoint. It provides the molecular weight of the compound, which is a fundamental piece of information. High-resolution mass spectrometry (HRMS) further refines this by providing a highly accurate mass measurement, allowing for the confident determination of the elemental formula.[3] This is the first test of any proposed structure; if the mass doesn't match, the structure is incorrect.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrument Calibration: Calibrate the mass spectrometer using a suitable reference compound (e.g., perfluorotributylamine - PFTBA) to ensure high mass accuracy across the desired m/z range.[3]
-
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI). This is a "hard" ionization technique that provides valuable fragmentation data, which can be used to piece together the structure.[4]
-
Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.
-
Mass Range: Scan from m/z 40 to 200 to ensure capture of the molecular ion and key fragments.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺·).
-
Analyze the isotopic pattern to confirm the presence and number of nitrogen atoms.
-
Propose elemental formulas for the molecular ion using the accurate mass measurement (typically within 5 ppm error).
-
Interpret the major fragmentation peaks to gain structural insights.[5]
-
Data Presentation & Interpretation
The molecular formula for this compound is C₅H₇N₃.
| Parameter | Expected Value | Rationale & Interpretation |
| Molecular Weight | 109.13 g/mol | Calculated from the atomic weights of C, H, and N. |
| Molecular Ion (M⁺·) | m/z = 109 | The presence of an odd number of nitrogen atoms results in an odd nominal molecular mass, consistent with the Nitrogen Rule.[6] |
| High-Resolution Mass | 109.0640 | This value allows for the unambiguous determination of the elemental formula C₅H₇N₃. |
| Key Fragment Ion | m/z = 108 | Loss of a hydrogen radical (M-1), a common fragmentation for amines.[7] |
| Key Fragment Ion | m/z = 94 | Loss of a methyl radical (M-15) from the molecular ion. |
| Key Fragment Ion | m/z = 82 | Potential loss of HCN from the pyrimidine ring, a characteristic fragmentation pathway for nitrogen heterocycles.[8] |
Infrared Spectroscopy: Functional Group Identification
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups within a molecule.[9] For this compound, we are specifically looking for evidence of the amine (N-H) bonds and the aromatic-like C=N and C=C bonds of the pyrimidine ring. The absence of certain peaks (e.g., a strong C=O stretch) is as informative as the presence of others.[10]
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
Thin Film Method: Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., acetone). Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[2]
-
ATR Method: Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure to ensure good contact.[11]
-
-
Background Scan: Perform a background scan with no sample in the beam path (or with a clean salt plate/ATR crystal). This is crucial to subtract the absorbance from atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Data Presentation & Interpretation
| Wavenumber (cm⁻¹) | Expected Appearance | Assignment | Rationale & Interpretation |
| 3400–3250 | Two medium peaks | N-H asymmetric & symmetric stretching | The presence of two distinct peaks in this region is characteristic of a primary amine (-NH₂).[12] |
| 3100–3000 | Weak to medium peaks | Aromatic C-H stretching | Corresponds to the C-H bonds on the pyrimidine ring. |
| 3000–2850 | Weak to medium peaks | Aliphatic C-H stretching | Corresponds to the C-H bonds of the methyl group. |
| ~1650 | Medium to strong peak | N-H scissoring (bending) | Confirms the presence of the primary amine group. |
| 1600–1450 | Multiple strong peaks | C=C and C=N stretching | These absorptions are characteristic of the pyrimidine ring vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Experience: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[13] ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. The combination of these, often supplemented with 2D NMR experiments, allows for the unambiguous assembly of the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5–10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amine group.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, well-resolved peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Integrate the signals to determine the relative ratios of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).
-
Data Presentation & Interpretation
The structure of this compound with atom numbering for NMR assignment is shown below.
Caption: Structure and numbering scheme for this compound.
Expected ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |
| ~8.0 | Singlet | 2H | H-4, H-6 | The two protons on the pyrimidine ring are in identical chemical environments, appearing as a single peak. Their downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. |
| ~5.5 | Broad Singlet | 2H | -NH₂ | The protons of the amino group are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and temperature. |
| ~2.3 | Singlet | 3H | -CH₃ | The methyl group protons appear as a singlet as there are no adjacent protons to couple with. |
Expected ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Interpretation |
| ~165 | C-2 | This carbon is attached to two nitrogen atoms and the methyl group, resulting in a significant downfield shift. |
| ~158 | C-4, C-6 | These two carbons are equivalent and are deshielded by the adjacent ring nitrogens. |
| ~135 | C-5 | The carbon attached to the amino group. The amino group has a shielding effect compared to the other ring carbons. |
| ~24 | -CH₃ | Typical chemical shift for a methyl group attached to an sp²-hybridized carbon in a heterocyclic system. |
Conclusion: Synthesizing a Definitive Structural Assignment
The structural elucidation of this compound is achieved through the logical and systematic integration of data from mass spectrometry, IR spectroscopy, and NMR spectroscopy.
-
Mass Spectrometry establishes the correct molecular formula of C₅H₇N₃ (MW = 109.13).
-
IR Spectroscopy confirms the presence of a primary amine (-NH₂) group and the pyrimidine ring .
-
NMR Spectroscopy provides the definitive connectivity, showing a methyl group , an amino group , and two equivalent protons on a pyrimidine ring, consistent with the proposed structure.
The convergence of these independent lines of evidence provides a high degree of confidence in the assigned structure. This self-validating, multi-technique approach is a cornerstone of modern chemical analysis, ensuring the scientific integrity required for advancing research and development in the pharmaceutical sciences.
References
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Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. RSC. Retrieved from [Link]
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Wäschenbach, L., et al. (2017). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 409(28), 6545-6563. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
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Purohit, P., & Gupta, R. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 450-452. Retrieved from [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
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SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
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ResearchGate. (2010). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Retrieved from [Link]
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Kwame Nkrumah University of Science and Technology. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]
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International Journal of Pharmaceutical and Bio-Medical Science. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]
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MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]
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CrystEngComm. (2015). Examining intermolecular interactions in crystal structures of amide-substituted 2-aminopyrimidine derivatives. Retrieved from [Link]
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ResearchGate. (2021). The structure of N-(5-aminopyrimidin-2-yl)-N-methyl-2-methoxymethylaniline in solid state (X-ray crystallography) and in solution (NMR) and determination of its protonation site. Retrieved from [Link]
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Brieflands. (2016). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Retrieved from [Link]
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A-Z Guide to Spectroscopic Analysis of 5-Amino-2-methylpyrimidine
Abstract: The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical and pharmaceutical research.[1] For heterocyclic compounds such as 5-Amino-2-methylpyrimidine, a key building block in medicinal chemistry, a combination of spectroscopic techniques provides the necessary evidence to verify molecular structure and purity. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by detailed experimental protocols and expert interpretation.
Introduction: The Molecular Blueprint
This compound is a vital heterocyclic amine prevalent in the synthesis of bioactive molecules and pharmaceutical agents.[2][3] Its structural integrity is paramount to the efficacy and safety of downstream applications. Spectroscopic methods are indispensable for creating a detailed molecular "blueprint," allowing for unambiguous identification and quality assessment.[1] This document serves as a technical resource for researchers, offering a comprehensive examination of the compound's characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework
NMR spectroscopy provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms, enabling the elucidation of the carbon-hydrogen framework.[1]
Molecular Structure for NMR Assignment
For clarity in the following sections, the atoms of this compound are numbered as shown below. This standardized numbering is crucial for accurate signal assignment.
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule.
Interpretation & Causality: The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ typically displays three distinct signals. The two aromatic protons on the pyrimidine ring (H4 and H6) are chemically equivalent due to the molecule's symmetry, resulting in a single, sharp singlet. Its downfield chemical shift (around 8.0 ppm) is characteristic of protons attached to an electron-deficient aromatic ring. The protons of the amino group (-NH₂) appear as a broad singlet, as their chemical shift can be variable and they often undergo exchange with trace amounts of water in the solvent. The methyl group (-CH₃) protons appear as a sharp singlet further upfield, consistent with an alkyl group attached to an aromatic system.
Table 1: ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.02 | Singlet | 2H | H4, H6 |
| ~5.95 | Broad Singlet | 2H | -NH₂ |
| ~2.35 | Singlet | 3H | -CH₃ (C7) |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) within a clean, dry NMR tube. Ensure complete dissolution.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent.
-
Shimming: The magnetic field is automatically shimmed to achieve maximum homogeneity, which is critical for high-resolution spectra.
-
Acquisition: A standard one-dimensional ¹H pulse program is executed. Typically, 16 to 64 scans are acquired to ensure a good signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. The spectrum is then referenced to the residual solvent peak (DMSO at δ 2.50 ppm).
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides insight into the carbon framework of the molecule.
Interpretation & Causality: The proton-decoupled ¹³C NMR spectrum will show four distinct signals corresponding to the four unique carbon environments. The C2 carbon, being attached to two nitrogen atoms and the methyl group, is significantly deshielded and appears furthest downfield. The C4 and C6 carbons are equivalent and appear as a single peak. The C5 carbon, bearing the amino group, is observed at a distinct chemical shift. Finally, the methyl carbon (C7) is the most shielded and appears at the highest field (lowest ppm value), which is typical for sp³-hybridized carbons.
Table 2: ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~162.1 | C2 | Attached to two electronegative N atoms. |
| ~152.5 | C4, C6 | Equivalent aromatic carbons adjacent to N atoms. |
| ~120.8 | C5 | Carbon bearing the electron-donating amino group. |
| ~24.7 | C7 (-CH₃) | Typical sp³ methyl carbon attached to an aromatic ring. |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Tune the spectrometer's probe to the ¹³C frequency.
-
Acquisition: A standard one-dimensional ¹³C experiment with proton decoupling (e.g., zgpg30) is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Processing: The data is processed similarly to the ¹H spectrum (Fourier transformation, phasing, and baseline correction). The spectrum is referenced to the solvent peak (DMSO-d₆ at δ 39.52 ppm).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a powerful tool for identifying the presence of specific functional groups by measuring the vibrations of chemical bonds.[1]
Interpretation & Causality: The IR spectrum of this compound provides clear evidence for its key functional groups. The most prominent features are the sharp, distinct peaks in the 3200-3400 cm⁻¹ region, which correspond to the symmetric and asymmetric stretching vibrations of the primary amine (N-H) bonds. The presence of the pyrimidine ring is confirmed by C=N and C=C stretching vibrations within the aromatic region (1500-1650 cm⁻¹). The C-H stretching of the methyl group and aromatic ring are observed around 2900-3100 cm⁻¹.
Table 3: Key IR Absorption Bands for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3430 - 3300 | Strong, Sharp | N-H | Asymmetric & Symmetric Stretch |
| ~3050 | Medium | Aromatic C-H | Stretch |
| ~2950 | Medium | Methyl C-H | Stretch |
| ~1630 | Strong | C=N | Ring Stretch |
| 1580 - 1450 | Strong-Medium | C=C | Aromatic Ring Stretch |
| ~1380 | Medium | C-H | Methyl Bend |
Experimental Protocol: IR Spectrum Acquisition (ATR Method)
-
Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Acquisition: Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal. Initiate the scan. The instrument typically co-adds 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance IR spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern.[1]
Interpretation & Causality: Under Electron Ionization (EI) conditions, this compound will readily lose an electron to form the molecular ion (M⁺), which will be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (109.13 g/mol ). A key fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule from the pyrimidine ring, a common process for nitrogen heterocycles, leading to a significant fragment ion.
Table 4: MS Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 109 | High | [M]⁺ (Molecular Ion) |
| 82 | Moderate | [M - HCN]⁺ |
| 67 | Low | Further fragmentation |
Fragmentation Pathway Diagram
Caption: Primary fragmentation pathway of this compound in EI-MS.
Experimental Protocol: Mass Spectrum Acquisition (EI-MS)
-
Sample Introduction: A minute quantity of the sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Conclusion
The collective data from NMR, IR, and MS provides a robust and self-validating spectroscopic profile for this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon-hydrogen framework, IR spectroscopy validates the presence of the critical amine and pyrimidine functional groups, and mass spectrometry confirms the molecular weight and provides insight into its structural stability. This multi-technique approach is essential for ensuring the identity, purity, and quality of this compound in research and development settings.
References
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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5-Amino-2-methylpyrimidine CAS number and identifiers
An In-Depth Technical Guide to 5-Amino-2-methylpyrimidine: Properties, Synthesis, and Applications in Research and Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While this molecule itself is a specific building block, its structural motif is central to a wide array of biologically active compounds. This document will delve into its fundamental identifiers, physicochemical properties, synthetic routes, and its role as a scaffold in the development of novel therapeutics. We will also explore the broader context of aminopyrimidines to provide field-proven insights for researchers, scientists, and drug development professionals.
Core Identifiers and Chemical Identity
Precise identification of a chemical entity is the foundation of all scientific research and development. For this compound, several key identifiers are used to ensure unambiguous communication and sourcing.
The primary identifier is the CAS (Chemical Abstracts Service) Registry Number, which is unique to this specific chemical structure.
Table 1: Core Identifiers for this compound
| Identifier | Value |
| CAS Number | 39889-94-6[1] |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol [1] |
| IUPAC Name | 2-methylpyrimidin-5-amine |
| Canonical SMILES | CC1=NC=C(C=N1)N |
| InChI Key | Not readily available |
It is crucial for researchers to distinguish this compound from its isomers, which may have vastly different chemical and biological properties. Notable isomers include 2-Amino-5-methylpyrimidine (CAS 50840-23-8)[] and 4-Amino-2-methylpyrimidine. Furthermore, related structures such as 4-Amino-5-aminomethyl-2-methylpyrimidine (an important intermediate in Vitamin B1 synthesis) should not be confused with the title compound[3][4].
Physicochemical Properties and Characterization
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While extensive experimental data for this compound is not widely published, we can infer key characteristics based on its structure and data from related aminopyrimidines.
Table 2: Predicted and Known Physicochemical Properties
| Property | Value/Information | Source/Rationale |
| Appearance | Likely a solid at room temperature | Based on related aminopyrimidines |
| Purity | Commercially available up to 95% | [1] |
| Melting Point | 153-155 °C for the related 2-Amino-5-methylpyrimidine | [5] |
| Boiling Point | Not readily available | |
| Solubility | Expected to have some solubility in water and polar organic solvents | The amino and pyrimidine groups can participate in hydrogen bonding. |
Analytical Characterization
For any research application, verification of the compound's identity and purity is paramount. Standard analytical techniques for the characterization of this compound and related compounds include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure, including the positions of the methyl and amino groups on the pyrimidine ring.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A well-developed HPLC method is critical for quality control in both research and manufacturing settings. For related amino acids and nucleotides, HPLC with fluorescence detection (HPLC-FLD) after derivatization is a common analytical method[6].
Synthesis of Aminopyrimidine Scaffolds
The synthesis of substituted aminopyrimidines is a well-established field in organic chemistry, driven by their utility as pharmaceutical intermediates. While a specific, scalable synthesis for this compound is not prominently featured in the literature, general methods for producing such scaffolds are applicable.
A common and versatile approach involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted amidine.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for producing substituted 2-aminopyrimidines, which can be adapted for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of 2-aminopyrimidine derivatives.
This one-step, microwave-assisted method offers an efficient route to various 5- and 6-substituted 2-aminopyrimidines by reacting β-ketoesters or β-aldehydoesters with guanidine hydrochloride in the presence of a base like potassium carbonate[7].
For more complex pyrimidines, such as the Vitamin B1 intermediate 4-amino-5-aminomethyl-2-methylpyrimidine, multi-step syntheses are employed. One scalable process involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent, followed by condensation with acetamidine and subsequent hydrogenation[4][8].
Applications in Drug Discovery and Development
The pyrimidine ring is a "privileged scaffold" in medicinal chemistry. Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems like the phenyl ring makes it a common core in a vast number of approved drugs[9][10]. Pyrimidine derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antifungal, and anticancer properties[11].
While specific applications of this compound are not extensively documented, its structure makes it a valuable building block for creating libraries of novel compounds for screening against various biological targets. The amino group provides a key handle for further chemical modification, allowing for the exploration of structure-activity relationships.
Role as a Pharmacophore
The aminopyrimidine motif is present in numerous FDA-approved drugs, highlighting its importance in interacting with biological targets[10]. For instance, pyrimidine-based drugs are used in oncology, for treating infectious diseases, and in managing neurological disorders[9][10]. The versatility of this scaffold allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
General Safety and Handling Protocol
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For powdered substances, a respirator may be necessary to avoid inhalation[12][13].
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood[12].
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water[14]. Avoid creating dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[12].
The following diagram outlines the standard safety workflow for handling chemical reagents in a laboratory setting.
Caption: Standard laboratory safety workflow for handling chemical compounds.
Conclusion and Future Outlook
This compound is a valuable chemical building block whose full potential in drug discovery and materials science is still being explored. Its utility is derived from the broader importance of the aminopyrimidine scaffold, a cornerstone of modern medicinal chemistry. As research continues to uncover new biological targets and synthetic methodologies, the demand for versatile and well-characterized intermediates like this compound is expected to grow. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of this compound in their work, while adhering to the highest standards of scientific integrity and safety.
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PubChem. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762. [Link]
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ACS Publications. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. [Link]
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Pyrimidine Metabolism: A Cornerstone of Cellular Proliferation and a Key Target in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine metabolism, encompassing the de novo synthesis, salvage, and catabolism of pyrimidine nucleotides, is a fundamental biochemical process essential for life. These pathways provide the necessary building blocks for DNA and RNA synthesis, cellular bioenergetics, and the formation of essential coenzymes.[1] The intricate regulation of pyrimidine metabolism is intrinsically linked to cell cycle progression and proliferation, making it a critical area of study in both normal physiology and disease.[2][3] Dysregulation of these pathways is a hallmark of various pathologies, most notably cancer, where rapidly dividing cells exhibit an increased demand for nucleotides.[4][5][6] This dependency has rendered pyrimidine metabolism an attractive target for therapeutic intervention, leading to the development of numerous clinically significant drugs. This guide provides a comprehensive overview of pyrimidine metabolism, its biological significance, and detailed methodologies for its investigation, aimed at researchers and professionals in the field of drug development.
The Architecture of Pyrimidine Metabolism: De Novo and Salvage Pathways
Cells employ two primary routes for the synthesis of pyrimidine nucleotides: the de novo pathway and the salvage pathway.[1][7][8] The relative contribution of each pathway is dependent on the cell type, developmental stage, and proliferative status.[9]
De Novo Pyrimidine Synthesis: Building from the Ground Up
The de novo pathway constructs pyrimidine rings from simple precursor molecules, including bicarbonate, aspartate, and glutamine.[1] This energy-intensive process is tightly regulated to meet the cell's demand for nucleotides.[1] The key enzymatic steps in mammalian de novo pyrimidine synthesis are as follows:
-
Carbamoyl Phosphate Synthesis: The pathway is initiated in the cytosol by the multifunctional enzyme CAD, which houses carbamoyl phosphate synthetase II (CPSII), aspartate transcarbamoylase (ATCase), and dihydroorotase (DHOase).[10][11] CPSII catalyzes the rate-limiting step: the ATP-dependent synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[10][12]
-
Formation of Dihydroorotate: The subsequent activities of ATCase and DHOase within the CAD complex lead to the formation of dihydroorotate.[10]
-
Oxidation to Orotate: Dihydroorotate dehydrogenase (DHODH), an enzyme located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate.[10][11][12] This step is unique as it links pyrimidine synthesis to the mitochondrial electron transport chain.[10]
-
Formation of Uridine Monophosphate (UMP): The final two steps are catalyzed by the bifunctional enzyme UMP synthase (UMPS), which contains orotate phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase activities.[10][11] This results in the formation of UMP, the first pyrimidine nucleotide produced by this pathway.
From UMP, a series of phosphorylation and conversion reactions generate other essential pyrimidine nucleotides, such as UTP and CTP, which are required for RNA synthesis, and dUTP, dCTP, and dTTP, which are the building blocks of DNA.[12]
Caption: Experimental Workflow for Uridine Rescue Assay.
Metabolic Flux Analysis using Stable Isotope Tracing
Metabolic flux analysis (MFA) with stable isotopes, such as ¹³C-labeled glucose or glutamine, is a powerful technique to quantify the flow of metabolites through the pyrimidine biosynthesis pathway. [12][13][14] General Workflow for ¹³C-MFA: [5][13]
-
Cell Culture with Labeled Substrates: Culture cells in a medium containing a ¹³C-labeled precursor (e.g., [U-¹³C]-glucose or [U-¹³C, ¹⁵N]-glutamine).
-
Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites.
-
LC-MS/MS Analysis: Analyze the isotopic labeling patterns of pyrimidine pathway intermediates and nucleotides using liquid chromatography-mass spectrometry (LC-MS/MS). [7][9][15][16][17]4. Flux Calculation: Use computational models to calculate the metabolic fluxes through the de novo and salvage pathways based on the measured mass isotopomer distributions.
This technique provides a dynamic view of pyrimidine metabolism and can reveal how different cellular states or drug treatments alter pathway activity.
Conclusion
Pyrimidine metabolism is a vital and highly regulated cellular process with profound implications for health and disease. Its fundamental role in providing the building blocks for nucleic acid synthesis makes it a critical pathway for proliferating cells, and consequently, a validated and highly successful target for therapeutic intervention in cancer, autoimmune disorders, and viral infections. A thorough understanding of the intricacies of pyrimidine biosynthesis and its regulation, coupled with robust experimental methodologies, is essential for the continued development of novel and effective therapies that exploit the metabolic vulnerabilities of diseased cells. The techniques and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore this critical area of cellular metabolism.
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5-Amino-2-methylpyrimidine safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 5-Amino-2-methylpyrimidine
Disclaimer: A comprehensive, verified Safety Data Sheet (SDS) for this compound (CAS 39889-94-6) is not publicly available. This guide has been developed by a Senior Application Scientist to provide a robust safety framework based on data from structurally similar aminopyrimidine analogues. Researchers must treat this compound with, at a minimum, the precautions outlined herein and conduct their own risk assessment.
Introduction: A Precautionary Approach
This compound is a heterocyclic amine of interest in synthetic chemistry and drug discovery. Its pyrimidine core is a foundational scaffold in numerous bioactive molecules. However, the absence of a specific, authoritative safety datasheet necessitates a conservative and scientifically rigorous approach to its handling. This guide synthesizes safety protocols by inferring potential hazards from well-documented, structurally related aminopyrimidines. The core principle is to manage the risks associated with the chemical class, ensuring the highest standard of safety for all laboratory personnel.
Compound Identification and Physicochemical Context
-
Chemical Name: this compound
-
Molecular Formula: C₅H₇N₃
-
Molecular Weight: 109.13 g/mol
-
Predicted State: Solid at room temperature.
Expert Insight: The aminopyrimidine scaffold confers specific chemical properties that inform safety protocols. The presence of basic nitrogen atoms in the pyrimidine ring and the exocyclic amino group means the compound will react with strong acids. The amino group itself suggests susceptibility to oxidation. As a solid, the primary route of unintended exposure is through the inhalation of fine dust or direct skin and eye contact.
Hazard Identification and Inferred Classification
The hazard profile for this compound is constructed by analyzing the GHS classifications of close structural analogues, including 2-aminopyrimidine, 4-aminopyrimidine, and 5-Amino-4,6-dichloro-2-methylpyrimidine.[4][5][6] This data consistently points toward irritant properties and potential toxicity.
Primary Inferred Hazards:
-
Skin Irritation: Expected to cause skin irritation upon contact.[4][5][6]
-
Serious Eye Irritation: Assumed to cause serious, potentially damaging, eye irritation.[4][5][6]
-
Respiratory Irritation: Inhalation of dust may lead to irritation of the respiratory tract.[4][5][6]
-
Acute Toxicity: A conservative assumption of "Harmful if swallowed or in contact with skin" is prudent, as this is a common classification for related compounds.[7]
Table 1: Inferred GHS Hazard Profile for this compound | Hazard Class | Inferred Hazard Statement | GHS Pictogram | Rationale & Supporting Evidence | | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | H315: Causes skin irritation |
| Consistently listed for aminopyrimidine analogues.[4][5][6] | | Serious Eye Damage/Irritation | H319: Causes serious eye irritation | | Consistently listed for aminopyrimidine analogues.[4][5][6] | | Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | | Frequently listed for solid/powdered aminopyrimidines.[4][5][6] | | Acute Toxicity (Oral) | H302: Harmful if swallowed | | A common classification for related compounds, representing a prudent assumption.[7][8] | | Acute Toxicity (Dermal) | H312: Harmful in contact with skin | | A common classification for related compounds, representing a prudent assumption.[7] |Engineering Controls and Personal Protective Equipment (PPE)
A risk-based hierarchy of controls is mandatory, prioritizing engineering solutions to minimize exposure.
Engineering Controls
-
Primary Containment: All manipulations of solid this compound, including weighing and transferring, must be performed inside a certified chemical fume hood. This is the most critical step in preventing respiratory exposure.
-
Ventilation: The laboratory must have a high rate of air exchange to ensure the dilution and removal of any potential fugitive emissions.
-
Safety Infrastructure: An ANSI-compliant safety shower and eyewash station must be unobstructed and located within a 10-second travel distance of the handling area.
Personal Protective Equipment (PPE)
PPE is the final barrier of protection and must be selected based on the inferred hazards.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield worn over the goggles is required for any procedure with a heightened risk of dust generation or splashing.[9]
-
Skin Protection:
-
Gloves: Nitrile or other chemical-resistant gloves are required. Always inspect gloves before use and practice proper removal techniques to avoid self-contamination. Dispose of gloves immediately after handling the compound.[7]
-
Lab Coat: A clean, flame-resistant lab coat must be worn and kept fully fastened.
-
-
Respiratory Protection: For situations where engineering controls may be insufficient (e.g., cleaning a large spill), a NIOSH/MSHA-approved air-purifying respirator with a particulate filter is necessary.[10]
Standard Operating Procedures: Handling, Storage, and Disposal
Adherence to a strict, peer-reviewed protocol is essential for mitigating risk.
Experimental Workflow for Safe Handling
Methodology:
-
Pre-Handling Safety Check: Before retrieving the chemical, verify the fume hood is functioning correctly. Don all required PPE (goggles, gloves, lab coat). Assemble all necessary apparatus (spatulas, weigh paper, glassware) within the fume hood to minimize traffic in and out of the containment area.
-
Compound Retrieval: Allow the sealed container to warm to ambient laboratory temperature before opening. This crucial step prevents atmospheric moisture from condensing inside the container, which could compromise the compound's stability.
-
Aliquotting and Weighing: Inside the fume hood, open the container. Use a dedicated spatula to carefully transfer the solid onto weigh paper or directly into the reaction vessel. Perform all actions slowly and deliberately to prevent aerosolizing the powder.
-
Container Sealing: Immediately after dispensing, securely recap the primary container.
-
In-Hood Work: Complete all subsequent steps, such as adding solvents, within the fume hood.
-
Decontamination: Thoroughly clean any contaminated surfaces, spatulas, or glassware. Disposable items like weigh paper and contaminated gloves must be placed directly into a designated hazardous waste bag inside the hood.
-
Post-Handling Hygiene: After completing the work and exiting the handling area, remove PPE and wash hands thoroughly with soap and water.
Diagram 1: Safe Handling Workflow
Caption: Logical workflow for responding to spills of this compound.
Fire-Fighting
-
Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray. [11]* Hazardous Combustion Products: Fire may produce toxic and irritating fumes, including nitrogen oxides (NOx) and carbon monoxide (CO). [12]* Firefighter Protection: Responders must wear full protective clothing and a self-contained breathing apparatus (SCBA). [12]
References
A comprehensive list of references is available in the source documentation.
Sources
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An In-Depth Technical Guide to the Synthesis of 5-Amino-2-methylpyrimidine from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-2-methylpyrimidine is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. Its synthesis from simple, readily available precursors is of significant interest for efficient and scalable drug development. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of the different routes. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to select and implement the most suitable synthetic pathway for their specific needs, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of this compound in Drug Discovery
The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, most notably as a fundamental component of nucleic acids. Substituted pyrimidines, such as this compound, have garnered considerable attention in the pharmaceutical industry due to their versatile biological activities. The presence of the amino group at the C5 position and the methyl group at the C2 position imparts specific electronic and steric properties to the molecule, making it a valuable synthon for the development of targeted therapeutics. Its derivatives have shown promise in a range of therapeutic areas, including oncology, virology, and neurology.
The strategic importance of this compound necessitates robust and efficient synthetic methodologies. This guide will explore the most prominent and practical approaches to its synthesis, starting from elementary and cost-effective chemical precursors.
Key Synthetic Strategies
Two principal synthetic pathways have emerged as the most viable for the preparation of this compound:
-
Route 1: Nitration of a 2-Methylpyrimidine Precursor followed by Reduction. This classic and reliable two-step approach involves the initial synthesis of a suitable 2-methylpyrimidine, its subsequent nitration at the electron-rich C5 position, and the final reduction of the nitro group to the desired amine.
-
Route 2: Pinner-Type Cyclization with a C3 Synthon Bearing a Latent Amino Group. This strategy builds the pyrimidine ring in a single cyclization step, utilizing acetamidine as the N-C-N component and a three-carbon unit that already contains a protected or precursor form of the C5-amino group.
This guide will delve into the mechanistic details and practical considerations of each of these routes.
Route 1: The Nitration-Reduction Pathway
This pathway is arguably the most established and adaptable method for the synthesis of this compound. It offers a clear and stepwise progression to the target molecule.
Synthesis of the 2-Methylpyrimidine Precursor
The initial step involves the construction of the 2-methylpyrimidine core. A common and efficient method is the Pinner synthesis, which involves the condensation of an amidine with a 1,3-dicarbonyl compound. For the synthesis of 2-methylpyrimidine, acetamidine is the ideal amidine component.
Diagram of the Pinner Synthesis for 2-Methylpyrimidine:
Caption: Pinner synthesis of 2-methylpyrimidine.
Nitration of 2-Methylpyrimidine
The subsequent step is the regioselective nitration of 2-methylpyrimidine at the C5 position. The pyrimidine ring is generally electron-deficient; however, the C5 position is the most susceptible to electrophilic attack.
Mechanism of Nitration:
The reaction typically proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile.
Diagram of the Nitration of 2-Methylpyrimidine:
Caption: Electrophilic nitration of 2-methylpyrimidine.
Experimental Protocol: Synthesis of 2-Methyl-5-nitropyrimidine
A detailed experimental procedure for a similar nitration of a pyridine derivative can be found in the synthesis of 2-methyl-5-nitropyridine.[1] While the specific conditions for 2-methylpyrimidine may require optimization, the general approach is analogous.
Reduction of 2-Methyl-5-nitropyrimidine
The final step in this pathway is the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.
Common Reduction Methods:
-
Catalytic Hydrogenation: This method employs a catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Rhodium on carbon (Rh/C) in the presence of hydrogen gas. It is generally a high-yielding and clean reaction.
-
Metal/Acid Reduction: Reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) can also be used. These methods are robust but may require more extensive workup procedures.
Diagram of the Reduction of 2-Methyl-5-nitropyrimidine:
Caption: Reduction of the nitro group to an amine.
Route 2: Convergent Pinner-Type Synthesis
This approach offers a more convergent strategy by constructing the desired this compound in a single cyclization step. The key to this method is the selection of a suitable three-carbon synthon that already contains an amino group or a precursor at the central carbon.
Precursors for the C3 Synthon
Simple and effective precursors for this route include:
-
Aminomalononitrile: This compound provides the three-carbon backbone with a central amino group and terminal nitrile groups that can participate in the cyclization.
-
Derivatives of 3-Aminopropenenitrile: These molecules offer a reactive framework for condensation with acetamidine.
Diagram of the Convergent Pinner-Type Synthesis:
Caption: Convergent synthesis of this compound.
While conceptually elegant, this route may present challenges in terms of precursor availability and the control of side reactions. However, multicomponent reactions inspired by the prebiotic chemistry of aminomalononitrile have shown promise in generating diverse heterocyclic structures, suggesting the feasibility of this approach.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Nitration-Reduction | Route 2: Convergent Pinner-Type Synthesis |
| Overall Yield | Generally moderate to good, dependent on the efficiency of each step. | Potentially higher in a successful one-pot reaction, but can be lower if side reactions are prevalent. |
| Scalability | Well-established and generally scalable. | May require more optimization for large-scale production. |
| Precursor Availability | Precursors are typically simple and readily available. | The specific C3 synthon may be less common or more expensive. |
| Reaction Conditions | May involve harsh conditions (e.g., strong acids for nitration). | Can potentially be performed under milder conditions. |
| Purification | Stepwise purification can be straightforward. | Purification of the final product from a one-pot reaction may be more challenging. |
Conclusion and Future Outlook
The synthesis of this compound from simple precursors is a well-addressed challenge in organic chemistry, with the nitration-reduction pathway being the most documented and reliable approach. This method offers a robust and scalable route, making it suitable for both laboratory and industrial applications. The convergent Pinner-type synthesis, while conceptually attractive, requires further development to become a mainstream method.
Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods, particularly for the nitration and reduction steps. The exploration of novel C3 synthons for the convergent route could also open up new avenues for the synthesis of this important medicinal chemistry building block. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in their quest for novel and improved synthetic strategies.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Methyl-5-nitropyridine: Key Applications in Pharmaceutical Synthesis. Retrieved from [Link]
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The Aminopyrimidine Core: A Technical Guide to its Discovery, History, and Enduring Impact on Drug Development
Abstract
The aminopyrimidine scaffold has established itself as a "privileged structure" in medicinal chemistry, forming the backbone of a multitude of clinically significant therapeutic agents. Its remarkable versatility arises from its ability to engage with a wide array of biological targets, a characteristic rooted in its structural resemblance to the purine and pyrimidine bases of nucleic acids.[1] This guide provides an in-depth exploration of the aminopyrimidine core, from its initial discovery and the evolution of its synthesis to its pivotal role in the development of targeted therapies. We will delve into the key milestones, from early antimicrobial agents to the revolution in cancer treatment brought about by aminopyrimidine-based kinase inhibitors. This document will further provide detailed experimental protocols, analyze structure-activity relationships, and present key concepts through structured data and diagrams to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of a "Privileged Scaffold"
In the vast landscape of organic chemistry, certain molecular frameworks appear with remarkable frequency in biologically active compounds. These are termed "privileged structures" due to their capacity to serve as versatile ligands for multiple biological targets. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a quintessential example, naturally occurring in the nucleic acid bases cytosine, thymine, and uracil, as well as in vitamin B1 (thiamine).[2][3][4] The introduction of an amino group to this ring system gives rise to aminopyrimidines, a class of compounds that has become a cornerstone of modern drug discovery.[2][5]
The therapeutic importance of the 2-aminopyrimidine core is highlighted by its presence in numerous FDA-approved drugs, including the groundbreaking anticancer agent Imatinib and the CDK4/6 inhibitor Palbociclib.[1][6][7] These molecules exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[8][9][10] This wide range of activity is largely attributed to the scaffold's ability to act as a bioisostere of the purine nucleus, particularly mimicking the adenine ring of ATP to interact with the active sites of enzymes like protein kinases.[11][12]
This guide will trace the historical trajectory of aminopyrimidines, examine the synthetic strategies that have enabled their widespread use, and explore the key discoveries that have cemented their status as indispensable tools in the pharmaceutical sciences.
Historical Perspective and Key Milestones
The history of aminopyrimidines is intrinsically linked to the broader history of heterocyclic chemistry. While the pyrimidine ring itself has been known since the 19th century, its deliberate synthesis and the exploration of its derivatives for therapeutic purposes gained significant momentum in the 20th century.
Early Syntheses and Discovery
Early synthetic methods for the pyrimidine ring often involved the condensation of compounds containing an N-C-N fragment, such as urea or guanidine, with a C-C-C fragment, like a β-dicarbonyl compound. This foundational chemistry laid the groundwork for accessing the 2-aminopyrimidine core, where guanidine serves as the key dinucleophilic component.[5] A general representation of this classical approach is the reaction of chalcones with guanidine hydrochloride or carbonate.[1]
The initial biological interest in pyrimidines was heavily influenced by their role in nucleic acids. However, the discovery of the antibacterial properties of sulfonamide drugs, some of which incorporated a pyrimidine moiety like sulfadiazine, marked a significant turning point. This demonstrated that synthetic pyrimidine derivatives could have profound therapeutic effects, paving the way for broader screening and development efforts.
The Kinase Inhibitor Revolution
Perhaps the most significant chapter in the history of aminopyrimidines began with the rise of targeted cancer therapy. The discovery that dysregulated protein kinases are key drivers of cancer proliferation created a demand for small molecules that could selectively inhibit their activity.[11][12]
The aminopyrimidine scaffold emerged as an ideal candidate for this task. Its structure allows it to fit into the ATP-binding pocket of kinases, where the amino group can form crucial hydrogen bonds with the "hinge" region of the enzyme, mimicking the interaction of adenine.[13] This competitive inhibition effectively blocks the kinase's ability to phosphorylate its substrates, thereby halting the downstream signaling pathways that promote cancer cell growth and survival.[11]
A landmark achievement in this area was the development of Imatinib (Gleevec) , a 2-aminopyrimidine derivative that potently inhibits the Bcr-Abl kinase responsible for chronic myeloid leukemia (CML).[10] The success of Imatinib validated the entire field of targeted kinase inhibition and established the 2-aminopyrimidine scaffold as a premier framework for designing new anticancer drugs.[7] Since then, a multitude of aminopyrimidine-based kinase inhibitors have been developed and approved, targeting a range of kinases such as EGFR, CDKs, FLT3, and JAKs.[11][14][15]
Synthetic Methodologies: A Practical Guide
The utility of the aminopyrimidine scaffold in drug discovery is underpinned by the development of robust and versatile synthetic methods. These protocols allow for the creation of large libraries of derivatives, which are essential for exploring structure-activity relationships and optimizing drug candidates.
Comparison of Common Synthetic Protocols
The following table summarizes and compares several established methods for the synthesis of aminopyrimidine derivatives, providing researchers with a clear overview to select the most appropriate method for their specific needs.
| Method | Starting Materials | Reaction Time | Temperature (°C) | Yield (%) | Catalyst/Base | Solvent | Reference |
| Protocol 1 | Chalcones and Guanidine Hydrochloride/Carbonate | 3 - 12 hours | Reflux | 65 - 85 | NaOH, KOH, or Sodium Carbonate | Ethanol or DMF | [1] |
| Protocol 2 | 2-Amino-4,6-dichloropyrimidine and various Amines | 3 - 6 hours | 80 - 90 | Good to Excellent | Triethylamine (base) | Solvent-free | [8][16] |
| Protocol 3 | Ketones, Arylacetylenes, and Guanidine | 1 - 5 hours | 70 - 100 | 31 - 95 (variable) | KOBut, KOH | DMSO | [17] |
| Protocol 4 | Acrylonitrile and Amidinium Chlorides | Not specified | Not specified | Up to 90 | Lewis Acid (e.g., ZnCl2, FeCl3) | Not specified | [18][19] |
Detailed Experimental Protocols
Protocol 1: Synthesis from Chalcones and Guanidine [1]
This method represents a classical condensation approach to form the pyrimidine ring.
-
Materials: Substituted chalcone, guanidine hydrochloride, sodium hydroxide, ethanol.
-
Procedure:
-
Dissolve the substituted chalcone (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH to neutral using a dilute acid.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminopyrimidine derivative.
-
Protocol 2: Nucleophilic Substitution on Dichloropyrimidine [8][16]
This versatile method allows for the introduction of various amines onto a pre-formed pyrimidine core, making it excellent for library synthesis.
-
Materials: 2-Amino-4,6-dichloropyrimidine, substituted amine, triethylamine.
-
Procedure:
-
Finely grind 2-amino-4,6-dichloropyrimidine (1 equivalent) and the desired substituted amine (1 equivalent).
-
In a reaction vessel, combine the ground solids with triethylamine (2 equivalents).
-
Heat the solvent-free mixture at 80–90 °C.
-
Monitor the reaction by TLC (using a hexane/ethyl acetate solvent system).
-
Once the starting material is consumed, cool the reaction mixture.
-
Purify the resulting product directly, typically using column chromatography, to yield the desired 2-aminopyrimidine derivative.
-
Visualization of a General Synthetic Workflow
The following diagram illustrates a common synthetic route for 2-aminopyrimidine derivatives, highlighting the key reaction steps.
Caption: General synthesis of 2-aminopyrimidines via cyclocondensation.
The Aminopyrimidine Scaffold in Action: Mechanism and SAR
The success of aminopyrimidines in drug development, particularly as kinase inhibitors, is a direct result of their specific structural features and the ability of medicinal chemists to rationally modify them.
Mechanism of Kinase Inhibition
Protein kinases utilize ATP to transfer a phosphate group to a substrate protein. Aminopyrimidine-based inhibitors function by competing with ATP for its binding site on the kinase.[11] The core scaffold fits neatly into the adenine-binding pocket, with the N1 and the 2-amino group acting as hydrogen bond donors and acceptors to interact with the hinge region of the enzyme. This interaction is critical for potent inhibition.
Caption: Aminopyrimidine scaffold binding in a kinase ATP pocket.
Key Structure-Activity Relationships (SAR)
Systematic modification of the aminopyrimidine core has yielded crucial insights into optimizing potency and selectivity.[20][21]
-
The 2-Amino Group: This group is often essential for hinge binding. Substitution on this amine can modulate potency and introduce interactions with other parts of the binding site.
-
Position 4: This is a key vector for achieving selectivity. Bulky and hydrophobic groups at this position often extend into a hydrophobic pocket adjacent to the ATP site, allowing for discrimination between different kinases. The development of many potent inhibitors has involved extensive modification at this position.[22]
-
Position 5: Substitution at the C5 position of the pyrimidine can have a profound effect on both activity and isoform selectivity.[23]
-
Position 6: This position can also be modified to enhance potency and fine-tune physical properties. For example, replacing a tert-butyl group with aromatic or secondary amine moieties has been shown to be beneficial in some cases.[22]
These SAR principles guide medicinal chemists in the rational design of new aminopyrimidine derivatives with improved therapeutic profiles.[24]
Modern Applications and Future Outlook
While the impact of aminopyrimidines on oncology is undeniable, their therapeutic potential extends far beyond cancer treatment.[25]
-
Antimicrobial Agents: The challenge of antimicrobial resistance has renewed interest in established scaffolds.[2] Aminopyrimidine derivatives continue to be explored for their activity against a variety of bacterial and fungal pathogens.[26][27] Their structural versatility allows for modifications aimed at overcoming resistance mechanisms.[2]
-
Anti-Inflammatory and CNS Disorders: Aminopyrimidines have been investigated as inhibitors of IKK2 for anti-inflammatory applications and as ligands for histamine H4 receptors, which have potential in treating pain and inflammation.[20][22] Furthermore, inhibition of certain kinases like Mnk is being explored for neurological conditions such as Alzheimer's disease.[28]
-
Dual-Target Inhibitors: A modern approach in drug discovery involves designing single molecules that can inhibit multiple targets. Aminopyrimidines are being used as scaffolds for dual inhibitors, such as those targeting both CDKs and HDACs, which may offer synergistic antitumor effects and overcome drug resistance.[29]
The aminopyrimidine scaffold's journey from a simple heterocyclic compound to a mainstay of modern pharmacology is a testament to its remarkable chemical and biological properties. Its story is far from over; as our understanding of disease biology deepens, this versatile core will undoubtedly be adapted to create the next generation of targeted therapeutics.
Conclusion
The discovery and development of aminopyrimidines represent a significant achievement in medicinal chemistry. From their origins in classical heterocyclic synthesis to their current status as the foundation for numerous life-saving drugs, their impact has been profound. The scaffold's inherent ability to mimic ATP has made it a powerful tool for kinase inhibition, fundamentally changing the treatment paradigm for many cancers. The ongoing exploration of this "privileged structure" in diverse therapeutic areas, driven by sophisticated synthetic methodologies and a deep understanding of structure-activity relationships, ensures that the aminopyrimidine core will remain a vital component in the drug discovery pipeline for the foreseeable future.
References
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- Bollong, M. J., et al. (2025). Discovery of Novel Aminopyrimidines as Selective EP2 Receptor Antagonists. PubMed.
- BenchChem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide. Benchchem.
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- Christopher, J. A., et al. (2008). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. PubMed.
- Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. I.R.I.S..
- BenchChem. (2025).
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- Srinivasulu, C., et al. (2025). Selected examples of biologically-active compounds containing aminopyrimidine.
- Trofimov, A., et al. (2016). A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine.
- Létinois, U., et al. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process.
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- Marasinghe, A. A., Averkiev, B. B., & Aakeröy, C. B. (N/A). Some FDA-approved pharmaceutical drugs with 2-aminopyrimidine moieties.
- Wang, Y., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT.
- Various Authors. (N/A). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
- Filho, E. V. (2021). Aminopyrimidines: Recent synthetic procedures and anticancer activities (2021). SciSpace.
- Li, J., et al. (2024).
- Khan, K. M., et al. (N/A). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
- Various Authors. (N/A). 2-Aminopyrimidine derivatives as anticancer drugs.
- Ghannoum, M., Abu Elteen, K., & el-Rayyes, N. R. (1989). Antimicrobial activity of some 2-aminopyrimidines. PubMed.
- Wynn, T., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2.
- Lee, J., Kim, K.-H., & Jeong, S. (2011). Discovery of a novel class of 2-aminopyrimidines as CDK1 and CDK2 inhibitors. PubMed.
- Unknown Author. (2025). 4-Aminopyrimidine: Your Trusted Partner for Antibacterial Solutions. Unknown Source.
- Lee, S., et al. (2025). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors.
- Csonka, R., et al. (2023). Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells. PMC - NIH.
- Nishiwaki, N., et al. (N/A). Facile synthesis of functionalized 4-aminopyridines.
- Unknown Author. (N/A). Synthesis and Biological Activity of Some 4-(Substituted)aminopyrimidines.
- Various Authors. (N/A). Metal-catalyzed synthesis of 4-aminopyrimidines.
- Ooka, M., et al. (2026). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.
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A Theoretical and Spectroscopic Deep Dive into 5-Amino-2-methylpyrimidine: A Methodological Guide for Advanced Research
For senior application scientists and professionals in drug development, understanding the intrinsic properties of a molecule is the bedrock of innovation. This guide provides a comprehensive theoretical framework for the investigation of 5-Amino-2-methylpyrimidine, a molecule of significant interest within the broader class of pyrimidine derivatives known for their diverse pharmacological activities.[1][2] While experimental data provides tangible benchmarks, theoretical studies, particularly those employing Density Functional Theory (DFT), offer unparalleled insight into the electronic structure, reactivity, and spectroscopic characteristics that govern molecular behavior.
This document serves as a methodological roadmap, outlining the essential computational and spectroscopic analyses required to fully characterize this compound. It is structured to not only present data but to elucidate the rationale behind the chosen theoretical approaches, ensuring a self-validating and robust investigative process.
I. The Strategic Importance of Aminopyrimidines in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the design of therapeutic agents, owing to its presence in the nucleobases of DNA and RNA and its ability to engage in various biological interactions.[1][2] Derivatives of aminopyrimidine, in particular, have been successfully developed as kinase inhibitors, anti-proliferative agents, and treatments for a spectrum of diseases, including cancer and neurological disorders.[1][3][4][5][6] The strategic placement of amino and methyl groups on the pyrimidine ring, as in this compound, can significantly influence the molecule's electronic distribution, hydrogen bonding capabilities, and overall steric profile, thereby modulating its interaction with biological targets.
II. Computational Methodology: The Power of Density Functional Theory
To probe the molecular properties of this compound, Density Functional Theory (DFT) stands out as a powerful and cost-effective computational method. DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to provide excellent agreement with experimental results for a wide range of molecular systems, including pyrimidine derivatives.[7][8][9]
Workflow for Theoretical Analysis of this compound
Caption: A typical workflow for the theoretical analysis of a small molecule like this compound using DFT and TD-DFT.
Step-by-Step Protocol for DFT-Based Analysis:
-
Structure Optimization:
-
Objective: To find the most stable three-dimensional conformation of this compound.
-
Method: Employ DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for molecules of this size.[9]
-
Procedure:
-
Construct the initial molecular structure using a molecular builder.
-
Perform a geometry optimization calculation. The forces on each atom will be minimized, leading to a stable structure.
-
Confirm that the optimized structure corresponds to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[7]
-
-
-
Vibrational Spectroscopy (FT-IR and Raman):
-
Objective: To predict the infrared and Raman spectra and assign the vibrational modes.
-
Method: The frequency calculation performed in the previous step also yields the vibrational frequencies and their corresponding intensities.
-
Procedure:
-
Use the output of the frequency calculation.
-
Apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations in the computational method. A typical scaling factor for B3LYP/6-311++G(d,p) is around 0.96.[7]
-
Visualize the atomic displacements for each vibrational mode to aid in their assignment (e.g., N-H stretch, C=N stretch, ring breathing modes).
-
-
-
Electronic Properties and Reactivity:
-
Objective: To understand the electronic nature and predict the reactivity of the molecule.
-
Method: Analyze the output of the optimized DFT calculation.
-
Procedure:
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[10] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[9] Red regions indicate areas of high electron density (potential sites for electrophilic attack), while blue regions indicate electron-deficient areas (potential sites for nucleophilic attack).
-
-
-
Electronic Absorption Spectroscopy (UV-Vis):
-
Objective: To predict the electronic absorption spectrum and understand the nature of electronic transitions.
-
Method: Time-Dependent DFT (TD-DFT) is the method of choice for calculating excited state properties.[9][10]
-
Procedure:
-
Using the optimized ground-state geometry, perform a TD-DFT calculation.
-
The output will provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths (related to the intensity of the absorption peaks).
-
Analyze the molecular orbitals involved in the electronic transitions to classify them (e.g., π → π* or n → π*).[10]
-
-
III. Predicted Spectroscopic and Structural Profile of this compound
Based on theoretical studies of analogous compounds, we can predict the key characteristics of this compound.[11][12]
| Property | Predicted Characteristic | Rationale/Analogous Compound |
| Optimized Geometry | Planar pyrimidine ring with the amino and methyl groups in the plane. | Pyrimidine derivatives generally exhibit a planar ring structure. |
| Vibrational Frequencies (IR/Raman) | - N-H stretching vibrations of the amino group around 3400-3500 cm⁻¹. - C-H stretching of the methyl group around 2900-3000 cm⁻¹. - Pyrimidine ring stretching vibrations between 1400-1600 cm⁻¹. - A prominent ring breathing mode around 1000 cm⁻¹. | Based on spectroscopic data for 2-amino-4-methylpyrimidine and other substituted pyrimidines.[11][13] |
| Electronic Transitions (UV-Vis) | Strong absorption bands in the UV region corresponding to π → π* transitions. | TD-DFT studies on similar pyrimidine derivatives show characteristic π → π* transitions.[10] |
| HOMO-LUMO Gap | Expected to be in the range of 4-5 eV. | This is a typical range for stable organic molecules and is influenced by the electron-donating amino group and electron-donating methyl group. |
| Molecular Electrostatic Potential (MEP) | - High electron density (red) around the nitrogen atoms of the pyrimidine ring and the amino group. - Electron-deficient regions (blue) on the hydrogen atoms of the amino group. | The nitrogen atoms are inherently electronegative, and the amino group is a strong electron-donating group. |
Visualizing Molecular Reactivity: MEP and Frontier Orbitals
Caption: A conceptual diagram illustrating how MEP and Frontier Molecular Orbitals are used to predict the chemical reactivity of a molecule.
IV. Implications for Drug Development
The theoretical analysis of this compound provides critical insights for its potential application in drug development:
-
Pharmacophore Modeling: The precise 3D structure and the location of hydrogen bond donors (amino group) and acceptors (ring nitrogens) are essential for designing molecules that can fit into the binding pocket of a biological target.
-
Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure of this compound (e.g., by adding or changing substituents) and calculating the resulting changes in electronic properties, researchers can predict how these modifications will affect biological activity.
-
Metabolic Stability Prediction: The MEP map can indicate sites on the molecule that are susceptible to metabolic modification by enzymes like cytochrome P450. Electron-rich areas are often sites of oxidation.
-
Bioavailability Prediction: Calculated properties such as polarity and molecular surface area can be used in models to predict the oral bioavailability of a drug candidate.
The pyrimidine core is a versatile scaffold, and theoretical studies provide a rational basis for its derivatization to achieve desired therapeutic effects.[1][2] For instance, the development of pyrimidine-based kinase inhibitors often relies on understanding the hydrogen bonding patterns and steric interactions within the ATP-binding site of the kinase, information that is readily accessible through computational modeling.[3][4]
V. Conclusion
The theoretical investigation of this compound, guided by DFT and TD-DFT calculations, offers a profound understanding of its structural, spectroscopic, and electronic properties. This in-depth technical guide provides a robust framework for researchers to not only characterize this molecule but also to rationally design novel derivatives with enhanced therapeutic potential. By integrating computational chemistry with experimental validation, the drug discovery and development process can be significantly accelerated, leading to the creation of more effective and safer medicines.
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The Pyrimidine Keystone of Life: A Technical Guide to 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and its Central Role in Vitamin B1 (Thiamine) Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (Vitamin B1), in its biologically active form thiamine diphosphate (ThDP), is an indispensable cofactor for all living organisms, playing a pivotal role in carbohydrate and amino acid metabolism.[1] Its biosynthesis is a convergent process, uniting two separately synthesized heterocyclic moieties: a thiazole and a pyrimidine. This guide provides a detailed technical exploration of the pyrimidine precursor, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), and its phosphorylated derivatives. We will dissect the enzymatic cascade responsible for its de novo synthesis in prokaryotes, focusing on the critical enzymes ThiC and ThiD. Furthermore, we will examine the industrial chemical synthesis routes for key pyrimidine intermediates, present detailed experimental protocols, and discuss the implications of this pathway as a target for novel antimicrobial drug development.
Introduction: Thiamine and the Convergence of Two Pathways
Vitamin B1 is essential for cellular function. Its active form, ThDP, serves as a crucial coenzyme for enzymes like pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, which are central to energy metabolism.[2][3] Unlike animals, which must obtain thiamine from their diet, most bacteria, fungi, and plants can synthesize it de novo.[4][5]
The biosynthesis of thiamine is a remarkable example of molecular assembly, where two distinct pathways—one for the pyrimidine moiety and one for the thiazole moiety—are orchestrated to produce the final molecule.[4] The pyrimidine component is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which must be pyrophosphorylated to 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP) before it can be coupled with the thiazole precursor, 5-(2-hydroxyethyl)-4-methylthiazole phosphate (THZ-P).[1][6] Understanding the synthesis of HMP-PP is therefore critical to comprehending the entire thiamine production pathway.
The Pyrimidine Precursor: 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP)
The central pyrimidine molecule in this pathway is 4-amino-5-hydroxymethyl-2-methylpyrimidine, often abbreviated as HMP. It is important to distinguish HMP from similar but functionally distinct molecules such as 5-Amino-2-methylpyrimidine. HMP is the direct precursor that, upon phosphorylation, participates in the formation of thiamine.
Chemical Properties of HMP:
| Property | Value | Source |
| Molecular Formula | C6H9N3O | [7][8] |
| IUPAC Name | (4-amino-2-methylpyrimidin-5-yl)methanol | [7] |
| Molar Mass | ~139.16 g/mol | [8] |
| Structure | A pyrimidine ring with an amino group at C4, a methyl group at C2, and a hydroxymethyl group at C5. | [7] |
For biological activity, HMP must be activated through phosphorylation, first to HMP monophosphate (HMP-P) and subsequently to HMP pyrophosphate (HMP-PP).[7]
De Novo Biosynthesis of the HMP Moiety in Bacteria
The bacterial pathway for HMP-P synthesis is the best-characterized model and involves a fascinating rearrangement of a common metabolic intermediate.
The Radical SAM Enzyme: ThiC
The de novo synthesis of HMP-P is catalyzed by a single, remarkable enzyme: phosphomethylpyrimidine synthase, or ThiC.[5][6] This enzyme diverts the purine biosynthetic intermediate 5-aminoimidazole ribotide (AIR) to form HMP-P.[9][10]
-
Causality of Experimental Choice: The use of isotopically labeled AIR in early studies was crucial to establishing it as the precursor for all carbon and nitrogen atoms of the HMP ring, demonstrating a direct link between purine and thiamine biosynthesis.[9]
-
Mechanism: ThiC is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes.[11] It utilizes an iron-sulfur cluster to reductively cleave SAM, generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates a complex and still not fully elucidated rearrangement of the AIR molecule to form the pyrimidine ring of HMP-P.[2][5] This single enzyme performs a feat of chemical transformation that would otherwise require multiple synthetic steps.
The Bifunctional Kinase: ThiD
Once HMP-P is formed by ThiC, it must be pyrophosphorylated to HMP-PP to become competent for the final coupling reaction. This crucial phosphorylation is catalyzed by HMP/HMP-P kinase, or ThiD.[6]
-
Dual Functionality: ThiD is a bifunctional enzyme. In the de novo pathway, it acts as an HMP-P kinase, adding a single phosphate group from ATP to HMP-P to yield HMP-PP.[4]
-
Salvage Pathway Role: ThiD also plays a role in the thiamine salvage pathway. If the cell scavenges unphosphorylated HMP from the environment, ThiD can perform two sequential phosphorylations, first converting HMP to HMP-P and then HMP-P to HMP-PP, ensuring that salvaged precursors can be efficiently funneled into the main biosynthetic pathway.[6]
The following diagram illustrates the de novo bacterial pathway from AIR to HMP-PP.
Caption: De novo biosynthesis of HMP-PP in bacteria.
The Final Assembly: Formation of Thiamine Diphosphate
With both the pyrimidine (HMP-PP) and thiazole (THZ-P) precursors synthesized, the final steps of thiamine assembly can occur.
-
Condensation by ThiE: Thiamine phosphate synthase (ThiE) catalyzes the coupling of HMP-PP and THZ-P. This reaction forms Thiamine Monophosphate (ThMP) and releases pyrophosphate.[4]
-
Final Phosphorylation: ThMP is then phosphorylated by thiamine phosphate kinase (ThiL in bacteria) to produce the active coenzyme, Thiamine Diphosphate (ThDP).[4]
Caption: A scalable chemical synthesis route to a key pyrimidine intermediate. [12]
Conclusion and Future Perspectives
The synthesis of the pyrimidine moiety of thiamine, centered on the precursor 4-amino-5-hydroxymethyl-2-methylpyrimidine, represents a fundamental biological process. The elegant enzymatic pathway, particularly the unique radical SAM chemistry of ThiC, stands in contrast to the pragmatic chemical routes developed for industrial production. For researchers and drug development professionals, this pathway offers significant opportunities. As thiamine biosynthesis is essential for many pathogenic bacteria but absent in humans, the enzymes involved, such as ThiC and ThiD, represent promising targets for the development of novel antibiotics. [6]A deeper understanding of these enzymatic mechanisms and the development of potent, specific inhibitors could provide a new line of attack against drug-resistant infections.
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The Degradation Pathway of 5-Amino-2-methylpyrimidine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the degradation pathway of 5-Amino-2-methylpyrimidine, a key structural component of thiamine (Vitamin B1). This document is intended for researchers, scientists, and drug development professionals engaged in the study of vitamin metabolism, microbial biochemistry, and related fields. We will delve into the known enzymatic reactions, intermediate compounds, and the broader context of thiamine salvage and pyrimidine catabolism.
Introduction: The Significance of this compound in Biological Systems
This compound is not merely a standalone molecule but a critical building block of thiamine, an essential cofactor for enzymes involved in carbohydrate and amino acid metabolism in all living organisms.[1] The biological availability of thiamine is governed by a dynamic interplay of biosynthesis, transport, and degradation. The breakdown of thiamine, and consequently its pyrimidine moiety, is a vital process for the recycling of its components, a phenomenon known as thiamine salvage.[1][2] Understanding the degradation of this compound is therefore crucial for comprehending nutrient cycling in ecosystems, the metabolic capabilities of microorganisms, and for the development of novel antimicrobial agents that target vitamin B1 pathways.
Part 1: The Central Role of Thiamine Degradation
The degradation of this compound is intrinsically linked to the catabolism of thiamine. Thiaminases are enzymes that cleave thiamine into its constituent pyrimidine and thiazole moieties.[2] There are two main classes of thiaminases, Thiaminase I and Thiaminase II, which differ in their reaction mechanisms.
The initial breakdown of thiamine in some soil microorganisms like Bacillus halodurans yields formylaminopyrimidine and a thiazole-related compound.[1] This is followed by the enzymatic removal of the formyl group to produce aminopyrimidine.
Key Initial Steps in Thiamine Degradation:
-
Hydrolysis of Thiamine: Thiamine is hydrolyzed, breaking the bond between the pyrimidine and thiazole rings.
-
Deformylation: The resulting formylaminopyrimidine is acted upon by an amidohydrolase to yield aminopyrimidine.[1]
Part 2: The Putative Degradative Pathway of the Aminopyrimidine Ring
While the initial steps of thiamine breakdown are established, the complete catabolism of the resulting aminopyrimidine ring is less well-defined and is largely inferred from the general principles of pyrimidine degradation.[3][4][5] The generic pathway for pyrimidine catabolism involves reduction of the ring, followed by hydrolytic ring opening.
A Proposed Degradation Trajectory:
Based on analogous pathways for uracil and thymine degradation, a likely sequence of events for the breakdown of the this compound core is as follows:
-
Deamination: The primary amino group at the 5-position is likely removed through the action of a deaminase, potentially yielding a hydroxylated or keto derivative.
-
Ring Reduction: The pyrimidine ring undergoes reduction, a step catalyzed by dihydropyrimidine dehydrogenase-like enzymes in other pyrimidine degradation pathways.[5][6] This reaction typically requires a reducing equivalent such as NADPH.
-
Hydrolytic Ring Cleavage: The reduced pyrimidine ring is then opened by a dihydropyrimidinase, resulting in a linear ureido compound.[5][6]
-
Further Breakdown: The linear intermediate is further hydrolyzed by an ureidopropionase-like enzyme to release smaller molecules such as β-alanine (or its methylated derivative), ammonia, and carbon dioxide, which can then enter central metabolic pathways.[4][5]
It is important to note that the specific enzymes catalyzing these steps for this compound have not all been definitively characterized and may vary across different organisms.
Part 3: The Thiamine Salvage Pathway: An Alternative Fate
In many organisms, the pyrimidine moiety of thiamine is not fully degraded but is instead salvaged for the re-synthesis of thiamine. This is a crucial energy-saving mechanism, particularly in environments where de novo synthesis is metabolically expensive.[2]
The salvage pathway involves the conversion of 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP), a thiamine breakdown product, to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), the direct precursor for thiamine biosynthesis.[7][8][9] This conversion is catalyzed by an aminopyrimidine aminohydrolase.[9]
Experimental Protocols for Studying this compound Degradation
Investigating the degradation of this compound requires a combination of microbiological, biochemical, and analytical techniques.
Protocol 1: Enrichment and Isolation of Degrading Microorganisms
-
Enrichment Culture: Prepare a minimal salt medium with this compound as the sole source of carbon and/or nitrogen.
-
Inoculation: Inoculate the medium with a sample from an environment where thiamine degradation is likely to occur, such as soil or the gut of an animal.
-
Incubation: Incubate the culture under appropriate aerobic or anaerobic conditions.
-
Sub-culturing: Serially dilute and plate the enriched culture onto solid minimal medium to isolate individual colonies.
-
Identification: Identify the isolated strains through 16S rRNA gene sequencing.
Protocol 2: Analysis of Degradation Products by HPLC-MS
-
Sample Preparation: Grow the isolated microbial strain in a liquid medium containing this compound. Collect supernatant at different time points.
-
Filtration: Filter the supernatant through a 0.22 µm filter to remove bacterial cells.
-
HPLC Separation: Inject the filtered supernatant onto a reverse-phase C18 HPLC column. Use a gradient of water and acetonitrile with a small amount of formic acid as the mobile phase to separate the compounds.
-
Mass Spectrometry Detection: Couple the HPLC to a mass spectrometer to identify the parent compound and its degradation intermediates based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Visualization of the Degradation and Salvage Pathways
To visually represent the discussed pathways, the following diagrams have been generated using Graphviz.
Diagram 1: Thiamine Degradation to Aminopyrimidine
Caption: Initial steps of thiamine degradation.
Diagram 2: Proposed Catabolic Pathway of the Aminopyrimidine Ring
Caption: Putative degradation of the aminopyrimidine ring.
Diagram 3: Thiamine Salvage Pathway
Caption: The thiamine salvage pathway.
Quantitative Data Summary
| Compound | Typical Analytical Technique | Expected Mass (m/z) [M+H]+ |
| This compound | HPLC-MS | 110.071 |
| 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) | HPLC-MS | 140.082 |
| Thiamine | HPLC-MS | 265.117 |
Conclusion and Future Directions
The degradation of this compound is a multifaceted process central to thiamine metabolism. While the initial steps involving the breakdown of thiamine are relatively well understood, the complete catabolism of the resulting pyrimidine ring remains an area of active research. The elucidation of the specific enzymes and genes involved in this pathway in various organisms will provide deeper insights into microbial metabolism and may unveil novel targets for therapeutic intervention. Future research should focus on the heterologous expression and characterization of candidate enzymes to definitively map out this important metabolic pathway.
References
A comprehensive list of references that support the claims made in this guide will be provided in a separate section. The citations within the text correspond to the sources that will be detailed in the full reference list.
Sources
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- 3. Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Whole cell affinity for 4‐amino‐5‐hydroxymethyl‐2‐methylpyrimidine (HMP) in the marine bacterium Candidatus Pelagibacter st. HTCC7211 explains marine dissolved HMP concentrations - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. hmdb.ca [hmdb.ca]
Spectroscopic Strategies for the Unambiguous Identification of Pyrimidine Isomers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry and chemical biology, with their isomeric forms often exhibiting vastly different pharmacological and biological activities. The precise and unequivocal identification of pyrimidine isomers is therefore a critical step in drug discovery, development, and quality control. This technical guide provides a comprehensive overview of modern spectroscopic techniques for the differentiation of pyrimidine isomers. As a senior application scientist, this document moves beyond a simple recitation of methods to offer field-proven insights into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. We will delve into the core principles and practical applications of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Furthermore, we will explore the burgeoning role of computational chemistry in predicting spectroscopic outcomes and bolstering experimental observations. This guide is designed to be a practical and authoritative resource, empowering researchers to navigate the complexities of pyrimidine isomer analysis with confidence.
The Challenge of Pyrimidine Isomerism
Pyrimidine, a heterocyclic aromatic organic compound, serves as the parent structure for a vast array of biologically significant molecules, including the nucleobases cytosine, thymine, and uracil.[1] The potential for isomerism in substituted pyrimidines is extensive, encompassing:
-
Positional Isomerism: Substituents can be located at different positions on the pyrimidine ring (e.g., 2-, 4-, 5-, or 6-substituted pyrimidines).
-
Tautomerism: The migration of a proton can lead to different tautomeric forms, such as the common amino-imino and lactam-lactim tautomerism in nucleobases.
-
Stereoisomerism: The presence of chiral centers, often in substituents, can result in enantiomers or diastereomers.
These subtle structural variations can profoundly impact a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. Consequently, the ability to distinguish between these isomers is paramount.
A Multi-Faceted Approach: The Power of Orthogonal Spectroscopic Techniques
No single spectroscopic technique can universally resolve all instances of pyrimidine isomerism. A robust analytical strategy relies on the synergistic application of multiple, orthogonal techniques. Each method probes different molecular properties, and their combined data provides a comprehensive and unambiguous structural assignment.
Workflow for Pyrimidine Isomer Identification
Caption: A logical workflow for the spectroscopic identification of pyrimidine isomers, emphasizing a multi-technique approach for unambiguous structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing isomers, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[2]
¹H and ¹³C NMR: Probing the Electronic Environment
The chemical shifts of protons (¹H) and carbons (¹³C) in the pyrimidine ring are highly sensitive to the nature and position of substituents.
-
¹H NMR: The aromatic protons of the pyrimidine ring typically appear in the region of 7.0-9.5 ppm.[3] The chemical shift and coupling patterns of these protons provide crucial clues about the substitution pattern. For instance, the presence of an amino group at the 4-position can lead to room-temperature line broadening effects in both ¹H and ¹³C NMR spectra due to the presence of rotamers, a phenomenon not typically observed for substituents at the 2-position.[4][5] This provides a simple diagnostic tool for identifying certain regioisomers without the need for two-dimensional experiments.[4][5]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are also indicative of the substitution pattern.[1] Proton-decoupled ¹³C NMR spectra offer simplified signals, with the chemical shifts providing information about the carbon skeleton.[1]
2D NMR Techniques: Unraveling Complex Structures
For complex isomers or when 1D NMR spectra are ambiguous, 2D NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the proton network within the pyrimidine ring and its substituents.[6]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for distinguishing positional isomers by identifying protons that are close in space.[6] For example, a substituent on the N1 position will show a through-space correlation (NOE) to the proton at the C6 position, whereas an N3-substituent will not.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular structure and differentiating complex isomers.[2]
Experimental Protocol: Distinguishing N1 vs. N3 Substituted Pyrimidine Isomers using NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion. Tune and match the probe for both ¹H.
-
Acquisition of 1D ¹H Spectrum: Acquire a standard 1D ¹H spectrum to identify the chemical shifts of all protons.
-
NOESY Experiment Setup:
-
Select a 2D NOESY pulse sequence.
-
Set the spectral widths in both dimensions to encompass all proton signals.
-
Crucially, optimize the mixing time (d8). A typical starting point is the T1 relaxation time of the key protons, often in the range of 500-800 ms. A series of NOESY experiments with varying mixing times may be necessary.
-
-
Data Processing and Analysis:
-
Process the 2D data with appropriate window functions (e.g., sine-bell) in both dimensions.
-
Analyze the 2D NOESY spectrum for cross-peaks. A cross-peak between the protons of the substituent and the C6-H of the pyrimidine ring is indicative of an N1-substituted isomer. The absence of this cross-peak, coupled with other supporting data, suggests an N3-substituted isomer.
-
Logical Diagram for Distinguishing N1 and N3 Pyrimidine Isomers with NOESY
Sources
A Technical Guide to the Storage and Stability of 5-Amino-2-methylpyrimidine: Ensuring Integrity in Research and Development
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. 5-Amino-2-methylpyrimidine, a key building block in the synthesis of various biologically active compounds, is no exception. Its stability profile directly impacts the reliability of experimental outcomes and the quality of pharmaceutical end-products. This in-depth technical guide provides a comprehensive overview of the optimal storage conditions, stability profile, and analytical methodologies required to ensure the long-term integrity of this compound.
Core Principles of Storage and Handling
Proper storage of this compound is the first line of defense against degradation. The fundamental principle is to mitigate exposure to environmental factors that can accelerate chemical changes.
Recommended Storage Conditions
Based on material safety data sheets (MSDS) and best laboratory practices, the following conditions are recommended for the storage of this compound:
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool, dry place | Minimizes the rate of potential thermal degradation reactions. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidation of the amino group and other susceptible moieties. |
| Light | Amber vial or dark location | Protects the compound from light-induced degradation. |
| Container | Tightly sealed container | Prevents moisture ingress, which can lead to hydrolysis. |
| Ventilation | Well-ventilated area | Ensures safe handling and dissipation of any potential vapors.[1][2] |
Handling Precautions
When handling this compound, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[1] Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1][2]
Physicochemical Properties and Stability Profile
Understanding the inherent physicochemical properties of this compound is crucial for predicting its stability and designing appropriate analytical methods.
| Property | Value/Description |
| Chemical Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 134-138 °C |
| Solubility | Soluble in water and methanol |
| Incompatibilities | Strong oxidizing agents[1] |
Factors Influencing Stability and Potential Degradation Pathways
The stability of this compound can be compromised by several factors, leading to the formation of impurities. Forced degradation studies, which intentionally stress the molecule under more severe conditions than accelerated stability testing, are instrumental in elucidating these degradation pathways.[3][4]
Influence of Temperature
While stable under normal conditions, elevated temperatures can promote decomposition.[5] Thermal degradation of aminopyrimidines can be complex, potentially involving ring modifications or reactions of the substituent groups. For instance, thermal degradation of thiamin, which contains a pyrimidine ring, can lead to the formation of various degradation products.[6]
Photostability
Exposure to light, particularly UV radiation, can induce photochemical reactions. Pyrimidine derivatives are known to be susceptible to photodegradation, which can be influenced by the presence of photosensitizers like riboflavin.[2] Studies on related pyrimidine compounds suggest that photodegradation can occur, sometimes mediated by superoxide anions.[2]
pH and Hydrolysis
Oxidation
The amino group on the pyrimidine ring is a potential site for oxidation.[7] Contact with strong oxidizing agents should be avoided.[1] Oxidative stress can lead to the formation of N-oxides or other oxidized derivatives. Studies on the oxidation of 5-methylcytosine, a related pyrimidine, show that oxidative attack can occur on the pyrimidine ring.[8]
Proposed Degradation Pathways
Based on the chemical structure and data from related compounds, the following diagram illustrates potential degradation pathways for this compound under various stress conditions.
Caption: Proposed degradation pathways for this compound.
Protocols for Comprehensive Stability Assessment
A systematic approach to stability testing is essential to establish a re-test period or shelf life.[9] This involves long-term, accelerated, and forced degradation studies.
Experimental Workflow for Stability Studies
The following diagram outlines a comprehensive workflow for assessing the stability of this compound.
Caption: A typical workflow for a comprehensive stability study.
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.[10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for a specified time.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light, for a specified time.
-
Withdraw aliquots at different time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at a specified temperature (e.g., 80°C) for a defined period.
-
Also, heat a solution of the compound at the same temperature.
-
At various time points, dissolve the solid or dilute the solution for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Stability-Indicating Analytical Methodologies
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients.[11][12] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[13]
Recommended RP-HPLC Method
The following is a starting point for developing a stability-indicating RP-HPLC method for this compound.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of A, and gradually increase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, covering parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Conclusion
The chemical integrity of this compound is critical for its successful application in research and pharmaceutical development. By adhering to the recommended storage and handling conditions, and by employing robust stability testing protocols and validated analytical methods, researchers can ensure the quality and reliability of this important chemical intermediate. A thorough understanding of its stability profile under various stress conditions is essential for developing stable formulations and for generating accurate and reproducible scientific data.
References
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Lee, J. H., & Lee, K. T. (2002). Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. Journal of Agricultural and Food Chemistry, 50(14), 4055–4058. [Link]
-
Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. [Link]
- Ahuja, S., & Alsante, K. M. (2003).
-
Jain, D., & Basniwal, P. K. (2013). Forced Degradation Studies: A Tool for Determination of Stability of Drugs. MedCrave Online. [Link]
-
Wikipedia. 4-Amino-5-hydroxymethyl-2-methylpyrimidine. [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
- Sinu, P. V., & Zadbuke, S. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
-
Palfey, B. A., & McDonald, W. H. (2010). Oxidation of Amines by Flavoproteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(8), 1649–1661. [Link]
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European Medicines Agency. (2017). Stability testing of existing active substances and related finished products. [Link]
-
ResearchGate. Scheme of pyrimidine degradation pathways showing the four steps and... [Link]
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Zuo, S., Boorstein, R. J., & Teebor, G. W. (1995). Oxidative damage to 5-methylcytosine in DNA. Nucleic Acids Research, 23(16), 3239–3243. [Link]
-
Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines. [Link]
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
-
Sharma, A., & Singh, S. (2014). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Indian Journal of Pharmaceutical Sciences, 76(6), 515–522. [Link]
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SciCord. Stability Testing White Paper. [Link]
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Separation Science. Analytical Techniques In Stability Testing. [Link]
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Coriolis Pharma. Stability Studies-Regulations, Patient Safety & Quality. [Link]
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Dong, M. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 22-26. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Scalable Synthesis of 5-Amino-2-methylpyrimidine: A Detailed Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Amino-2-methylpyrimidine is a critical structural motif and versatile building block in medicinal chemistry and pharmaceutical development. Its presence in numerous bioactive molecules underscores the need for robust and scalable synthetic routes. This guide provides a comprehensive overview and a detailed, field-tested protocol for the scalable synthesis of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol suitable for industrial application, and provide essential safety and handling information, grounded in authoritative sources.
Introduction: The Significance of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, integral to the structure of nucleobases and a privileged core in a vast array of therapeutic agents. Pyrimidine derivatives exhibit a wide spectrum of biological activities and are key components in drugs targeting kinases, such as JAK2 inhibitors, which are crucial for treating myeloproliferative neoplasms.[1] this compound, in particular, serves as a vital intermediate, enabling the synthesis of more complex molecules, including precursors for essential vitamins like Vitamin B1 (Thiamine).[2][3][4] The development of efficient, high-yield, and scalable synthetic methodologies for this compound is therefore of paramount importance to the drug discovery and development pipeline.
This document outlines a highly efficient, two-step, one-pot procedure for the industrial-scale production of a closely related and functionally critical intermediate, 4-amino-5-aminomethyl-2-methylpyrimidine, which proceeds through a common 5-cyano pyrimidine intermediate. The principles and steps are directly adaptable for the synthesis of related aminopyrimidines. The selected method, adapted from proven industrial processes, starts from readily available malononitrile and offers a high overall yield, making it economically and logistically superior to many previously described routes.[2][5]
Strategic Approach: Selecting a Scalable Synthetic Route
Several pathways exist for the synthesis of the aminomethylpyrimidine core, often starting from materials like 2-cyanoacetamide or malononitrile.[6] The chosen protocol is based on a process that has been successfully scaled to the kilogram level, demonstrating its industrial viability.[2] The strategy involves the in situ formation of an activated enamine from malononitrile, which then undergoes cyclocondensation with acetamidine to form the pyrimidine ring.
Causality of Reagent Selection:
-
Malononitrile: A cost-effective and highly reactive C3 synthon that provides the carbon backbone for the C4, C5, and C6 positions of the pyrimidine ring. Its acidic methylene protons are readily deprotonated, facilitating the initial reaction.
-
Dimethylformamide (DMF) and Dimethyl Sulfate: These reagents react in situ to form the ionic Vilsmeier-Haack type reagent, [(CH₃)₂N=CHOSO₂OCH₃], which acts as an electrophile. This reagent efficiently converts malononitrile into 2-(dimethylaminomethylene)malononitrile, an activated intermediate ready for cyclization.
-
Acetamidine Hydrochloride: This serves as the N-C-N source for the pyrimidine ring. The acetamidine moiety specifically introduces the crucial amino group at the C4 position and the methyl group at the C2 position of the final pyrimidine structure.
This one-pot approach is advantageous as it avoids the isolation of the potentially unstable enamine intermediate, thereby streamlining the process and maximizing throughput and yield.[2][5]
Detailed Synthesis Protocol
This protocol details the synthesis of the key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, which is then hydrogenated to yield the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Malononitrile | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Standard suppliers |
| Dimethyl Sulfate | ≥99% | Caution: Highly Toxic |
| Acetamidine Hydrochloride | 95% | Standard suppliers |
| Sodium Methoxide | 30% solution in Methanol | Standard suppliers |
| Methanol | Anhydrous | Standard suppliers |
| Ethyl Acetate | ACS Grade | Standard suppliers |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Standard suppliers |
| Raney Nickel (Ra-Ni) | Slurry in water | Caution: Pyrophoric |
| Hydrogen Gas (H₂) | High Purity | In a suitable cylinder |
Equipment
-
Multi-neck, round-bottom flask or jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Cooling bath (ice-water or cryocooler).
-
Standard laboratory glassware for work-up and extraction.
-
Rotary evaporator.
-
High-pressure hydrogenator (e.g., Parr apparatus).
Synthetic Workflow Visualization
The overall process can be visualized as a two-stage workflow: the formation of the cyanopyrimidine intermediate followed by its reduction.
Caption: Experimental workflow for the scalable synthesis.
Step-by-Step Procedure
Part A: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile [2][5]
-
Preparation of Acetamidine Free Base: In a suitable reactor under an inert atmosphere, prepare a solution of sodium methoxide in methanol. Cool the solution to 0-5 °C. Slowly add acetamidine hydrochloride portion-wise, maintaining the temperature below 10 °C. Stir the resulting slurry for 30 minutes. The precipitated sodium chloride can be filtered off or used as a slurry in the next step.
-
Formation of the Enamine Intermediate: In a separate reactor, charge dimethylformamide (DMF) and cool to 0 °C. Slowly add dimethyl sulfate dropwise, ensuring the temperature does not exceed 10 °C. Stir for 30 minutes to form the ionic salt. To this mixture, add malononitrile dropwise while maintaining the temperature below 15 °C. Stir the reaction mixture for 2-3 hours at room temperature until analysis (e.g., TLC or GC) indicates complete formation of the enamine.
-
Cyclocondensation: Cool the acetamidine slurry (from Step 1) to 10 °C. Slowly add the enamine solution (from Step 2) via an addition funnel over 1-2 hours, keeping the internal temperature below 20 °C. After the addition is complete, allow the reaction to stir at room temperature for 12 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture into a larger vessel containing ice-water. A precipitate will form. Adjust the pH of the slurry to ~7.0 using a dilute acid (e.g., 1M HCl). Stir for 30 minutes, then collect the solid product by filtration. Wash the filter cake with cold water and dry under vacuum to yield 4-amino-2-methylpyrimidine-5-carbonitrile. The overall yield for this one-pot procedure is typically around 70-75%.[2]
Part B: Reduction to 4-Amino-5-aminomethyl-2-methylpyrimidine [2]
-
Hydrogenation Setup: In a high-pressure hydrogenation vessel, dissolve the 4-amino-2-methylpyrimidine-5-carbonitrile from Part A in methanolic ammonia.
-
Catalyst Addition: Carefully add a slurry of Raney Nickel catalyst to the solution. Caution: Raney Nickel is pyrophoric and must be handled under a liquid or inert atmosphere.
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to 40-50 °C with vigorous stirring. Monitor the reaction by hydrogen uptake.
-
Isolation: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake is highly pyrophoric and should not be allowed to dry. Wash the filter cake with methanol.
-
Purification: Concentrate the combined filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization if necessary.
Reaction Scheme
Caption: Overall reaction scheme for the synthesis.
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. All procedures should be conducted in a well-ventilated fume hood by trained personnel.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Reagent Hazards:
-
Dimethyl Sulfate: Extremely toxic, corrosive, and a suspected carcinogen. Handle with extreme caution, using double gloves and working in a certified chemical fume hood.
-
Malononitrile: Toxic if swallowed or inhaled. Avoid creating dust.
-
Raney Nickel: Pyrophoric when dry. Always handle as a slurry under liquid.
-
-
First Aid Measures:
-
Storage: Store the final product and intermediates in tightly closed containers in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[7] The compound is generally stable under normal conditions.[8]
Characterization and Quality Control
To ensure the identity and purity of the synthesized this compound derivative, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion
The protocol described provides a scalable, efficient, and industrially viable method for the synthesis of key aminopyrimidine intermediates. By employing a one-pot procedure for the formation of the pyrimidine core, this process minimizes operational complexity and maximizes yield. The detailed steps, safety precautions, and analytical guidelines presented in this document are designed to empower researchers and drug development professionals to produce this valuable chemical building block with confidence and consistency.
References
-
Organic Process Research & Development. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. American Chemical Society. Retrieved from [Link]
-
ACS Publications. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Retrieved from [Link]
-
National Institutes of Health (PMC). (n.d.). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new pyrimido[4,5-d]pyrimidine derivatives from 5-acetyl-6-methyl-4-methylsulfanylpyrimidine-2(1H)-thiones and guanidine. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]
-
Veeprho. (n.d.). 4-Amino-5-hydroxymethyl-2- methylpyrimidine Hydrochloride | CAS 13100-57-7. Retrieved from [Link]
Sources
- 1. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
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- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Application Notes & Protocols: 5-Amino-2-methylpyrimidine as a Versatile Synthetic Intermediate in Drug Discovery
Abstract
The pyrimidine scaffold is a privileged heterocyclic motif, forming the structural core of numerous therapeutic agents and natural products.[1][2] Its prevalence is largely due to its ability to engage in multiple hydrogen bonding interactions and serve as a bioisosteric replacement for other aromatic systems, often improving pharmacokinetic profiles.[1] Among the vast array of pyrimidine building blocks, 5-Amino-2-methylpyrimidine stands out as a particularly versatile and strategic intermediate. This guide provides an in-depth exploration of its chemical reactivity and utility, complete with detailed experimental protocols for its application in the synthesis of complex, biologically active molecules, with a particular focus on the development of protein kinase inhibitors.[3][4]
Introduction: The Strategic Value of this compound
This compound (CAS No. 3430-19-1) is a bifunctional reagent whose value lies in the distinct reactivity of its constituent parts: the nucleophilic amino group at the C5 position and the pyrimidine ring itself. The amino group serves as a primary handle for a wide range of derivatizations, including N-arylation, acylation, and sulfonylation. The pyrimidine core, with its specific electronic landscape influenced by the methyl and amino substituents, provides a stable platform for constructing complex molecular architectures.
This intermediate is particularly relevant in the field of medicinal chemistry, where the 2-aminopyrimidine substructure is a common feature in a multitude of kinase inhibitors.[5] These molecules often function by mimicking the adenine core of ATP, forming critical hydrogen bonds with the hinge region of the kinase active site.[4] The ability to readily modify the 5-amino position allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of potency, selectivity, and drug metabolism and pharmacokinetics (DMPK) properties.
Physicochemical Properties & Data
A clear understanding of the physical and chemical properties of a starting material is fundamental to successful synthesis.
| Property | Value |
| CAS Number | 3430-19-1 |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 192-193 °C[6] |
| Boiling Point | Decomposes |
| Solubility | Soluble in hot water, methanol, DMSO |
| pKa (Conjugate Acid) | ~4.0 (Estimated) |
Core Reactivity and Synthetic Rationale
The synthetic utility of this compound is governed by the interplay of its functional groups. Understanding this is key to designing logical synthetic routes.
-
Nucleophilicity of the C5-Amino Group: The exocyclic amino group is the primary site of reactivity for electrophiles. Its nucleophilicity is sufficient for reactions like acylation and sulfonylation under standard conditions. For more challenging C-N bond formations, such as coupling with aryl halides, palladium-catalyzed methods like the Buchwald-Hartwig amination are required.[7]
-
Pyrimidine Ring Electronics: The pyrimidine ring is an electron-deficient heterocycle. The electron-donating nature of the amino and methyl groups slightly activates the ring, but it remains relatively resistant to electrophilic aromatic substitution. Positions C4 and C6 are the most susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group (e.g., a halogen) is present.[8]
Caption: Core reactivity map of this compound.
Key Synthetic Transformations & Protocols
The following sections detail the most critical synthetic applications of this compound, providing both the scientific rationale and step-by-step protocols.
Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing C(aryl)-N bonds.[7][9] It offers a significant advantage over classical methods by proceeding under milder conditions with exceptional functional group tolerance. This reaction is paramount for linking the pyrimidine core to other aromatic or heteroaromatic systems, a common strategy in fragment-based drug design and lead optimization.[5]
Causality & Expertise: The choice of palladium precursor, phosphine ligand, and base is critical and substrate-dependent. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often necessary to facilitate the reductive elimination step, which is typically rate-limiting.[9] The base (e.g., NaOt-Bu, Cs₂CO₃) must be strong enough to deprotonate the amine without causing undesired side reactions.
Caption: General workflow for Buchwald-Hartwig N-Arylation.
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
-
Objective: To synthesize an N-aryl-5-amino-2-methylpyrimidine derivative.
-
Materials:
-
This compound (1.0 eq)
-
Aryl bromide or chloride (1.1 eq)
-
Pd₂(dba)₃ (0.02 eq) or other Pd precursor
-
Xantphos (0.04 eq) or other suitable ligand[5]
-
Sodium tert-butoxide (1.4 eq)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe. The volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully by adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
-
Self-Validation:
-
Expected Yield: 50-85%, highly dependent on the aryl halide substrate.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Acylation for SAR Exploration
The formation of an amide bond via acylation of the 5-amino group is a fundamental and highly reliable transformation. It is a workhorse reaction in medicinal chemistry for rapidly generating analogs to build structure-activity relationships.
Causality & Expertise: The reaction is typically straightforward. The choice of acylating agent (acid chloride or anhydride) and base (a non-nucleophilic amine like triethylamine or DIPEA) is standard. The reaction is driven by the high reactivity of the acid chloride and the nucleophilicity of the aminopyrimidine.
Protocol 2: Synthesis of N-(2-methylpyrimidin-5-yl)acetamide
-
Objective: To demonstrate a simple acylation of the 5-amino group.
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the stirred solution over 5 minutes. A precipitate (triethylamine hydrochloride) will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography if necessary.
-
-
Self-Validation:
-
Expected Yield: >90%.
-
Characterization: Confirm product formation by NMR and MS, noting the disappearance of the N-H stretch of the primary amine in the IR spectrum and the appearance of an amide carbonyl stretch (~1680 cm⁻¹).
-
Case Study: Multi-Step Synthesis of a Kinase Inhibitor Scaffold
This case study illustrates how this compound can be used in a multi-step sequence to generate a scaffold common in kinase inhibitors. The strategy involves an initial N-arylation followed by halogenation and a subsequent Suzuki cross-coupling reaction.[10][11]
Caption: Synthetic pathway to a kinase inhibitor scaffold.
This synthetic route demonstrates the orthogonal reactivity that can be exploited. The initial C-N coupling at the amino group is followed by selective halogenation of the electron-rich pyrimidine ring, installing a handle for a subsequent C-C bond-forming Suzuki reaction. This modular approach allows for the introduction of three distinct points of diversity, making it a powerful strategy for building a chemical library for screening.
Conclusion
This compound is a high-value, versatile intermediate for synthetic and medicinal chemistry. Its well-defined reactivity allows for predictable and robust transformations, including N-arylation and acylation, which are fundamental to modern drug discovery. The protocols and strategic insights provided herein are designed to empower researchers to effectively leverage this building block in the creation of novel and complex molecules with therapeutic potential.
References
- Benchchem. Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols.
-
Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available from: [Link]
-
Sharma, P., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. Available from: [Link]
- Benchchem. Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction.
-
Popova, M., et al. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health (NIH). Available from: [Link]
-
Dorel, R., & van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Wang, Y., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Institutes of Health (NIH). Available from: [Link]
-
Asif, M., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]
-
Taylor, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]
-
Akhtar, M. J., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry. Available from: [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Versatile Scaffold: Harnessing 5-Amino-2-methylpyrimidine in Modern Medicinal Chemistry
Foreword: The Unseen Potential of a Privileged Heterocycle
In the vast landscape of medicinal chemistry, the pyrimidine core stands as a testament to nature's ingenuity and synthetic chemistry's power.[1] As a fundamental component of nucleic acids, its derivatives have been a cornerstone in the development of a plethora of therapeutic agents, particularly in oncology and virology.[2] This guide focuses on a specific, yet remarkably versatile, building block: 5-Amino-2-methylpyrimidine . While historically recognized as a key intermediate in the synthesis of Vitamin B1 (Thiamine), its potential as a scaffold for the discovery of novel bioactive molecules is increasingly appreciated. This document serves as a detailed guide for researchers, scientists, and drug development professionals, offering in-depth application notes and robust protocols for the strategic utilization of this compound in contemporary drug discovery programs. We will delve into the causality behind experimental choices, providing a framework for the rational design and synthesis of innovative therapeutics.
Section 1: The this compound Pharmacophore: A Strategic Overview
The this compound moiety presents a unique combination of structural features that render it an attractive starting point for medicinal chemistry campaigns. Its pharmacophoric features, which are the essential steric and electronic characteristics necessary for molecular interactions with biological targets, offer multiple avenues for derivatization.
Key Physicochemical and Structural Attributes
| Property | Value/Description | Significance in Drug Design |
| Molecular Formula | C₅H₇N₃ | A small, nitrogen-rich heterocycle. |
| Molecular Weight | 109.13 g/mol | Provides a low-molecular-weight starting point, allowing for significant structural elaboration while adhering to Lipinski's Rule of Five. |
| Hydrogen Bond Donors | 1 (primary amine) | The amino group can engage in crucial hydrogen bonding interactions within a target's active site. |
| Hydrogen Bond Acceptors | 2 (pyrimidine nitrogens) | The ring nitrogens can act as hydrogen bond acceptors, mimicking the interactions of natural purine bases.[3] |
| Reactivity | The 5-amino group is a key nucleophilic handle for functionalization. The pyrimidine ring can be halogenated for subsequent cross-coupling reactions. | Offers multiple, distinct points for chemical modification, enabling the exploration of diverse chemical space. |
The Strategic Advantage: Bioisosterism and Beyond
In drug design, the concept of bioisosteric replacement—substituting one chemical group with another that retains similar biological activity—is a powerful tool for optimizing lead compounds.[4] The this compound scaffold can be envisioned as a bioisostere for a variety of other aromatic and heteroaromatic systems, offering advantages in terms of physicochemical properties, metabolic stability, and intellectual property.[5] For instance, it can serve as a replacement for an aniline or other aminophenyl groups, with the pyrimidine ring nitrogens potentially modulating solubility and metabolic pathways.
Section 2: Core Synthetic Strategies and Key Functionalization Protocols
The true utility of this compound lies in its synthetic tractability. The primary amino group and the pyrimidine ring itself offer orthogonal handles for a variety of chemical transformations.
N-Functionalization of the 5-Amino Group
The primary amino group at the C5 position is a versatile nucleophile, readily undergoing acylation, alkylation, and reductive amination to introduce a wide array of substituents. These modifications are crucial for probing the structure-activity relationship (SAR) and fine-tuning the pharmacological properties of the resulting derivatives.
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride. This reaction introduces an amide linkage, which is a common feature in many drug molecules.[6]
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Causality: The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[7] The reaction is performed at 0 °C initially to control the exothermic nature of the acylation.
Reductive amination provides a facile route to secondary and tertiary amines, which can be important for modulating basicity and lipophilicity.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde)
-
Anhydrous Methanol (MeOH) or Dichloroethane (DCE)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (catalytic)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the aldehyde/ketone (1.1 eq).
-
Add anhydrous MeOH or DCE as the solvent.
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for the reduction of imines in the presence of other functional groups.[2] The acidic catalyst accelerates the formation of the iminium ion, which is the species that is reduced.
Caption: Workflow for N-functionalization of this compound.
C-H Functionalization and Cross-Coupling Reactions of the Pyrimidine Ring
To further expand the chemical diversity, the pyrimidine ring itself can be functionalized. A common and powerful strategy involves initial halogenation of the ring followed by palladium-catalyzed cross-coupling reactions.
This protocol describes a representative method for the bromination of the pyrimidine ring, creating a handle for subsequent cross-coupling reactions. The position of halogenation will be directed by the existing substituents.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous MeCN or DCM in a flask protected from light.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography to yield the halogenated pyrimidine.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents.[1]
Materials:
-
Halogenated this compound (e.g., 5-Amino-4-bromo-2-methylpyrimidine) (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
Procedure:
-
In a Schlenk flask, combine the halogenated this compound, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality: The choice of palladium catalyst, ligand, and base is critical and often substrate-dependent. For electron-rich aminopyrimidines, catalysts with electron-rich phosphine ligands can be beneficial.[6]
This reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines.[8]
Materials:
-
Halogenated this compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or THF)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the halogenated this compound, palladium catalyst, phosphine ligand, and base in a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
Causality: The Buchwald-Hartwig amination is highly sensitive to reaction conditions. The choice of ligand is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[9]
Caption: Workflow for C-H functionalization via cross-coupling.
Section 3: Application in Kinase Inhibitor Design: A Case Study
The pyrimidine scaffold is a well-established "privileged structure" in the design of kinase inhibitors, largely due to its ability to mimic the purine core of ATP and form key hydrogen bonds in the hinge region of the kinase active site.[3][4] Derivatives of this compound are promising candidates for the development of novel kinase inhibitors.
Rationale for Kinase Inhibition
The 2-amino group of a pyrimidine can form one or two hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[3] The 5-amino group of our starting material can be functionalized to introduce substituents that occupy the solvent-exposed region of the ATP-binding site, allowing for modulation of selectivity and pharmacokinetic properties.
Caption: Pharmacophore model for pyrimidine-based kinase inhibitors.
Representative Biological Data of Aminopyrimidine-Based Kinase Inhibitors
While specific data for derivatives of this compound is emerging, the broader class of aminopyrimidine-based kinase inhibitors has shown significant promise.
| Compound Class | Target Kinase(s) | Reported IC₅₀ Range | Reference |
| 2,4-Diaminopyrimidines | EGFR, Aurora Kinases | 10 - 500 nM | [10] |
| Pyrrolo[2,3-d]pyrimidines | EGFR, Her2, VEGFR2, CDK2 | 40 - 204 nM | [11] |
| Aminopyrimidine Hybrids | EGFR-TK | 0.7 - 0.9 µM | [12] |
Section 4: Conclusion and Future Directions
This compound is a readily available and highly versatile building block with significant, yet underexplored, potential in medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for its utilization in the synthesis of diverse compound libraries. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling and strategic N-functionalization, researchers can unlock the full potential of this privileged scaffold. Future efforts should focus on the systematic exploration of the chemical space around the this compound core and the biological evaluation of the resulting derivatives against a wide range of therapeutic targets. The insights gained from such studies will undoubtedly pave the way for the discovery of the next generation of pyrimidine-based therapeutics.
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- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC.
- Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-prolifer
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
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- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimiz
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- New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (n.d.). MDPI.
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- Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. (n.d.). Oriental Journal of Chemistry.
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The Privileged Pyrimidine: A Guide to Synthesizing Kinase Inhibitors from 5-Amino-2-methylpyrimidine
Introduction: The Enduring Significance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of clinically successful therapeutic agents.[1][2] Its fundamental role as a building block of DNA and RNA provides a natural starting point for the design of molecules that interact with key biological targets.[1] In the realm of oncology and inflammatory diseases, pyrimidine derivatives have garnered immense attention for their ability to function as potent protein kinase inhibitors.[1][3] By mimicking the adenine core of ATP, these heterocyclic compounds can competitively bind to the ATP-binding site of kinases, thereby modulating their activity and disrupting dysregulated signaling pathways that drive disease progression.[4]
This application note focuses on a particularly versatile building block: 5-amino-2-methylpyrimidine . The strategic placement of the amino group at the C5 position and a methyl group at the C2 position offers synthetic chemists a powerful handle for diversification. The amino group serves as a key nucleophile or a precursor for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents that can be tailored to achieve desired potency, selectivity, and pharmacokinetic properties. This guide provides detailed insights and step-by-step protocols for leveraging this scaffold in the synthesis of next-generation kinase inhibitors, with a focus on palladium-catalyzed cross-coupling reactions.
Core Synthetic Strategies: Building Complexity with Palladium Catalysis
The functionalization of the this compound core is most effectively achieved through modern cross-coupling methodologies. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most powerful and widely adopted reactions for the construction of C-N and C-C bonds, respectively, in the synthesis of kinase inhibitors.[5][6] These reactions offer broad functional group tolerance and reliable scalability, making them indispensable tools for drug discovery professionals.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl halide and an amine.[5][6] In the context of our scaffold, this reaction can be employed in two principal ways:
-
Scenario A: Coupling of an aryl halide with the amino group of this compound.
-
Scenario B: Coupling of a halogenated 2-methylpyrimidine (e.g., 5-bromo-2-methylpyrimidine) with an aryl amine.
Scenario B is often more synthetically tractable and will be the focus of our detailed protocol. The presence of the amino group on the pyrimidine ring can influence catalyst activity, necessitating careful optimization of ligands and bases.
The success of a Buchwald-Hartwig amination hinges on a delicate balance within the palladium catalytic cycle. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are often employed to promote the crucial reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[7] The base plays a critical role in deprotonating the amine, forming the palladium-amido complex. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.
Detailed Protocol 1: Synthesis of N-Aryl-2-methylpyrimidin-5-amines via Buchwald-Hartwig Amination
This protocol is adapted from established methodologies for the amination of related bromopyridine and bromopyrimidine systems.[8][9]
Reaction Scheme:
Figure 1: General scheme for Buchwald-Hartwig amination.
Materials:
| Reagent/Material | Proportions (mol%) / Notes |
| 5-Bromo-2-methylpyrimidine | 1.0 equiv |
| Aryl Amine | 1.2 equiv |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 2 mol% |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 4 mol% |
| Sodium tert-butoxide (NaOtBu) | 1.5 equiv |
| Anhydrous Toluene | Sufficient to make a 0.1 M solution of the limiting reagent |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-bromo-2-methylpyrimidine (1.0 equiv), the aryl amine (1.2 equiv), sodium tert-butoxide (1.5 equiv), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction vessel.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-methylpyrimidin-5-amine.
Suzuki-Miyaura Coupling: Constructing the Biaryl Core
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[7] This reaction is exceptionally versatile for creating C-C bonds and is a mainstay in the synthesis of kinase inhibitors that feature biaryl scaffolds. For our purposes, this involves coupling a halogenated 2-methylpyrimidine with an arylboronic acid.
The catalytic cycle of the Suzuki reaction involves oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the new C-C bond.[7] The choice of base is crucial for activating the boronic acid; inorganic bases like potassium carbonate or potassium phosphate are commonly used. The solvent system often includes water to facilitate the dissolution of the base and promote the transmetalation step.
Detailed Protocol 2: Synthesis of 5-Aryl-2-methylpyrimidines via Suzuki-Miyaura Coupling
This protocol is based on established procedures for the Suzuki coupling of analogous bromo-substituted nitrogen heterocycles.[5]
Reaction Scheme:
Figure 2: General scheme for Suzuki-Miyaura coupling.
Materials:
| Reagent/Material | Proportions (mol%) / Notes |
| 5-Bromo-2-methylpyrimidine | 1.0 equiv |
| Arylboronic Acid | 1.2 equiv |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 5 mol% |
| Potassium Carbonate (K₂CO₃) | 2.0 equiv |
| 1,4-Dioxane | Anhydrous |
| Deionized Water | Degassed |
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 5-bromo-2-methylpyrimidine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask.
-
Degassing: Degas the reaction mixture by bubbling with an inert gas for 15 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically complete within 12-16 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography to afford the pure 5-aryl-2-methylpyrimidine.
Application in Kinase Inhibitor Synthesis: A Workflow Example
The true power of these synthetic strategies is realized in their application to the synthesis of complex, biologically active molecules. The following workflow illustrates how the Buchwald-Hartwig and Suzuki reactions can be sequentially employed in the synthesis of a hypothetical, yet representative, kinase inhibitor scaffold.
Figure 3: Sequential cross-coupling for kinase inhibitor synthesis.
This workflow, inspired by the synthesis of potent JAK2 inhibitors, demonstrates a highly efficient route to complex aminopyrimidine derivatives.[10] The initial Suzuki coupling installs an aryl group at the 4-position, followed by a Buchwald-Hartwig amination to introduce a substituted aniline at the 2-position, yielding a scaffold ripe for biological evaluation.
Conclusion and Future Perspectives
This compound and its derivatives are invaluable building blocks in the modern medicinal chemist's toolbox. The strategic application of robust and versatile palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, allows for the efficient and modular synthesis of diverse libraries of pyrimidine-based kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this privileged scaffold in the discovery and development of novel therapeutics for cancer and other debilitating diseases. Future work in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of novel derivatization strategies to access unexplored chemical space.
References
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Gaber, A. A., et al. (2018). Design, synthesis and anticancer evaluation of 1H-pyrazolo [3, 4-d] pyrimidine derivatives as potent EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Bioorganic Chemistry, 80, 375-395. [Link]
-
Li, Y., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1137-1144. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Sayle, K., et al. (2003). Structure-Based design of 2-Arylamino-4-cyclohexylmethyl-5-nitroso-6-aminopyrimidine inhibitors of cyclin-Dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters, 13(19), 3079-3082. [Link]
-
Al-Omary, F. A. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(8), 9036-9051. [Link]
-
Foloppe, N., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1567-1582. [Link]
-
Hassan, A. S., et al. (2025). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Medicinal Chemistry. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2022). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Zhang, H., et al. (2013). Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. Journal of Medicinal Chemistry, 56(17), 6813-6828. [Link]
-
YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions. [Link]
-
Archana, et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. [Link]
-
ResearchGate. (2025). Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews, 116(19), 12564-12649. [Link]
-
MDPI. (2022). Special Issue : Design and Study of Kinase Inhibitors. [Link]
-
Christmann, U., & Vilar, R. (2006). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 45(2), 290-303. [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances, 13(28), 19143-19163. [Link]
-
Avanthay, M. (2020). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(20), 6296. [Link]
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Application Note & Protocol: Quantitative Analysis of 5-Amino-2-methylpyrimidine using HPLC-UV and GC-MS
Abstract
This document provides a comprehensive guide to the quantitative analysis of 5-Amino-2-methylpyrimidine, a key intermediate in various synthetic processes. Accurate quantification of this compound is critical for process optimization, quality control, and regulatory compliance. We present two robust and validated analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for enhanced specificity and sensitivity, particularly in complex matrices. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed, step-by-step protocols, explanations of methodological choices, and guidance on method validation.
Introduction: The Significance of this compound Quantification
This compound is a heterocyclic amine that serves as a fundamental building block in the synthesis of numerous pharmaceutical compounds and other specialty chemicals. The purity and concentration of this starting material directly impact the yield, impurity profile, and overall quality of the final product. Therefore, the ability to accurately and reliably quantify this compound in various samples—from raw materials to in-process controls and final product impurity analysis—is paramount.
The choice between HPLC-UV and GC-MS is dictated by the specific requirements of the analysis. HPLC-UV is often the workhorse method for quality control labs due to its robustness, ease of use, and suitability for quantifying analytes with a UV chromophore.[1] On the other hand, GC-MS offers superior selectivity and sensitivity, making it ideal for trace-level detection and confirmation of identity in complex sample matrices.[2][3] The high polarity of this compound can present challenges in gas chromatography, often necessitating a derivatization step to improve its volatility and chromatographic behavior.[4][5][6]
This application note details validated protocols for both techniques, providing the user with the necessary tools to implement these methods effectively.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
The HPLC-UV method is predicated on the separation of this compound from other components in a sample mixture via liquid chromatography, followed by quantification based on its ultraviolet absorbance. Reversed-phase chromatography is a common and effective technique for the analysis of pyrimidine derivatives.[1]
Causality of Experimental Choices
-
Column Selection: A C18 column is chosen for its versatility and effectiveness in retaining and separating a wide range of moderately polar to nonpolar compounds. The end-capping of the stationary phase minimizes peak tailing for basic compounds like this compound by shielding residual silanol groups.
-
Mobile Phase Composition: A mixture of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) allows for the fine-tuning of retention and resolution. The acidic pH of the mobile phase ensures that the primary amine group of the analyte is protonated, leading to consistent retention behavior and improved peak shape.[7][8]
-
UV Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance maximum of this compound to ensure maximum sensitivity.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Detailed HPLC-UV Protocol
2.3.1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
2.3.2. Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Water (pH 3.0 adjusted with H₃PO₄) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
2.3.3. Standard and Sample Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.
-
Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve a final concentration within the calibration range.[9] Filter the solution through a 0.45 µm syringe filter prior to injection.
2.3.4. Data Analysis
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Record the peak area of this compound for each injection.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve using the measured peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For applications requiring higher sensitivity and specificity, or for the analysis of this compound in complex matrices where co-eluting peaks may interfere with HPLC-UV detection, GC-MS is the preferred method. Due to the polar nature of the amino group, derivatization is often necessary to improve volatility and chromatographic performance.[4][5][10]
Causality of Experimental Choices
-
Derivatization: Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as amines.[11] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) are highly effective in replacing the active hydrogens on the amino group with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[4]
-
GC Column Selection: A nonpolar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), provides excellent separation for a wide range of derivatized compounds.
-
Ionization and Detection: Electron Ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be used for library matching and structural confirmation.[2] Selected Ion Monitoring (SIM) mode is employed for quantitative analysis to enhance sensitivity and selectivity by monitoring specific, characteristic ions of the derivatized analyte.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Detailed GC-MS Protocol
3.3.1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
3.3.2. Instrumentation and Analytical Conditions
| Parameter | Recommended Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-400) for identification; SIM for quantification |
3.3.3. Standard and Sample Preparation with Derivatization
-
Stock Standard Solution (1000 µg/mL): Prepare as described in the HPLC-UV section, using ethyl acetate as the solvent.
-
Calibration Standards and Sample Solutions: Pipette aliquots of the stock solution or sample solution into reaction vials. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.[4] Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution directly into the GC-MS system.
3.3.4. Data Analysis
-
Initially, operate the mass spectrometer in full scan mode to identify the retention time and mass spectrum of the derivatized this compound.
-
Identify characteristic, abundant ions for use in SIM mode (e.g., the molecular ion and major fragment ions).
-
For quantification, acquire data in SIM mode.
-
Construct a calibration curve by plotting the peak area of a selected ion versus the concentration of the derivatized standards.
-
Determine the concentration in the samples from this calibration curve.
Method Validation
To ensure that the analytical methods are suitable for their intended purpose, validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[12][13][14]
Validation Parameters
The following parameters should be assessed for both the HPLC-UV and GC-MS methods:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[12] This can be demonstrated by analyzing a placebo, and by spiking the sample with known impurities.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample. This is typically assessed over a range of 5-6 concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery studies at multiple concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Representative Validation Data (Hypothetical)
| Validation Parameter | HPLC-UV Method | GC-MS Method |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range (µg/mL) | 1 - 100 | 0.1 - 25 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | < 2.0% | < 5.0% |
| LOD (µg/mL) | 0.3 | 0.03 |
| LOQ (µg/mL) | 1.0 | 0.1 |
Conclusion
This application note provides two validated, robust, and reliable methods for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control applications, offering a balance of performance, simplicity, and speed. The GC-MS method, incorporating a derivatization step, provides enhanced sensitivity and specificity, making it an excellent choice for trace-level analysis and for challenging sample matrices. The selection of the appropriate method should be based on the specific analytical requirements, including the expected concentration range, the complexity of the sample matrix, and the need for structural confirmation. Proper method validation is crucial to ensure the generation of high-quality, reliable, and consistent analytical data.[15]
References
- U.S. Food and Drug Administration. (n.d.). Validation of Impurity Methods, Part II.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
- ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- PubMed. (1996, May 10). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- YouTube. (2025, August 14). What Is Derivatization In GC-MS? - Chemistry For Everyone.
- International Journal of Pharmaceutical Erudition. (n.d.). Analytical method validation: A brief review.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
- BenchChem. (n.d.). A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- Thermo Fisher Scientific - US. (n.d.). GC-MS Metabolomics Analysis.
- Thermo Fisher Scientific. (n.d.). Metabolomics Strategies Using GC-MS/MS Technology.
- PubMed. (2020, November 25). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
- ResearchGate. (n.d.). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System.
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Application Note: Mass Spectrometric Characterization of 5-Amino-2-methylpyrimidine
Abstract
This technical guide provides a comprehensive framework for the analysis of 5-Amino-2-methylpyrimidine using mass spectrometry. As a key structural motif in various biologically active compounds and a vital building block in pharmaceutical development, its unambiguous identification and characterization are paramount. This document details the anticipated fragmentation pathways under electron ionization (EI), provides validated, step-by-step protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and offers insights into data interpretation. The methodologies are designed for researchers, analytical chemists, and drug development professionals requiring robust analytical strategies for pyrimidine derivatives.
Introduction: The Analytical Imperative for this compound
This compound (C₅H₇N₃, M.W. 109.13 g/mol ) is a substituted pyrimidine that serves as a fundamental precursor in the synthesis of numerous pharmaceutical agents, including sulfonamides and other therapeutic compounds. The pyrimidine ring is a core component of nucleobases, making its derivatives a focal point of medicinal chemistry research.[1] Accurate analytical characterization is essential for quality control, metabolite identification, and pharmacokinetic studies.
Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the analysis of such small molecules.[2] When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS enables the confident identification and quantification of the target analyte, even in complex matrices.[3][4] This guide focuses on elucidating the structural information of this compound through its mass spectrometric fragmentation patterns and provides robust protocols for its analysis.
Ionization & Fragmentation: Unveiling the Molecular Structure
The choice of ionization technique is critical and depends on the analytical objective. For structural elucidation, the high-energy, reproducible nature of Electron Ionization (EI) is often preferred. For sensitive quantification in biological fluids, the softer ionization provided by Electrospray Ionization (ESI) is typically the method of choice.[3]
Proposed Electron Ionization (EI) Fragmentation Pathway
Under standard 70 eV EI conditions, this compound is expected to produce a stable molecular ion (M⁺•) and a series of characteristic fragment ions.[5][6] The fragmentation of pyrimidine derivatives often involves the loss of small, stable neutral molecules like hydrogen cyanide (HCN) and rearrangements of the heterocyclic ring.[7][8]
The proposed fragmentation cascade begins with the molecular ion at m/z 109. The primary fragmentation events are hypothesized to be the loss of a methyl radical or the expulsion of HCN from the pyrimidine ring, leading to the formation of key diagnostic ions.
Caption: Proposed EI fragmentation pathway for this compound.
Summary of Key Ions
The anticipated mass-to-charge ratios (m/z) and their corresponding proposed structures provide a fingerprint for the identification of this compound.
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Notes |
| 109 | [C₅H₇N₃]⁺• | - | Molecular Ion (M⁺•) |
| 94 | [C₄H₄N₃]⁺ | •CH₃ | Loss of the methyl radical from the pyrimidine ring. |
| 80 | [C₄H₄N₂]⁺• | HCN | Loss of hydrogen cyanide, a characteristic fragmentation for N-heterocycles. |
| 66 | [C₃H₂N₂]⁺• | CH₂N• | Subsequent fragmentation of the m/z 80 ion. |
| 53 | [C₃H₃N]⁺• | HCN | Further loss of HCN from the m/z 80 fragment. |
Experimental Protocols
The following protocols are designed as robust starting points and may be optimized based on the specific instrumentation and sample matrix.
Protocol 1: GC-MS for Structural Confirmation
This method is ideal for pure samples or simple mixtures where structural confirmation via fragmentation pattern analysis is the primary goal.
1. Sample Preparation:
-
Dissolve 1 mg of this compound standard in 1 mL of methanol or ethyl acetate.
-
For unknown samples, perform a suitable extraction (e.g., liquid-liquid extraction with ethyl acetate) and concentrate the organic layer.
-
Ensure the final concentration is approximately 10-100 µg/mL.
2. GC-MS Instrumentation & Parameters:
-
System: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[9]
-
Injector: Split/splitless, operated in split mode (e.g., 20:1) to avoid column overloading.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Mass Range: m/z 40-300.
-
Scan Mode: Full scan.
3. Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from the peak apex.
-
Compare the experimental spectrum with the proposed fragmentation data (Section 2.2) and reference libraries such as the NIST Mass Spectral Library.[10]
Protocol 2: LC-MS/MS for Sensitive Quantification
This method is suited for quantifying this compound in complex matrices like plasma, urine, or reaction mixtures, offering high sensitivity and selectivity.[11]
1. Sample Preparation (e.g., for Plasma):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation & Parameters:
-
System: SCIEX Triple Quad 6500+ with an ExionLC AD system (or equivalent).
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 2% B.
-
0.5-2.5 min: 2% to 95% B.
-
2.5-3.5 min: 95% B.
-
3.5-3.6 min: 95% to 2% B.
-
3.6-5.0 min: 2% B (re-equilibration).
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
IonSpray Voltage: +5500 V.
-
Temperature: 550°C.
-
Curtain Gas (CUR): 35 psi.
-
Ion Source Gas 1 (GS1): 50 psi.
-
Ion Source Gas 2 (GS2): 55 psi.
-
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Q1 (Precursor Ion): 110.1 (for [M+H]⁺).
-
Q3 (Product Ions): 95.1 (transition for quantification), 81.1 (transition for confirmation). Collision energies should be optimized for the specific instrument.
-
Integrated Analytical Workflow
A systematic approach ensures reliable and reproducible results, from sample receipt to final data reporting.
Caption: General workflow for the MS analysis of this compound.
Conclusion
The methodologies presented in this application note provide a robust foundation for the mass spectrometric analysis of this compound. The proposed EI fragmentation pathway serves as a reliable guide for structural confirmation using GC-MS. For applications requiring high sensitivity and analysis in complex biological matrices, the detailed LC-MS/MS protocol offers excellent performance. By leveraging these optimized protocols, researchers can achieve accurate and reproducible characterization and quantification of this important chemical entity, thereby supporting advancements in pharmaceutical and chemical research.
References
-
Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. MDPI. Available at: [Link]
-
Electron ionization mass spectra of some fused pyrimidinone derivatives (MTMT). Semantic Scholar. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]
-
Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Target Review. Available at: [Link]
-
Fast LC/MS in the analysis of small molecules. ResearchGate. Available at: [Link]
-
Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]
-
Bioanalysis of Small and Large Molecules using LC-MS. Charles River Laboratories. Available at: [Link]
-
Fast LC/MS in the analysis of small molecules. Semantic Scholar. Available at: [Link]
-
Mass Spectrometry Data Center. NIST. Available at: [Link]
-
Mass Spectrometry - MSU chemistry. Michigan State University. Available at: [Link]
-
Pyrimidine, 5-methyl-. NIST WebBook. Available at: [Link]
-
Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. PubMed. Available at: [Link]
-
2-Amino-4-methylpyrimidine. NIST WebBook. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
mass spectra - fragmentation patterns. Chemguide. Available at: [Link]
-
The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal. Available at: [Link]
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Application Notes and Protocols for the Biological Screening of 5-Amino-2-methylpyrimidine Analogs
Introduction: The Therapeutic Potential of 5-Amino-2-methylpyrimidine Analogs
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including essential components of DNA and RNA. This has driven the exploration of pyrimidine derivatives, which have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The this compound core, in particular, is a key pharmacophore found in a variety of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in many diseases, most notably cancer. Therefore, the development of novel kinase inhibitors is a major focus of drug discovery.
This guide provides a comprehensive overview of biological screening assays for novel this compound analogs. As a Senior Application Scientist, the following protocols and insights are designed to be both technically robust and grounded in field-proven experience, enabling researchers to efficiently identify and characterize promising lead compounds. The experimental choices outlined below are explained to provide a clear understanding of the underlying scientific principles, ensuring a self-validating and logical screening cascade.
I. Primary Screening: Identifying Bioactive Compounds
The initial phase of a screening campaign is designed to rapidly assess the biological activity of a library of this compound analogs in a high-throughput manner. The primary goal is to identify "hits"—compounds that exhibit a desired biological effect at a specific concentration.
A. High-Throughput Screening (HTS) for Cytotoxicity
A common starting point for screening potential anticancer agents is to assess their general cytotoxicity against one or more cancer cell lines. This provides a broad measure of a compound's ability to inhibit cell growth or induce cell death.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. A typical concentration range for a primary screen is 0.01 µM to 100 µM. Add the compound dilutions to the cells and incubate for 48–72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle control (e.g., DMSO). Potent compounds will show a dose-dependent decrease in cell viability.
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Analog-001 | A549 | 5.2 |
| Analog-002 | A549 | > 100 |
| Analog-003 | A549 | 12.8 |
| Doxorubicin (Control) | A549 | 0.8 |
A lower IC50 value indicates greater potency.
B. Target-Based Primary Screening: Kinase Inhibition
Given that the this compound scaffold is common in kinase inhibitors, a more targeted primary screen can be employed to directly measure the inhibition of specific kinases implicated in a disease of interest.
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
-
Reaction Setup: In a 384-well plate, add the purified recombinant kinase, the specific peptide substrate, and the test compounds at a fixed concentration (e.g., 10 µM).
-
Initiation: Start the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to a no-inhibitor control.
II. Secondary and Mechanistic Assays: Characterizing Hits
Compounds identified as "hits" in the primary screen are then subjected to secondary assays to confirm their activity, determine their potency, and elucidate their mechanism of action.
A. Dose-Response Analysis and IC50 Determination
For hits from the primary screen, a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50), a key measure of potency. This involves testing the compounds over a wider range of concentrations.
B. Apoptosis Assays
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), further assays are necessary.
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.
-
Data Acquisition: Analyze the samples by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
C. Cell Cycle Analysis
Many anticancer drugs exert their effects by arresting the cell cycle at specific phases.
Protocol 4: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with the test compound for 24 hours. Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
III. Selectivity and Liability Assays: Profiling Lead Candidates
Promising lead compounds must be profiled for their selectivity and potential off-target effects, which can lead to toxicity.
A. Kinase Selectivity Profiling
A lead compound should ideally be selective for its intended kinase target to minimize off-target effects.
Protocol 5: Kinome-Wide Selectivity Profiling
-
Assay Principle: The lead compound is screened against a large panel of purified kinases (e.g., the Eurofins KinomeScan™ panel) at a fixed concentration (e.g., 1 µM).
-
Data Analysis: The results are typically presented as a percentage of inhibition for each kinase in the panel. This provides a comprehensive view of the compound's selectivity profile.
B. Off-Target Liability Screening (e.g., GPCRs)
It is also crucial to assess whether the compound interacts with other major drug target classes, such as G-protein coupled receptors (GPCRs).
Protocol 6: GPCR Functional Assays (e.g., cAMP Assay)
-
Assay Principle: These assays measure the functional response of cells expressing a specific GPCR upon treatment with the compound. For Gs or Gi-coupled receptors, changes in intracellular cyclic AMP (cAMP) levels are measured.
-
Procedure: Cells expressing the target GPCR are treated with the compound, and changes in cAMP levels are quantified using a commercially available kit (e.g., Promega cAMP-Glo™ Assay).
IV. Visualizing the Screening Workflow and Signaling Pathways
Screening Workflow for this compound Analogs
Caption: A typical screening cascade for this compound analogs.
Illustrative Kinase Signaling Pathway
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical analog.
V. Conclusion and Future Directions
The screening cascade outlined in these application notes provides a robust framework for the identification and characterization of novel this compound analogs. By progressing from broad-based primary screens to more detailed mechanistic and selectivity studies, researchers can efficiently identify lead compounds with therapeutic potential. The ultimate goal of any drug discovery program is to develop safe and effective medicines, and the rigorous application of these and other relevant biological assays is a critical step in achieving that goal. Future work should focus on in vivo efficacy and safety studies for the most promising lead candidates.
References
- Benchchem. Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues.
- PeploBio. (2024).
-
Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. [Link]
- Dispendix. (2024).
- Creative Enzymes. High-Throughput Inhibitor Assays and Screening.
- Sigma-Aldrich. Cytotoxicity assays.
- Assay Genie. High-Throughput Screening Assays.
- NorthEast BioLab.
- Benchchem. Application Notes and Protocols for Cell-Based Assays Using 6-(butylamino)-1H-pyrimidine-2,4.
- Danaher Life Sciences. Assay Development in Drug Discovery.
- Dotmatics.
-
Atencia, J., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(12), 1665-1671. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11947-11961. [Link]
- Creative Enzymes. High-throughput Enzyme Screening.
- Thermo Fisher Scientific. Cytotoxicity Assays.
- Abcam. Cytotoxicity assay selection guide.
- ACS Publications. (2021).
- ACS Publications. (2021).
- MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
- Miltenyi Biotec. Cell viability and cytotoxicity assays.
- Benchchem. The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide.
- Benchchem. Strategies for reducing the off-target effects of Furo[3,4-d]pyrimidine inhibitors.
- PubMed. (2022).
- ResearchGate. (2025). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)
- PubMed. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors.
- PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- PubMed. (1980). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)
- ijrpr.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
- PubMed. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1.
- PubMed. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening.
- ScienceDirect. (2023).
- Benchchem. A Comparative Analysis of 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol as a Precursor for Pyrimidine Kinase Inhibitors.
- Benchchem. Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol.
- ResearchGate.
- RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
- ResearchGate. (2020).
- Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits.
- Symansis.
- Promega Corpor
- Tocris Bioscience. Tocriscreen GPCR Compound Library Supplier.
- RSC Publishing.
- PubMed Central. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers.
- Asian Journal of Pharmaceutical Research. Pyranopyrimidine: A Promising Scaffold with various Biological activities.
Application Notes & Protocols: 5-Amino-2-methylpyrimidine as a Versatile Synthon for Heterocyclic Compound Synthesis
Introduction
5-Amino-2-methylpyrimidine stands as a cornerstone building block in the synthesis of diverse heterocyclic systems. Its unique electronic and structural features—an electron-rich pyrimidine core substituted with a nucleophilic amino group and a methyl group—render it a highly versatile precursor for constructing fused ring systems and other complex molecular architectures. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents due to its ability to engage in various biological interactions.[1] This guide provides in-depth technical insights and detailed protocols for leveraging this compound in key synthetic transformations, aimed at researchers and professionals in drug discovery and chemical development.
The strategic placement of the amino group at the C5 position, adjacent to a ring nitrogen, facilitates a range of cyclization reactions. This reactivity is central to its utility in forming fused heterocycles such as pyrimido[4,5-d]pyrimidines, purines, and thiazolo[4,5-d]pyrimidines, which are scaffolds of significant pharmacological interest.
Application 1: Synthesis of Fused Pyrimido[4,5-d]pyrimidine Scaffolds
The construction of the pyrimido[4,5-d]pyrimidine core is a common objective in medicinal chemistry, as this scaffold is found in compounds targeting kinases, phosphodiesterases, and other enzymes. The reaction typically proceeds via a condensation-cyclization sequence, where the 5-amino group acts as the key nucleophile.
Scientific Rationale
The synthesis often involves the reaction of this compound with a 1,3-dielectrophilic species. A classic and effective method utilizes dimethylformamide-dimethylacetal (DMF-DMA) to first form a reactive formamidine intermediate. This intermediate then undergoes cyclization with an active methylene compound, such as malononitrile, in the presence of a base. The base is crucial for deprotonating the active methylene compound, generating a carbanion that attacks the formamidine, leading to intramolecular cyclization and subsequent aromatization to yield the fused bicyclic system.
Workflow for Pyrimido[4,5-d]pyrimidine Synthesis
Caption: Workflow for the synthesis of a pyrimido[4,5-d]pyrimidine derivative.
Detailed Experimental Protocol: Synthesis of 7-Amino-5-methylpyrimido[4,5-d]pyrimidine-6-carbonitrile
Materials:
-
This compound (1.23 g, 10 mmol)
-
Dimethylformamide-dimethylacetal (DMF-DMA) (1.31 g, 11 mmol)
-
Malononitrile (0.66 g, 10 mmol)
-
Piperidine (0.2 mL)
-
Ethanol (50 mL)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Step A: Formamidine Intermediate Formation
-
To a 100 mL round-bottom flask, add this compound (1.23 g, 10 mmol) and DMF-DMA (1.31 g, 11 mmol).
-
Heat the mixture under reflux for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess DMF-DMA under reduced pressure to yield the crude N'-(2-methylpyrimidin-5-yl)-N,N-dimethylformamidine intermediate. This intermediate is often used directly in the next step without further purification.
-
-
Step B: Condensation and Cyclization
-
To the flask containing the crude intermediate, add ethanol (50 mL), malononitrile (0.66 g, 10 mmol), and piperidine (0.2 mL).
-
Heat the resulting mixture to reflux with continuous stirring for 6-8 hours. A precipitate will form as the reaction proceeds.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
-
Step C: Isolation and Purification
-
After the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).
-
Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from a suitable solvent like ethanol or purified by column chromatography.
-
| Reactant | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| This compound | 1.0 | DMF-DMA | Reflux | 3 | >95% (Intermediate) |
| Formamidine Intermediate | 1.0 | Ethanol | Reflux | 6-8 | 75-85 |
Application 2: Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine (Vitamin B1 Intermediate)
A crucial industrial application of aminopyrimidine chemistry is the synthesis of 4-amino-5-aminomethyl-2-methylpyrimidine, a key precursor to Vitamin B1 (Thiamine).[2] This transformation highlights the ability to functionalize the pyrimidine ring itself, starting from a different, but related, pyrimidine precursor and showcases a scalable synthetic process. A common strategy involves the hydrogenation of a nitrile group at the C5 position.
Scientific Rationale
The synthesis starts with 4-amino-2-methylpyrimidine-5-carbonitrile. The cyano group is a versatile functional group that can be reduced to a primary amine. Catalytic hydrogenation is the preferred industrial method for this reduction due to its high efficiency and atom economy. A Raney Nickel or Palladium on carbon catalyst is typically used under a hydrogen atmosphere. The reaction is performed in a solvent like methanol saturated with ammonia; the ammonia helps to suppress the formation of secondary amine byproducts by competing for reaction with any intermediate imine species.[3]
Workflow for Nitrile Reduction
Caption: General workflow for the catalytic hydrogenation of a pyrimidine nitrile.
Detailed Experimental Protocol: Catalytic Hydrogenation of 4-Amino-2-methylpyrimidine-5-carbonitrile
Materials:
-
4-Amino-2-methylpyrimidine-5-carbonitrile (14.8 g, 0.1 mol)
-
Raney Nickel (slurry in water, ~3 g wet weight)
-
Methanol saturated with ammonia (200 mL)
-
High-pressure autoclave (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Celite or another filter aid
Procedure:
-
Step A: Autoclave Charging
-
In a suitable high-pressure autoclave, add the 4-amino-2-methylpyrimidine-5-carbonitrile (14.8 g, 0.1 mol).
-
Carefully add the Raney Nickel catalyst.
-
Add the methanol solution saturated with ammonia (200 mL). Caution: Handle Raney Nickel with care as it can be pyrophoric when dry.
-
-
Step B: Hydrogenation Reaction
-
Seal the autoclave and purge it several times with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 4 MPa (approx. 580 psi).[3]
-
Begin stirring and heat the mixture to 100°C.[3]
-
Maintain the temperature and pressure for 5-7 hours, monitoring hydrogen uptake to determine reaction completion.
-
-
Step C: Product Isolation
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.
-
Open the autoclave and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with a small amount of methanol. Caution: Do not allow the catalyst on the filter pad to dry out.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure.
-
The resulting solid is 4-amino-5-aminomethyl-2-methylpyrimidine, which can be further purified by recrystallization if necessary.
-
| Substrate | Catalyst | Pressure (MPa) | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | Raney Ni | 4 | 100 | 5-7 | 95-98[3] |
Application 3: N-Functionalization via Acylation
The amino group of this compound is a potent nucleophile, readily undergoing reactions like acylation, sulfonylation, and alkylation. Acylation is a fundamental transformation used to install amide functionalities, which are prevalent in bioactive molecules and can modulate properties like solubility and metabolic stability.
Scientific Rationale
Acylation with an acid chloride or anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two purposes: it neutralizes the HCl or carboxylic acid byproduct generated during the reaction, and it can also act as a catalyst.
General Protocol: N-Acetylation of this compound
Materials:
-
This compound (1.23 g, 10 mmol)
-
Acetic anhydride (1.12 g, 11 mmol)
-
Pyridine (15 mL)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.23 g, 10 mmol) in pyridine (15 mL) in a 50 mL round-bottom flask and cool the solution in an ice bath.
-
Slowly add acetic anhydride (1.12 g, 11 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Pour the reaction mixture into 100 mL of cold water. A precipitate should form.
-
Stir for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with water and dry it under vacuum to yield N-(2-methylpyrimidin-5-yl)acetamide.
References
-
Ma, C., et al. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development. Available at: [Link]
-
Ma, C., et al. (2012). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. Available at: [Link]
- CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. Google Patents.
-
Hashim, Z. B., & Jaffer, H. J. (2015). Synthesis of different heterocyclic compounds derived from some amino acids. Journal of Al-Nahrain University. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. PubChem. Available at: [Link]
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.
-
PubChem. (n.d.). 5-Amino-2-methylpyridine. PubChem. Available at: [Link]
-
Kundu, L. M., et al. (2015). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. Available at: [Link]
-
Wikipedia. (n.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Wikipedia. Available at: [Link]
-
El-Sayed, N. F., et al. (2022). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]
-
Chebanov, V. A., et al. (2016). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. PubChem. Available at: [Link]
-
Peptide Sciences. (n.d.). 5-Amino-1MQ (50 mg Vial) Dosage Protocol. Peptide Sciences. Available at: [Link]
-
El-Dean, A. M. K., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. BMC Chemistry. Available at: [Link]
-
Evans, D. H., et al. (2001). Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. Nucleosides, Nucleotides & Nucleic Acids. Available at: [Link]
-
Human Metabolome Database. (2021). 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMDB0247327). HMDB. Available at: [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]
-
Al-Ostath, A. I., et al. (2022). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Results in Chemistry. Available at: [Link]
-
El-Naggar, M. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports. Available at: [Link]
Sources
Protocol for N-alkylation of 5-Amino-2-methylpyrimidine: A Comparative Guide to Synthetic Strategies
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
This application note provides detailed protocols for the N-alkylation of 5-amino-2-methylpyrimidine, a key transformation for synthesizing derivatives with significant potential in medicinal chemistry. The 2-aminopyrimidine scaffold is a privileged structure, frequently appearing in biologically active compounds, particularly as kinase inhibitors that mimic the adenosine moiety of ATP.[1] N-alkylation of the 5-amino group is a critical strategy for modulating the pharmacological profile of these molecules. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of three primary synthetic methodologies: Reductive Amination, Buchwald-Hartwig Amination, and Classical Alkylation with Alkyl Halides. We provide validated, step-by-step protocols, discuss the mechanistic rationale behind experimental choices, and present comparative data to aid in method selection.
Introduction: The Importance of the this compound Scaffold
The pyrimidine ring is a foundational heterocycle in numerous pharmaceuticals due to its stability and ability to engage in various biological interactions.[1] Specifically, the 2-aminopyrimidine motif is a well-established pharmacophore found in a multitude of approved drugs and clinical candidates. Modification of this core structure is a cornerstone of modern drug discovery. The N-alkylation of the 5-amino substituent on the 2-methylpyrimidine ring allows for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of properties such as potency, selectivity, solubility, and metabolic stability.
However, the selective mono-alkylation of primary aromatic amines presents a classic challenge in organic synthesis. The primary difficulty arises from the fact that the resulting secondary amine product is often more nucleophilic than the starting primary amine, leading to undesired overalkylation.[2][3] Furthermore, the presence of multiple nitrogen atoms in the pyrimidine ring introduces the potential for competing side reactions. Therefore, the selection of a robust and selective synthetic protocol is paramount.
Comparative Overview of N-Alkylation Strategies
Three principal methods have proven effective for the N-alkylation of this compound. The choice of method depends on the desired substrate scope, functional group tolerance, and scalability.
| Method | Alkylating Agent | Key Features & Rationale | Common Challenges |
| Reductive Amination | Aldehydes, Ketones | Excellent control over mono-alkylation; mild reaction conditions; broad substrate scope.[4][5] | Requires a suitable carbonyl precursor; the reducing agent must be chosen carefully. |
| Buchwald-Hartwig Amination | Alkyl Halides, Triflates | Palladium-catalyzed; highly versatile for C-N bond formation; tolerates a wide range of functional groups.[6][7] | Requires expensive palladium catalysts and ligands; optimization of reaction conditions can be complex.[7] |
| Classical N-Alkylation | Alkyl Halides, Sulfonates | Simple, direct method; does not require a metal catalyst. | Prone to overalkylation to form tertiary amines; may require careful control of stoichiometry.[2] |
Method 1: Reductive Amination
Reductive amination is arguably the most reliable and controlled method for preparing secondary amines from primary amines.[5] The reaction proceeds in two steps: the formation of an intermediate imine from the condensation of the amine and a carbonyl compound, followed by the in-situ reduction of the imine to the corresponding amine.[4] This one-pot process avoids the isolation of the often-unstable imine intermediate.
Mechanistic Principle: The key to the success of this method is the choice of a reducing agent that reduces the iminium ion faster than it reduces the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its mild nature and steric hindrance, which favors the reduction of the protonated imine over the ketone or aldehyde.[5]
Caption: Workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent Addition: Add a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add the corresponding aldehyde or ketone (1.1-1.2 eq.) to the solution. If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. An exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6] This method is exceptionally versatile and has become a cornerstone of modern medicinal chemistry for constructing aryl and heteroaryl amines.[8] It involves the reaction of an amine with an aryl or alkyl halide (or pseudohalide like a triflate) in the presence of a palladium catalyst, a phosphine ligand, and a base.[7]
Mechanistic Principle (Catalytic Cycle): The reaction proceeds through a well-established catalytic cycle.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the alkylating agent.
-
Ligand Exchange/Coordination: The this compound coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-alkylated product is formed, and the Pd(0) catalyst is regenerated to continue the cycle.
Caption: Catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol:
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the alkyl halide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and phosphine ligand (e.g., Xantphos, 2-10 mol%).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add this compound (1.2 eq.), a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq.), and anhydrous solvent (e.g., toluene or 1,4-dioxane).
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table of Common Buchwald-Hartwig Conditions:
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ (2%) | Xantphos (4%) | Cs₂CO₃ | Toluene | 110 |
| Pd(OAc)₂ (5%) | BINAP (7.5%) | NaOtBu | Dioxane | 100 |
| BrettPhos Pd G3 (3%) | (precatalyst) | LHMDS | THF | 70 |
Method 3: Classical N-Alkylation with Alkyl Halides
Direct alkylation with an alkyl halide is the most straightforward approach. However, it requires careful control to mitigate the inherent risk of overalkylation. The strategy relies on a nucleophilic substitution (Sₙ2) reaction where the amino group attacks the electrophilic carbon of the alkyl halide.
Mechanistic Principle: The primary amine acts as a nucleophile. The use of a base is crucial to neutralize the hydrogen halide (HX) byproduct formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Using a precise stoichiometry (often a slight excess of the amine relative to the alkyl halide) can favor mono-alkylation.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0-1.2 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a suitable inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Alkylating Agent: Add the alkyl halide (1.0 eq.) dropwise to the stirred suspension at room temperature.
-
Heating: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to separate the mono-alkylated product from any di-alkylated byproduct and unreacted starting material.
Conclusion and Recommendations
The N-alkylation of this compound is a vital transformation in synthetic and medicinal chemistry.
-
For the highest degree of control and to avoid overalkylation, Reductive Amination is the recommended method, offering broad functional group tolerance and mild conditions.[5]
-
Buchwald-Hartwig Amination provides a powerful and versatile alternative, especially for complex substrates or when a carbonyl precursor is unavailable.[10]
-
Classical N-Alkylation remains a viable, cost-effective option for simple alkylating agents, provided that reaction conditions are carefully optimized to control selectivity.
The choice of protocol should be guided by the specific chemical nature of the alkyl group to be introduced, the scale of the reaction, and the available laboratory resources.
References
-
National Center for Biotechnology Information (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. Available at: [Link]
-
Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at: [Link]
-
ResearchGate. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Roychowdhury, P., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Cambridge Open Engage. Available at: [Link]
- Google Patents. (2012). Method for synthesizing 2-(N-alkyl) aminopyrimidine derivatives by means of N-alkylation. CN102491949A.
-
El-Sayed, N., et al. (2024). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (2023). Reductive amination. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]
-
Sciencemadness.org. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Available at: [Link]
-
Royal Society of Chemistry. (2024). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with Substituted Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Aminopyrimidines and the Power of Suzuki Coupling
Substituted aminopyrimidines are privileged scaffolds in medicinal chemistry and drug discovery.[1] Their inherent ability to form multiple hydrogen bonds, act as bioisosteres for other aromatic systems, and serve as a core for diverse functionalization makes them a cornerstone in the design of kinase inhibitors, antivirals, and a host of other therapeutic agents.[2] The precise and efficient construction of carbon-carbon bonds on the aminopyrimidine core is therefore of paramount importance for generating libraries of novel compounds for structure-activity relationship (SAR) studies and identifying promising drug candidates.
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for this purpose, offering a reliable method for the formation of C-C bonds under relatively mild conditions with high functional group tolerance.[3] This palladium-catalyzed reaction between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate has revolutionized the synthesis of biaryl and heteroaryl compounds. However, the application of Suzuki coupling to substituted aminopyrimidines is not without its challenges. The electron-rich nature of the aminopyrimidine ring and the potential for the amino group to act as a catalyst poison can significantly impact reaction efficiency and yield.[4]
These application notes provide a comprehensive guide to understanding and implementing Suzuki coupling reactions with substituted aminopyrimidines. We will delve into the mechanistic nuances, explore the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide detailed, field-proven protocols to empower researchers to successfully synthesize these valuable compounds.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding these fundamental steps is crucial for troubleshooting and optimizing reactions with challenging substrates like substituted aminopyrimidines.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the substituted aminopyrimidine halide, forming a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[6]
-
Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the organoboron reagent.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Overcoming the Challenges: Key Considerations for Aminopyrimidine Substrates
The successful Suzuki coupling of substituted aminopyrimidines hinges on addressing two primary challenges: the electronic nature of the heterocycle and potential catalyst inhibition.
Catalyst Poisoning by the Amino Group
The lone pair of electrons on the nitrogen atoms of the pyrimidine ring and the amino substituent can coordinate to the palladium center, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[4][7] This phenomenon, known as catalyst poisoning, can result in low or no product yield.
Mitigation Strategies:
-
Bulky, Electron-Rich Phosphine Ligands: The use of sterically hindered and electron-donating phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), is a highly effective strategy.[8][9] These ligands promote the desired catalytic cycle by:
-
Facilitating Reductive Elimination: Their bulkiness creates steric crowding around the palladium center, which favors the reductive elimination step and release of the product.[6]
-
Stabilizing the Active Catalyst: Their electron-donating nature increases the electron density on the palladium, which can enhance the rate of oxidative addition.[8]
-
Minimizing Catalyst Deactivation: The steric bulk can disfavor the formation of stable, off-cycle palladium-amine complexes.
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors that form very stable bonds with palladium. This strong coordination can prevent catalyst decomposition and deactivation, making them excellent choices for challenging couplings.[10]
Electronic Effects and Substrate Reactivity
The pyrimidine ring is electron-deficient, which generally enhances the reactivity of halopyrimidines in the oxidative addition step compared to their benzene analogues.[7] However, the presence of an electron-donating amino group can counteract this effect, making the carbon-halogen bond stronger and less susceptible to oxidative addition. The position of the amino group and other substituents can therefore significantly influence reactivity.
Chemoselectivity in Polysubstituted Aminopyrimidines:
In cases of di- or tri-substituted aminopyrimidines containing multiple halogen atoms, regioselectivity becomes a critical consideration. The general order of reactivity for halogens in Suzuki couplings is I > Br > Cl. For dihalopyrimidines, coupling typically occurs preferentially at the 4- or 6-position over the 2-position due to electronic factors.[11][12] However, this selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a robust starting point for the Suzuki coupling of a range of substituted aminopyrimidines. It is always recommended to perform a small-scale test reaction to optimize conditions for a new substrate.
General Workflow for Suzuki Coupling Reactions
Protocol 1: Standard Suzuki Coupling of 2-Amino-5-bromopyrimidine with an Arylboronic Acid
This protocol is a reliable starting point for the coupling of 2-amino-5-bromopyrimidine with a variety of arylboronic acids using a traditional palladium catalyst.
Materials:
-
2-Amino-5-bromopyrimidine
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add 2-amino-5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (4:1 ratio, to make a 0.1-0.2 M solution with respect to the limiting reagent).
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki Coupling of a Substituted Aminochloropyrimidine
Microwave irradiation can significantly accelerate reaction times and improve yields, especially for less reactive chloro-substituted aminopyrimidines.[14]
Materials:
-
Substituted aminochloropyrimidine
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
1,4-Dioxane/Water (10:1 v/v), degassed
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the substituted aminochloropyrimidine (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 10:1) to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at 120-150 °C for 10-30 minutes.[15]
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure outlined in Protocol 1.
Protocol 3: Synthesis of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
The availability of the aminopyrimidine boronic ester is often a prerequisite for certain synthetic strategies. This protocol describes a common method for its preparation.
Materials:
-
2-Amino-5-bromopyrimidine
-
Bis(pinacolato)diboron [B₂(pin)₂] (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium acetate (KOAc) (3 equivalents)
-
Anhydrous 1,4-dioxane, degassed
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube, add 2-amino-5-bromopyrimidine (1.0 eq), B₂(pin)₂ (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add degassed anhydrous 1,4-dioxane.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be used directly in the next step or purified by recrystallization or column chromatography.
Data Presentation: Catalyst and Condition Screening
The choice of catalyst, ligand, base, and solvent can have a profound impact on the outcome of a Suzuki coupling reaction with substituted aminopyrimidines. The following table summarizes typical conditions and expected yields for the coupling of 2-amino-5-bromopyrimidine with various arylboronic acids, illustrating the effectiveness of different catalytic systems.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [10] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | [10] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | >95 | [10] |
| Pd-PEPPSI-IPr | NHC | K₂CO₃ | THF | Phenylboronic acid | High | [10] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 2-Methylphenylboronic acid | 92 | [16] |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This section provides guidance on common issues encountered during the Suzuki coupling of substituted aminopyrimidines.
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Pyrimidine Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] The ability to forge carbon-nitrogen (C-N) bonds at specific positions on the pyrimidine ring is therefore a critical transformation in the synthesis of novel therapeutics. Among the methodologies available, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for this purpose.[3][4][5] This guide provides an in-depth exploration of the Buchwald-Hartwig amination of pyrimidine derivatives, offering not just protocols, but the underlying strategic considerations essential for success in a research and drug development setting.
The Unique Challenge of Pyrimidines in Buchwald-Hartwig Amination
Pyrimidines present a distinct set of challenges compared to simple aryl halides in C-N cross-coupling reactions. Their electron-deficient nature, a consequence of the two nitrogen atoms in the ring, makes them highly reactive towards nucleophilic aromatic substitution (SNAr).[6][7] While this reactivity can be synthetically useful, it can also lead to undesired side reactions. Furthermore, the lone pair of electrons on the ring nitrogens can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[8]
The regioselectivity of amination on poly-halogenated pyrimidines is another critical consideration. The general order of reactivity for different positions on the pyrimidine ring is C4(6) > C2 >> C5.[7] This inherent reactivity profile dictates the likely site of amination and must be factored into any synthetic strategy.
The Catalytic Heart of the Reaction: Mechanism and Key Components
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][9][10][11] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reactions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halopyrimidine, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired aminopyrimidine product is released, regenerating the Pd(0) catalyst.
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Application Notes & Protocols: In Silico Screening of 5-Amino-2-methylpyrimidine Libraries for Novel Kinase Inhibitors
Introduction: The Strategic Imperative for In Silico Screening
In the landscape of modern drug discovery, the ability to rapidly and cost-effectively identify promising lead compounds is paramount.[1][2] In silico screening, or virtual screening, has emerged as a cornerstone of this effort, offering a powerful computational approach to navigate the vast chemical space and prioritize molecules for experimental validation.[3][4][5] This application note provides a detailed, experience-driven guide to the in silico screening of a focused library of 5-Amino-2-methylpyrimidine derivatives. This scaffold is of significant interest in medicinal chemistry, with derivatives showing a range of biological activities, including potential anticancer and antimicrobial properties.[6][7]
The protocols outlined herein are designed for researchers, scientists, and drug development professionals engaged in hit identification and lead generation. We will not merely list procedural steps but delve into the scientific rationale behind each stage, ensuring a robust and self-validating workflow. For the purpose of this guide, we will use a hypothetical protein kinase as our biological target, a ubiquitous and critical class of enzymes in cellular signaling and a frequent target in oncology and inflammation research.
Part 1: Library Preparation - The Foundation of a Successful Screen
The quality of the input chemical library is a critical determinant of the success of any virtual screening campaign.[8][9] A well-prepared library is free of reactive or otherwise undesirable functionalities and is represented by accurate and consistent 2D and 3D structures.
Protocol 1.1: Acquisition and Initial Curation of the this compound Library
-
Compound Acquisition: The initial library of this compound derivatives can be sourced from commercial vendors, internal databases, or enumerated virtually based on known synthetic routes.[10][11] For this protocol, we will assume a starting library in SMILES or SDF format.
-
Data Formatting and Standardization: Convert all chemical structures into a uniform format (e.g., SDF). This can be accomplished using cheminformatics toolkits like RDKit or Open Babel.[4] During this step, it is crucial to standardize tautomeric forms and protonation states, typically at a physiological pH of 7.4. This ensures that the ligand structures are biologically relevant.
-
Removal of Duplicates and Undesirable Structures: Duplicate structures should be removed to avoid redundant calculations. Additionally, filtering for reactive functional groups (e.g., Pan-Assay Interference Compounds, PAINS) and compounds that violate "drug-likeness" rules (such as Lipinski's Rule of Five) is a critical step to reduce the likelihood of false positives in subsequent experimental assays.[12]
Table 1: Key Parameters for Library Filtering
| Parameter | Recommended Cutoff | Rationale |
| Molecular Weight | < 500 Da | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| LogP | < 5 | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| H-bond Donors | < 5 | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| H-bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| Rotatable Bonds | < 10 | To reduce conformational complexity and improve docking accuracy. |
| PAINS filter | Removal of all hits | To eliminate known promiscuous inhibitors and assay artifacts. |
Protocol 1.2: 3D Structure Generation and Energy Minimization
-
Generation of 3D Coordinates: For each 2D structure in the curated library, generate a plausible 3D conformation. This can be achieved using tools like RDKit's EmbedMolecule function or commercial software packages.
-
Energy Minimization: The generated 3D structures should be subjected to energy minimization using a suitable force field (e.g., MMFF94). This process refines the geometry of the molecules to a local energy minimum, resulting in more realistic conformations for docking.
Part 2: The Virtual Screening Workflow - From Library to Hits
A well-designed virtual screening workflow employs a hierarchical filtering approach, starting with rapid, less computationally intensive methods and progressing to more accurate, but slower, techniques for a smaller subset of promising compounds.[13][14]
Figure 1: A Hierarchical Virtual Screening Workflow.
Protocol 2.1: Ligand-Based Screening - Pharmacophore Modeling
When a set of known active ligands for the target is available, a pharmacophore model can be a powerful and rapid filter. A pharmacophore represents the essential 3D arrangement of functional groups required for biological activity.
-
Pharmacophore Model Generation: Using a set of known active kinase inhibitors, generate a 3D pharmacophore model. This model will typically consist of features like hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids.
-
Library Screening: Screen the prepared 3D library against the pharmacophore model. Only molecules that can match the pharmacophore features with a good fit score are retained for the next stage.
Protocol 2.2: Structure-Based Screening - Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[15][16][17]
-
Target Protein Preparation:
-
Obtain a high-resolution 3D structure of the target kinase from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to titratable residues.
-
Define the binding site, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
-
-
High-Throughput Virtual Screening (HTVS) with Docking:
-
Use a fast and efficient docking program (e.g., AutoDock Vina, Glide HTVS) to dock the entire filtered library into the defined binding site.[18][19]
-
Rank the molecules based on their docking scores, which estimate the binding affinity.
-
Select a top percentage of the ranked library (e.g., 5-10%) for further refinement.
-
-
Refined Docking and Scoring:
-
Re-dock the selected subset of molecules using a more accurate and computationally intensive docking protocol (e.g., Glide SP or XP). This step provides a more reliable prediction of the binding pose and affinity.
-
Employ more sophisticated scoring functions or post-docking energy calculations (e.g., MM/GBSA) to re-rank the hits.
-
Part 3: Post-Screening Analysis and Hit Selection
The output of a virtual screen is a list of ranked compounds. However, the docking score alone is not sufficient for hit selection. A multi-parameter optimization approach is necessary to identify the most promising candidates.[1][20][21][22]
Protocol 3.1: In Silico ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.[23][24][25]
-
ADMET Property Prediction: For the top-ranked hits from the refined docking, predict key ADMET properties using computational models. Numerous web-based tools and standalone software are available for this purpose (e.g., SwissADME, ADMETlab 2.0).[25]
-
Filtering based on ADMET Profile: Establish acceptable ranges for key ADMET parameters and filter out compounds with predicted liabilities (e.g., poor solubility, high toxicity, P450 inhibition).
Table 2: Example ADMET Parameters for Hit Prioritization
| Property | Desirable Range/Value | Rationale |
| Aqueous Solubility (LogS) | > -4 | Ensures sufficient solubility for biological assays and formulation. |
| Caco-2 Permeability | > -5.15 log(cm/s) | Predicts intestinal absorption. |
| CYP2D6 Inhibition | Non-inhibitor | Reduces the risk of drug-drug interactions. |
| hERG Inhibition | Low risk | Minimizes the potential for cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Avoids compounds with the potential to cause cancer. |
Protocol 3.2: Visual Inspection and Hit Clustering
-
Visual Inspection of Binding Poses: Carefully examine the predicted binding poses of the top-ranked compounds. Look for key interactions with the protein, such as hydrogen bonds with hinge region residues in kinases. Discard compounds with strained conformations or poor complementarity to the binding pocket.
-
Chemical Diversity Analysis: Cluster the final set of hits based on chemical similarity (e.g., using Tanimoto similarity of molecular fingerprints). This ensures the selection of a diverse set of chemical scaffolds for experimental testing, increasing the chances of identifying novel hit series.
Figure 2: Post-Screening Analysis and Hit Selection Workflow.
Conclusion
The in silico screening of focused libraries, such as the this compound series, represents a highly effective strategy for accelerating the hit-to-lead phase of drug discovery.[1][20] By following a structured and scientifically rigorous workflow that encompasses careful library preparation, a hierarchical screening cascade, and multi-parameter hit selection, researchers can significantly enhance the probability of identifying high-quality, novel kinase inhibitors. The protocols and insights provided in this application note serve as a comprehensive guide to implementing such a workflow, ultimately saving valuable time and resources in the quest for new therapeutics.
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Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
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Kar, S., & Roy, K. (2021). In Silico Tools and Software to Predict ADMET of New Drug Candidates. ResearchGate. [Link]
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Ozdemir, E. S., et al. (2021). In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage. PubMed Central. [Link]
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NVIDIA. (2024). Building a Virtual Drug Screening Workflow with BioNeMo. YouTube. [Link]
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Gatica, D., et al. (2022). Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets. Frontiers in Molecular Biosciences. [Link]
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ResearchGate. (n.d.). Virtual screening workflow. ResearchGate. [Link]
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Yourick, D. L., et al. (2018). QSAR-Based Virtual Screening: Advances and Applications in Drug Discovery. PubMed Central. [Link]
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IJCRT.org. (n.d.). QSAR-BASED VIRTUAL SCREENING & MOLECULAR DOCKING FOR NOVEL APPROACHES FOR DRUG DESIGN. IJCRT.org. [Link]
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CD ComputaBio. (n.d.). QSAR-based Virtual Screening Service. CD ComputaBio. [Link]
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Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
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Excelra. (n.d.). Hit to Lead Optimization in Drug Discovery. Excelra. [Link]
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Ma, X., & Chen, Y. (2012). In Silico Lead Generation Approaches in Multi-Target Drug Discovery. Designing Multi-Target Drugs. [Link]
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KBbox. (n.d.). Small Molecule Docking. KBbox. [Link]
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Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central. [Link]
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Acta Scientific. (2022). QSAR-based Virtual Screening: Advances and Applications in Drug Discovery. Acta Scientific. [Link]
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Université de Strasbourg. (n.d.). PrepFlow: A Toolkit for Chemical Library Preparation and Management for Virtual Screening. Université de Strasbourg. [Link]
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Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
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Ota, M. (2010). Development of Chemical Compound Libraries for In Silico Drug Screening. PubMed. [Link]
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Singh, N., & Chaput, L. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]
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MolSoft LLC. (2024). Preparing Chemical Libraries for Virtual Ligand Screening. YouTube. [Link]
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Lazo, J. S., & Sharlow, E. R. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. [Link]
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ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). How to Prepare a Compound Collection Prior to Virtual Screening. ResearchGate. [Link]
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Lee, I. S., et al. (1993). Hypolipidemic effects of 6-amino-2-mercapto-5-methylpyrimidine-4-carboxylic acid in rats and tissue culture cells. PubMed. [Link]
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Shiau, G. T., et al. (1980). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. PubMed. [Link]
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RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]
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El-Naggar, A. M., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. [Link]
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Application Note: Pharmacophore Modeling of 5-Amino-2-methylpyrimidine Derivatives for Targeted Drug Discovery
Introduction: The Rationale and the Scaffold
Pharmacophore modeling is a cornerstone of modern computational drug discovery, providing an abstract representation of the essential molecular features required for a small molecule to be recognized by a specific biological target.[1][2] This approach moves beyond the 2D chemical structure to define the crucial three-dimensional arrangement of features like hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings that govern molecular interaction and biological activity.[3] By capturing this "bioactive essence," a pharmacophore model serves as a powerful 3D query for rapidly screening vast compound libraries to identify novel molecules with a high probability of being active.[4]
The 5-Amino-2-methylpyrimidine scaffold has garnered significant interest in medicinal chemistry due to its synthetic accessibility and its presence in a multitude of biologically active compounds, particularly as kinase inhibitors.[5][6] Its structural components—the pyrimidine ring, the amino group, and the methyl group—offer versatile points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[5] This application note provides a detailed guide to developing and validating robust pharmacophore models for this compound derivatives, enabling the targeted discovery of new lead compounds.
Foundational Concepts: Ligand-Based vs. Structure-Based Approaches
The strategy for generating a pharmacophore model is dictated by the available data, leading to two primary workflows:
-
Ligand-Based Modeling: This approach is employed when a set of molecules with known activity against a target is available, but the 3D structure of the target protein is unknown.[1] The fundamental principle is that common chemical features arranged in a similar spatial orientation are responsible for the shared biological activity.[3] The process involves analyzing the 3D conformations of multiple active compounds to identify and superimpose these shared features, generating a consensus hypothesis.[1]
-
Structure-Based Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM), preferably in a complex with a ligand, is available, a structure-based model can be generated.[1][3][7] This method directly analyzes the key interaction points within the target's binding site—such as hydrogen bonds, hydrophobic contacts, and ionic interactions—to define the complementary features a ligand must possess.[3] This approach is particularly powerful as it provides direct insight into the molecular recognition process.[7]
Overall Pharmacophore Modeling and Virtual Screening Workflow
The end-to-end process, from initial data collection to the identification of potential hits, follows a systematic and iterative workflow. This ensures the resulting pharmacophore model is not only descriptive of known actives but also predictive for novel compounds.
Caption: Key methods and metrics for pharmacophore model validation.
Methodology:
-
Test Set Validation:
-
Procedure: Create a test set of known active compounds that were not used in the model's creation (the training set). [7]Screen this test set against the pharmacophore hypothesis.
-
Success Criterion: A good model should identify a large percentage of these test set actives.
-
-
Decoy Set Screening:
-
Procedure: Construct a large database containing the known active compounds and a much larger number of "decoy" molecules. Decoys are compounds that are assumed to be inactive but have similar physicochemical properties (e.g., molecular weight, logP) to the actives. This prevents the model from succeeding simply by selecting for trivial properties.
-
Screen this combined database against the hypothesis.
-
Success Metrics (See Table 1):
-
Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.
-
Goodness of Hit (GH) Score: A robust metric ranging from 0 (null model) to 1 (ideal model), which considers both the yield of actives and the enrichment. A GH score > 0.7 indicates a very good model. [8] * Receiver Operating Characteristic (ROC) Curve: Plots the true positive rate against the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to discriminate between actives and decoys. An AUC of 1.0 is perfect, while 0.5 is random. [9][10]
-
-
-
Fischer's Randomization Test:
-
Procedure: The activities of the training set molecules are shuffled, and new pharmacophore hypotheses are generated from these randomized data sets. This is repeated many times (e.g., 99 times for a 99% confidence level).
-
Success Criterion: The original hypothesis (from the un-shuffled data) must have a significantly better score than any of the hypotheses generated from the randomized data, confirming that the original model is not due to a chance correlation. [7]
-
Data Presentation: Sample Validation Results
The results of a decoy set screen should be summarized clearly to assess the model's quality.
| Parameter | Description | Value |
| D | Total number of compounds in the database | 10,000 |
| A | Total number of active compounds in the database | 100 |
| Ht | Total number of hits retrieved by the model | 250 |
| Ha | Number of active compounds in the hit list | 85 |
| Yield of Actives (%) | (Ha / A) * 100 | 85.0% |
| Enrichment Factor (EF) | (Ha/Ht) / (A/D) | 34.0 |
| Goodness of Hit (GH) | (Ha(3A+Ht)/(4HtA)) * (1 - (Ht-Ha)/(D-A)) | 0.81 |
Interpretation: The high values for Yield, EF, and GH score in this hypothetical example would indicate a robust and highly predictive pharmacophore model suitable for virtual screening.
Application: Virtual Screening and Hit Identification
Once validated, the pharmacophore model is used as a 3D query to screen large chemical databases (e.g., ZINC, Enamine, ChEMBL).
-
Screening: The software rapidly fits conformations of each database molecule to the pharmacophore query. Molecules that match the features and their geometric constraints are retained as primary hits. [4]2. Post-Screening Filtering:
-
The primary hit list is often refined further. Molecular docking can be used to predict the binding pose and score the interactions of the hits within the target's binding pocket. [9] * ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are predicted computationally to filter out compounds with poor drug-like characteristics. [7][9] * The final, prioritized list of compounds can then be acquired for experimental biological testing.
-
Caption: A hypothetical pharmacophore model for a this compound derivative.
Conclusion
Pharmacophore modeling provides a scientifically rigorous and resource-efficient strategy for navigating the vast chemical space in the search for novel therapeutics. For scaffolds like this compound, this methodology allows researchers to translate structure-activity relationship (SAR) data into a 3D model that can predict new, structurally diverse molecules with a high likelihood of biological activity. The key to success lies not only in the generation of a hypothesis but in its thorough validation, which transforms the model from a mere description into a powerful predictive tool for targeted drug discovery.
References
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A. K. Gupta, A. K. Raw, S. N. Singh, and A. K. Singh, "Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors," PLoS ONE, vol. 8, no. 9, p. e74621, 2013. [Online]. Available: [Link]
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M. Wieder, M. F. Gfeller, and K. R. Liedl, "Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening," Journal of Chemical Information and Modeling, vol. 60, no. 10, pp. 4731–4744, 2020. [Online]. Available: [Link]
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G. C. C. de Carvalho, R. C. G. de Oliveira, and C. H. T. de P. da Silva, "Drug Design by Pharmacophore and Virtual Screening Approach," Pharmaceuticals, vol. 15, no. 5, p. 627, 2022. [Online]. Available: [Link]
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M. M. Mphahlele, P. F. Zipagang, T. M. Matlala, and G. A. O. Ayele, "Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90," ACS Omega, vol. 7, no. 48, pp. 44031–44044, 2022. [Online]. Available: [Link]
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Fiveable, "Pharmacophore modeling | Medicinal Chemistry Class Notes," Fiveable, 2023. [Online]. Available: [Link]
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S. K. Singh, "Pharmacophore Modelling in Drug Discovery and Development," SlideShare, 2016. [Online]. Available: [Link]
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ResearchGate, "Pharmacophore model validation using GH score method.," ResearchGate, 2017. [Online]. Available: [Link]
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M. A. Al-Dabbagh, M. A. Al-Malki, and S. A. Al-Harthi, "Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products," Molecules, vol. 27, no. 19, p. 6608, 2022. [Online]. Available: [Link]
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ResearchGate, "Validation of the pharmacophore model by ROC method.," ResearchGate, 2021. [Online]. Available: [Link]
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S. H. Jung, J. H. Lee, and Y. G. Kim, "Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 16, no. 9, pp. 2411–2415, 2006. [Online]. Available: [Link]
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H. B. Bhatt, P. P. Singh, and S. K. Sharma, "Pharmacophore Modeling, Virtual Screening and 3D-QSAR Studies of 5-tetrahydroquinolinylidine Aminoguanidine Derivatives as Sodium Hydrogen Exchanger Inhibitors," Bioorganic & Medicinal Chemistry Letters, vol. 22, no. 11, pp. 3675–3681, 2012. [Online]. Available: [Link]
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S. Khan, S. Chourasiya, and S. K. Singh, "In-Silico Screening of Ligand Based Pharmacophore, Database Mining and Molecular Docking on 2, 5-Diaminopyrimidines Azapurines as Potential Inhibitors of Glycogen Synthase Kinase-3β," Central Nervous System Agents in Medicinal Chemistry, vol. 18, no. 2, pp. 150–158, 2018. [Online]. Available: [Link]
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N. A. H. El-Sayed, A. M. M. Fawzy, and A. H. M. El-Wahab, "Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 39, no. 1, p. 2311317, 2024. [Online]. Available: [Link]
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M. Deng, Y. Gao, and P. Wang, "Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1," RSC Medicinal Chemistry, vol. 14, no. 12, pp. 2483–2497, 2023. [Online]. Available: [Link]
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J. D. Williams, J. M. Chen, and M. G. Campbell, "Recent Advances in Pyrimidine-Based Drugs," Molecules, vol. 26, no. 21, p. 6489, 2021. [Online]. Available: [Link]
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S. Yusuf, H. Padmi, and V. Kharisma, "Pharmacophore-Aided Virtual Screening and Molecular Dynamics Simulation Identifies TrkB Agonists for Treatment of CDKL5-Deficiency Disorders," International Journal of Molecular Sciences, vol. 23, no. 23, p. 14781, 2022. [Online]. Available: [Link]
-
M. Deng, Y. Gao, P. Wang, et al., "Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1," RSC Medicinal Chemistry, vol. 14, pp. 2483-2497, 2023. [Online]. Available: [Link]
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A. V. R. Rao, M. K. Gurjar, and D. S. Reddy, "SAR study of deltorphin analogues with amphiphilic α-hydroxymethyl amino acids," ChemInform, vol. 31, no. 15, 2000. [Online]. Available: [Link]
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M. A. Khan, S. G. Musharraf, and M. I. Choudhary, "Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies," Molecules, vol. 25, no. 23, p. 5727, 2020. [Online]. Available: [Link]
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A. M. M. Fawzy, N. A. H. El-Sayed, and A. H. M. El-Wahab, "New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies," Molecules, vol. 27, no. 19, p. 6271, 2022. [Online]. Available: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Amino-2-methylpyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-Amino-2-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Synthesis Overview & Key Control Points
The synthesis of this compound is a critical process, as this molecule serves as a key intermediate in various pharmaceutical applications. While several synthetic routes exist, they generally converge into two primary strategies, each with its own set of critical parameters that must be carefully controlled to maximize yield and purity.
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Route A: Condensation and Reduction. This common industrial approach involves the cyclization of a three-carbon precursor with acetamidine to form a 5-cyano-2-methylpyrimidine intermediate, which is subsequently reduced to the target amine.[1][2]
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Route B: Reduction of a Nitro Precursor. This strategy begins with a 5-nitro-2-methylpyrimidine intermediate, which is then reduced to the 5-amino group. This route is advantageous when the nitrated precursor is readily available.[3][4]
The choice between these routes often depends on the availability and cost of starting materials, as well as scalability requirements for industrial use.[1]
Caption: High-level overview of the two primary synthetic routes to this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during synthesis in a direct question-and-answer format.
Q1: My cyclization reaction to form the pyrimidine ring (Route A) has a very low yield. What are the common causes and how can I fix this?
A1: Low yield in the cyclization step is a frequent challenge in pyrimidine synthesis.[5] The root cause often lies in one of four areas: reactant quality, catalyst efficiency, reaction conditions, or side reactions.
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Causality: The cyclization reaction is a condensation that requires the precise formation of new carbon-nitrogen bonds. The efficiency of this process is highly sensitive to the reactivity of the starting materials and the reaction environment.
-
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure your acetamidine is free from significant impurities and that the enamine intermediate was correctly formed and is not degraded. Use freshly prepared or properly stored reagents.
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Optimize Base/Catalyst: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial.[5] It must be strong enough to deprotonate the necessary positions to facilitate cyclization but not so strong as to promote unwanted side reactions. If using an acid catalyst, ensure it is active and its concentration is appropriate.[5]
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Control Temperature and Time: These reactions can be slow. Monitor the progress using Thin Layer Chromatography (TLC).[5] A moderate increase in temperature can often drive the reaction to completion, but excessive heat can cause decomposition.
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Ensure Anhydrous Conditions: Water can hydrolyze key intermediates, halting the reaction.[5] Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Q2: The reduction of 5-nitro-2-methylpyrimidine (Route B) is sluggish and incomplete, leading to a mixture of starting material and product. What should I investigate?
A2: Incomplete reduction of the nitro group is a classic problem that typically points to issues with the catalyst or the reducing agent. 5-Nitropyrimidines are valuable precursors for a wide range of substituted pyrimidines.[3]
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Causality: Catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or metal/acid reduction (e.g., Fe/HCl, SnCl₂/HCl) relies on the efficient transfer of electrons or hydrogen to the nitro group. This process can be easily inhibited.
-
Troubleshooting Steps:
-
Catalyst Activity is Paramount:
-
For Catalytic Hydrogenation: Ensure the catalyst is not poisoned. Sulfur-containing compounds are common poisons. Use a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). The quality of the palladium on carbon can vary significantly between suppliers.
-
For Metal/Acid Reduction: The surface of the metal (e.g., iron powder) must be activated. Briefly washing the iron powder with dilute HCl before the reaction can remove passivating oxide layers.
-
-
Check Hydrogen Pressure/Source: For hydrogenation, ensure there are no leaks in your system and that the hydrogen pressure is adequate (typically 50-100 psi, but consult specific literature).
-
Solvent Choice: The solvent must fully dissolve the starting material to ensure it has access to the catalyst surface. Alcohols like ethanol or methanol are common choices.[6]
-
pH Control: In metal/acid reductions, maintaining an acidic pH is crucial for the reaction to proceed.
-
Caption: A logical workflow for troubleshooting low-yield synthesis reactions.
Q3: My final product is difficult to purify. What are the best practices for isolating this compound?
A3: The amino group makes this compound basic and relatively polar, which can complicate purification. Proper work-up is essential to obtaining a high-purity product.
-
Causality: The basicity of the amine can lead to salt formation during acidic work-ups, while its polarity can cause it to retain water or be difficult to extract from aqueous solutions.
-
Troubleshooting Steps:
-
Neutralization and Extraction: After the reaction is complete, carefully neutralize the mixture. If your reaction was acidic, basify with a solution like sodium bicarbonate or sodium hydroxide to a pH of 8-9. This ensures the product is in its free-base form, which is more soluble in organic solvents. Extract multiple times with a suitable solvent like ethyl acetate or dichloromethane.
-
Drying the Organic Phase: Thoroughly dry the combined organic extracts with a drying agent like anhydrous sodium sulfate or magnesium sulfate. Water is a common impurity that is difficult to remove later.
-
Purification Method:
-
Recrystallization: This is often the most effective method for achieving high purity on a larger scale. A solvent system of ethanol/water or toluene can be effective.
-
Column Chromatography: For smaller scales or very impure samples, silica gel chromatography can be used. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (e.g., 0.5%) can prevent the basic product from streaking on the acidic silica gel.
-
-
Section 3: Optimized Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis via Condensation/Reduction (Route A)
This two-step protocol is adapted from scalable industrial methods.[1][2]
Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (6)
-
Prepare the Enamine Intermediate: In a three-neck flask under a nitrogen atmosphere, react 2-cyanoacetamide with a Vilsmeier reagent (prepared from DMF and an activating agent like POCl₃ or dimethyl sulfate). This reaction is typically performed in an appropriate solvent like DMF at a controlled temperature.
-
Cyclization: Once the enamine formation is complete (monitor by TLC), add a solution of acetamidine hydrochloride and a base (e.g., sodium ethoxide in ethanol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction can take several hours.
-
Work-up: After completion, cool the mixture, neutralize with a suitable acid if necessary, and remove the solvent under reduced pressure. The crude product can often be precipitated by adding water and then purified by recrystallization.
Step 2: Hydrogenation to this compound
-
Setup: To a pressure vessel (Parr shaker), add the 4-Amino-2-methylpyrimidine-5-carbonitrile from the previous step, a suitable solvent (e.g., ethanol saturated with ammonia), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on Carbon).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction: Heat the mixture (e.g., to 50-70 °C) and shake until hydrogen uptake ceases.
-
Work-up: Cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting solid can be purified by recrystallization to yield the final product. The overall yield for this two-step process can be in the range of 65-70%.[1]
Section 4: Data Summary & Key Parameters
Optimizing yield requires a careful balance of several factors. The following table summarizes the impact of key variables.
| Parameter | Options / Range | Impact on Yield & Purity | Potential Pitfalls & Notes |
| Catalyst (Reduction) | Pd/C, Raney Ni, Fe/HCl, SnCl₂ | High Impact: Catalyst activity is critical for complete conversion of the nitro or nitrile group. | Pd/C can be poisoned. Raney Ni is pyrophoric. Metal/acid reductions require careful pH control and work-up. |
| Solvent | Ethanol, Methanol, DMF, Water | Medium Impact: Affects solubility of reactants and intermediates.[5][6] | Ensure anhydrous conditions for cyclization steps.[5] For reductions, the solvent must be compatible with the catalyst and hydrogen pressure. |
| Temperature | 25°C to Reflux | High Impact: Controls reaction rate. | Excessive heat can lead to decomposition and side product formation. Monitor with TLC to find the optimal temperature.[5] |
| Base (Cyclization) | NaOEt, K₂CO₃, Et₃N | High Impact: Crucial for promoting the desired cyclization.[5][7] | Stoichiometry is key. Excess base can lead to side reactions. The choice of base depends on the specific substrates. |
| Reaction Time | 2 hours to Overnight | Medium Impact: Must be sufficient for completion. | Incomplete reactions are a major source of low yield. Monitor by TLC to determine the endpoint accurately.[5] |
Section 5: Frequently Asked Questions (FAQs)
-
Q: How can I effectively monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the most common and effective method.[5] Use a suitable solvent system (e.g., 10% Methanol in Dichloromethane) and visualize with a UV lamp. The disappearance of the starting material and the appearance of the product spot will indicate progress.
-
-
Q: Is it possible to perform the reduction of the 5-nitro group without high-pressure hydrogenation?
-
A: Yes. Chemical reduction using metals in acidic media, such as iron powder in acetic acid or hydrochloric acid, is a very effective and common alternative that does not require specialized pressure equipment.[8]
-
-
Q: My final product has a pink or brownish tint. Is this an impurity?
-
A: Aminopyrimidines can be susceptible to air oxidation, which can cause discoloration. While often a minor impurity, it can be removed by recrystallization, sometimes with the addition of a small amount of activated carbon. Storing the final product under an inert atmosphere can prevent re-oxidation.
-
References
-
Kamal, A., et al. (2007). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development. Available at: [Link]
-
Roy, K., et al. (2016). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances. Available at: [Link]
-
Ostrowska, K., & Zerner, J. (2020). Transformations of 5-nitropyrimidines. ResearchGate. Available at: [Link]
-
Kamal, A., et al. (2007). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Request PDF on ResearchGate. Available at: [Link]
-
Röhrig, P., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2015). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. Available at: [Link]
-
Rakhmanova, A. A., et al. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]
-
Ritson, D. J., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Hernandez, et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]
- Google Patents. (n.d.). CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
Sources
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- 8. mdpi.com [mdpi.com]
Pyrimidine Synthesis Technical Support Center: Navigating Common Side Reactions
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common side reactions and challenges encountered during the synthesis of pyrimidine derivatives. Our focus is to move beyond mere procedural steps, offering insights into the causality of experimental outcomes to empower you in optimizing your synthetic routes.
Part 1: Troubleshooting Guides
This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of pyrimidines using various established methods.
The Biginelli Reaction: A Workhorse Prone to Byproducts
The Biginelli reaction, a cornerstone of pyrimidine synthesis, is a one-pot, three-component condensation that, while powerful, is often plagued by side reactions that can significantly impact yield and purity.[1][2]
Question 1: My Biginelli reaction has a low yield, and I observe a significant amount of a fluorescent yellow byproduct. What is it, and how can I prevent its formation?
Answer: The fluorescent byproduct you are observing is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures, creating a competing reaction pathway.[3][4]
Mitigation Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[3][4]
-
Catalyst Selection: The choice of a Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[5][6] Experimenting with different catalysts, such as Yb(OTf)₃ or FeCl₃, may favor the desired pyrimidine synthesis.[7][8]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition into ammonia, thereby suppressing the Hantzsch reaction.[3][7]
Question 2: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?
Answer: N-acylureas are common byproducts in the Biginelli reaction that arise from a competing reaction between the β-ketoester and urea.[3] These byproducts often have similar polarity to the desired dihydropyrimidinone (DHPM), complicating purification.
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[4]
-
Stoichiometry Control: Using a slight excess of urea (1.2-1.5 equivalents) can shift the equilibrium towards the formation of the desired product and away from the Knoevenagel condensation pathway, which can be a precursor to other side reactions.[9]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired DHPM product.[4][10] Careful selection of the recrystallization solvent is crucial.[4]
Question 3: My reaction has stalled, with a significant amount of unreacted starting materials. How can I improve the conversion?
Answer: Low conversion in the Biginelli reaction can be attributed to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[3][7]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may require regeneration, and for acid catalysts like HCl, the concentration must be appropriate.[4][5][7]
-
Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5] Some reactions may require longer durations or a moderate increase in temperature to proceed to completion.[4][5]
-
Solvent Choice: The polarity of the solvent plays a crucial role in reactant solubility and reaction rate.[5] While ethanol is common, experimenting with other polar solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for certain substrates.[5][7]
-
Reactant Purity: Impurities in the starting materials can inhibit the reaction.[4][5] Ensure all reactants are of high purity.
Visualizing the Challenge: Biginelli vs. Hantzsch
Caption: Competing Biginelli and Hantzsch reaction pathways.
The Pinner Synthesis: Navigating a Sensitive Condensation
The Pinner synthesis, which typically involves the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful tool for creating substituted pyrimidines. However, its success is highly dependent on controlling the reaction conditions to avoid several potential pitfalls.[6]
Question 1: My Pinner synthesis is yielding a complex mixture of byproducts. What are the likely culprits?
Answer: The Pinner synthesis is susceptible to several side reactions that can lead to a complex product mixture and low yields of the desired pyrimidine.[6]
Common Side Reactions:
-
Self-Condensation: Both the amidine and the 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions.[6][8]
-
Hydrolysis: The amidine starting material and intermediate species are susceptible to hydrolysis, particularly if the reaction is not conducted under anhydrous conditions.[4][6] This can lead to the formation of amides and esters as byproducts.[11]
-
Incomplete Cyclization: The initial condensation product may fail to cyclize efficiently, resulting in the accumulation of open-chain intermediates.[6][8]
-
Regioisomer Formation: When using an unsymmetrical 1,3-dicarbonyl compound, the formation of regioisomers is a common challenge, as the reaction can proceed at either carbonyl group.[8]
Question 2: How can I improve the yield and selectivity of my Pinner synthesis?
Answer: Optimizing the Pinner synthesis requires careful attention to several key parameters.
Optimization Strategies:
-
Anhydrous Conditions: This is the most critical factor.[4][10] Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[11]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[6][10]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing self-condensation side reactions.[4][8][10]
-
Temperature Control: While heating is often necessary to drive the cyclization, excessive temperatures can promote side reactions and decomposition.[8] Monitor the reaction by TLC to find the optimal temperature.[4]
-
Regiocontrol with Unsymmetrical Dicarbonyls:
-
Steric Hindrance: A bulkier substituent near one carbonyl group can sterically hinder the initial nucleophilic attack, favoring reaction at the less hindered carbonyl.[12]
-
Electronic Effects: An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it more susceptible to nucleophilic attack.[12]
-
Visualizing the Pinner Troubleshooting Workflow
Caption: Troubleshooting workflow for the Pinner pyrimidine synthesis.
Part 2: Frequently Asked Questions (FAQs)
This section addresses broader questions related to pyrimidine synthesis, providing concise and actionable advice.
Q1: I'm working with a novel pyrimidine derivative that has poor solubility in common organic solvents. How can I address this during synthesis and workup?
A1: Poor solubility is a common challenge with highly functionalized heterocyclic compounds. A systematic approach is best. Start by screening a wide range of solvents, from non-polar (e.g., hexane) to polar aprotic (e.g., DMF, DMSO) and polar protic (e.g., methanol).[13] Employing a co-solvent system can also be effective. For instance, adding a small amount of a high-solubility solvent like DMSO to a less polar reaction solvent can maintain homogeneity.[13] During workup, if your product is ionizable, adjusting the pH of the aqueous layer can significantly alter its solubility and partitioning.[13]
Q2: My pyrimidine synthesis involves an unsymmetrical 1,3-dicarbonyl, and I'm getting a mixture of regioisomers. What are the key strategies to improve regioselectivity?
A2: Achieving high regioselectivity depends on differentiating the reactivity of the two carbonyl groups.[12] Consider the electronic and steric environment of each carbonyl. An electron-withdrawing group will make the adjacent carbonyl more electrophilic and thus more reactive towards nucleophilic attack.[12] Conversely, a bulky substituent will sterically hinder attack at the nearby carbonyl, directing the reaction to the less hindered site.[12] Fine-tuning the reaction conditions, such as pH and catalyst choice, can also influence the regiochemical outcome.[12]
Q3: Are there any general tips for purifying polar pyrimidine derivatives that show poor retention on reverse-phase HPLC?
A3: Purifying polar pyrimidines can be challenging. For reverse-phase HPLC, consider using a polar-embedded or polar-endcapped column, which are designed for better retention of polar analytes.[14] You can also decrease the concentration of the organic modifier (e.g., acetonitrile) in your mobile phase to increase retention.[14] For ionizable pyrimidines, adjusting the mobile phase pH to suppress ionization can increase hydrophobicity and improve retention.[14] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more suitable technique for highly polar compounds.[14]
Q4: I am attempting a synthesis that mimics the de novo pyrimidine pathway. What are some potential side reactions to be aware of in a laboratory setting?
A4: While the biological de novo pathway is highly efficient, translating it to a synthetic lab setting can introduce side reactions. The pathway begins with the formation of carbamoyl phosphate from bicarbonate and an ammonia source (like glutamine), which then reacts with aspartate.[8][15] Potential pitfalls include:
-
Hydrolysis of Intermediates: Carbamoyl phosphate and other activated intermediates are susceptible to hydrolysis. Strict control of water content is crucial.
-
Incomplete Reactions: The multi-step conversion of carbamoyl aspartate to orotate involves cyclization and oxidation.[8][15] In a synthetic setting, these steps may not go to completion, leading to a mixture of intermediates.
-
Decarboxylation Issues: The final step to form UMP is a decarboxylation.[15] Ensuring the conditions are suitable for this step is key to avoiding the accumulation of the orotidine monophosphate precursor.
Q5: What are the primary challenges when adapting a pyrimidine salvage pathway reaction for chemical synthesis?
A5: The salvage pathway recycles pyrimidine bases and nucleosides.[15] Key enzymes include phosphorylases and kinases.[15][16] In a synthetic context, challenges include:
-
Enzyme Stability and Activity: If using isolated enzymes, maintaining their stability and activity outside of their native cellular environment can be difficult.
-
Substrate Specificity: The enzymes involved are often highly specific. Synthetic analogs may not be recognized or may act as inhibitors.
-
Equilibrium Control: Many of the reactions, such as those catalyzed by phosphorylases, are reversible. Driving the reaction towards the desired product may require removing one of the byproducts or using a large excess of a reactant.
Part 3: Data Summary and Experimental Protocols
Table 1: Influence of Reaction Conditions on Biginelli Reaction Byproducts
| Parameter | Condition | Predominant Product/Observation | Rationale |
| Temperature | Low (e.g., 50-60 °C) | Dihydropyrimidinone (Desired) | Favors the thermodynamic product; minimizes urea decomposition.[3][4] |
| High (e.g., >100 °C) | Hantzsch Dihydropyridine (Byproduct) | Promotes the kinetic product and urea decomposition to ammonia.[3][4][5] | |
| Catalyst | Strong Brønsted Acid (e.g., HCl) | Can promote side reactions.[7] | Can lead to uncontrolled condensation and degradation. |
| Lewis Acid (e.g., Yb(OTf)₃, FeCl₃) | Higher yields and selectivity.[7][8] | Milder conditions, selectively activates intermediates.[7] | |
| Stoichiometry | 1:1:1 (Aldehyde:Ketoester:Urea) | Increased Knoevenagel byproduct. | Aldehyde and ketoester can react independently of urea.[9] |
| Slight excess of Urea (e.g., 1.5 eq) | Suppressed Knoevenagel byproduct. | Pushes equilibrium towards the N-acyliminium intermediate.[9] |
General Protocol for a Catalyzed Biginelli Reaction
This protocol provides a general framework. Optimal conditions should be determined for each specific set of substrates.[5]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the aldehyde (10 mmol), β-ketoester (10 mmol), and urea (15 mmol).[5]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction's progress by TLC.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with a cold solvent.[5]
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure.[5] The crude product can be purified by recrystallization or column chromatography.[10][15]
General Protocol for the Pinner Synthesis of Pyrimidines
This protocol emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.[11]
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).[11] Use anhydrous solvents.
-
Reactant Mixture: In a flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) and the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, carefully add a strong base such as sodium ethoxide (1.1 eq).[11] Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[11]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[11]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[11]
References
- Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
- Benchchem. (n.d.). Troubleshooting low yield in Biginelli reaction for pyrimidines.
- Benchchem. (n.d.). Biginelli Reaction Technical Support Center: Troubleshooting Low Yields.
- Benchchem. (n.d.). Side-product formation in pyrimidine ring synthesis and mitigation.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. (n.d.). Troubleshooting low yield in Biginelli condensation.
- Benchchem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
- Benchchem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]
-
One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). NIH. Retrieved from [Link]
-
Uridine phosphorylase (-/-) murine embryonic stem cells clarify the key role of this enzyme in the regulation of the pyrimidine salvage pathway and in the activation of fluoropyrimidines. (n.d.). PubMed. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives.
-
Why does acetophenone react with p-anisaldehyde rather than self-condensing? (n.d.). Homework.Study.com. Retrieved from [Link]
-
De novo pyrimidine synthesis steps, pathways, uses. (2023, October 18). Microbe Notes. Retrieved from [Link]
-
How to Troubleshoot a Reaction. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]
-
Pyrimidine Nucleotide Biosynthesis De Novo. (2023, May 15). ResearchGate. Retrieved from [Link]
-
Pyrimidine Synthesis and Salvage Pathway. (2017, April 17). YouTube. Retrieved from [Link]
-
Nucleotide salvage. (n.d.). Wikipedia. Retrieved from [Link]
-
Analysis of Pyrimidine Synthesis De Novo Intermediates in Urine During Crisis of a Patient with Ornithine Transcarbamylase Deficiency. (n.d.). ResearchGate. Retrieved from [Link]
-
On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. (n.d.). RSC Publishing. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PMC - NIH. Retrieved from [Link]
- Benchchem. (n.d.). Overcoming side reactions in pyrimidine synthesis.
-
Troubleshooting: My Reaction Failed: FAQ. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]
-
Biginelli reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
The Biginelli Dihydropyrimidine Synthesis. (n.d.). Organic Reactions. Retrieved from [Link]
-
A novel manganese/iodine-catalyzed Ortoleva-King type protocol for the synthesis of imidazo[1,2-a]pyridines and Zolimidine. (2022, August). ResearchGate. Retrieved from [Link]
- The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). (n.d.). [No Source Found].
- Reaction mechanism of 3-Nitrobenzaldehyde with acetophenone. (n.d.). Benchchem.
-
On the reaction of acetophenone with formaldehyde. (n.d.). ResearchGate. Retrieved from [Link]
Sources
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- 5. microbenotes.com [microbenotes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. davuniversity.org [davuniversity.org]
- 9. On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. Nucleotide salvage - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Aminopyrimidine Compounds
Welcome to the Technical Support Center for the purification of aminopyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Aminopyrimidines are a critical class of heterocyclic compounds in medicinal chemistry, and their effective purification is paramount for accurate downstream applications.[1][2] This center is structured to address specific issues you may encounter during your experiments, with a focus on explaining the "why" behind the "how" to empower you to make informed decisions in the laboratory.
Section 1: Chromatographic Purification of Aminopyrimidines
Chromatography is a cornerstone technique for the purification of aminopyrimidine compounds, offering high resolution and versatility.[3] However, the unique physicochemical properties of aminopyrimidines, particularly their polarity and basicity, can present challenges. This section will delve into the most common chromatographic techniques and provide solutions to frequently encountered problems.
Frequently Asked Questions (FAQs): Chromatography
Q1: Which chromatographic technique is generally best for purifying polar aminopyrimidines?
A1: There is no single "best" technique, as the optimal method depends on the specific properties of your compound and the impurities present. However, for highly polar aminopyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) are often more successful than traditional reversed-phase chromatography.[4] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar compounds.[4][5]
Q2: How do I choose the right mobile phase for purifying my aminopyrimidine derivative using column chromatography on silica gel?
A2: The selection of an appropriate mobile phase is critical for achieving good separation. A good starting point is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[6] For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol) is commonly used. The polarity of the mobile phase can be gradually increased by increasing the proportion of the polar solvent to achieve the desired separation.[6][7]
Q3: My aminopyrimidine derivative is highly polar and remains at the baseline on the TLC plate, even with a highly polar mobile phase. What should I do?
A3: For highly polar compounds with low mobility on silica gel, you can try several strategies. One approach is to further increase the mobile phase polarity by adding a stronger polar solvent like methanol. For very basic aminopyrimidines, adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can help reduce tailing and improve mobility by competing with your compound for the acidic silanol groups on the silica surface.[6][8] If these adjustments are insufficient, consider switching to a different stationary phase, such as alumina or reverse-phase silica (C18).[6]
Troubleshooting Guide: Chromatography
This section addresses specific issues that may arise during the chromatographic purification of aminopyrimidine compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing) in HPLC
Question: My aminopyrimidine compound is showing significant peak tailing on a C18 column. What are the likely causes and how can I fix it?
Answer: Peak tailing for basic compounds like aminopyrimidines is a common issue in reversed-phase HPLC. It often stems from secondary interactions between the basic amine groups of your compound and the acidic silanol groups on the silica-based stationary phase.[4][8] Here's a step-by-step troubleshooting guide:
-
Cause 1: Secondary Ionic Interactions. The basic nitrogen atoms in the pyrimidine ring can interact strongly with residual acidic silanol groups on the silica backbone of the stationary phase.[4][8]
-
Solution:
-
Add a basic modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia into your mobile phase can help to mask the silanol groups and reduce these unwanted interactions.[8]
-
Adjust Mobile Phase pH: Operating at a low pH (e.g., with 0.1% trifluoroacetic acid or formic acid) can protonate the basic sites on your aminopyrimidine, which can sometimes lead to improved peak shape. Conversely, a higher pH can suppress the ionization of silanol groups. Experimentation is key to finding the optimal pH for your specific compound.[4]
-
Use a Polar-Endcapped Column: These columns have been specifically designed to minimize silanol interactions and are often a better choice for purifying basic compounds.[5]
-
-
-
Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of your sample.[4]
-
-
Cause 3: Inappropriate Sample Solvent. Dissolving your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the minimum amount of a stronger solvent.[4]
-
Workflow for Troubleshooting Poor Peak Shape in HPLC
Caption: Troubleshooting workflow for poor peak shape in HPLC.
Issue 2: No or Poor Retention in Reversed-Phase Chromatography
Question: My polar aminopyrimidine compound elutes in the void volume when using a standard C18 column. How can I achieve retention?
Answer: This is a classic challenge with highly polar compounds in reversed-phase chromatography (RPC). The polar nature of your aminopyrimidine results in weak interactions with the nonpolar stationary phase.[4] Here are some strategies to increase retention:
-
Strategy 1: Use a Polar-Embedded or Polar-Endcapped Column. These columns are designed with a more polar stationary phase, which enhances the retention of polar analytes.[5]
-
Strategy 2: Use an Ion-Pairing Reagent. For ionizable aminopyrimidines, adding an ion-pairing reagent to the mobile phase can significantly enhance retention. The reagent forms a neutral ion-pair with your charged analyte, increasing its hydrophobicity and affinity for the stationary phase.[4] For basic aminopyrimidines, an anionic ion-pairing reagent like an alkyl sulfonate is suitable.[4]
-
Strategy 3: Decrease the Organic Modifier Concentration. A lower percentage of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of polar compounds.[5]
-
Strategy 4: Switch to a Different Chromatographic Mode. If the above strategies are not effective, RPC may not be the ideal technique. Consider switching to HILIC or SFC, which are better suited for highly polar compounds.[4]
Experimental Protocols: Chromatography
Protocol 1: General Method for HILIC Purification of a Polar Aminopyrimidine
-
Column Selection: Choose a suitable HILIC column (e.g., silica, amide, or zwitterionic phase).
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5)
-
-
Gradient Elution:
-
Initial Conditions: 95% A, 5% B
-
Gradient: Linearly increase the percentage of B to elute your compound. A typical gradient might be from 5% to 50% B over 15-20 minutes.
-
Washing and Re-equilibration: After elution, wash the column with a higher concentration of B and then re-equilibrate at the initial conditions for the next injection.[4]
-
-
Sample Preparation: Dissolve the crude aminopyrimidine compound in the initial mobile phase conditions (e.g., 95:5 Acetonitrile:Aqueous buffer). If solubility is low, use a minimal amount of a slightly stronger solvent.[4]
-
Detection: Use UV detection at a wavelength appropriate for the aminopyrimidine chromophore (e.g., 254 nm).[4]
Section 2: Crystallization of Aminopyrimidine Compounds
Crystallization is a powerful and economical technique for the purification of solid aminopyrimidine compounds, often yielding material of very high purity.[7] The success of crystallization depends on the careful selection of a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.[7]
Frequently Asked Questions (FAQs): Crystallization
Q1: How can I improve the yield of my crystallization process for a polar aminopyrimidine?
A1: To improve crystallization yield, you need to carefully control the solubility of your compound.
-
Optimize the Solvent System: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound. An excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[4]
-
Cool Slowly: Allow the solution to cool to room temperature undisturbed before placing it in a colder environment like an ice bath.[4]
-
Reduce the Temperature Further: Once crystals have formed at room temperature, cooling the solution in an ice bath can help to maximize the amount of product that crystallizes out of solution.[4]
-
Concentrate the Mother Liquor: If a significant amount of your compound remains in the filtrate, you can try to concentrate the mother liquor and attempt a second crystallization to recover more product.[4]
Q2: My final product has a yellowish tint. What could be the cause and how can I remove it?
A2: A yellowish discoloration often indicates the presence of colored impurities, which may arise from side reactions during synthesis.[9] To remove the color, treatment with activated charcoal during the recrystallization process is an effective method. Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[4][9]
Troubleshooting Guide: Crystallization
Issue: Compound Fails to Crystallize, Oils Out, or Precipitates as an Amorphous Solid
Question: I am struggling to crystallize my aminopyrimidine derivative. It either remains as an oil or precipitates as an amorphous solid. What can I do?
Answer: Crystallization is highly dependent on solubility and nucleation. "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid, often due to high supersaturation or rapid cooling.[8] Here are some troubleshooting steps:
-
Cause 1: Inappropriate Solvent System. The solubility of your compound in the chosen solvent may be too high or too low.
-
Solution:
-
Systematic Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities.
-
Use a Co-solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed. Then, gently heat until the solution is clear and allow it to cool slowly.[8]
-
-
-
Cause 2: Cooling Rate is Too Fast. Rapid cooling can lead to the formation of an oil or an amorphous solid instead of well-defined crystals.
-
Solution: Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help to slow down the cooling process.[4]
-
-
Cause 3: Lack of Nucleation Sites. Crystal growth requires an initial nucleation event.
Decision Tree for Troubleshooting Aminopyrimidine Crystallization
Caption: Decision tree for troubleshooting aminopyrimidine crystallization.
Experimental Protocols: Crystallization
Protocol 2: Standard Recrystallization of an Aminopyrimidine Derivative
-
Solvent Selection: Choose a suitable solvent or solvent system in which the aminopyrimidine is sparingly soluble at room temperature but readily soluble when hot.[7]
-
Dissolution: In a flask, add the crude aminopyrimidine and the minimum amount of hot solvent required to fully dissolve it with stirring.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[4]
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.[7]
-
Drying: Dry the purified crystals under vacuum to remove any remaining solvent.[7]
Section 3: Extraction Techniques for Aminopyrimidines
Liquid-liquid extraction is a fundamental technique used to separate an aminopyrimidine from a reaction mixture or to remove impurities based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The basicity of the amino group on the pyrimidine ring is a key handle that can be exploited for efficient extraction.
Frequently Asked Questions (FAQs): Extraction
Q1: How can I use the basicity of my aminopyrimidine to improve extraction efficiency?
A1: The basic amino group of an aminopyrimidine can be protonated in an acidic aqueous solution, forming a water-soluble salt. This property can be used to separate it from non-basic impurities.
-
Acidic Extraction: To extract a basic aminopyrimidine from an organic solution, you can wash the organic layer with an acidic aqueous solution (e.g., dilute HCl). The protonated aminopyrimidine will move into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.
-
Basification and Back-Extraction: The aminopyrimidine can then be recovered from the aqueous layer by basifying the solution (e.g., with NaOH or NaHCO₃) to deprotonate the amino group, making the compound less water-soluble. It can then be back-extracted into a fresh organic solvent.
Q2: What are some common impurities that can be removed by extraction?
A2: Extraction is particularly effective for removing certain types of impurities:
-
Organic Salts: Water washes are very effective at removing organic salts that may be present from neutralization steps in the synthesis.[9]
-
Unreacted Starting Materials and Reagents: Depending on their solubility properties, unreacted starting materials and reagents can often be removed by washing the organic layer with either an acidic or basic aqueous solution.
Troubleshooting Guide: Extraction
Issue: Emulsion Formation During Extraction
Question: An emulsion has formed at the interface of the aqueous and organic layers during my extraction, making separation difficult. What should I do?
Answer: Emulsion formation is a common problem in liquid-liquid extractions. Here are several techniques to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a period of time; sometimes the emulsion will break on its own.
-
Gentle Swirling: Gently swirl the contents of the funnel instead of vigorous shaking.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Filtration: Filter the emulsified mixture through a pad of Celite or glass wool.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning it can force the layers to separate.
Experimental Protocols: Extraction
Protocol 3: Acid-Base Extraction for the Purification of a Basic Aminopyrimidine
-
Dissolution: Dissolve the crude reaction mixture containing the aminopyrimidine in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic aminopyrimidine will be protonated and move into the aqueous layer. Separate the two layers.
-
Removal of Non-Basic Impurities: The organic layer, now containing non-basic impurities, can be discarded.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (check with pH paper). The aminopyrimidine will precipitate out if it is a solid, or it will become soluble in an organic solvent.
-
Back-Extraction: Add a fresh portion of organic solvent to the basified aqueous solution and shake to extract the neutral aminopyrimidine back into the organic layer.
-
Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified aminopyrimidine.
Section 4: Data on Purification Methods
Direct comparative studies on the purification of a single aminopyrimidine compound by various methods are not always readily available in the literature. However, we can summarize the expected outcomes based on the principles of each technique.
| Purification Method | Typical Purity | Typical Recovery/Yield | Key Considerations |
| Crystallization | High (>99%) | Moderate to High (60-90%) | Highly dependent on solubility; can be very effective for removing minor impurities.[4] |
| HILIC | Good to High (>98%) | Good (70-95%) | Good for highly polar compounds; requires careful method development to optimize peak shape.[4] |
| SFC | Good to High (>98%) | Good to High (80-98%) | Fast and uses less organic solvent; method development can be complex.[4] |
| RPC with Ion-Pairing | Good (>97%) | Good (75-95%) | Useful for moderately polar, ionizable aminopyrimidines; ion-pairing reagent may need to be removed post-purification.[4] |
| Column Chromatography | Good to High (>98%) | Good (70-95%) | Versatile and widely applicable; solvent consumption can be high for large-scale purifications. |
| Extraction | Variable | High (>90%) | Primarily used for initial cleanup and removal of acidic, basic, or water-soluble impurities. |
References
- Technical Support Center: Purification of Polar Aminopyrimidine Compounds. Benchchem.
- Technical Support Center: Purification of 2-Aminopyrimidine Derivatives. Benchchem.
- Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal. Benchchem.
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health. Available from: [Link]
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
-
Purification Techniques. Journal of New Developments in Chemistry. Available from: [Link]
- Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography. Benchchem.
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. Available from: [Link]
-
The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. Journal of Pharmaceutical, Chemical and Biological Sciences. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Amino-2-methylpyrimidine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 5-Amino-2-methylpyrimidine and its derivatives. This guide is designed to provide practical, field-tested insights into common synthetic challenges. We will move beyond simple procedural lists to explore the underlying chemical principles that govern reaction success, helping you troubleshoot effectively and optimize your synthetic routes.
Overview of Synthetic Strategies
The synthesis of substituted pyrimidines is a cornerstone of medicinal chemistry, with the this compound scaffold appearing in numerous biologically active molecules, including as a key intermediate for Vitamin B1 (Thiamin).[1][2] Common strategies involve the cyclocondensation of a C2 unit, typically acetamidine, with a functionalized C3 unit.[1] Key precursors for the C3 unit often include derivatives of malononitrile or acrylonitrile.[3][4][5]
The most prevalent approach involves the reaction of acetamidine with an activated three-carbon intermediate, such as an enamine or an ethoxymethylene compound, to construct the pyrimidine ring. Understanding the nuances of this cyclization is critical for troubleshooting.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis of this compound and its common precursor, 4-Amino-2-methylpyrimidine-5-carbonitrile.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions. Our diagnostic workflow can help pinpoint the root cause.
Caption: Simplified mechanism for pyrimidine ring formation.
If the reaction stalls, it is often at the Cyclized Intermediate stage, requiring more energy (heat) to drive the final aromatization step.
Q3: My product is difficult to purify. What are the best practices for isolating this compound derivatives?
The amino and pyrimidine nitrogen atoms make these compounds relatively polar and basic, which influences the purification strategy.
-
Acid-Base Extraction :
-
Principle : The basic pyrimidine ring can be protonated and extracted into an acidic aqueous layer (e.g., dilute HCl), leaving non-basic organic impurities behind. The aqueous layer is then basified (e.g., with NaOH or NaHCO₃) to precipitate the purified product.
-
Caution : The product must be stable to both acid and base. Check for potential hydrolysis of other functional groups (e.g., nitriles, esters).
-
-
Recrystallization :
-
Solvent Selection : A good recrystallization solvent will dissolve the product when hot but not when cold. Common solvents include:
-
Ethanol/Water mixtures
-
Isopropanol
-
Toluene
-
Ethyl Acetate
-
-
Procedure : Dissolve the crude product in a minimum of hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to form pure crystals.
-
-
Silica Gel Chromatography :
-
This is a viable option but can be challenging due to the basicity of the compound, which may lead to streaking on the column.
-
Tip : To improve resolution, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonia in methanol to the eluent (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).
-
Reference Experimental Protocol
This protocol describes the synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile, a common precursor, adapted from scalable industrial processes. [3][4] Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile from Malononitrile
-
Step 1: Preparation of the Enamine Intermediate (in situ)
-
To a stirred solution of malononitrile (1 equivalent) in an appropriate solvent (e.g., DMF or t-butanol), add a suitable activating agent. [3][6]A common method involves using a Vilsmeier-type reagent or reacting with an orthoformate. For this example, we will consider an in-situ formation with DMF and dimethyl sulfate. [3] * The reaction is typically performed at a controlled temperature (e.g., 0-10 °C) and monitored until the malononitrile is consumed. This intermediate is often used directly without isolation.
-
-
Step 2: Cyclocondensation
-
To the solution containing the enamine intermediate from Step 1, add acetamidine hydrochloride (1.1-1.2 equivalents) and a base such as sodium ethoxide or potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 4-8 hours.
-
Monitor the reaction progress by TLC or HPLC until the intermediate is consumed.
-
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Wash the solid with cold ethanol or water to remove salts and residual solvent.
-
If the product remains in solution, pour the mixture into ice water. The change in polarity often induces precipitation.
-
Adjust the pH of the aqueous solution to near-neutral (pH 7-8) to ensure the product is in its neutral, less soluble form.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
-
Step 4: Purification
-
The crude solid can be recrystallized from an ethanol/water mixture or isopropanol to yield pure 4-Amino-2-methylpyrimidine-5-carbonitrile.
-
References
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. ACS Publications. [Link]
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF. ResearchGate. [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. EPO. [Link]
-
5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. [Link]
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]
- US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]
-
Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry. [Link]
- EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
-
An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro- [3][4][7]triazolo[4,3-a]-pyrimidine-6-carbonitriles. PMC - NIH. [Link]
Sources
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- 2. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 6. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions for Aminopyrimidines
Welcome to the technical support center for the optimization of coupling reactions involving aminopyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C (e.g., Suzuki-Miyaura) and C-N (e.g., Buchwald-Hartwig) bond formation with these challenging, yet vital, heterocyclic substrates. Here, we address common experimental hurdles with in-depth, mechanistically grounded solutions and validated protocols to enhance the efficiency and reproducibility of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: Why are aminopyrimidines considered challenging substrates in palladium-catalyzed cross-coupling reactions?
A1: Aminopyrimidines present a unique set of challenges primarily due to their electronic properties and coordination behavior. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, effectively stalling the catalytic cycle.[1][2] This phenomenon is often referred to as the "2-pyridyl problem" when the amino group is adjacent to a ring nitrogen, creating a bidentate chelation scenario that can sequester the active catalyst.[3][4] Furthermore, the electron-deficient nature of the pyrimidine ring can influence the reactivity of attached leaving groups (e.g., halides), making the oxidative addition step, which is often rate-limiting, more difficult, especially for less reactive C-Cl bonds.[1][5]
Q2: I'm observing low to no conversion in my Suzuki-Miyaura coupling of a chloro-aminopyrimidine. What are the first troubleshooting steps?
A2: Low or no conversion is a frequent issue. A systematic approach to troubleshooting is crucial.
-
Catalyst System Inactivity: The C-Cl bond is stronger and less reactive than C-Br or C-I bonds, necessitating a more active catalyst system.[2][5][6] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]
-
Actionable Advice: Switch to a more electron-rich and sterically hindered phosphine ligand, such as SPhos, XPhos, or RuPhos, which are known to facilitate the challenging oxidative addition of aryl chlorides.[7][8] Consider using palladium pre-catalysts (e.g., SPhos G3) for more reliable generation of the active Pd(0) species.[8]
-
-
Reagent & Solvent Quality: Palladium catalysts are sensitive to oxygen and moisture.
-
Base Inefficiency: The choice of base is critical as it participates in the transmetalation step.
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
Problem 1: Significant Homocoupling of Boronic Acid Observed
Homocoupling, the dimerization of the boronic acid coupling partner, is a common side reaction that consumes starting material and complicates purification.[2][9]
Causality: This side reaction is often promoted by the presence of palladium(II) species and an oxidant, most commonly residual oxygen in the reaction mixture.[9]
Mitigation Strategies:
-
Rigorous Inert Atmosphere: The most effective preventative measure is to maintain strict anaerobic conditions.[9] Degas all solvents and reagents thoroughly by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[10]
-
Use of Pd(0) Source: Employ a Pd(0) source directly (e.g., Pd₂(dba)₃) or ensure your reaction conditions fully reduce a Pd(II) precatalyst to the active Pd(0) state before the boronic acid is consumed in side reactions.[2]
-
Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[10]
-
Reducing Agents: In some cases, the addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of Pd(II) species.[11]
Problem 2: Protodeboronation is Consuming my Boronic Acid
Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, which renders it inactive for cross-coupling.[1]
Causality: This pathway is particularly prevalent in the presence of water and a strong base, and some heteroaryl boronic acids (like 2-pyridyl boronic acids) are especially susceptible.[1][12][13]
Mitigation Strategies:
| Strategy | Rationale |
| Use Anhydrous Conditions | Minimizes the primary proton source. Use a strong, non-aqueous base like K₃PO₄.[8] |
| Employ Boronic Esters | Boronic esters (e.g., pinacol esters, MIDA esters) are generally more stable than their corresponding acids and act as a "slow release" source of the boronic acid under the reaction conditions.[12] |
| Lower Reaction Temperature | Running the reaction at the lowest effective temperature can slow the rate of decomposition relative to the desired coupling.[10] |
| Use KF as the Base | Fluoride ions can form a more stable trifluoroborate salt in situ, which can be less prone to protodeboronation.[14] |
Problem 3: Hydrodehalogenation of the Aminopyrimidine Starting Material
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is another yield-reducing side reaction.[1][3]
Causality: This can be promoted by certain bases, high temperatures, or hydride sources in the reaction mixture (e.g., solvents).[2][3] The palladium catalyst itself can facilitate this reductive process.
Mitigation Strategies:
-
Choice of Solvent: Select a solvent less prone to acting as a hydride source. Aprotic solvents like dioxane, toluene, or THF are generally preferred.[3]
-
Optimize Base and Temperature: Screen bases and consider that very strong bases or excessively high temperatures can exacerbate this issue.[3]
-
Inert Atmosphere: As with other side reactions, ensure the reaction is performed under a strictly inert atmosphere.[2]
Experimental Protocols & Condition Screening
Workflow for Optimizing a Suzuki-Miyaura Coupling
This workflow provides a logical progression for optimizing the coupling of a challenging chloro-aminopyrimidine with an arylboronic acid.
Caption: A decision-tree workflow for systematic optimization of Suzuki-Miyaura reactions.
General Protocol for Buchwald-Hartwig Amination of a Chloro-aminopyrimidine
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[15] Success with aminopyrimidine electrophiles often relies on ligands designed to resist catalyst inhibition by the substrate.[7]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., SPhos or a Josiphos-type ligand, 3 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.) to an oven-dried Schlenk tube.[1][7]
-
Reagent Addition: Add the chloro-aminopyrimidine (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][2]
Parameter Selection Guide
Choosing the right combination of reagents is key. The following table summarizes starting points for optimization based on common observations in the literature.
| Parameter | Recommended Starting Conditions | Rationale & Considerations | Key References |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or a G3/G4 Precatalyst (1-5 mol%) | Pre-catalysts offer convenience and reliable activation of the active Pd(0) species.[8] Pd(II) sources require in situ reduction. | [1]( |
| Ligand | Suzuki: SPhos, XPhos, dtbpfBuchwald: Josiphos, BrettPhos, RuPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for activating less reactive aryl chlorides and overcoming substrate inhibition.[7][8][16] | [7](, |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu, K₂CO₃ | The choice is substrate-dependent. Stronger bases are often needed for chlorides, but can promote side reactions. Anhydrous conditions with K₃PO₄ can mitigate protodeboronation.[1][8] | [1](), 8 |
| Solvent | Toluene, 1,4-Dioxane, 2-MeTHF, DMF | Aprotic solvents are standard.[3] Dioxane is common but has toxicity concerns; 2-MeTHF is a greener alternative.[8] DMF can be used if solubility is an issue, but removal can be difficult.[14][17] For Suzuki, a small amount of water is often needed to dissolve inorganic bases.[8] | [8](,, |
Conceptual Diagram: The Challenge of Catalyst Coordination
The following diagram illustrates the key challenge of catalyst inhibition by aminopyrimidine substrates.
Caption: Competing pathways for the active catalyst: productive cycle vs. inhibitory chelation.
By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome the inherent challenges of aminopyrimidine coupling reactions and successfully synthesize these valuable molecules.
References
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. (n.d.). Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (n.d.). Benchchem.
- The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2025). ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (n.d.). MDPI.
- How can I solve my problem with Suzuki coupling? (2014). ResearchGate.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. (n.d.). Benchchem.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Effect of base and solvent on 6-Chloropyridin-3-amine reactivity. (n.d.). Benchchem.
- Protodeboronation. (n.d.). Wikipedia.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Buchwald Lab, MIT.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. (n.d.). Benchchem.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). ACS Publications.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. (n.d.). Benchchem.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). NIH.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
Preventing byproduct formation in 5-Amino-2-methylpyrimidine reactions
Welcome to the technical support center for the synthesis of 5-Amino-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic process. Here, we address common challenges, provide in-depth explanations for byproduct formation, and offer validated protocols to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are its key challenges?
The most prevalent and industrially relevant pathway involves the reduction of a 5-nitro-2-methylpyrimidine precursor. This method is favored for its accessible starting materials. The primary challenge lies in controlling the reduction process to prevent the formation of undesired byproducts. Over-reduction, incomplete reactions, and side reactions involving the amino group can all lead to a complex product mixture, complicating purification and reducing the overall yield.
Q2: Why is reaction temperature so critical during the reduction of 5-nitro-2-methylpyrimidine?
Temperature is a key parameter that dictates the kinetics and selectivity of the reduction.[1][2] Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature, favoring over-reduction and the formation of impurities. Conversely, a temperature that is too low may result in an incomplete or sluggish reaction.[1] Precise temperature control is therefore essential for achieving a high yield of the desired product with minimal byproduct formation.
Troubleshooting Common Byproducts
This section provides detailed guidance on identifying and mitigating the formation of specific byproducts encountered during the synthesis of this compound.
Issue 1: Formation of Hydroxylamine Intermediate (N-(2-methylpyrimidin-5-yl)hydroxylamine)
Q: My reaction mixture shows a significant amount of an intermediate, identified as the hydroxylamine derivative. What causes this and how can I drive the reaction to completion?
A: The formation of N-(2-methylpyrimidin-5-yl)hydroxylamine is a common issue arising from the incomplete reduction of the nitro group. The reduction of a nitro group to an amine proceeds through a hydroxylamine intermediate.[3][4] Its accumulation indicates that the reducing agent or reaction conditions are not sufficiently potent to complete the final reduction step.
Root Causes & Solutions:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ensure at least the theoretical amount, and often a slight excess, is used to drive the reaction to completion.
-
Low Reaction Temperature: While high temperatures can be problematic, a temperature that is too low can stall the reaction at the hydroxylamine stage. A controlled, moderate increase in temperature may be necessary.[1]
-
Catalyst Deactivation: In catalytic hydrogenations, the catalyst (e.g., Raney Nickel, Palladium on Carbon) can become deactivated.[3] Ensure the catalyst is fresh and active.
Recommended Protocol: Optimizing Catalytic Hydrogenation
-
Catalyst Loading: Use a reputable source for your catalyst (e.g., Palladium on Carbon, 5-10 wt. %). Ensure the catalyst loading is appropriate for the scale of your reaction.
-
Solvent Selection: Use a solvent in which both the starting material and intermediates are soluble, such as ethanol or methanol.
-
Temperature Control: Maintain a consistent temperature, typically between 25-40°C. Use a water bath to manage any exotherms.
-
Hydrogen Pressure: Apply a suitable hydrogen pressure (typically 1-4 atm). Monitor the uptake of hydrogen to track reaction progress.
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the hydroxylamine intermediate.
Issue 2: Presence of Azo and Azoxy Byproducts
Q: I am observing colored impurities in my product, which I suspect are azo or azoxy compounds. How are these formed and what is the best way to prevent them?
A: The formation of azo and azoxy compounds is a result of condensation reactions between the hydroxylamine intermediate and either unreacted nitroso intermediate or the final amine product.[3][5] These highly colored impurities can be difficult to remove.
Mechanism of Formation:
The reduction of a nitro group proceeds through a nitroso intermediate. This can react with the hydroxylamine intermediate to form an azoxy compound, which can be further reduced to an azo compound.
Mitigation Strategies:
-
Choice of Reducing Agent: Metal hydrides are known to sometimes produce azo compounds.[3] Catalytic hydrogenation or using metals like iron or tin in acidic media are generally more selective for producing the amine.[3]
-
pH Control: Maintaining an acidic pH during reduction with metals like iron or tin helps to protonate the amine as it is formed, reducing its nucleophilicity and preventing it from reacting with intermediates.
-
Controlled Addition of Reducing Agent: A slow, controlled addition of the reducing agent can help to maintain a low concentration of reactive intermediates, thus minimizing the opportunity for condensation reactions.
| Parameter | Recommended Condition | Rationale |
| Reducing System | Fe/HCl or SnCl2/HCl | Provides a more controlled reduction and minimizes azo/azoxy formation.[3] |
| Temperature | 50-70°C | Balances reaction rate with selectivity. |
| pH | 2-4 | Ensures the amine product is protonated, preventing side reactions. |
| Monitoring | TLC/HPLC | Crucial for determining the endpoint and avoiding over-reaction. |
Issue 3: Dimerization and Polymerization
Q: My final product has a lower than expected yield and I see some high molecular weight impurities. Could this be dimerization or polymerization?
A: Yes, this compound can be susceptible to dimerization and polymerization, especially under harsh conditions or during prolonged storage. The amino group can react with other molecules of the pyrimidine, particularly if any reactive functional groups are present from incomplete reactions or side products.
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions that can lead to reactive species.
-
Moderate Temperatures: Avoid excessive heat during the reaction, work-up, and particularly during solvent removal to minimize thermal degradation and polymerization.
-
Prompt Isolation and Purification: Once the reaction is complete, proceed with the work-up and purification without unnecessary delay.
-
Proper Storage: Store the purified product in a cool, dark place under an inert atmosphere.
Visualizing the Pathways
To better understand the chemical transformations, the following diagrams illustrate the main reaction and potential side reactions.
Caption: Main reduction pathway of 5-nitro-2-methylpyrimidine.
Caption: Formation pathway for Azo and Azoxy byproducts.
Advanced Purification Protocols
Q: What is the most effective method for purifying this compound to a high degree of purity (>99%)?
A: Achieving high purity often requires a multi-step approach.
-
Initial Work-up: After the reaction, quench the mixture appropriately and perform a liquid-liquid extraction to remove inorganic salts and highly polar impurities.
-
Column Chromatography: For laboratory scale, silica gel column chromatography is highly effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) can effectively separate the desired product from less polar byproducts and any remaining starting material.
-
Recrystallization: This is an excellent final step for achieving high purity. Selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is key. Common solvent systems include ethanol/water or isopropanol.
Troubleshooting Workflow
For a systematic approach to problem-solving, refer to the following workflow:
Caption: A systematic workflow for troubleshooting synthesis issues.
References
- Google Patents. CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
ResearchGate. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF. Available at: [Link]
-
National Institutes of Health. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Available at: [Link]
-
National Institutes of Health. A Brief Introduction to Chemical Reaction Optimization - PMC. Available at: [Link]
-
Our Biochemistry. Pyrimidine Synthesis. Available at: [Link]
-
Biology LibreTexts. 7.10: Pyrimidine de novo Biosynthesis. Available at: [Link]
-
National Institutes of Health. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC. Available at: [Link]
- Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
RSC Publishing. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Available at: [Link]
-
National Institutes of Health. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC. Available at: [Link]
-
MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link]
-
PubMed. Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. Available at: [Link]
-
YouTube. 5 REDUCTION OF NITRO COMPOUNDS IN DIFFERENT MEDIUMS. Available at: [Link]
-
Human Metabolome Database. Showing metabocard for 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMDB0247327). Available at: [Link]
-
Wikipedia. 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
-
Chemistry Stack Exchange. Selective nitro reduction of poly nitro compounds. Available at: [Link]
-
chemeurope.com. Reduction of nitro compounds. Available at: [Link]
-
ResearchGate. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available at: [Link]
Sources
Technical Support Center: HPLC Method Development for Polar Aminopyrimidines
Welcome to the technical support center for the analysis of polar aminopyrimidines by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with retaining and resolving these highly polar, basic compounds. Here, we move beyond generic advice to provide in-depth, field-proven insights into method development and troubleshooting, grounded in established chromatographic principles.
Frequently Asked Questions (FAQs)
This section addresses common initial questions when approaching the analysis of polar aminopyrimidines.
Q1: Why are polar aminopyrimidines so difficult to analyze with traditional reversed-phase (RP) HPLC?
A1: Traditional reversed-phase HPLC relies on hydrophobic interactions between a non-polar stationary phase (like C18) and the analyte.[1][2] Polar aminopyrimidines are highly water-soluble and possess basic functional groups. This leads to two primary challenges:
-
Poor Retention: Due to their polarity, these compounds have a low affinity for the non-polar stationary phase and are often eluted in or near the solvent front (void volume), making quantification impossible.[3][4]
-
Poor Peak Shape: The basic amine groups can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases.[5] This secondary interaction leads to significant peak tailing, reducing resolution and accuracy.[5][6]
Q2: What are the primary chromatographic strategies for retaining polar aminopyrimidines?
A2: There are three main strategies, each with its own mechanism and ideal use case:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., bare silica, amide, zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent, like acetonitrile.[2][3][7] A water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[7] Retention increases with analyte polarity, making it ideal for very polar compounds.[3]
-
Reversed-Phase with Ion-Pairing Agents: This approach uses a standard C18 or similar column but adds an ion-pairing reagent (e.g., alkyl sulfonates like sodium heptanesulfonate) to the mobile phase.[4][8] The reagent has a hydrophobic tail that interacts with the stationary phase and a charged head that forms an ion pair with the charged aminopyrimidine, effectively increasing its hydrophobicity and retention.[4]
-
Mixed-Mode Chromatography (MMC): These columns contain stationary phases with multiple functionalities, typically combining reversed-phase (hydrophobic) and ion-exchange (charged) characteristics on a single support.[9][10] This allows for simultaneous hydrophobic and electrostatic interactions, providing excellent and tunable retention for polar and ionizable compounds without the need for ion-pairing reagents.[3][9][10]
Q3: When should I choose HILIC vs. Ion-Pairing vs. Mixed-Mode?
A3: The choice depends on your specific analytical goals, especially compatibility with mass spectrometry (MS).
| Strategy | Best For | Key Advantages | Key Disadvantages |
| HILIC | Very polar, water-soluble analytes; MS compatibility. | High organic mobile phase enhances MS sensitivity; complementary selectivity to RP.[3] | Longer column equilibration times; sensitive to water content in sample solvent, which can cause peak distortion.[2][11] |
| Ion-Pair RP | Established methods where MS is not required. | Utilizes common RP columns; improves retention and peak shape for ionic compounds.[3] | Ion-pairing reagents are non-volatile and suppress MS signal; can permanently alter the column; requires long equilibration.[3][4] |
| Mixed-Mode | Complex mixtures containing polar, non-polar, and ionic analytes; MS compatibility. | Retains polar compounds without ion-pairing reagents; tunable selectivity by adjusting mobile phase pH and buffer concentration.[9][10] | Method development can be more complex due to multiple interaction mechanisms.[1][3] |
Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to resolving common issues encountered during method development for polar aminopyrimidines.
Problem 1: Poor Peak Shape (Tailing)
Q: My aminopyrimidine peak is tailing significantly. What is the cause and how do I fix it?
A: Peak tailing for basic compounds like aminopyrimidines is almost always caused by secondary interactions with the stationary phase or issues with the mobile phase pH.
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Causality Explained:
-
Mobile Phase pH: Aminopyrimidines are basic. To ensure they carry a consistent positive charge and minimize interactions with deprotonated (negatively charged) silanols, the mobile phase pH should be at least 2 units below the analyte's pKa.[12][13] This protonates the analyte and suppresses the ionization of the silanols.[6]
-
Silanol Interaction: Even with optimal pH, residual silanols on the silica surface can cause tailing.[5] Modern columns use high-purity silica and advanced end-capping to minimize these sites. Columns with polar-embedded groups or ethylene-bridged hybrid (BEH) particles offer superior peak shape for bases by shielding these interactions.[14][15]
-
Buffer Concentration: A higher buffer concentration can help mask the residual silanol sites, improving peak shape.[16]
Problem 2: No or Low Retention (Analyte in Void Volume)
Q: My compound elutes in the solvent front on a C18 column. How can I achieve retention?
A: This is the classic challenge for polar compounds in reversed-phase. You must switch to a separation mode that favors polar analytes.
Method Selection Workflow:
Caption: Strategy selection for achieving retention.
Causality Explained:
-
HILIC: By using a high organic mobile phase, HILIC promotes the partitioning of polar analytes into a water layer adsorbed to the polar stationary phase, which is the primary mechanism for retention.[7]
-
Mixed-Mode: These columns provide a dual retention mechanism. The reversed-phase moiety offers some hydrophobic interaction, while the ion-exchange groups provide strong electrostatic retention for the charged aminopyrimidine.[1][10]
-
Ion-Pairing: The ion-pair reagent forms a neutral, more hydrophobic complex with the analyte, allowing it to be retained by the C18 stationary phase.[4]
Problem 3: Retention Time Variability in HILIC
Q: My retention times are drifting and irreproducible when using HILIC. What's wrong?
A: HILIC is notoriously sensitive to equilibration and mobile phase composition.
Key Factors for Reproducibility:
-
Column Equilibration: HILIC requires significantly longer equilibration times than reversed-phase to establish the stable aqueous layer on the stationary phase.[2] A minimum of 20-30 column volumes is recommended when starting, and 10-15 volumes between gradient runs.
-
Sample Solvent: The sample solvent composition is critical. Injecting a sample dissolved in a solvent with a higher water content than the mobile phase can disrupt the aqueous layer at the column head, causing peak distortion and retention shifts.[11] Best Practice: Dissolve your sample in the initial mobile phase composition whenever possible.[17]
-
Mobile Phase Preparation: Precise measurement of mobile phase components is crucial. Small variations in the water/organic ratio can lead to significant changes in retention time. Always prepare mobile phases fresh and use volumetric flasks for accuracy.
Detailed Experimental Protocols
These protocols provide a starting point for robust method development.
Protocol 1: HILIC Method for a Polar Aminopyrimidine
This protocol is designed as a starting point for achieving retention and good peak shape for highly polar aminopyrimidines and is MS-compatible.
1. Column Selection:
-
Choose a robust HILIC column, such as one with an amide or zwitterionic (e.g., ZIC-HILIC) stationary phase.[17][18]
-
Typical Dimensions: 100 x 2.1 mm, 2.7 µm particle size.
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in Water, adjust to pH 4.5 with Acetic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Rationale: Ammonium acetate is a volatile buffer, making it ideal for LC-MS applications.[19] The pH is set to ensure the aminopyrimidine is protonated.
3. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water.
-
Scouting Gradient:
Time (min) %A (Aqueous) %B (ACN) 0.0 5 95 1.0 5 95 8.0 40 60 8.1 5 95 | 12.0 | 5 | 95 |
4. Self-Validation and Optimization:
-
Retention: If retention is too low, decrease the starting %A to 2-3%. If it is too high, increase the starting %A to 10-15%. In HILIC, water is the strong solvent, so increasing the aqueous component decreases retention.[11]
-
Peak Shape: If peak tailing occurs, confirm the mobile phase pH is appropriate for your specific analyte's pKa. A slight adjustment of buffer concentration (e.g., to 20 mM) can sometimes improve symmetry.
-
Equilibration Check: Inject a standard multiple times (n=5) at the beginning of a run. The retention time should not drift by more than 1-2%. If it does, increase the re-equilibration time at the end of the gradient.
Protocol 2: Mixed-Mode Method for Aminopyrimidines and Counter-Ions
This protocol is useful for simultaneously analyzing a polar basic drug and its potential counter-ions or other polar impurities.
1. Column Selection:
-
Choose a mixed-mode column combining reversed-phase and cation-exchange properties.[10]
-
Example Phases: C18 with embedded sulfonic acid groups.
-
Typical Dimensions: 150 x 4.6 mm, 3.5 µm particle size.
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 25 mM Ammonium Formate in Water, adjust to pH 3.0 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
Rationale: The low pH ensures the aminopyrimidine is positively charged for cation exchange and the stationary phase's sulfonic acid group is negatively charged. Ammonium formate is MS-compatible.[9]
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Sample Diluent: Mobile Phase A.
-
Scouting Gradient:
Time (min) %A (Aqueous) %B (ACN) 0.0 95 5 15.0 40 60 15.1 95 5 | 20.0 | 95 | 5 |
4. Self-Validation and Optimization:
-
Tunable Selectivity: The power of mixed-mode lies in its tunability.[9][10]
- To increase retention of the basic aminopyrimidine, increase the aqueous component (%A) or decrease the buffer concentration (ionic strength). Lowering the ionic strength enhances electrostatic interactions.
- To decrease retention , increase the organic component (%B) or increase the buffer concentration.
-
pH Control: Ensure the mobile phase pH is stable and provides the desired ionization state for both the analyte and the stationary phase.[20]
References
- Choosing the Right UHPLC Column for Highly Polar Basic Compounds. (2022, May 20). Phenomenex.
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- Mixed-Mode HPLC Columns. Thermo Fisher Scientific - US.
- Troubleshooting Peak Shape Problems in HPLC.
- Polar Column in HPLC Example. (2025, August 20). Hawach.
- Mixed-Mode Chromatography and St
- Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024, November 25).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- Ion-pair high-performance liquid chromatographic assay of 4-aminopyridine in serum.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Evolution of Mixed-Mode Chromatography. (2011, August/September).
- Troubleshooting Basics, Part IV: Peak Shape Problems. (2012, July 1).
- Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck.
- Mastering HILIC-Z Separation for Polar Analytes. (2023, May 22). Agilent.
- Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks.
- HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.
- Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich.
- Biopharmaceutical Analysis by HPLC: Practices and Challenges. (2025, October 8).
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1).
- Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
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- 2. glsciencesinc.com [glsciencesinc.com]
- 3. welch-us.com [welch-us.com]
- 4. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 5. waters.com [waters.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
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- 8. Ion-pair high-performance liquid chromatographic assay of 4-aminopyridine in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Synthesis of 5-Amino-2-methylpyrimidine: A Technical Support Guide
Welcome to the technical support center for the synthesis of 5-Amino-2-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and minimize product degradation. Our focus is on providing practical, experience-driven insights to ensure the integrity and yield of your synthesis.
Troubleshooting Guide: From Reaction to Purification
This section addresses specific issues that may arise during the synthesis of this compound, with a primary focus on the common synthetic route involving the reduction of 2-methyl-5-nitropyrimidine.
Issue 1: Low Yield of this compound
Question: My reaction is complete, but the final isolated yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yields can stem from several factors, ranging from incomplete reactions to product loss during workup and purification. Let's break down the potential culprits and their solutions.
-
Incomplete Reduction: The conversion of the nitro group to an amine is the critical step. An incomplete reaction will leave you with unreacted 2-methyl-5-nitropyrimidine.
-
Catalyst Inactivation (Catalytic Hydrogenation): The catalyst (e.g., Palladium on carbon, Raney Nickel) is susceptible to poisoning.[1][2] Sulfur-containing compounds, strong amines, and even some intermediates can deactivate the catalyst.[3][4]
-
Solution: Ensure your starting materials and solvents are of high purity. If catalyst poisoning is suspected, consider using a higher catalyst loading or a fresh batch of catalyst. Pre-treating the catalyst with hydrogen may also improve its activity.[3]
-
-
Insufficient Reducing Agent (Chemical Reduction): In reductions using metals like tin(II) chloride or iron, an insufficient stoichiometric amount of the reducing agent will lead to an incomplete reaction.[5]
-
Solution: Use a molar excess of the reducing agent. For SnCl₂·2H₂O, a common recommendation is to use at least 3 equivalents relative to the nitro compound.[6]
-
-
-
Product Degradation during Workup: this compound, like many aminopyrimidines, can be sensitive to harsh pH conditions.
-
Ring Opening: The pyrimidine ring can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures.[7][8]
-
Deamination: The amino group can undergo hydrolysis to a hydroxyl group, particularly in strongly alkaline solutions.[9]
-
Solution: During the workup, especially after a metal-acid reduction, neutralize the reaction mixture carefully and avoid extreme pH values. It is advisable to work at lower temperatures during neutralization. For instance, after a SnCl₂ reduction, quenching with a base like NaOH can lead to the precipitation of tin salts, which can be difficult to handle.[10] A milder neutralization with sodium bicarbonate to a pH of less than 8 might be preferable.[10]
-
-
-
Loss during Purification:
-
Inappropriate Recrystallization Solvent: Using a solvent in which your product is too soluble will result in significant loss to the mother liquor.[8][11]
-
Solution: Conduct small-scale solvent screening to find an optimal solvent or solvent system. For aminopyridines and similar structures, alcohols (like ethanol or isopropanol), water, or mixtures thereof are often good starting points. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12]
-
-
Sub-optimal Extraction: If you are using liquid-liquid extraction, ensure the pH of the aqueous layer is optimized for the solubility of your product in the organic phase. Being an amine, this compound will be more soluble in organic solvents at a slightly basic pH.
-
Issue 2: Presence of Impurities in the Final Product
Question: My final product is not pure. What are the common impurities and how can I remove them?
Answer:
The nature of the impurities will largely depend on the synthetic route and reaction conditions. Here are some common impurities and strategies for their removal:
-
Unreacted Starting Material (2-methyl-5-nitropyrimidine): This is a common impurity if the reduction is incomplete.
-
Detection: Easily detectable by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), as it will have a different retention factor/time compared to the more polar amine product.[13]
-
Removal:
-
Recrystallization: A well-chosen solvent system should allow for the separation of the less polar nitro compound from the more polar amino product.
-
Column Chromatography: While less ideal for large-scale synthesis, silica gel chromatography can effectively separate the product from the starting material.
-
-
-
Intermediates from Partial Reduction:
-
Nitroso and Hydroxylamine Derivatives: Incomplete reduction of the nitro group can lead to the formation of nitroso (-NO) and hydroxylamine (-NHOH) intermediates.
-
Azo/Azoxy Compounds: These can form from the condensation of the nitroso and hydroxylamine intermediates.[14] These are often colored impurities.
-
Detection: These byproducts can often be detected by LC-MS, which can help in their identification based on their mass-to-charge ratio.[15]
-
Mitigation and Removal:
-
Reaction Optimization: Ensure sufficient reducing agent and adequate reaction time to drive the reaction to completion.
-
Purification: Recrystallization is often effective. Treatment with activated charcoal can sometimes help in removing colored impurities.
-
-
-
Byproducts from Side Reactions:
-
Dehalogenation (if applicable): If your synthesis starts from a halogenated precursor, reductive conditions can sometimes lead to the cleavage of the carbon-halogen bond.
-
Ring Hydrogenation: Under very harsh catalytic hydrogenation conditions (high pressure and temperature), the pyrimidine ring itself could potentially be reduced, though this is less common for aromatic systems.[15]
-
Removal: These impurities can be challenging to remove due to their potential similarity in polarity to the desired product. Careful selection of a recrystallization solvent or column chromatography may be necessary.
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction (catalyst poisoning) | Use fresh, high-purity catalyst; increase catalyst loading. |
| Incomplete reaction (insufficient reducing agent) | Use a stoichiometric excess of the reducing agent (e.g., >3 eq. SnCl₂). | |
| Product degradation during workup | Neutralize carefully, avoid extreme pH and high temperatures. | |
| Loss during purification | Optimize recrystallization solvent; adjust pH during extraction. | |
| Impurities | Unreacted starting material | Ensure complete reaction; purify by recrystallization or chromatography. |
| Partial reduction intermediates (nitroso, hydroxylamine) | Optimize reaction conditions (time, reagent amount); recrystallize. | |
| Azo/Azoxy byproducts (colored) | Optimize reaction conditions; treat with activated charcoal during recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most widely reported and industrially relevant method is the reduction of 2-methyl-5-nitropyrimidine.[12][16] This precursor is typically synthesized in a multi-step process. The reduction of the nitro group to an amine can be achieved through various methods, with catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and chemical reduction (e.g., using SnCl₂ in HCl, or Fe in acetic acid) being the most common.[12][17]
Q2: What are the optimal conditions for the catalytic hydrogenation of 2-methyl-5-nitropyrimidine?
While optimal conditions should be determined empirically for your specific setup, here are some general guidelines:
-
Catalyst: 5-10% Palladium on carbon (Pd/C) is a common and effective choice. Raney Nickel is also frequently used.[12]
-
Solvent: Alcohols such as ethanol or methanol are good choices as they readily dissolve the starting material and are compatible with the reaction.
-
Hydrogen Pressure: The reaction can often be carried out at moderate pressures (e.g., 50-100 psi), but higher pressures may be required for difficult reductions.
-
Temperature: The reaction is typically run at room temperature to slightly elevated temperatures (e.g., 25-50 °C). Exothermic reactions may require cooling to maintain control.
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC or HPLC to ensure the complete consumption of the starting material.
Q3: How should I store this compound to prevent degradation?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][9] It should be protected from light and moisture. Being an amine, it is a basic compound and should be stored away from strong acids and oxidizing agents.
Q4: What analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity and detecting impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is a good starting point.[13][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown impurities by providing their molecular weights.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of your product and can help identify major impurities if their concentration is high enough.
-
Melting Point: A sharp melting point close to the literature value (around 192-193 °C) is a good indicator of purity.[19]
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-methyl-5-nitropyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
-
Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 5-10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Workup:
-
Carefully depressurize the vessel and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the crude product has high solubility when hot and low solubility when cold.[11][12][20]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Process
Workflow for Troubleshooting Low Yield
Caption: A troubleshooting workflow for diagnosing and resolving low yield issues.
Degradation Pathways of Aminopyrimidines
Sources
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- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
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- 8. mt.com [mt.com]
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- 14. Unspecific peroxygenase enabled formation of azoxy compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genotoxic and carcinogenic products arising from reductive transformations of the azo dye, Disperse Yellow 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 5-Amino-2-methylpyridine Manufacturer & Supplier in China | CAS 1603-40-3 | Properties, Uses, Safety Data [pipzine-chem.com]
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- 18. mdpi.com [mdpi.com]
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- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges with 5-Amino-2-methylpyrimidine
Welcome to the technical support center for 5-Amino-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for the solubility challenges often encountered with this compound. Drawing upon established principles of physical chemistry and extensive experience with similar heterocyclic compounds, this document will equip you with the knowledge to handle this compound effectively in your experimental workflows.
Introduction: Understanding the Molecule
This compound is a heterocyclic amine, a class of compounds frequently utilized as building blocks in medicinal chemistry and drug discovery.[1] Its structure, featuring a pyrimidine ring, an amino group, and a methyl group, presents a unique solubility profile. The pyrimidine core and the methyl group contribute to its hydrophobic character, while the amino group offers a handle for pH-dependent solubility manipulation. Effectively solubilizing this compound is the first critical step towards reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and dissolution of this compound.
Q1: What are the key physicochemical properties of this compound I should be aware of?
While comprehensive experimental data for this specific molecule is not extensively published, we can infer key properties from its structure and related compounds like 2-amino-5-methylpyridine and 4-amino-5-aminomethyl-2-methylpyrimidine.[2]
| Property | Expected Characteristic/Value | Implication for Solubility |
| Molecular Weight | ~109.13 g/mol [3] | Low molecular weight generally favors solubility. |
| pKa | The amino group is basic. The pKa is likely to be in the range of 4-7, similar to other aminopyrimidines. | The compound's charge state and thus its aqueous solubility will be highly dependent on pH. |
| Polarity | Moderately polar, with both hydrophobic (methyl, pyrimidine ring) and hydrophilic (amino group) regions. | Will likely exhibit limited solubility in pure water and non-polar organic solvents. |
| Melting Point | Crystalline solid with a relatively high melting point (e.g., 192-193 °C for 2-amino-5-methylpyrimidine).[3] | High crystal lattice energy can hinder dissolution. |
Q2: What is the best starting solvent for dissolving this compound?
For initial attempts, we recommend starting with a polar organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents are generally effective at dissolving a wide range of organic molecules.[4] For aqueous-based assays, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous buffer is a common and effective strategy.[5]
Q3: My downstream application is sensitive to organic solvents. How can I prepare an aqueous solution?
Directly dissolving this compound in neutral water is often challenging due to its hydrophobic character. The most effective strategy for aqueous solutions is to leverage the basicity of the amino group by preparing the solution in an acidic buffer . By lowering the pH, the amino group becomes protonated, forming a more soluble salt.[6] A starting point would be a buffer with a pH of 1-2 units below the compound's pKa.
Q4: How should I store solutions of this compound?
For long-term storage, it is best to store the compound as a lyophilized powder at -20°C or -80°C in a desiccated environment.[7] If you must store it in solution, prepare concentrated stocks in an anhydrous organic solvent like DMSO and store at -20°C or -80°C. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. Avoid repeated freeze-thaw cycles.[8]
Troubleshooting Guide: A Deeper Dive into Solubility Issues
This section provides a systematic approach to resolving common solubility problems.
Issue 1: The compound is not dissolving in my chosen solvent.
If this compound fails to dissolve, a logical, step-by-step approach is necessary. The following workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: Precipitation occurs when diluting a DMSO stock into an aqueous buffer.
This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its solubility limit.
-
Causality: The compound is highly soluble in the DMSO stock but poorly soluble in the final aqueous buffer. When the DMSO concentration is significantly diluted, the compound crashes out of the solution.
-
Solutions:
-
Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your assay.
-
Increase the DMSO Percentage: If your experiment can tolerate it, increasing the final percentage of DMSO (e.g., from 0.5% to 1-2%) can help maintain solubility.
-
Use a More Solubilizing Buffer: An acidic buffer (e.g., pH 4-5) will increase the aqueous solubility of the compound and may prevent precipitation.
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help to keep hydrophobic compounds in solution.[9]
-
Issue 3: The aqueous solution is cloudy or forms a suspension.
Cloudiness indicates that the compound is not fully dissolved and may exist as fine particles. This can lead to inaccurate concentration measurements and inconsistent experimental results.
-
Causality: The pH of the aqueous solution is likely near the pKa of the amino group, resulting in a mixture of the charged (soluble) and neutral (less soluble) forms. Alternatively, the concentration is simply too high for the chosen solvent system.
-
Solutions:
-
pH Adjustment: The most effective solution is to adjust the pH. Lowering the pH with a small amount of dilute acid (e.g., 0.1 M HCl) should clarify the solution. The diagram below illustrates this principle.
-
Filtration: If a fine precipitate persists even after pH adjustment, it may be due to insoluble impurities. In such cases, filtering the solution through a 0.22 µm syringe filter can provide a clear solution of the dissolved compound.
-
Caption: pH-dependent equilibrium and solubility of this compound.
Protocols: Step-by-Step Methodologies
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol is suitable for most applications where a small volume of a concentrated organic stock solution can be diluted into a larger volume of aqueous media.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Vortex mixer
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
Procedure:
-
Weigh the Compound: Accurately weigh out the desired amount of this compound. For 1 mL of a 10 mM solution, you will need approximately 1.09 mg.
-
Add Solvent: Add the calculated volume of DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the vial to 30-40°C or sonicate for 5-10 minutes to aid dissolution.[10]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Solution via pH Adjustment
This protocol is designed for applications where organic solvents must be avoided.
Materials:
-
This compound (solid)
-
Sterile, deionized water
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Initial Suspension: Add the weighed this compound to the desired volume of deionized water. The compound will likely not dissolve at this stage.
-
Acidification: While stirring, add 0.1 M HCl dropwise to the suspension.
-
Monitor pH and Dissolution: Continuously monitor the pH and visually inspect the solution. As the pH drops, the compound should begin to dissolve.
-
Target pH: Continue adding acid until the solution is completely clear. The target pH will likely be in the range of 3-5.
-
Final Volume Adjustment: If necessary, adjust the final volume with deionized water.
-
Use Promptly: Aqueous solutions should ideally be prepared fresh before use.
Concluding Remarks
The solubility of this compound, like many heterocyclic amines, is a manageable challenge with a systematic and informed approach. By understanding the interplay of its chemical structure, solvent choice, and pH, researchers can confidently prepare solutions suitable for a wide array of experimental applications. This guide provides a foundational framework for troubleshooting and protocol development. For particularly challenging formulations, advanced strategies such as the use of co-solvents, surfactants, or cyclodextrins may be explored.[11][12]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 777, 4-Amino-2-methyl-5-pyrimidinemethanol. Retrieved from [Link]
-
ResearchGate (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66762, 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 243313, 5-Amino-2-methylpyridine. Retrieved from [Link]
-
Wikipedia (2023). 4-Amino-5-hydroxymethyl-2-methylpyrimidine. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15348, 2-Amino-5-methylpyridine. Retrieved from [Link]
-
DigitalCommons@URI (1972). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
National Center for Biotechnology Information (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Retrieved from [Link]
-
LifeTein (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]
-
ResearchGate (2018). How to dissolve free amino acids?. Retrieved from [Link]
-
Biotage (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Retrieved from [Link]
-
National Center for Biotechnology Information (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]
-
MDPI (2023). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
-
ResearchGate (2024). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
SB-PEPTIDE (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
Indian Academy of Sciences (1982). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]
-
MDPI (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
National Center for Biotechnology Information (2024). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. Retrieved from [Link]
-
DigitalCommons@URI (1972). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
-
Hilaris Publisher (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Loba Chemie (n.d.). 2-AMINO-5-METHYLPYRIDINE. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 2. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]
- 3. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. lifetein.com [lifetein.com]
- 8. biotage.com [biotage.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Catalyst Selection for Pyrimidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrimidine derivatives. This guide is designed to provide field-proven insights and troubleshooting strategies to address common challenges in catalyst selection and reaction optimization. Pyrimidines are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and nucleic acids.[1] The efficiency of their synthesis is critically dependent on the choice of catalyst.[2]
This resource offers a structured approach to problem-solving, moving from common experimental issues to broader strategic considerations in catalyst selection.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems encountered during pyrimidine synthesis in a question-and-answer format, focusing on the causal relationships between catalyst choice and reaction outcome.
Issue 1: Low or Inconsistent Product Yield
Question: My Biginelli reaction to synthesize a dihydropyrimidinone (DHPM) is resulting in a very low yield. What are the likely catalytic factors and how can I troubleshoot this?
Answer: Low yield is a frequent challenge that often points to issues with catalyst activity, stability, or suboptimal reaction conditions.[3][4] A systematic approach to troubleshooting is essential.[3]
-
Potential Cause 1: Catalyst Inactivity or Degradation. The purity and activity of your catalyst are paramount.[3] Many catalysts, especially certain Lewis acids, can be sensitive to air and moisture, leading to deactivation.[3][5]
-
Troubleshooting Steps:
-
Verify Catalyst Quality: Use a freshly opened bottle of catalyst or purify existing stock if its age or storage conditions are questionable. Ensure anhydrous solvents are used for moisture-sensitive catalysts.[3]
-
Increase Catalyst Loading: The initial catalyst concentration may be insufficient. Systematically increase the loading (e.g., from 1-5 mol% up to 10-20 mol%) to observe its effect on the yield.[4][6]
-
Consider an Alternative Catalyst: If yield does not improve, the chosen catalyst may be inherently inefficient for your specific substrates. The Biginelli reaction can be catalyzed by a wide range of Brønsted and Lewis acids.[7][8] Consider screening a different class of catalyst (e.g., switching from a Lewis acid like ZnCl₂ to a Brønsted acid like p-toluenesulfonic acid (p-TSA) or vice versa).[7][9] Lewis acid catalysts like FeCl₃ or Yb(OTf)₃ have proven effective, often improving yields to the 80-95% range.[7]
-
-
-
Potential Cause 2: Suboptimal Reaction Conditions. Incorrect temperature or reaction time can significantly impact catalyst performance and overall yield.[3][5]
-
Troubleshooting Steps:
-
Temperature Optimization: The reaction may require more thermal energy, or excessive heat could be causing decomposition.[4] Screen a range of temperatures (e.g., room temperature, 60 °C, reflux) to find the optimum.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and formation of the product over time. This will help determine if the reaction is stalling prematurely or if the product is degrading after formation.[3]
-
-
-
Potential Cause 3: Scale-Up Effects. A reaction that works well on a small scale can fail upon scale-up due to issues with mass and heat transfer, which affect the catalyst's local environment.[10]
-
Troubleshooting Steps:
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture with several side products, complicating purification and lowering the isolated yield. How can the catalyst choice address this?
Answer: Side product formation is often linked to the catalyst's selectivity or its ability to promote undesired reaction pathways under the chosen conditions.
-
Potential Cause 1: Lack of Catalyst Selectivity. The catalyst may be activating multiple reactive sites or promoting competing reactions, such as the self-condensation of the aldehyde or β-ketoester.[10]
-
Troubleshooting Steps:
-
Switch Catalyst Type: Different catalysts exhibit different selectivities. For instance, in some pyrimidine syntheses, organocatalysts may offer higher selectivity compared to strong, non-specific Lewis acids.
-
Modify Catalyst Structure: Employing sterically bulky catalysts can sometimes block undesired reaction pathways by controlling the approach of substrates to the active site.
-
-
-
Potential Cause 2: Reaction Conditions Favoring Side Reactions. The chosen temperature or solvent might be ideal for a competing reaction pathway also catalyzed by your selected catalyst.
-
Troubleshooting Steps:
-
Screen Solvents: The polarity and coordinating ability of the solvent can influence which reaction pathway is favored. Test a range of solvents (e.g., ethanol, acetonitrile, DMF, or solvent-free conditions).[11]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor higher activation energy side reactions, improving selectivity for the desired product.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding catalyst selection strategy for pyrimidine synthesis.
Q1: What are the main classes of catalysts used for pyrimidine synthesis, and what are their general characteristics?
A1: Pyrimidine synthesis is versatile and can be catalyzed by several classes of acids and other reagents:
-
Brønsted Acids: These are proton donors (e.g., HCl, H₂SO₄, p-TSA).[12] They are often inexpensive and effective but can sometimes lack selectivity and require harsh conditions.
-
Lewis Acids: These are electron-pair acceptors (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃, InCl₃).[12] They are highly effective, often work under milder conditions, and can offer improved yields and selectivities.[7]
-
Heterogeneous Catalysts: These are catalysts in a different phase from the reactants (e.g., zeolites, silica-supported acids, nanocatalysts).[7][13] Their primary advantage is ease of separation from the reaction mixture and potential for recyclability, aligning with green chemistry principles.[7][13]
-
Organocatalysts: These are small, metal-free organic molecules (e.g., thiourea derivatives, proline) that can catalyze reactions with high selectivity, including enantioselectivity.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on the specific priorities of your synthesis. The table below outlines the key differences to guide your decision.[14]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (usually liquid)[14] | Different phase from reactants (e.g., solid catalyst in liquid medium)[14] |
| Activity/Selectivity | Often high activity and selectivity due to well-defined active sites[14] | Can have lower selectivity; activity may be limited by mass transfer[14] |
| Reaction Conditions | Typically milder conditions (lower temperature/pressure)[14] | May require more forcing conditions[4][14] |
| Catalyst Separation | Difficult; often requires extraction or chromatography, leading to product loss[14] | Easy; simple filtration is often sufficient[14] |
| Recyclability | Generally not recyclable or requires complex procedures[14] | Often easily recyclable for multiple runs, reducing cost and waste[11][13] |
| Cost & Scale-Up | Can be expensive, and separation issues complicate scale-up | Favorable for large-scale processes due to ease of handling and reuse |
Q3: What key parameters should I consider when screening for a new catalyst?
A3: A systematic catalyst screening process should evaluate several key performance indicators:
-
Activity: Measured by reaction time and conversion rate at a given temperature and catalyst loading.
-
Yield: The amount of desired product obtained.
-
Selectivity: The ability to produce the desired isomer and minimize side products.[4]
-
Cost and Availability: The practicality of using the catalyst for large-scale synthesis.[4]
-
Robustness: The catalyst's stability under the reaction conditions and its tolerance to air, moisture, and minor impurities.
-
Substrate Scope: The ability of the catalyst to work effectively with a wide range of different starting materials.[4]
Part 3: Data & Protocols
Comparative Performance of Catalysts in the Biginelli Reaction
The following table summarizes the performance of various catalysts for the one-pot synthesis of a model dihydropyrimidinone from benzaldehyde, ethyl acetoacetate, and urea. This data provides a clear comparison to inform catalyst selection.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Solvent-free | 90 | 4 | 70 | [11] |
| HCl | Ethanol | Reflux | 18 | 20-40 | [2] |
| ZnCl₂ | Acetic Acid | RT | - | Moderate-Good | [2] |
| Uranyl Acetate (UA) | Solvent-free | 90 | 2.5 | 92 | [11] |
| Succinimide Sulfonic Acid (SuSA) | Solvent-free | 90 | 1 | 95 | [11] |
Note: Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a comparative guide.
General Experimental Protocol: Catalyst Screening for Biginelli Reaction
This protocol provides a framework for screening different catalysts for the synthesis of a 3,4-dihydropyrimidin-2(1H)-one.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea or thiourea (1.2 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 5 mL) or proceed under solvent-free conditions.
-
Catalyst Addition: Add the catalyst to be screened (e.g., 5-10 mol%).
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C). Monitor the reaction's progress by TLC at regular intervals (e.g., every 30 minutes).
-
Workup: After the reaction is complete (as indicated by the disappearance of the limiting starting material), cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.[1] If no solid forms, pour the mixture into ice-water and collect the resulting precipitate.
-
Purification: Wash the crude solid with a small amount of cold ethanol or water. Recrystallize the solid from an appropriate solvent (e.g., ethanol) to obtain the pure product.[1]
-
Analysis: Determine the yield and characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, m.p.).
Part 4: Visualized Workflows and Mechanisms
Diagrams created using DOT language can clarify complex workflows and reaction pathways.
Troubleshooting Workflow for Low Reaction Yield
This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues in a catalyzed pyrimidine synthesis.
A logical workflow for troubleshooting low yields.
General Mechanism of Acid-Catalyzed Biginelli Reaction
This diagram illustrates the key steps in the widely accepted iminium intermediate mechanism for the acid-catalyzed Biginelli reaction.
Key mechanistic steps of the Biginelli reaction.
References
A complete list of sources cited in this guide is provided below for further reading and verification.
-
How to Improve Your Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 8, 2026, from [Link]
-
Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Recent Advances in Homogeneous and Heterogeneous Catalyst in Biginelli Reaction from 2015-19: A Concise Review. (2020). ResearchGate. Retrieved January 8, 2026, from [Link]
-
What could be reason for getting a very low yield in organic chemistry?. (2015). Quora. Retrieved January 8, 2026, from [Link]
-
Ionic Liquid Effect over the Biginelli Reaction under Homogeneous and Heterogeneous Catalysis. (2013). ACS Publications. Retrieved January 8, 2026, from [Link]
-
Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
One-pot, solvent-free synthesis via Biginelli reaction: Catalyst-free and new recyclable catalysts. (2017). Taylor & Francis Online. Retrieved January 8, 2026, from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (2019). JETIR. Retrieved January 8, 2026, from [Link]
-
Effect of the catalyst amount on the yields of the model Biginelli reaction. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Homogeneous vs Heterogeneous Catalysts. (n.d.). Retrieved January 8, 2026, from [Link]
-
Lewis Acid vs Bronsted Acid. (n.d.). BYJU'S. Retrieved January 8, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. byjus.com [byjus.com]
- 13. jetir.org [jetir.org]
- 14. ethz.ch [ethz.ch]
Technical Support Center: 5-Amino-2-methylpyrimidine Production Scale-Up
Welcome to the technical support resource for the process development and scale-up of 5-Amino-2-methylpyrimidine. This guide is designed for researchers, chemists, and process engineers encountering the unique challenges of transitioning this important synthesis from the laboratory bench to pilot and production scales. Our focus here is not just on what to do, but why certain phenomena occur during scale-up and how to address them from a first-principles engineering and chemistry perspective.
Part 1: Troubleshooting Guide for Scale-Up Yield Decline
One of the most frequently encountered issues is a significant drop in yield when moving from a gram-scale lab synthesis to a multi-kilogram scale production.[1] This is rarely due to a single cause but rather a combination of factors rooted in chemical engineering principles.
Q1: My reaction yield dropped from >80% at the 100g scale to <60% at the 50kg scale. What's the root cause?
A1: This is a classic scale-up challenge. The primary suspects are mass and heat transfer limitations, which become pronounced as the reactor volume increases.[1] Let's break down the diagnostic process.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: Troubleshooting logic for diagnosing low yield during scale-up.
-
Heat Transfer Causality: Pyrimidine ring formation is often exothermic.[1] In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation into the environment or a cooling bath. In a large reactor, this ratio decreases dramatically. Heat generated in the core of the reaction mass cannot escape quickly, leading to localized temperature spikes ("hot spots"). These hot spots can accelerate side reactions or degrade the desired product, directly impacting yield.[1]
-
Actionable Advice:
-
Characterize the Exotherm: Perform a reaction calorimetry study on the lab scale to understand the heat flow profile.
-
Control Reagent Addition: Instead of adding a key reagent all at once, use a controlled addition pump, linking the feed rate to the internal reaction temperature. This ensures the reactor's cooling system is never overwhelmed.[1]
-
-
-
Mass Transfer (Mixing) Causality: Effective mixing ensures that reactant molecules are in proximity to react. Inefficient mixing in a large vessel leads to areas of high and low reactant concentration.[1] This can cause localized excesses of one reactant, promoting side reactions like dimerization. It can also lead to areas where the reaction stalls due to a lack of a key reactant.
-
Actionable Advice:
-
Scale by Impeller Tip Speed: Do not simply scale by RPM. Calculate the impeller tip speed used in the lab and maintain a similar tip speed in the larger reactor to approximate mixing energy.
-
Evaluate Impeller Design: A simple magnetic stir bar is insufficient for a 50 kg reaction. Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine, anchor) for the viscosity and density of your reaction medium.
-
-
-
Raw Material Quality: Impurities that are negligible at the lab scale can have a significant impact at the production scale.[1] An impurity in a starting material could act as a catalyst poison or promote an unwanted side reaction, becoming a major yield-loss pathway when kilograms of material are involved.
-
Actionable Advice:
-
Vendor Qualification: Always run a small-scale test reaction with new batches or new vendors of starting materials to qualify them before use in a large-scale run.
-
Rigorous QC: Develop and implement strict quality control specifications for all starting materials, including purity assays and limits for known problematic impurities.
-
-
| Parameter | Lab Scale (1L Flask) | Production Scale (100L Reactor) | Key Consideration |
| Heat Transfer | High Surface Area/Volume Ratio | Low Surface Area/Volume Ratio | Exotherm management is critical.[1] |
| Mixing | Magnetic Stirrer / Overhead Stirrer | Multi-impeller Agitator | Scale by tip speed, not just RPM, to ensure homogeneity.[1] |
| Reagent Addition | Manual (e.g., via funnel) | Controlled via Pump | Slow, controlled addition prevents temperature spikes and localized high concentrations. |
| Material Purity | Minor impurities often tolerated | Minor impurities can become major yield sinks | Incoming raw material QC is non-negotiable.[1] |
| Caption: Comparison of critical process parameters between lab and production scales. |
Part 2: Troubleshooting Guide for Impurity Profile Changes
As you scale up, you may observe new impurities or an increase in existing ones. This is often linked to the same heat and mass transfer issues that affect yield, but with a focus on competing reaction pathways.
Q2: On scale-up, I'm seeing a new impurity at RRT 1.15 on my HPLC that wasn't present in the lab. How do I identify and mitigate it?
A2: The appearance of new impurities is a strong indicator that a secondary reaction pathway has become favorable under the new process conditions.
Simplified Reaction and Side-Reaction Pathway
Caption: Potential main and side reaction pathways in pyrimidine synthesis.
-
Self-Condensation Products: Precursors like cyanoacetamide derivatives can react with themselves, especially in localized "hot spots" or areas of poor mixing where their concentration is temporarily high.[1][2]
-
Mitigation: Improve mixing efficiency and implement slow, subsurface addition of the precursor into the solution containing the other reactant (acetamidine). This ensures it reacts quickly to form the desired intermediate rather than reacting with itself.
-
-
Oxidation Products: The pyrimidine ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[1]
-
Mitigation: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1] Ensure the reactor is properly purged before starting the reaction and maintain a positive inert gas blanket throughout the process.
-
-
Degradation Products: The final product itself may not be stable to the reaction conditions over long periods.[3] If the reaction time is extended at a large scale (e.g., due to slower heating/cooling cycles), product degradation can become a significant source of impurities.
-
Mitigation: Re-optimize the reaction time at scale. Use in-process controls (e.g., HPLC) to monitor the reaction progress and stop it once the conversion of starting material has plateaued, avoiding prolonged heating.
-
-
Intermediates and By-products: The synthesis of this compound can involve several intermediates.[4] Changes in reaction conditions can lead to the accumulation of a normally transient intermediate or the formation of by-products from alternative reaction pathways.[5]
-
Mitigation: A thorough understanding of the reaction mechanism is crucial.[6] Analytical techniques like LC-MS should be used to get a mass of the unknown impurity, providing clues to its structure. Once identified, reaction conditions (temperature, stoichiometry, solvent) can be adjusted to disfavor its formation.
-
Part 3: Frequently Asked Questions (FAQs)
Q3: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis? A3: Based on common challenges, the most critical parameters are:
-
Temperature: Absolutely critical for controlling reaction rate and preventing side reactions.[1] Monitor with calibrated probes.
-
Agitator Speed/Power: Directly impacts mixing and mass transfer.[1]
-
Rate of Reagent Addition: Key for managing exotherms and preventing localized high concentrations.[1]
-
Reaction Time: Must be optimized at scale to maximize yield and minimize degradation.
-
Inert Atmosphere: Essential for preventing oxidative impurities.[1]
Q4: How should I approach purification at a large scale? Simple lab recrystallization is proving difficult. A4: Large-scale crystallization is a science in itself.
-
Solvent Selection: Ensure you have a robust solvent system. The ideal system provides high solubility at high temperatures and low solubility at low temperatures.
-
Controlled Cooling: Do not "crash cool" the batch. A slow, controlled cooling profile is essential for forming pure, easily filterable crystals. Program the reactor jacket to cool at a rate of 10-20°C per hour.
-
Seeding: Develop a seeding protocol. Adding a small amount of pure product crystals at the point of supersaturation will promote controlled crystal growth rather than spontaneous, uncontrolled nucleation, which can trap impurities.
-
Anti-Solvent Addition: If a single solvent is not effective, consider a solvent/anti-solvent system. The product should be soluble in the primary solvent and insoluble in the anti-solvent. A slow, controlled addition of the anti-solvent will induce crystallization.
Q5: What analytical methods are essential for in-process control (IPC)? A5: You cannot control what you cannot measure.
-
HPLC: This is the workhorse for process chemistry. Use it to monitor the disappearance of starting materials and the appearance of the product. This data is crucial for determining the reaction endpoint.
-
GC: Gas chromatography can be used to monitor residual solvents in the final product to ensure they meet regulatory limits.[5]
-
KF Titration: Karl Fischer titration is used to measure the water content, which can be critical for reactions sensitive to hydrolysis.
Appendix: Protocol for Impurity Profiling by HPLC
This protocol is a self-validating system for monitoring reaction progress and final product purity.
Objective: To resolve this compound from its key starting materials and potential process-related impurities.
Methodology:
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve ~1 mg of sample in 10 mL of 50:50 Water:Acetonitrile.
-
Validation Check: Prepare a "spiked" sample containing the starting materials, the product, and any known impurities. Inject this sample to confirm that all components are well-resolved, ensuring the method is "fit for purpose."
References
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. ResearchGate. [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 15(4), 847-852. [Link]
- Rauter, H., & Siegel, W. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- Siegel, W., & Rauter, H. (2001). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
MDPI. (2021). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Chandrappa, M., Kumar, G., & Pullela, P. K. (2017). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29(10), 2119-2122. [Link]
-
Fadda, A. A., & El-Mekabaty, A. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 698-29-3 4-Amino-5-cyano-2-methylpyrimidine Impurity. [Link]
-
Lavanya, S. L., & Muthu, M. (2012). Impurities and Its Importance in Pharmacy. International Journal of Pharmaceutical Sciences Review and Research, 14(2), 43-48. [Link]
-
Pharma Beginners. (2025). How To Control Impurities In Pharmaceuticals. Pharma Beginners. [Link]
-
Liu, J., et al. (2012). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. NIH National Library of Medicine. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrimidine synthesis [organic-chemistry.org]
Technical Support Center: Enhancing the Stability of 5-Amino-2-methylpyrimidine Derivatives
Welcome to the Technical Support Center for 5-Amino-2-methylpyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and stabilizing these crucial chemical entities. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them, enabling you to troubleshoot effectively and ensure the integrity of your experiments.
Introduction: The Stability Challenges of an Essential Scaffold
This compound is a vital building block in medicinal chemistry, forming the core of numerous therapeutic agents. However, the very features that make it a versatile pharmacophore—the electron-rich pyrimidine ring and the reactive amino group—also render it susceptible to various degradation pathways. Understanding and mitigating these instabilities is paramount for accurate biological assays, consistent manufacturing, and the development of safe and effective pharmaceuticals.
This guide will delve into the common stability issues encountered with this compound derivatives and provide a structured approach to troubleshooting, grounded in established chemical principles and supported by authoritative references.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: I'm observing a gradual loss of my this compound derivative in aqueous solution, even at neutral pH. What is the likely cause?
A1: The primary suspect in aqueous degradation, even at neutral pH, is hydrolysis , which can lead to deamination. The amino group at the 5-position can be susceptible to nucleophilic attack by water, leading to its replacement by a hydroxyl group. This process can be slow at neutral pH but is often accelerated by heat and the presence of certain buffers.
-
Causality: The lone pair of electrons on the amino group contributes to the electron density of the pyrimidine ring, making it susceptible to electrophilic attack, including protonation, which can facilitate nucleophilic attack by water. The rate of this deamination can be influenced by substituents on the pyrimidine ring.[1][2]
-
Troubleshooting Steps:
-
pH Optimization: Determine the pH of maximum stability for your specific derivative. While neutral pH is a good starting point, some aminopyrimidines exhibit greater stability in slightly acidic or basic conditions. Conduct a pH stability profile study (see Experimental Protocols).
-
Buffer Selection: Be aware that certain buffer species can catalyze hydrolysis. Phosphate buffers, for instance, have been implicated in the degradation of some pharmaceuticals. Consider using alternative buffers like citrate or acetate, depending on the optimal pH.
-
Temperature Control: Store your solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis. Avoid repeated freeze-thaw cycles.
-
Aprotic Solvents: For short-term storage or for non-biological experiments, consider dissolving your compound in a compatible aprotic solvent like DMSO or DMF and making fresh aqueous dilutions before use.
-
Q2: My compound seems to degrade rapidly when exposed to light. What is happening and how can I prevent it?
A2: Your observation points to photodegradation . The pyrimidine ring is a chromophore that can absorb UV light, leading to the formation of excited states that can undergo various reactions, including oxidation and rearrangement. The presence of an amino group can further enhance photosensitivity.
-
Mechanism: Upon absorption of UV radiation, the molecule can be promoted to an excited singlet or triplet state. These high-energy species can react with oxygen to generate reactive oxygen species (ROS) like singlet oxygen and superoxide radicals, which in turn attack the pyrimidine ring.[3] This can lead to the formation of hydroxylated byproducts.
-
Prevention Strategies:
-
Light Protection: Always handle and store this compound derivatives in amber vials or containers wrapped in aluminum foil.
-
Inert Atmosphere: For highly sensitive compounds, working under an inert atmosphere (e.g., nitrogen or argon) can minimize photo-oxidative degradation by excluding oxygen.
-
Photostability Studies: Conduct formal photostability studies as per ICH Q1B guidelines to understand the extent of degradation and the nature of the photodegradants (see Experimental Protocols).
-
Q3: I've noticed the appearance of new, more polar impurities in my sample over time, especially when stored in solution. What could be the source of this degradation?
A3: The formation of more polar impurities is a classic sign of oxidative degradation . The electron-rich nature of the 5-aminopyrimidine ring makes it susceptible to oxidation.
-
Key Oxidation Sites:
-
Amino Group: The primary amino group can be oxidized.
-
Pyrimidine Ring: The ring itself can be oxidized, potentially leading to the formation of N-oxides or hydroxylated derivatives. Ring-opening is also a possibility under harsh oxidative conditions.
-
-
Common Oxidants:
-
Atmospheric Oxygen: Autoxidation can occur, especially in the presence of trace metal ions which can catalyze the process.
-
Peroxides: Be cautious of peroxide formation in solvents like THF or diethyl ether.
-
Reactive Oxygen Species (ROS): As mentioned in the context of photodegradation, ROS can be generated by other means as well.
-
-
Mitigation Measures:
-
Antioxidants: The addition of antioxidants can be an effective stabilization strategy. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The choice and concentration of the antioxidant should be carefully validated to ensure it doesn't interfere with your downstream applications.
-
Chelating Agents: To prevent metal-catalyzed oxidation, consider adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
Solvent Purity: Use high-purity, peroxide-free solvents.
-
Inert Atmosphere: Storing solutions under an inert gas can significantly reduce oxidative degradation.
-
Q4: I'm developing an HPLC method to monitor the stability of my this compound derivative. What are the key considerations for a stability-indicating method?
A4: A robust stability-indicating HPLC method is crucial for accurately assessing the degradation of your compound. The primary requirement is that the method should be able to separate the parent compound from all potential degradation products, ensuring that the peak for the active pharmaceutical ingredient (API) is pure.
-
Method Development Strategy:
-
Forced Degradation: You must perform forced degradation studies to generate the potential degradation products.[4][5] This involves subjecting your compound to harsh conditions (acidic and basic hydrolysis, oxidation, heat, and light) to induce degradation.
-
Column Selection: A C18 column is a good starting point for many pyrimidine derivatives.[6] However, depending on the polarity of your compound and its degradants, you may need to explore other stationary phases like C8, phenyl-hexyl, or polar-embedded phases.
-
Mobile Phase Optimization: A gradient elution is often necessary to resolve the parent compound from a mixture of potentially more polar and less polar degradants. A typical mobile phase would consist of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Detector: A photodiode array (PDA) detector is highly recommended. It allows you to assess peak purity by comparing the UV spectra across a single peak. It also helps in identifying peaks that may not be visible at a single wavelength.
-
-
Validation: Once developed, the method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of your this compound derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
At various time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 70 °C for 48 hours.
-
Also, place a solution of the compound in a suitable solvent at 70 °C for 48 hours.
-
At the end of the study, dissolve the solid in a suitable solvent and dilute both the solid and solution samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in a quartz cuvette) to a light source as specified in ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples for HPLC analysis.
-
3. Analysis:
-
Analyze all samples using a developed HPLC-PDA method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Assess peak purity of the parent compound in the stressed samples.
Diagrams and Data Presentation
Caption: Potential degradation pathways for this compound.
Caption: A decision tree for troubleshooting instability issues.
| Stress Condition | Reagents/Parameters | Potential Degradation Products | Analytical Observation (HPLC) |
| Acid Hydrolysis | 0.1 M HCl, 60 °C | 5-Hydroxy-2-methylpyrimidine, Ring-opened products | Appearance of more polar peaks. |
| Base Hydrolysis | 0.1 M NaOH, 60 °C | 5-Hydroxy-2-methylpyrimidine, Ring-opened products | Appearance of more polar peaks.[1] |
| Oxidation | 3% H₂O₂, RT | N-oxides, Hydroxylated derivatives | Appearance of new peaks, often with similar or slightly different polarity. |
| Thermal | 70 °C (Solid & Solution) | Varies, potentially dimerization or polymerization | Appearance of new, often less polar, peaks. |
| Photolytic | ICH Q1B light source | Hydroxylated derivatives, Photodimers | Appearance of new peaks, potential for complex chromatograms.[3] |
Conclusion: A Proactive Approach to Stability
The stability of this compound derivatives is a multifaceted challenge that requires a systematic and proactive approach. By understanding the fundamental degradation pathways—hydrolysis, oxidation, and photolysis—researchers can design experiments that minimize degradation and ensure the reliability of their results. This guide provides a framework for identifying stability issues, troubleshooting effectively, and implementing robust stabilization strategies. Remember that each derivative is unique, and a thorough understanding of its specific stability profile is essential for successful drug development.
References
-
Degradation of Anilinopyrimidine Fungicides Photoinduced by iron(III)-polycarboxylate Complexes. (n.d.). PubMed. [Link]
-
An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. (2014). ACS Publications. [Link]
-
An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. (2014). PubMed. [Link]
-
Scheme. Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[3][7][8]triazolo[1,5-c]. (n.d.). ResearchGate. [Link]
-
Figure 12. Pyrimidine ring opening and chain hydrolysis. 3D structures showing the preferred rotamers. (n.d.). Science and Education Publishing. [Link]
-
Pyrimidine ring opening mechanism. (n.d.). ResearchGate. [Link]
-
Forced Degradation Studies. (2016). MedCrave online. [Link]
-
Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (n.d.). ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
-
Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage. (2016). ResearchGate. [Link]
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (n.d.). ResearchGate. [Link]
-
Stability Indicating HPLC Method Development: A Review. (n.d.). International Research Journal of Pharmacy and Medical Sciences. [Link]
-
Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.). ResearchGate. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Deamination. (n.d.). Wikipedia. [Link]
Sources
- 1. Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. Deamination - Wikipedia [en.wikipedia.org]
- 3. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Optimizing reaction time and temperature for pyrimidine synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Pyrimidine Synthesis. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of pyrimidine synthesis. Our focus is on optimizing reaction time and temperature to enhance yield, purity, and overall efficiency.
Part 1: General Troubleshooting Guide
This section addresses common issues encountered during pyrimidine synthesis, offering a systematic approach to problem-solving.
Frequently Asked Questions (FAQs) - General Issues
Q1: My pyrimidine synthesis reaction is resulting in a very low yield. What are the primary areas I should investigate?
A1: Low yields in pyrimidine synthesis are a frequent challenge and can often be attributed to several key factors. A systematic investigation is crucial for identifying the root cause.[1][2][3]
-
Purity of Starting Materials: Impurities in reactants such as aldehydes, β-dicarbonyl compounds, or amidine/urea can significantly hinder the reaction or promote the formation of unwanted side products.[1] It is highly recommended to use high-purity reagents and to purify them if there is any doubt. For instance, in the Pinner reaction, it is critical to use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis over time.[1]
-
Stoichiometry of Reactants: Inaccurate molar ratios of the reactants are a common source of low conversion of the limiting reagent.[1] It is essential to carefully recalculate and precisely measure the quantities of all starting materials. In some multicomponent reactions like the Biginelli synthesis, using a slight excess (e.g., 1.2-1.5 equivalents) of the urea or thiourea component can lead to improved yields.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time profoundly impacts the reaction outcome.[3] For example, the classic Biginelli protocol often suffers from low yields, which has spurred the development of numerous improved methods employing various Lewis and Brønsted acid catalysts.[3]
-
Atmosphere Control: Many heterocyclic synthesis reactions are sensitive to atmospheric moisture and oxygen.[1] The Pinner synthesis, for instance, is highly susceptible to hydrolysis.[1] Performing the reaction under an inert atmosphere, such as nitrogen or argon, can significantly enhance the yield.[1]
Q2: I am observing the formation of multiple byproducts in my reaction mixture. How can I improve the selectivity towards the desired pyrimidine?
A2: The formation of byproducts is a common issue that can be addressed by carefully tuning the reaction conditions.
-
Temperature Optimization: Excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product.[1][4] Conversely, a temperature that is too low may not provide sufficient activation energy for the desired reaction to proceed at a reasonable rate, potentially favoring side reactions. It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature.[1]
-
Catalyst Selection: The choice of catalyst can dramatically influence the reaction pathway. For instance, in the Biginelli reaction, certain Lewis acids may favor the desired cyclization over the competing Hantzsch-type 1,4-dihydropyridine (DHP) byproduct formation.[1]
-
Solvent Effects: The polarity and proticity of the solvent can affect the stability of intermediates and transition states, thereby influencing the reaction's selectivity. Experimenting with different solvents can be a valuable optimization strategy.
Q3: My reaction appears to be incomplete, even after a prolonged reaction time. What steps can I take to drive it to completion?
A3: Incomplete reactions are often a result of insufficient activation or unfavorable equilibria.
-
Increase Temperature (with caution): A moderate increase in temperature can often accelerate a sluggish reaction.[4] However, this should be done cautiously, with careful monitoring by TLC to avoid product degradation.[1][4]
-
Effective Catalysis: If not already in use, the addition of a suitable catalyst, such as a Brønsted or Lewis acid, can facilitate key steps like cyclization and dehydration.[1][4] Ensure the catalyst is active and, if using a reusable one, that it has been properly regenerated.[4]
-
Extended Reaction Time: Some reactions are inherently slow and may simply require a longer duration to reach completion.[4] Continuous monitoring is key to determining the point of maximum conversion.
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues in pyrimidine synthesis.
Caption: A systematic workflow for troubleshooting pyrimidine synthesis.
Part 2: Method-Specific Optimization and FAQs
This section provides detailed guidance for optimizing widely used pyrimidine synthesis reactions.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[3]
FAQs - Biginelli Reaction
Q1: What is the optimal temperature and reaction time for the Biginelli reaction?
A1: The optimal conditions for the Biginelli reaction can vary significantly depending on the substrates, catalyst, and solvent system used.
-
Conventional Heating: Traditional protocols often involve refluxing in a solvent like ethanol for several hours to overnight.[4][5] Temperatures can range from room temperature to the boiling point of the solvent. For instance, some procedures specify refluxing in ethanol for 4-8 hours.
-
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate the Biginelli reaction, often reducing reaction times to a few minutes (2-10 minutes) and improving yields.[5][6][7]
-
Solvent-Free Conditions: Solvent-free Biginelli reactions, often conducted at elevated temperatures (e.g., 100°C), can be highly efficient, with reaction times ranging from 30-45 minutes.[6][8]
Q2: I'm observing a fluorescent byproduct in my Biginelli reaction. What is it, and how can I minimize its formation?
A2: A common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at higher temperatures.[1]
-
Temperature Control: Carefully controlling the reaction temperature can minimize urea decomposition and thus reduce the formation of the Hantzsch byproduct.[1]
-
Catalyst Choice: The selection of an appropriate Lewis or Brønsted acid catalyst can favor the Biginelli pathway over the Hantzsch pathway.[1]
Data Presentation: Biginelli Reaction Conditions
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | Water | 90 | 30 min | High | [9] |
| Benzyltriethylammonium Chloride | Solvent-free | 100 | 30-45 min | >85 | [6] |
| Sulfamic Acid | Solvent-free (Microwave) | Not Specified (300W) | 2-5 min | 88-95 | [6] |
| InBr₃ | Ethanol | Reflux | 7 h | 45-48 | [10] |
| WSi/A-15 | Solvent-free | 92 | Variable | High | [11] |
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a 1,4-dihydropyridine.[12]
FAQs - Hantzsch Synthesis
Q1: What are the key steps in the Hantzsch reaction mechanism, and how do they influence optimization?
A1: The generally accepted mechanism involves two converging pathways: a Knoevenagel condensation and an enamine formation, followed by a Michael addition and cyclization.[12][13]
-
Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl intermediate.[12]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form a β-enamino ester.[13]
-
Michael Addition & Cyclization: The enamine then undergoes a Michael addition to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to yield the 1,4-dihydropyridine.[13]
Understanding these steps allows for targeted optimization. For instance, if the Knoevenagel condensation is slow, a catalyst that promotes this step can be beneficial.
Q2: My Hantzsch reaction is sluggish. How can I increase the reaction rate?
A2: The rate of the Hantzsch synthesis can be enhanced through several approaches.
-
Temperature: Refluxing in a suitable solvent like ethanol is a common practice.[14] Increasing the temperature generally accelerates the reaction, but as with other syntheses, it should be monitored to prevent side reactions.
-
Catalysis: A variety of catalysts, including p-toluenesulfonic acid and salicylic acid, have been employed to improve the efficiency of the Hantzsch reaction.[15]
-
Microwave Irradiation: As with the Biginelli reaction, microwave assistance can dramatically reduce reaction times and improve yields.[16]
Experimental Workflow Diagram: Hantzsch Synthesis
Caption: A general experimental workflow for the Hantzsch dihydropyridine synthesis.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to optimizing pyrimidine synthesis.
Protocol 1: Time-Course Study for Optimizing Reaction Time
Objective: To determine the optimal reaction time for a pyrimidine synthesis reaction by monitoring the consumption of starting materials and the formation of the product over time.
Methodology:
-
Set up the pyrimidine synthesis reaction according to your established procedure, ensuring all reagents and solvents are of high purity.
-
Once the reaction is initiated (e.g., heating begins), immediately withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. This will be your time zero (t=0) sample.
-
Quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and, if necessary, neutralizing any acid or base.
-
At regular intervals (e.g., every 30 minutes for a conventionally heated reaction, or every minute for a microwave-assisted reaction), repeat step 2 and 3 to collect a series of time-point samples.
-
Analyze each quenched aliquot by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
For TLC analysis, spot each time-point sample on a TLC plate alongside the starting materials and, if available, a pure standard of the product. Develop the plate and visualize the spots.
-
For HPLC analysis, inject each sample and quantify the peak areas of the starting materials and the product.
-
Plot the consumption of the limiting starting material and the formation of the product as a function of time. The optimal reaction time is the point at which the concentration of the product plateaus.
Protocol 2: Temperature Gradient Experiment for Optimization
Objective: To identify the optimal reaction temperature that maximizes the yield of the desired pyrimidine while minimizing the formation of byproducts.
Methodology:
-
Set up a parallel synthesizer or a series of identical reaction vessels that can be heated to different, precisely controlled temperatures.
-
Prepare a master mix of all reactants and solvents to ensure uniformity across all reactions.
-
Aliquot the master mix into each reaction vessel.
-
Set each vessel to a different temperature, creating a gradient (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).
-
Run all reactions for a fixed, predetermined amount of time (based on preliminary experiments or literature).
-
After the specified time, quench all reactions simultaneously by cooling them in an ice bath.
-
Work up each reaction identically to isolate the crude product.
-
Analyze the crude product from each reaction by a quantitative method such as HPLC or by NMR with an internal standard to determine the yield of the desired product and the relative amounts of any major byproducts.
-
Plot the yield of the desired pyrimidine as a function of temperature to identify the optimal temperature for the reaction.
References
- Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis.
- Benchchem. (n.d.). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- Benchchem. (n.d.). Troubleshooting low yield in 6-Bromothieno[2,3-d]pyrimidine synthesis.
-
ResearchGate. (2022). Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
-
NIH. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of the reaction temperature on the solvent-free model Biginelli reaction yields. Retrieved from [Link]
-
RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
-
Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Retrieved from [Link]
-
ACS Publications. (2000). Learning from the Hantzsch synthesis. Retrieved from [Link]
-
Springer. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Retrieved from [Link]
- Benchchem. (n.d.). troubleshooting low yields in the Hantzsch dihydropyridine synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Amino-2-methylpyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrimidine Isomers in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive molecules, including nucleic acids and various therapeutic agents.[1] The introduction of an amino group to the pyrimidine ring gives rise to aminopyrimidines, a class of compounds renowned for a wide spectrum of pharmacological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects.[2] The specific placement of this amino group, along with other substituents, profoundly influences the molecule's physicochemical properties and its interaction with biological targets.[3]
This guide focuses on three structural isomers of amino-2-methylpyrimidine:
-
5-Amino-2-methylpyrimidine: The primary compound of interest.
-
4-Amino-2-methylpyrimidine: An isomer with the amino group at the 4-position.
-
6-Amino-2-methylpyrimidine: An isomer with the amino group at the 6-position.
While direct comparative studies on these specific parent isomers are limited in publicly available literature, this guide will collate existing data on their derivatives and provide a framework for their experimental comparison. Understanding the differential biological activities of these isomers is crucial for lead optimization and the rational design of novel therapeutics. A notable derivative, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), is a precursor in the biosynthesis of thiamine (Vitamin B1), highlighting the metabolic significance of the 4-amino isomer.[4]
Comparative Biological Activities: A Data-Driven Overview
To provide a clear comparison, the following tables summarize key biological activities of interest for the aminopyrimidine isomers. Where direct experimental data for the parent isomers is unavailable, data for structurally similar derivatives is presented to infer potential activities.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Isomer | Gram-Positive Bacteria (e.g., Staphylococcus aureus) | Gram-Negative Bacteria (e.g., Escherichia coli) | Fungi (e.g., Candida albicans) | Reference |
| This compound | 128 | 256 | >512 | Hypothetical |
| 4-Amino-2-methylpyrimidine | 64 | 128 | 256 | Hypothetical |
| 6-Amino-2-methylpyrimidine | 256 | >512 | >512 | Hypothetical |
Note: The data in this table is hypothetical and serves as a representative example for comparative purposes. Actual MIC values would need to be determined experimentally.
Table 2: Comparative Cytotoxicity (IC50 in µM)
| Isomer | Human Cancer Cell Line (e.g., MCF-7) | Normal Human Cell Line (e.g., HFF-1) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) | Reference |
| This compound | 75 | 150 | 2.0 | Hypothetical |
| 4-Amino-2-methylpyrimidine | 50 | 120 | 2.4 | Hypothetical |
| 6-Amino-2-methylpyrimidine | 110 | 180 | 1.6 | Hypothetical |
Note: The data in this table is hypothetical and serves as a representative example for comparative purposes. Actual IC50 values would need to be determined experimentally.
Table 3: Comparative Enzyme Inhibition (IC50 in µM)
| Isomer | Dihydrofolate Reductase (DHFR) | Protein Kinase (e.g., EGFR) | Reference |
| This compound | 25 | 40 | Hypothetical |
| 4-Amino-2-methylpyrimidine | 15 | 20 | Hypothetical |
| 6-Amino-2-methylpyrimidine | 50 | 75 | Hypothetical |
Note: The data in this table is hypothetical and serves as a representative example for comparative purposes. Actual IC50 values would need to be determined experimentally.
Mechanistic Insights: How Aminopyrimidine Isomers Exert Their Effects
The biological activities of aminopyrimidines are underpinned by their ability to interact with specific molecular targets, primarily enzymes involved in critical cellular processes. The isomeric position of the amino group dictates the molecule's electronic distribution and steric profile, leading to differential binding affinities and inhibitory potentials.
Enzyme Inhibition: A Primary Mode of Action
Many aminopyrimidine derivatives function as competitive inhibitors of enzymes by mimicking endogenous substrates.[3] Their heterocyclic ring structure resembles the purine core of ATP and other nucleotides, allowing them to bind to the active sites of enzymes like kinases and dihydrofolate reductase (DHFR).[5][6]
-
Protein Kinase Inhibition: The aminopyrimidine scaffold can mimic the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of various protein kinases.[5] This competitive inhibition blocks the phosphorylation of substrate proteins, thereby disrupting signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of anticancer drugs.[3]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids.[6] Aminopyrimidines can act as antifolates by competitively inhibiting DHFR, thereby disrupting DNA synthesis and cell division. This mechanism is the basis for the antimicrobial and anticancer properties of many pyrimidine-based drugs.[7]
Cytotoxicity and Antimicrobial Effects
The inhibition of essential enzymes like kinases and DHFR leads to the observed cytotoxic and antimicrobial effects of aminopyrimidine isomers.
-
Cytotoxicity against Cancer Cells: By blocking signaling pathways crucial for cell growth and survival, aminopyrimidine-based kinase inhibitors can induce apoptosis (programmed cell death) in cancer cells.[8] Similarly, DHFR inhibition leads to a depletion of nucleotides, halting DNA replication and causing cell cycle arrest and death in rapidly dividing cancer cells.
-
Antimicrobial Activity: Bacteria and fungi also rely on DHFR for their growth and replication.[6] Aminopyrimidines that selectively inhibit microbial DHFR over its human counterpart can serve as effective antimicrobial agents.[7] The disruption of folate metabolism is a well-established strategy for combating bacterial and fungal infections.
Experimental Protocols for Comparative Analysis
To facilitate a direct and robust comparison of the biological activities of this compound isomers, the following detailed experimental protocols are provided.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard assay for determining the MIC of an antimicrobial agent against bacteria and fungi.
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Bacterial or fungal strains of interest (e.g., S. aureus, E. coli, C. albicans).
-
This compound and its isomers.
-
Dimethyl sulfoxide (DMSO).
-
Spectrophotometer or microplate reader.
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strain on an appropriate agar plate overnight.
-
Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute the suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare stock solutions of each isomer in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in broth across the wells of a 96-well plate to achieve a desired concentration range (e.g., 512 µg/mL to 1 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well containing 100 µL of the compound dilution.
-
Include a positive control (inoculum in broth without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
Materials:
-
Human cancer cell line (e.g., MCF-7) and a normal human cell line (e.g., HFF-1).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
96-well cell culture plates.
-
This compound and its isomers.
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of each isomer in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Directions
This guide provides a comprehensive framework for comparing the biological activities of this compound and its 4- and 6-amino isomers. The provided protocols offer a standardized approach to generate robust, comparable data on their antimicrobial, cytotoxic, and enzyme inhibitory properties. The structure-activity relationships of aminopyrimidines are complex, and subtle changes in the position of the amino group can lead to significant differences in biological activity.
Future research should focus on generating direct comparative data for these parent isomers to validate the structure-activity relationships discussed. Furthermore, exploring a wider range of biological targets and employing advanced techniques such as X-ray crystallography to study inhibitor-enzyme interactions will provide deeper mechanistic insights. The knowledge gained from such studies will be invaluable for the rational design of novel and more potent pyrimidine-based therapeutics.
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Munson, M. P., et al. (2010). Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors. Journal of Medicinal Chemistry. [Link]
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Poe, M. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy. [Link]
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El-Sayed, N. F., et al. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. [Link]
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Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules. [Link]
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Zhang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]
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DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (2020). Current Medicinal Chemistry. [Link]
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4-Amino-5-hydroxymethyl-2-methylpyrimidine. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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El-Damasy, A. K., et al. (2022). Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study. Bioorganic Chemistry. [Link]
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Ghannoum, M., et al. (1989). Antimicrobial activity of some 2-aminopyrimidines. Microbios. [Link]
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Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. (2018). Journal of Applicable Chemistry. [Link]
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Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (2019). Organic Process Research & Development. [Link]
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Ugarkar, B. G., et al. (2000). Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides. Journal of Medicinal Chemistry. [Link]
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Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2021). Antibiotics. [Link]
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Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. (2019). ACS Publications. [Link]
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Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Journal of the Saudi Chemical Society. [Link]
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Desai, S., et al. (2023). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. Indian Journal of Chemistry. [Link]
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Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. (2019). Journal of the Serbian Chemical Society. [Link]
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Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. (2019). Research Journal of Pharmacy and Technology. [Link]
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Utility of 6-amino-2-thiouracil as a precursor for the synthesis of bioactive pyrimidine derivatives. (2007). Archiv der Pharmazie. [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules. [Link]
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Synthesis and Antimicrobial Activity of Some New 2-Amino Pyrimidine Derivatives from 1-(3, 5-Dibromo-2-Hydroxy-4 Methyl Phenyl) Ethanone. (2016). International Journal of Pharmaceutical Sciences and Research. [Link]
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Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2022). Scientific Reports. [Link]
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Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). MDPI. [Link]
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Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. (2014). Scientia Pharmaceutica. [Link]
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Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. (2019). SciELO. [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (2021). RSC Advances. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules. [Link]
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2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. (1996). British Journal of Pharmacology. [Link]
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5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2022). RSC Medicinal Chemistry. [Link]
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Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. (2012). European Journal of Medicinal Chemistry. [Link]
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The 5-Aminopyrimidine Scaffold: A Privileged Motif in Kinase Inhibition - A Comparative Guide to Structure-Activity Relationships
For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the 5-aminopyrimidine core has emerged as a cornerstone scaffold. Its inherent ability to mimic the purine structure of ATP allows for competitive binding to the ATP-binding site of a multitude of protein kinases, enzymes frequently dysregulated in cancer and other diseases.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 5-aminopyrimidine derivatives, drawing upon experimental data to elucidate the causal links between chemical modifications and biological activity. We will delve into the nuanced effects of substitutions at key positions of the pyrimidine ring, offering field-proven insights to inform the rational design of next-generation inhibitors.
The Central Role of the 5-Aminopyrimidine Core: A Foundation for Kinase Inhibition
The pyrimidine ring is a fundamental component of nucleic acids, making its derivatives biocompatible and recognizable by biological systems.[2][3] In the context of kinase inhibition, the 2,4,5-substituted aminopyrimidine framework serves as a versatile template. The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for anchoring the inhibitor. The amino group at the 5-position provides a critical vector for introducing a wide array of substituents that can profoundly influence potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Studies: A Comparative Analysis
The biological activity of 5-aminopyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the pyrimidine core and its appended functionalities. Below, we compare the SAR of these derivatives against several key kinase targets, supported by experimental data from peer-reviewed studies.
Targeting the Epidermal Growth Factor Receptor (EGFR)
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in oncology. Numerous 5-aminopyrimidine derivatives have been developed as EGFR inhibitors.
A crucial aspect of the SAR for EGFR inhibition is the nature of the substituent at the 5-position of the pyrimidine ring. For instance, the introduction of a cyano group (-CN) at this position has been shown to be beneficial for activity. In a series of pyrimidine-5-carbonitrile derivatives, compound 10b emerged as a potent EGFR inhibitor with an IC50 value of 8.29 ± 0.04 nM.[1] This highlights the importance of an electron-withdrawing group at this position for potent inhibition.
Furthermore, modifications at the 2- and 4-positions are critical. The presence of an aniline ring at the 2-position is a common feature. Substitutions on this aniline ring can fine-tune the inhibitory activity. For example, in a study of 2-aminopyrimidines with Michael addition acceptors, compound 8a , which possesses a chloro-group at the α-position of the acceptor, demonstrated excellent potency against the L858R/T790M mutant of EGFR with an IC50 of 3.9 nM.[4]
Table 1: Comparative Activity of 5-Aminopyrimidine Derivatives Against EGFR
| Compound ID | 5-Position Substituent | 2-Aniline Ring Substituent | Target | IC50 (nM) | Reference |
| 10b | -CN | Unsubstituted | EGFR | 8.29 ± 0.04 | [1] |
| 8a | -H | Varied Michael Acceptor | EGFR L858R/T790M | 3.9 | [4] |
| 6 | -H | Benzamide | EGFR | Potent (not specified) | [5] |
| 11 | -CN | Benzamide | EGFR | Potent (not specified) | [5] |
Targeting Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy.[6] 5-Aminopyrimidine derivatives have shown significant potential as CDK inhibitors.
In a study exploring N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives, substitution at the 5-position of the pyrimidine ring was found to be critical for both potency and selectivity against CDK9. While an unsubstituted C5 (compound Ia ) yielded a potent pan-CDK inhibitor, the introduction of a carbonitrile group (12a ) maintained high potency.[7] Notably, specific substitutions on the 2-aniline ring, such as a meta-SO2NH2 group, were found to be important for CDK2 inhibition.[6]
Table 2: Comparative Activity of 5-Aminopyrimidine Derivatives Against CDKs
| Compound ID | 5-Position Substituent | 2-Aniline Ring Substituent | Target | Ki (nM) | Reference |
| Ia | -H | m-NO2 | CDK9/CDK2 | 1/6 | [7] |
| 12a | -CN | m-NO2 | CDK9/CDK2 | 1/5 | [7] |
| 29 | - | - | CDK5/CDK2 | 880/->10000 | [6] |
| 30 | - | - | CDK5/CDK2 | 1720/->10000 | [6] |
| 5b | -CN | Varied | CDK9 | 59 | [8] |
| 5d | -CN | Varied | CDK8 | 716 | [8] |
| 5f | -CN | Varied | CDK7 | 479 | [8] |
Targeting Aurora Kinases
Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[9][10] The 5-aminopyrimidine scaffold has been successfully employed to develop potent Aurora kinase inhibitors.
A series of pyrimidine-based derivatives were designed to inhibit Aurora A kinase.[11][12] Lead compound 13 from this series potently inhibited the proliferation of high-MYC expressing small-cell lung cancer (SCLC) cell lines with an IC50 of less than 200 nM.[11][12] This study highlights a successful structure-based design approach targeting the DFG-out conformation of Aurora A. The synthesis of these compounds involved a multi-step process starting from 2,4,6-trichloropyrimidine.
Table 3: Comparative Activity of 5-Aminopyrimidine Derivatives Against Aurora Kinases
| Compound ID | Target Kinase | Proliferation IC50 (nM, SCLC cells) | Reference |
| 13 | Aurora A | < 200 | [11][12] |
| Alisertib (MLN8237) | Aurora A | 1.2 | [9] |
| Barasertib (AZD1152) | Aurora B | 0.37 | [9] |
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis of a representative 5-aminopyrimidine derivative and a general protocol for in vitro kinase inhibition assays.
Synthesis of a 6-Amino-5-cyano-2-thiopyrimidine Derivative
This protocol is adapted from a study describing the synthesis of potent anticancer agents.[13]
Objective: To synthesize a 6-amino-5-cyano-2-thiopyrimidine derivative as a scaffold for further functionalization.
Materials:
-
Malononitrile
-
Carbon disulfide
-
Potassium carbonate
-
Appropriate aryl/alkyl halide
-
Guanidine nitrate
-
Sodium ethoxide
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
Synthesis of the Ketenethioacetal Intermediate:
-
To a stirred solution of malononitrile in DMF, add potassium carbonate.
-
Slowly add carbon disulfide at a low temperature.
-
After stirring, add the desired aryl or alkyl halide and continue stirring at room temperature.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
-
Cyclization to form the 2-thiopyrimidine:
-
To a solution of sodium ethoxide in ethanol, add guanidine nitrate and the ketenethioacetal intermediate from the previous step.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, and neutralize with an acid.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of synthesized 5-aminopyrimidine derivatives against a target kinase.[1]
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase (e.g., EGFR, CDK2, Aurora A)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Synthetic peptide substrate specific for the kinase
-
Test compounds (5-aminopyrimidine derivatives) dissolved in DMSO
-
Reference inhibitor (e.g., Staurosporine, Erlotinib)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the kinase enzyme, and the test compound or reference inhibitor.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams created using Graphviz illustrate the core structure, the general SAR, and the experimental workflow.
Caption: Core structure and key substitution points of 5-aminopyrimidine derivatives.
Caption: Experimental workflow for in vitro kinase inhibition assay.
Conclusion and Future Directions
The 5-aminopyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. The extensive SAR data available provides a robust framework for the rational design of new chemical entities with improved therapeutic profiles. Key takeaways for researchers in this field include the critical importance of substitution at the 5-position for potency, the role of the 2- and 4-positions in modulating selectivity, and the power of structure-based design in guiding optimization efforts.
Future research will likely focus on exploring novel substitutions to overcome drug resistance, improve pharmacokinetic properties, and develop inhibitors with dual or multi-targeting capabilities. The detailed protocols and comparative data presented in this guide are intended to empower researchers to build upon the existing knowledge base and accelerate the discovery of innovative 5-aminopyrimidine-based therapeutics.
References
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Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. PubMed Central. [Link]
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Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide derivatives as EGFR inhibitors. ScholarWorks @ UTRGV. [Link]
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Discovery of CDK5 Inhibitors through Structure-Guided Approach. PubMed Central. [Link]
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SCREENING OF NOVEL AMINOPYRIMIDINE DERIVATIVES AGAINST HUMAN CDK-8 ENZYME: AN INSILICO APPROACH | International Journal of Research In Pharmaceutical Chemistry and Analysis. International Journal of Research In Pharmaceutical Chemistry and Analysis. [Link]
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Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, and Biological Evaluation. ACS Publications. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
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Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. PubMed Central. [Link]
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Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI. [Link]
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Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]
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Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ijrpr. [Link]
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Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]
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Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. [Link]
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Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M. PubMed. [Link]
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Efficacy of 5-Amino-2-methylpyrimidine Analogs as Enzyme Inhibitors: A Comparative Guide for Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile role in the development of potent and selective enzyme inhibitors. Among the various pyrimidine derivatives, those featuring an amino group have demonstrated significant therapeutic potential across a range of diseases, including cancer, inflammatory conditions, and infectious diseases. This guide provides an in-depth technical comparison of the efficacy of 5-amino-2-methylpyrimidine analogs and related aminopyrimidine derivatives as enzyme inhibitors, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Prominence of the Aminopyrimidine Scaffold
The aminopyrimidine core, particularly the 2,4-diaminopyrimidine and 2,5-diaminopyrimidine structures, is a privileged scaffold in drug discovery.[1][2] Its ability to form critical hydrogen bonds and engage in various interactions within the active sites of enzymes makes it an ideal starting point for the design of potent inhibitors.[1] This guide will delve into the structure-activity relationships (SAR) of these analogs against several key enzyme classes, presenting comparative data to inform the design of next-generation therapeutics.
I. Aminopyrimidine Analogs as Kinase Inhibitors
Protein kinases are a major class of enzymes that play a crucial role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Aminopyrimidine derivatives have been extensively explored as kinase inhibitors, with several compounds demonstrating high potency and selectivity.
Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer therapy. A series of 2,4-diaminopyrimidine derivatives have been developed as potent CDK7 inhibitors.[3]
Comparative Efficacy of 2,4-Diaminopyrimidine Derivatives against CDK7:
| Compound ID | R1 Substitution | CDK7 IC50 (nM) |
| BTX-A51 | Methoxy | 272.30 |
| 1 | Methoxy | >1000 |
| 2 | Methyl amide | 301.45 |
| 3 | Dimethylphosphine oxide | 592.05 |
| 4 | Methylsulfonyl | 30.95 |
| 22 | Acetyl | 7.21 |
Data sourced from:[3]
The data clearly indicates that substitution at the R1 position significantly impacts inhibitory activity. The methylsulfonyl analog 4 showed a marked increase in potency compared to the parent compound BTX-A51, and the acetyl-substituted compound 22 emerged as a highly potent CDK7 inhibitor with an IC50 of 7.21 nM.[3] Molecular modeling studies revealed that the sulfonyl and acetyl groups play a crucial role in enhancing binding affinity and selectivity.[3]
Focal Adhesion Kinase (FAK) Inhibitors
Focal Adhesion Kinase is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration, and its overexpression is linked to tumor progression. Novel 2,4-diaminopyrimidine derivatives have been designed as FAK inhibitors.[4]
Antiproliferative Activity of 2,4-Diaminopyrimidine Derivatives:
| Compound ID | A549 IC50 (nM) | MDA-MB-231 IC50 (nM) |
| TAE-226 | >500 | >500 |
| A12 | 130 | 94 |
Data sourced from:[4]
Compound A12 demonstrated potent anticancer activity against A549 and MDA-MB-231 cell lines, with IC50 values of 130 nM and 94 nM, respectively, highlighting the potential of this scaffold for developing novel FAK-targeted therapies.[4]
Bruton's Tyrosine Kinase (Btk) Inhibitors
Bruton's tyrosine kinase is a critical enzyme in B-cell signaling and a validated target for B-cell malignancies. A series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Btk have been developed, showing potent antiproliferative activities.[5] Two compounds from this series, 31 and 38 , exhibited significant efficacy against multiple B-cell lymphoma cell lines.[5]
II. Aminopyrimidine Analogs as Dihydrofolate Reductase (DHFR) Inhibitors
Dihydrofolate reductase is a crucial enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer drugs. The 2,4-diaminopyrimidine core is a hallmark of non-classical DHFR inhibitors like trimethoprim.[6]
Recent studies have focused on designing 2,4-diaminopyrimidine derivatives with enhanced selectivity for microbial DHFR over the human enzyme. For instance, a series of inhibitors targeting the Mycobacterium tuberculosis DHFR (mt-DHFR) have been synthesized.[6] Compound 16l from this series showed good anti-TB activity with a MIC of 6.25 µg/mL and significant selectivity against mammalian cells.[6]
III. Other Enzyme Targets
The versatility of the aminopyrimidine scaffold extends to other enzyme classes as well.
-
MAP Kinase-Activated Protein Kinase 2 (MK2): 2,4-Diaminopyrimidine derivatives have been identified as MK2 inhibitors with IC50 values as low as 19 nM, showing potential for the treatment of inflammatory diseases.[7]
-
Caspase-1: Triaminopyrimidines have been shown to be potent, reversible allosteric inhibitors of caspase-1, an enzyme involved in inflammation. The most potent analogs in this series exhibited IC50 values in the low nanomolar range (13-18 nM).[8]
Experimental Protocols
General In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target enzyme.
Materials:
-
Purified enzyme
-
Substrate
-
Test compound (e.g., this compound analog)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compounds in a suitable buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the enzyme to wells containing serial dilutions of the test compound. Include control wells with enzyme and buffer only (100% activity) and blank wells with buffer only.
-
Pre-incubation: Incubate the plate for a specific time at a constant temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[9][10]
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein target.
General Procedure:
-
Protein and Ligand Preparation: Obtain the 3D structures of the target enzyme (receptor) and the inhibitor (ligand). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Binding Site Definition: Define the active site of the enzyme based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to systematically search for the optimal binding pose of the ligand within the enzyme's active site.
-
Scoring and Analysis: The docking program will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity. Analyze the top-ranked poses to understand the key interactions between the inhibitor and the enzyme.[11]
Caption: A simplified workflow for molecular docking studies.
Conclusion and Future Directions
The aminopyrimidine scaffold, including the this compound core, represents a highly versatile and promising platform for the design of novel enzyme inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective inhibitors for a variety of enzyme targets. Future research should focus on expanding the chemical diversity of these analogs and employing a combination of in vitro screening, computational modeling, and in vivo studies to identify lead compounds with optimal pharmacological properties for clinical development.
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Comparative analysis of different synthetic routes to 5-Amino-2-methylpyrimidine
A Comparative Guide to the Synthetic Routes of 5-Amino-2-methylpyrimidine
Introduction: The Significance of this compound
This compound stands as a crucial heterocyclic building block in the fields of medicinal chemistry and materials science. As a substituted pyrimidine, its scaffold is integral to the structure of numerous biologically active compounds, including kinase inhibitors, agrochemicals, and other therapeutic agents. The strategic placement of the amino group at the C5 position offers a key vector for further molecular elaboration, making access to this intermediate via efficient and scalable synthetic routes a topic of considerable interest for researchers in both academic and industrial settings.
This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing this compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, evaluate the practical advantages and limitations of each approach, and provide field-tested protocols to empower researchers in their synthetic endeavors.
Pillar 1: Synthesis via Nitration and Subsequent Reduction
The most classical and direct approach to functionalizing the C5 position of a pre-formed 2-methylpyrimidine ring is through electrophilic aromatic substitution, specifically nitration, followed by reduction. This two-step sequence is a cornerstone of aromatic chemistry and remains a viable, albeit sometimes challenging, route.
Chemical Strategy & Mechanism
The pyrimidine ring is inherently electron-deficient, making electrophilic substitution difficult. However, the C5 position is the most susceptible to such reactions. The process involves:
-
Nitration: 2-Methylpyrimidine is treated with a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to install a nitro group at the C5 position, yielding 2-methyl-5-nitropyrimidine.[1] The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the C5 position of the pyrimidine ring.
-
Reduction: The resulting 2-methyl-5-nitropyrimidine is then subjected to reduction to convert the nitro group (-NO₂) into the target amino group (-NH₂). A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., H₂ over Pd/C) and metal-acid systems (e.g., Sn/HCl or Fe/HCl) being the most common.[2][3][4] Biocatalytic methods using nitroreductase enzymes are also emerging as a greener alternative.[2]
Expertise & Field Insights
-
Causality of Harsh Conditions: The requirement for potent nitrating conditions (fuming acids) stems from the low nucleophilicity of the pyrimidine ring. This can lead to issues with substrate compatibility if other sensitive functional groups are present.
-
Selectivity: This method offers excellent regioselectivity for the C5 position.
-
Reduction Challenges: While catalytic hydrogenation is clean, it can be incompatible with other reducible groups (e.g., alkenes, alkynes). Metal/acid reductions are robust but generate significant metallic waste, complicating purification and posing environmental concerns.[4]
-
Scalability: The nitration step can pose thermal management challenges on a large scale. The use of hydrogen gas in catalytic hydrogenation also requires specialized high-pressure equipment for industrial applications.
Pillar 2: Synthesis from Carboxylic Acid Derivatives via Rearrangement
An alternative strategy involves the synthesis of a C5-carboxylated pyrimidine intermediate, which is then converted to the amine via a rearrangement reaction that results in the loss of a carbon atom. The Hofmann and Curtius rearrangements are the primary examples of this powerful transformation.
Chemical Strategy & Mechanism
This multi-step approach begins with the synthesis of 2-methylpyrimidine-5-carboxylic acid or its ester.[5][6] This intermediate is then elaborated to the final product.
-
Intermediate Synthesis: 2-Methylpyrimidine-5-carboxylic esters can be prepared via de novo ring construction, for example, by reacting acetamidine with a suitable C3 synthon like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[5]
-
Amide Formation: The carboxylic acid (or its ester) is converted into the primary amide, 2-methylpyrimidine-5-carboxamide. This is typically achieved by converting the acid to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with ammonia.[7]
-
Hofmann or Curtius Rearrangement:
-
Hofmann Rearrangement: The primary amide is treated with bromine in a basic solution (e.g., NaOH) to induce a rearrangement, forming an isocyanate intermediate which is hydrolyzed in situ to the primary amine with the loss of CO₂.[8][9][10]
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide (e.g., via the acyl chloride and sodium azide, or directly using diphenylphosphoryl azide (DPPA)).[11] Upon heating, the acyl azide rearranges to the isocyanate, which is then hydrolyzed to the amine.[12][13][14]
-
Expertise & Field Insights
-
Versatility: These rearrangements are known for their broad functional group tolerance (compared to nitration) and proceed with complete retention of the ring's configuration.[10][12]
-
Safety: The primary drawback of the Curtius rearrangement is the use of potentially explosive acyl azides. However, modern one-pot procedures using reagents like DPPA can generate and consume the azide in situ, significantly improving safety.[13] The Hofmann rearrangement avoids azides but uses bromine, which is corrosive and toxic.
-
Atom Economy: Both routes are inherently inefficient in terms of atom economy due to the extrusion of a carbon atom as CO₂.
-
Starting Material Accessibility: The overall viability of this strategy is heavily dependent on the efficient synthesis of the 2-methylpyrimidine-5-carboxylic acid precursor.
Pillar 3: De Novo Synthesis (Ring Construction)
This elegant approach builds the desired this compound molecule by constructing the pyrimidine ring from acyclic precursors that already contain the necessary functionalities. This avoids post-modification of the pyrimidine core.
Chemical Strategy & Mechanism
The core of this strategy is the condensation of an amidine (in this case, acetamidine) with a three-carbon (C-C-C) building block. To yield a 5-amino product, the central carbon of the three-carbon unit must bear an amino group or a precursor.
A common C3 synthon for pyrimidine synthesis is a derivative of malononitrile or cyanoacetamide.[15][16] While many published examples lead to 4-aminopyrimidines, the principle can be adapted. A hypothetical but chemically sound route would involve the condensation of acetamidine with 2-aminomalononitrile or a related equivalent. The general mechanism involves nucleophilic attack, cyclization, and subsequent aromatization.
Expertise & Field Insights
-
Efficiency: De novo syntheses are often the most convergent and efficient routes, potentially achieving the target in a single step from readily available precursors.
-
Key Challenge: The primary limitation is the availability, stability, and cost of the required three-carbon synthon. Highly functionalized malononitrile derivatives can be unstable or expensive.
-
Industrial Preference: For large-scale manufacturing, de novo routes are highly attractive due to their convergence and potential for high throughput, provided the starting materials are commercially viable. The syntheses of related pyrimidines for Vitamin B1 often employ this logic.[15][17][18]
Comparative Data Summary
| Feature | Route 1: Nitration & Reduction | Route 2: Rearrangement | Route 3: De Novo Synthesis |
| Starting Material | 2-Methylpyrimidine | 2-Methylpyrimidine-5-carboxylic acid | Acetamidine & a C3-synthon |
| Key Reagents | HNO₃/H₂SO₄; H₂/Pd or Sn/HCl | SOCl₂, NH₃; Br₂/NaOH or DPPA | Base or acid catalyst |
| Typical Overall Yield | Moderate to Good | Moderate | Potentially High |
| Number of Steps | 2 | 3+ (from pyrimidine) | 1-2 |
| Scalability | Moderate (thermal/pressure concerns) | Good (azide safety is a key consideration) | Excellent (if starting materials are available) |
| Key Advantage | Direct functionalization; high regioselectivity | Good functional group tolerance; mild rearrangement conditions | Highly convergent; potentially fewest steps |
| Key Disadvantage | Harsh/hazardous reagents (acids, H₂) | Poor atom economy; potential azide hazard | Relies on availability of specific C3 synthons |
Experimental Protocols
Protocol 1: Reduction of 2-Methyl-5-nitropyrimidine (Conceptual)
(Based on general procedures for nitroarene reduction[19][20])
-
Setup: To a hydrogenation vessel, add 2-methyl-5-nitropyrimidine (1.0 mmol, 1.0 equiv) and a suitable solvent such as ethanol or ethyl acetate (10 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, ~5 mol%) to the solution.
-
Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (typically via a balloon or from a pressurized source).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed.
-
Workup: Once complete, carefully purge the vessel again with nitrogen. Filter the reaction mixture through a pad of celite to remove the pyrophoric catalyst, washing the pad with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further by recrystallization or column chromatography.
Protocol 2: Hofmann Rearrangement of 2-Methylpyrimidine-5-carboxamide (Conceptual)
(Based on the classical Hofmann rearrangement[9][21])
-
Solution Preparation: In a flask cooled in an ice bath, dissolve sodium hydroxide (2.2 equiv) in water. Slowly add bromine (1.1 equiv) to form a cold sodium hypobromite solution.
-
Amide Addition: Prepare a separate solution of 2-methylpyrimidine-5-carboxamide (1.0 equiv) in a minimal amount of cold water or a co-solvent and add it to the hypobromite solution, keeping the temperature below 10 °C.
-
Reaction: Stir the mixture in the ice bath for approximately 1 hour, then allow it to warm to room temperature and gently heat (e.g., to 50-70 °C) until the reaction is complete (monitor by TLC). The reaction progress is often indicated by the disappearance of the intermediate N-bromoamide color.
-
Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
Conclusion & Senior Scientist's Recommendation
The choice of synthetic route to this compound is a classic case of balancing trade-offs between elegance, practicality, and scale.
-
For Exploratory, Lab-Scale Synthesis: The Nitration and Reduction route is often the most straightforward if 2-methylpyrimidine is readily available. It is a well-understood, direct method, though it requires careful handling of hazardous reagents.
-
For Complex Molecules & Higher Purity: The Carboxylic Acid Rearrangement routes offer superior functional group tolerance. The Curtius rearrangement, particularly with modern one-pot methods, can be a clean and reliable method for producing high-purity material, making it suitable for later-stage drug development where avoiding harsh conditions is paramount.
-
For Industrial & Large-Scale Production: A De Novo Synthesis is almost always the most desirable path. Although it requires significant initial process development to secure a reliable and cost-effective supply of the necessary three-carbon synthon, its convergence and efficiency make it the superior choice for manufacturing at scale.
Ultimately, the optimal strategy depends on the specific project goals, available resources, and the scale of the synthesis. This guide serves as a framework for making an informed decision, grounded in the fundamental principles of organic chemistry and process development.
References
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Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. (2011). ACS Publications. Retrieved from [Link]
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-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (2015). RSC Publishing. Retrieved from [Link]
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-
Curtius rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
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Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Rearrangement Reactions. (n.d.). Retrieved from [Link]
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The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. (2019). PMC. Retrieved from [Link]
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Hofmann rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
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Hofmann Rearrangement: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
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The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. (2019). PMC. Retrieved from [Link]
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Hofmann Rearrangement. (n.d.). ResearchGate. Retrieved from [Link]
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Hofmann Rearrangement. (n.d.). Chemistry Steps. Retrieved from [Link]
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A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Thieme. Retrieved from [Link]
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Curtius Rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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A new synthesis and the chemical properties of 5-aminopyrimidine. (1951). RSC Publishing. Retrieved from [Link]
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A General Procedure for the Synthesis of 2-Substituted Pyrimidine5Carboxylic Esters. (n.d.). ResearchGate. Retrieved from [Link]
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Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. (2025). RSC Publishing. Retrieved from [Link]
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Optimization for the preparation to 5-nitropyrimidine-2,4-diamine 5 1. (n.d.). ResearchGate. Retrieved from [Link]
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The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network. (n.d.). PMC. Retrieved from [Link]
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de novo synthesis of pyrimidine ribonucleotides. (n.d.). DAV University. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 5-Amino-2-methylpyrimidine: HPLC-UV vs. GC-MS
This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 5-Amino-2-methylpyrimidine. As a crucial intermediate and potential impurity in pharmaceutical manufacturing, the accurate and reliable measurement of this compound is paramount for quality control and regulatory compliance. This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding in regulatory expectations and practical, field-proven experimental protocols.
Our approach moves beyond a simple listing of steps to explain the causality behind experimental choices. We will explore how to design self-validating analytical systems in line with the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
Part 1: The Regulatory Framework: Foundations of Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] Modern validation, guided by ICH Q2(R2) and the lifecycle approach of ICH Q14, begins with defining the method's goals through an Analytical Target Profile (ATP) .[4][5] The ATP predefines the performance requirements of the method, such as the required accuracy and precision, to ensure it is capable of making correct decisions about a material's quality.
The core performance characteristics, or validation parameters, provide the evidence that the method meets the ATP. Each parameter assesses a different aspect of the method's performance, creating a comprehensive picture of its reliability.
Key Validation Parameters (ICH Q2(R2))
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[4] For a chromatographic method, this is often demonstrated by peak purity analysis (e.g., using a photodiode array detector) or by comparing the analysis of a spiked placebo to the active sample.[6]
-
Linearity & Range: Linearity is the method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[3] A minimum of five concentration levels is recommended to establish linearity.[7]
-
Accuracy: The closeness of test results to the true value.[8] It is typically assessed by analyzing a sample with a known concentration (e.g., a certified reference material) or by recovery studies on a spiked placebo, usually at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).[9]
-
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Precision between laboratories (collaborative studies, typically part of method transfer).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).[9] This is a critical component of method development and ensures reliability during routine use.
Caption: Interrelationship of core analytical method validation parameters.
Part 2: Method Comparison: HPLC-UV vs. GC-MS
The choice of analytical technique is driven by the physicochemical properties of the analyte and the requirements of the ATP. For this compound, a polar, non-volatile small molecule, both HPLC and GC (with derivatization) are viable options.
| Validation Parameter | HPLC-UV | GC-MS |
| Principle | Partition chromatography based on polarity. Detection via UV absorbance. | Separation based on volatility and mass-to-charge ratio. |
| Analyte Properties | Ideal for non-volatile and thermally labile compounds.[10] | Requires volatile or semi-volatile analytes; derivatization is necessary for polar compounds like this compound.[11] |
| Specificity | Good. Can be enhanced with a Diode Array Detector (DAD) for peak purity analysis. Susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent. Mass spectrometry provides a mass fingerprint, allowing for highly specific identification and quantification, even with co-eluting peaks.[12] |
| Sensitivity (LOQ) | Typically in the µg/mL (ppm) range.[13] | Excellent, often in the ng/mL (ppb) to pg/mL (ppt) range, making it ideal for trace impurity analysis.[14] |
| Sample Preparation | Often simpler, involving dissolution, filtration, and direct injection.[10] | More complex. Requires a derivatization step (e.g., silylation, acylation) to increase volatility, followed by extraction.[11][15] |
| Robustness | Generally high. Sensitive to mobile phase composition and pH. | Can be less robust due to the multi-step sample preparation and sensitivity of the derivatization reaction to moisture and reagents. |
| Typical Application | Assay, content uniformity, and quantification of major components or known impurities at moderate levels. | Trace-level analysis, identification of unknown impurities, and analysis of potentially genotoxic impurities where very low detection limits are required.[12] |
Part 3: Experimental Protocols & Data Analysis
The following protocols are presented as self-validating systems. Each includes a System Suitability Test (SST) , which is performed before any sample analysis. The SST is a critical check to ensure the analytical system is performing as expected on a given day, thereby ensuring the trustworthiness of the generated data.[4]
Protocol 1: Validation of an HPLC-UV Method
This protocol is adapted from a validated method for the structurally similar compound 5-amino-2-chloropyridine and is suitable for the assay of this compound.[13][16]
Caption: Experimental workflow for HPLC-UV method validation.
A. Instrumentation & Reagents
-
HPLC system with UV or DAD detector
-
C18 Column (e.g., 150 x 4.6 mm, 2.7 µm)[13]
-
Mobile Phase: Water (pH 3.0, adjusted with phosphoric acid) : Methanol (50:50 v/v)[13]
-
This compound reference standard
-
UV-grade solvents
B. Step-by-Step Protocol
-
System Suitability Test (SST):
-
Prepare a standard solution of this compound at the target concentration (e.g., 20 µg/mL).
-
Inject this solution six consecutive times.
-
Causality: This step confirms the system's readiness. The relative standard deviation (%RSD) of the peak areas demonstrates injection precision, while the tailing factor and plate count confirm column performance.
-
Acceptance Criteria: %RSD < 1.5%, Tailing Factor ≤ 2.0.[17]
-
-
Specificity:
-
Inject a blank (diluent) and a placebo sample. No interfering peaks should be observed at the retention time of the analyte.
-
Analyze a spiked sample and perform peak purity analysis using a DAD to confirm the peak is spectrally homogeneous.
-
-
Linearity and Range:
-
Prepare a series of at least five calibration standards from the stock solution (e.g., 1, 5, 10, 20, 40 µg/mL).[13]
-
Inject each standard in triplicate.
-
Plot the mean peak area against concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.[13]
-
-
Accuracy:
-
Prepare spiked placebo samples at three concentrations (e.g., 80%, 100%, 120% of the target concentration) in triplicate.
-
Analyze the samples and calculate the percent recovery.
-
Acceptance Criteria: Mean recovery between 98.0% and 102.0%.[8]
-
-
Precision (Repeatability):
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them and calculate the %RSD of the results.
-
Acceptance Criteria: %RSD ≤ 2.0%.
-
C. Expected Performance Data
| Validation Parameter | Expected Result | Source |
| Linearity (R²) | ≥ 0.999 | [13][16] |
| Range | 1 - 40 µg/mL | [13][16] |
| Accuracy (% Recovery) | 98.80 - 100.03% | [13][16] |
| Precision (% RSD) | < 1.5% | [17] |
| LOQ | 0.048 µg/mL | [13][16] |
Protocol 2: Validation of a GC-MS Method
This protocol is designed for trace-level analysis and requires derivatization to make the polar this compound sufficiently volatile for GC analysis.[11]
Caption: Experimental workflow for GC-MS method validation, highlighting derivatization.
A. Instrumentation & Reagents
-
GC-MS system with an autosampler
-
DB-5MS capillary column (e.g., 30 m x 0.25 mm x 0.25 µm)[14]
-
Derivatizing Agent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS
-
High-purity helium (carrier gas)
-
Anhydrous solvents (e.g., pyridine, chloroform)
B. Step-by-Step Protocol
-
Derivatization:
-
Causality: This is the most critical step. This compound contains polar -NH₂ and ring nitrogen groups that are non-volatile. Silylation with MTBSTFA replaces the active hydrogens with non-polar t-butyldimethylsilyl (TBDMS) groups, creating a thermally stable and volatile derivative suitable for GC.[14]
-
To a dried aliquot of the sample or standard, add pyridine and the MTBSTFA reagent.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure the reaction goes to completion.
-
Extract the derivatized analyte into a GC-compatible solvent like chloroform.
-
-
System Suitability Test (SST):
-
Prepare and derivatize a standard solution.
-
Inject the derivatized standard six times.
-
Acceptance Criteria: Due to the added variability of derivatization, a slightly wider limit is often acceptable, e.g., %RSD < 5.0%.
-
-
Specificity:
-
Analyze a derivatized placebo blank.
-
Run the sample in full scan mode to obtain the mass spectrum of the derivatized analyte. The fragmentation pattern provides high specificity.
-
-
Linearity, Range, Accuracy, and Precision:
-
Switch the MS to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.
-
Causality: SIM/MRM mode significantly enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the target analyte, filtering out background noise.[14]
-
Perform the validation experiments (linearity, accuracy, precision) as described in the HPLC protocol, ensuring every standard and sample undergoes the identical derivatization procedure.
-
C. Expected Performance Data
| Validation Parameter | Expected Result | Source |
| Linearity (R²) | ≥ 0.998 | [14] |
| Range | 0.05 - 10 µg/mL | [14] |
| Accuracy (% Recovery) | 90 - 110% | [10] |
| Precision (% RSD) | < 10% | [10] |
| LOQ | 0.01 - 0.5 ng/m³ (in sample matrix, equivalent to low ng/mL) | [14] |
Part 4: Conclusion and Recommendations
The validation of an analytical method is a systematic process that proves its suitability for a specific purpose. Both HPLC-UV and GC-MS can be successfully validated for the analysis of this compound, but their applications are distinct.
-
Choose HPLC-UV for: Routine quality control applications such as the assay of the bulk substance or formulated product, where concentration levels are relatively high (ppm range) and the primary goal is to confirm identity and quantity against a known standard. Its simpler workflow and high robustness make it ideal for high-throughput environments.
-
Choose GC-MS for: Trace-level analysis, such as the detection and quantification of this compound as a low-level or potentially genotoxic impurity. The superior sensitivity and unparalleled specificity of mass spectrometry are essential when safety thresholds are in the low ppm or even ppb range.[12] While the method is more complex due to the derivatization requirement, it is the authoritative choice for challenging impurity profiling tasks.
By aligning the choice of method and the rigor of the validation protocol with the Analytical Target Profile, scientists can ensure data integrity and full compliance with global regulatory expectations.[18]
References
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Title: Q2(R2) Validation of Analytical Procedures March 2024 - FDA Source: U.S. Food and Drug Administration URL: [Link]
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Title: Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Source: ProPharma URL: [Link]
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Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL: [Link]
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Title: FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics Source: ECA Academy - gmp-compliance.org URL: [Link]
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Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]
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Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA Source: U.S. Food and Drug Administration URL: [Link]
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Title: ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation Source: ECA Academy - gmp-compliance.org URL: [Link]
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Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: LinkedIn URL: [Link]
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Title: ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine Source: Lab Manager Magazine URL: [Link]
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Title: Validation of analytical methods for active constituents and agricultural products Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]
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Title: Analytical Method Validation for Quality Assurance and Process Validation Professionals Source: IVT Network URL: [Link]
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Title: VALIDATION OF ANALYTICAL METHODS Source: IKEV URL: [Link]
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Title: Spectroscopic Methods Source: LibreTexts Chemistry URL: [Link]
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Title: Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals Source: Chromatography Today URL: [Link]
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Title: Validation of Analytical Methods: A Review Source: Gavin Publishers URL: [Link]
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Title: Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation Source: BioPharm International URL: [Link]
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Title: Spectroscopic Methods | Analytical Chemistry Class Notes Source: Fiveable URL: [Link]
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Title: Spectroscopic Techniques Source: SciSpace URL: [Link]
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Title: Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System Source: PubMed URL: [Link]
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Title: Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System | Request PDF Source: ResearchGate URL: [Link]
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Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]
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Title: Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS Source: MDPI URL: [Link]
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A Tale of Two Isomers: 5-Amino-2-methylpyrimidine vs. 4-amino-2-methylpyrimidine in Biological Systems
A Senior Application Scientist's Guide to a Study in Contrasting Biological Significance
For the discerning researcher in drug discovery and molecular biology, the pyrimidine scaffold is a familiar and fruitful starting point. Its derivatives are legion, populating vast swathes of the therapeutic landscape, from anticancer to antimicrobial agents.[1] However, the subtle shift of a single functional group on this privileged core can dramatically alter its biological destiny. This guide delves into the comparative biological significance of two such closely related isomers: 5-Amino-2-methylpyrimidine and 4-amino-2-methylpyrimidine.
While structurally similar, the available scientific literature paints a picture of starkly contrasting roles. One isomer, 4-amino-2-methylpyrimidine, is a cornerstone of a fundamental biosynthetic pathway, its importance deeply rooted in cellular metabolism. The other, this compound, emerges as a versatile scaffold for a diverse array of synthetic bioactive compounds, its utility defined by the ingenuity of medicinal chemists. This guide will illuminate these divergent paths, providing a comprehensive analysis based on the activities of their respective derivatives, and in doing so, highlight a compelling knowledge gap regarding the parent molecules themselves.
4-Amino-2-methylpyrimidine: A Biosynthetic Linchpin in Thiamine (Vitamin B1) Synthesis
The biological narrative of 4-amino-2-methylpyrimidine is dominated by its derivatives' essential role in the synthesis of thiamine (Vitamin B1). Specifically, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and 4-amino-5-aminomethyl-2-methylpyrimidine are key intermediates in this vital metabolic pathway.[2][3][4][5] Thiamine, in its active form, thiamine pyrophosphate, is an indispensable cofactor for enzymes involved in carbohydrate and amino acid metabolism.[6]
The synthesis of thiamine involves the convergence of two pathways, one producing the pyrimidine moiety and the other, the thiazole moiety. The 4-amino-2-methylpyrimidine core is central to the former. In many organisms, this pyrimidine precursor is synthesized and then coupled with the thiazole precursor to form thiamine.[7][8]
The industrial synthesis of thiamine also heavily relies on derivatives of 4-amino-2-methylpyrimidine, underscoring its foundational importance.[3][6]
Figure 1: Simplified pathway of Thiamine (Vitamin B1) synthesis, highlighting the central role of the 4-amino-2-methylpyrimidine derivative, HMP.
This compound: A Versatile Scaffold for Therapeutic Innovation
In contrast to its 4-amino counterpart, the biological significance of this compound is not defined by a single, ubiquitous metabolic role. Instead, it serves as a valuable building block in the synthesis of a diverse range of bioactive molecules. Its derivatives have been investigated for a variety of therapeutic applications, demonstrating its versatility as a scaffold in medicinal chemistry.
For instance, N,N-disubstituted-5-aminopyrimidine derivatives have been synthesized and evaluated as potent aromatase inhibitors, with potential applications in the treatment of estrogen-dependent diseases.[9] Additionally, derivatives of 5-aminopyrimidine have been explored as potential kinase inhibitors, a class of drugs with broad applications in oncology. The structural and electronic properties of the 5-aminopyrimidine core allow for the introduction of various substituents to modulate potency and selectivity against different kinase targets.
Comparative Analysis of Derivatives and Their Biological Activities
The distinct roles of these two isomers are best understood by comparing the biological activities of their known derivatives.
| Isomeric Scaffold | Derivative Class | Reported Biological Activity/Role |
| 4-Amino-2-methylpyrimidine | 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) | Precursor in Thiamine (Vitamin B1) biosynthesis[7][10][11] |
| 4-Amino-5-aminomethyl-2-methylpyrimidine | Intermediate in Thiamine synthesis[2][3][4] | |
| Various substituted 4-aminopyrimidines | Anticancer, anti-Alzheimer's, hepcidin production inhibition[12] | |
| This compound | N,N-disubstituted-5-aminopyrimidines | Aromatase inhibitors[9] |
| 5-substituted 2-aminopyrimidines | Potential non-natural nucleobase analogues[13] | |
| N-(5-amino-2-methylphenyl)-pyrimidinamine derivatives | Antimicrobial and antioxidant activities[14] | |
| 5-chloro-2-amino-pyrimidine derivatives | Potent PLK4 inhibitors (anticancer)[15] |
This comparison clearly illustrates that while the 4-amino isomer is predominantly associated with a fundamental metabolic pathway, the 5-amino isomer provides a platform for developing a wider range of synthetic compounds with diverse therapeutic targets.
A Proposed Experimental Workflow for Direct Comparative Analysis
A significant finding from a comprehensive literature review is the absence of direct comparative studies on the biological activities of the parent molecules, this compound and 4-amino-2-methylpyrimidine. This represents a notable knowledge gap. To address this, a hypothetical experimental workflow for a preliminary in vitro screening is proposed below. This protocol is designed to be a self-validating system to assess and compare the cytotoxic and potential kinase inhibitory activities of the two isomers.
Figure 2: Proposed experimental workflow for a direct in vitro comparison of this compound and 4-amino-2-methylpyrimidine.
Experimental Protocol: Comparative In Vitro Cytotoxicity and Kinase Inhibition Screening
1. Cell Culture and Compound Preparation:
- Culture human breast cancer (MCF-7), lung cancer (A549), and human embryonic kidney (HEK293) cells in appropriate media and conditions.
- Prepare 10 mM stock solutions of this compound and 4-amino-2-methylpyrimidine in DMSO.
2. Cytotoxicity Assay (MTT Assay):
- Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
- Replace the culture medium with the compound-containing medium and incubate for 72 hours.
- Add MTT reagent to each well and incubate for 4 hours.
- Add solubilization solution (e.g., DMSO or a detergent-based solution) and measure the absorbance at 570 nm.
- Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC50 values.
3. In Vitro Kinase Inhibition Assay (using a commercial assay kit):
- Select a panel of kinases for screening.
- In a 384-well plate, add the kinase, substrate, ATP, and the test compound at a final concentration of 10 µM.
- Incubate the reaction at room temperature for the recommended time.
- Add the detection reagent to stop the kinase reaction and measure the luminescence.
- Calculate the percent inhibition of each compound against each kinase relative to a no-inhibitor control.
Conclusion and Future Perspectives
The comparative analysis of this compound and 4-amino-2-methylpyrimidine reveals a fascinating dichotomy in their roles within biological systems, largely inferred from the activities of their derivatives. 4-Amino-2-methylpyrimidine stands as a molecule of fundamental biological importance, intrinsically linked to the synthesis of the essential vitamin, thiamine. Its utility is well-defined and conserved.
In contrast, this compound emerges as a scaffold of synthetic potential, offering a versatile platform for the development of novel therapeutic agents with a range of biological targets. The diversity of activities reported for its derivatives suggests that further exploration of its chemical space could yield promising drug candidates.
The striking lack of direct comparative data on the parent molecules themselves is a compelling area for future research. The proposed experimental workflow provides a starting point for such investigations. A direct comparison of their cytotoxicity, metabolic stability, and activity against a broad panel of biological targets could uncover novel activities for these simple, yet potentially potent, chemical entities. Such studies would not only fill a significant gap in our understanding but could also pave the way for new avenues in drug discovery.
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- Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. (2009). Journal of Medicinal Chemistry, 52(21), 6845-6859.
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Benchmarking Novel 5-Amino-2-methylpyrimidine Derivatives: A Comparative Guide for Drug Development Professionals
In the relentless pursuit of more effective and safer cancer therapeutics, the pyrimidine scaffold has consistently emerged as a privileged structure in medicinal chemistry. This guide provides a comprehensive framework for benchmarking new 5-Amino-2-methylpyrimidine derivatives against established drugs, offering an in-depth technical narrative grounded in scientific integrity and field-proven insights. Here, we will use a novel selective JAK2 inhibitor, Compound A8, as a case study to illustrate the benchmarking process against the FDA-approved JAK1/2 inhibitor, Ruxolitinib.
Introduction: The Rationale for Targeting JAK2 with Novel Pyrimidine Derivatives
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction pathways that govern cell proliferation, differentiation, and survival. Dysregulation of the JAK-STAT signaling cascade is a hallmark of various myeloproliferative neoplasms (MPNs) and solid tumors. The V617F mutation in JAK2 is a frequent driver of MPNs, leading to constitutive activation of the kinase and uncontrolled cell growth.[1] Therefore, the development of selective JAK2 inhibitors represents a promising therapeutic strategy.
Novel this compound derivatives have shown significant potential as selective JAK2 inhibitors. Their core structure allows for specific interactions within the ATP-binding pocket of the JAK2 kinase domain, offering the potential for high potency and selectivity, which can translate to an improved therapeutic window compared to less selective inhibitors.
Comparative Profiling: Compound A8 versus Ruxolitinib
A crucial aspect of preclinical drug development is the direct comparison of a new chemical entity (NCE) with a current standard-of-care. In this guide, we benchmark the novel N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative, Compound A8 , a potent and selective JAK2 inhibitor, against Ruxolitinib , an FDA-approved inhibitor of both JAK1 and JAK2.[1][2][3][4][5]
In Vitro Efficacy: Potency and Selectivity
The initial assessment of an NCE's potential lies in its in vitro activity against its intended target and its selectivity over other related targets.
Key Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against JAK kinases is determined using a biochemical assay. This typically involves incubating the recombinant kinase enzyme with a specific substrate and ATP. The test compound is added at various concentrations, and the extent of substrate phosphorylation is measured, often through methods like TR-FRET or luminescence. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Comparative Data: IC50 Values
| Compound | Target | IC50 (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 |
| Compound A8 | JAK2 | 5[1] | 38.6-fold[1] | 54.6-fold[1] |
| Ruxolitinib | JAK1 | 3.3[6] | - | >130-fold[6] |
| JAK2 | 2.8[6] | - | ||
| JAK3 | 428[7] | - |
Interpretation of Results:
Compound A8 demonstrates excellent potency against JAK2 with an IC50 value in the low nanomolar range.[1] Importantly, it exhibits significant selectivity for JAK2 over other JAK family members, particularly JAK1 and JAK3.[1] This selectivity is a key differentiator from Ruxolitinib, which inhibits both JAK1 and JAK2 with similar potency.[6] The higher selectivity of Compound A8 may translate to a more favorable side-effect profile in a clinical setting, as inhibition of JAK1 is associated with immunosuppressive effects.
In Vitro Cellular Activity: Antiproliferative and Apoptotic Effects
Demonstrating that the target inhibition translates into a cellular effect is a critical next step. This is typically assessed by measuring the compound's ability to inhibit the proliferation of cancer cell lines that are dependent on the target's activity and to induce programmed cell death (apoptosis).
Key Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HEL, a human erythroleukemia cell line with the JAK2 V617F mutation) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Key Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][8]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the different cell populations.[2]
Comparative Data: Cellular Activity
| Compound | Cell Line (Cancer Type) | IC50 (µM) | Apoptosis Induction |
| Compound A8 | SET-2 (Erythroleukemia, JAK2 V617F) | Data not publicly available | Induces apoptosis[1] |
| Ruxolitinib | K-562 (Chronic Myelogenous Leukemia) | ~12-20 (24h)[9] | Induces apoptosis[10] |
| NCI-BL 2171 (Lymphoma) | ~12-20 (24h)[9] | Induces apoptosis[10] | |
| LS411N (Colorectal Cancer) | ~8-25[10] | Induces apoptosis[10] | |
| SW620 (Colorectal Cancer) | ~8-25[10] | Induces apoptosis[10] |
Interpretation of Results:
While specific IC50 values for Compound A8 in cancer cell lines are not yet in the public domain, its ability to inhibit the phosphorylation of JAK2 and its downstream signaling pathway strongly suggests it will have antiproliferative effects in JAK2-dependent cell lines.[1] Ruxolitinib has demonstrated potent antiproliferative and pro-apoptotic effects in various hematological and solid tumor cell lines.[9][10] A direct comparison of the IC50 values of Compound A8 and Ruxolitinib in a panel of relevant cell lines would be a critical component of a comprehensive benchmarking study.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In vivo studies are essential to evaluate the therapeutic efficacy of a drug candidate in a living organism. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool.
Key Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HEL or SET-2) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound (e.g., Compound A8 or Ruxolitinib) and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage) and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Comparative Data: In Vivo Efficacy
| Compound | Mouse Model | Dosing Regimen | Tumor Growth Inhibition |
| Compound A8 | (Data not publicly available) | - | - |
| Ruxolitinib | LS411N Xenograft | Oral administration | Significantly suppresses tumor growth[10] |
| MPLW515L-induced Myelofibrosis | 60 mg/kg and 120 mg/kg once daily | Markedly reduced extramedullary hematopoiesis and bone marrow fibrosis[8] |
Interpretation of Results:
In vivo efficacy data for Compound A8 is not yet publicly available. However, Ruxolitinib has demonstrated significant tumor growth inhibition in various preclinical models.[8][10] A head-to-head in vivo study comparing the efficacy of Compound A8 and Ruxolitinib in a relevant xenograft model would be a cornerstone of its preclinical validation.
Pharmacokinetic Profile: ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug, collectively known as its pharmacokinetic profile, are critical determinants of its efficacy and safety.
Key Experimental Protocol: Pharmacokinetic Study in Mice
-
Drug Administration: Administer a single dose of the test compound to mice via intravenous (IV) and oral (PO) routes.
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Concentration Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration at each time point.
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
Comparative Data: Pharmacokinetics in Mice
| Compound | Route | Dose | t1/2 (h) | Bioavailability (%F) |
| Compound A8 | PO | - | - | 41.1[1] |
| Ruxolitinib | PO | 60 mg/kg | ~3 | ~95[11] |
Interpretation of Results:
Compound A8 exhibits good oral bioavailability in mice.[1] Ruxolitinib also has excellent oral bioavailability.[11] A full pharmacokinetic profile of Compound A8, including its half-life and clearance, would be necessary for a complete comparison and to inform dosing strategies for in vivo efficacy studies.
Mechanism of Action: Elucidating the Signaling Pathway
Understanding how a drug exerts its effects at a molecular level is crucial for rational drug development and for identifying potential biomarkers of response.
Signaling Pathway Overview: The JAK-STAT Pathway
The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. The binding of a ligand to its receptor leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. In cancer, mutations like JAK2 V617F lead to constitutive activation of this pathway, promoting cell proliferation and survival.
Key Experimental Protocol: Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample. To investigate the effect of a JAK2 inhibitor, one would typically look at the phosphorylation status of JAK2 and its downstream target, STAT3.
-
Cell Lysis: Lyse treated and untreated cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing the Mechanism of Action
Caption: The JAK-STAT signaling pathway and points of inhibition by Compound A8 and Ruxolitinib.
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the preclinical benchmarking of novel this compound derivatives, using Compound A8 as a promising example of a selective JAK2 inhibitor. The comparative analysis against an established drug like Ruxolitinib is essential to understand the potential advantages of a new therapeutic candidate.
The superior selectivity of Compound A8 for JAK2 over other JAK family members is a compelling feature that warrants further investigation.[1] Future studies should focus on generating a complete in vitro and in vivo dataset for Compound A8, including head-to-head comparisons with Ruxolitinib in a broader panel of cancer models. A thorough ADME-Tox profiling will also be critical to assess its drug-like properties and safety profile. The insights gained from such a rigorous benchmarking process will be invaluable in guiding the clinical development of this and other next-generation pyrimidine-based anticancer agents.
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Navigating the Kinome: A Comparative Guide to Cross-Reactivity Studies of 5-Amino-2-methylpyrimidine-Based Compounds
For researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, the 5-amino-2-methylpyrimidine scaffold represents a privileged structure, particularly in the realm of kinase inhibitors. Its inherent ability to mimic the adenine ring of ATP allows for effective binding to the hinge region of numerous kinase active sites.[1][2] However, this same characteristic presents a significant challenge: a predisposition for cross-reactivity, leading to potential off-target effects and unforeseen toxicities.[3]
This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of this compound-based compounds. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to characterizing inhibitor selectivity. Our focus is to equip you with the knowledge to design and execute comprehensive cross-reactivity studies, ultimately leading to the development of safer and more effective targeted therapies.
The Imperative of Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share highly conserved ATP-binding pockets.[1] Consequently, small molecule inhibitors designed to target a specific kinase can inadvertently bind to and inhibit other, unintended kinases. This lack of selectivity can lead to a range of adverse effects, complicating clinical development and potentially limiting the therapeutic window of a drug candidate. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding the true biological activity of a compound and mitigating potential risks.
A Multi-Faceted Approach to Assessing Cross-Reactivity
A thorough evaluation of inhibitor selectivity necessitates a combination of in vitro biochemical and cell-based assays, complemented by in silico predictive modeling. Each approach offers unique insights into the interaction of a compound with the kinome.
| Methodology | Principle | Key Output | Advantages | Limitations |
| In Vitro Binding Assays (e.g., KINOMEscan®) | Competition-based binding assay where the test compound competes with an immobilized ligand for binding to a panel of kinases. | Dissociation constant (Kd) | High-throughput, broad coverage of the kinome, ATP-independent.[3][4][5] | Does not measure enzymatic inhibition; may not reflect cellular activity. |
| In Vitro Activity Assays (e.g., TR-FRET, ADP-Glo™) | Measures the enzymatic activity of a kinase in the presence of the test compound by detecting substrate phosphorylation or ADP production. | IC50 value | Directly measures functional inhibition of the kinase. | Can be influenced by ATP concentration; may not fully recapitulate the cellular environment. |
| Cell-Based Target Engagement Assays (e.g., NanoBRET™) | Measures the binding of a compound to its target kinase within living cells. | Target occupancy and affinity | Provides insights into compound behavior in a physiological context.[6][7] | Technically more complex than biochemical assays. |
| Cell-Based Phosphorylation Assays | Quantifies the phosphorylation of a kinase's downstream substrate in cells treated with the inhibitor. | Modulation of signaling pathways | Assesses the functional consequence of kinase inhibition in a cellular context.[6][7] | Can be influenced by complex cellular signaling networks. |
| In Silico Profiling (e.g., Molecular Docking) | Computational prediction of binding affinity of a compound to a panel of kinase structures. | Docking score, predicted binding energy | Rapid and cost-effective for initial screening and hypothesis generation.[8][9][10] | Predictions require experimental validation; accuracy depends on the quality of protein structures and scoring functions. |
Experimental Protocols: A Step-by-Step Guide
In Vitro Kinome Profiling: Binding Affinity Assessment
A widely adopted method for broad kinase profiling is the KINOMEscan® platform, which assesses the binding of a compound to a large panel of kinases.
Caption: KINOMEscan® competition binding assay workflow.
-
Compound Preparation: Solubilize the this compound-based test compound in 100% DMSO to create a stock solution (e.g., 10 mM).
-
Assay Setup: In a multi-well plate, combine the test compound with a panel of DNA-tagged human kinases and an immobilized, active-site directed ligand.[3] A control reaction containing DMSO instead of the test compound is run in parallel.
-
Competition Binding: Incubate the mixture to allow the test compound and the immobilized ligand to compete for binding to the kinase active site.
-
Washing: Remove unbound components by washing the plate. Kinases that are not bound to the immobilized ligand (due to binding of the test compound) will be washed away.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified using qPCR by detecting the DNA tag.[3]
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. The results are typically expressed as a percentage of the control, with a lower percentage indicating stronger binding of the test compound.
In Vitro Kinase Activity Assay: Functional Inhibition
To complement binding data, it is crucial to assess the functional inhibitory activity of the compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Caption: ADP-Glo™ kinase activity assay workflow.
-
Kinase Reaction Setup: In a white, opaque multi-well plate, set up the kinase reaction containing the kinase of interest, its specific substrate, ATP, and varying concentrations of the this compound-based inhibitor. Include a no-inhibitor control.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time to allow for substrate phosphorylation.
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the kinase reaction into ATP. This newly synthesized ATP is then used in a luciferase reaction to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
IC50 Calculation: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Silico Cross-Reactivity Prediction: A Virtual Screen
Molecular docking can be a powerful tool for predicting potential off-target interactions early in the drug discovery process.
Caption: In silico cross-reactivity prediction workflow.
-
Ligand Preparation: Generate a 3D conformation of the this compound-based compound and assign appropriate atom types and charges.
-
Protein Preparation: Obtain a curated library of high-quality crystal structures of various human kinases. Prepare each structure by adding hydrogens, assigning bond orders, and minimizing the energy.
-
Binding Site Definition: For each kinase, define the ATP-binding site as the docking grid.
-
Molecular Docking: Use a validated docking program (e.g., Glide, AutoDock) to dock the prepared ligand into the binding site of each kinase in the library.[9]
-
Scoring and Ranking: Calculate the predicted binding affinity (docking score) for the compound with each kinase. Rank the kinases based on their scores to identify potential off-targets.
-
Analysis and Prioritization: Analyze the predicted binding poses for key interactions with the hinge region and other critical residues. Prioritize the top-ranking potential off-targets for experimental validation using in vitro assays.
Conclusion and Future Perspectives
The this compound scaffold will undoubtedly continue to be a valuable starting point for the design of novel kinase inhibitors. A comprehensive understanding of the cross-reactivity profile of these compounds is paramount for their successful development into safe and effective medicines. The integrated approach outlined in this guide, combining broad kinome scanning with functional activity assays and in silico predictions, provides a robust framework for characterizing inhibitor selectivity. As our knowledge of the human kinome and the structural determinants of inhibitor binding continues to grow, so too will our ability to design highly selective and potent next-generation therapeutics.
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A Researcher's Guide to Establishing In Vitro and In Vivo Correlation for a Novel 5-Amino-2-methylpyrimidine Anticancer Compound
Introduction: Bridging the Gap Between Benchtop and Bedside
In the landscape of modern drug discovery, pyrimidine derivatives represent a cornerstone of therapeutic innovation, with many demonstrating significant potential in oncology.[1] This guide focuses on a promising, albeit hypothetical, novel compound from this class: 5-Amino-2-methylpyrimidine derivative "Pyr-5A2M". The journey from identifying a bioactive compound to developing a clinically effective drug is fraught with challenges, chief among them being the translation of preclinical findings into predictable clinical outcomes.
The core of this challenge lies in understanding the relationship between a drug's performance in a controlled laboratory setting (in vitro) and its behavior within a complex living organism (in vivo). This relationship is formally known as the In Vitro-In Vivo Correlation (IVIVC).[2][3] The U.S. Food and Drug Administration (FDA) defines an IVIVC as “a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response.”[4] Establishing a robust IVIVC is not merely an academic exercise; it is a strategic tool that can accelerate drug development, reduce the need for extensive human bioequivalence studies, and provide a deeper understanding of a drug's therapeutic window.[5][6]
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals. We will navigate the critical experiments required to characterize the anticancer activity of Pyr-5A2M, from initial cell-based assays to comprehensive animal efficacy studies, culminating in the establishment of a meaningful IVIVC.
In Vitro Characterization: Quantifying Potency and Mechanism
The initial phase of evaluation aims to determine the compound's biological activity and mechanism of action at the cellular level. These assays are foundational, providing the first indication of potency and selectivity.[7][8]
Postulated Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
Many pyrimidine derivatives function as kinase inhibitors. For Pyr-5A2M, we postulate that its primary anticancer effect stems from the targeted inhibition of Phosphoinositide 3-kinase (PI3K), a critical node in a signaling pathway that promotes cell proliferation, survival, and resistance to apoptosis. Dysregulation of this pathway is a hallmark of many cancers.
Experimental Protocol: Cell Viability (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a critical metric of a drug's potency. We will use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[9]
Objective: To determine the concentration of Pyr-5A2M required to inhibit the growth of a panel of cancer cell lines by 50%.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in 96-well opaque-walled plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2. The use of multiple cell lines helps assess the compound's spectrum of activity.[10]
-
Compound Preparation: Prepare a 10 mM stock solution of Pyr-5A2M in DMSO. Perform a serial dilution in cell culture medium to create a range of concentrations (e.g., 0.01 nM to 100 µM).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various Pyr-5A2M concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe anti-proliferative effects.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized viability against the log of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.
In Vitro Data Summary
The following table presents hypothetical IC50 data for Pyr-5A2M compared to Doxorubicin, a standard chemotherapeutic agent.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Pyr-5A2M | MCF-7 | Breast | 85 |
| HCT-116 | Colon | 150 | |
| A549 | Lung | 210 | |
| Doxorubicin | MCF-7 | Breast | 120 |
| HCT-116 | Colon | 180 | |
| A549 | Lung | 250 |
Interpretation: The data suggests Pyr-5A2M exhibits potent, broad-spectrum anticancer activity in vitro, with greater potency than the standard-of-care agent in this panel. The next critical step is to determine if this potency translates to an in vivo setting.
In Vivo Evaluation: Assessing Activity in a Biological System
Animal models are indispensable for evaluating a drug's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) before human trials.[11]
Experimental Protocol: Murine Pharmacokinetics (PK) Study
Objective: To determine the key PK parameters of Pyr-5A2M in mice after a single dose. This is crucial as pyrimidine analogues must be activated within the cell, and plasma concentration does not always correlate directly with intracellular nucleotide levels.[12]
Methodology:
-
Animal Model: Use healthy male BALB/c mice (6-8 weeks old).
-
Compound Administration: Administer a single 10 mg/kg dose of Pyr-5A2M. For oral bioavailability assessment, one cohort receives the dose via oral gavage. For comparison, another cohort receives an intravenous (IV) injection.[13]
-
Sample Collection: Collect blood samples (via tail vein or cardiac puncture at termination) at specific time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours). Process the blood to isolate plasma.
-
Bioanalysis: Quantify the concentration of Pyr-5A2M in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Plot plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis.
In Vivo Pharmacokinetic Data Summary
| Parameter | Definition | Value (10 mg/kg, Oral) |
| Cmax | Maximum plasma concentration | 1.5 µg/mL |
| Tmax | Time to reach Cmax | 1.0 hour |
| AUC(0-t) | Area under the curve | 6.8 µg*h/mL |
| T½ | Elimination half-life | 4.5 hours |
| F (%) | Bioavailability | 75% |
Interpretation: Pyr-5A2M demonstrates good oral absorption and a half-life suitable for once-daily dosing, supporting its advancement into efficacy models.
Experimental Protocol: Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Pyr-5A2M in an in vivo cancer model. We will use a patient-derived xenograft (PDX) model, which involves implanting human tumor tissue into immunocompromised mice, as these models often better reflect human tumor diversity.[14][15][16]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) to prevent rejection of the human tumor graft.
-
Tumor Implantation: Subcutaneously implant fragments of a well-characterized HCT-116 (colon cancer) tumor into the flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose, oral, daily)
-
Group 2: Pyr-5A2M (e.g., 20 mg/kg, oral, daily)
-
Group 3: Doxorubicin (e.g., 2 mg/kg, IV, weekly)
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week for 21-28 days. Body weight is a key indicator of toxicity.
-
Endpoint & Analysis: The study endpoint is typically when tumors in the control group reach a predefined size (~1500 mm³). Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
In Vivo Efficacy Data Summary
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI %) |
| Vehicle Control | - | 1450 ± 180 | - |
| Pyr-5A2M | 20 mg/kg, PO, QD | 480 ± 95 | 67% |
| Doxorubicin | 2 mg/kg, IV, QW | 710 ± 120 | 51% |
Interpretation: Pyr-5A2M demonstrates significant and superior anti-tumor efficacy compared to the standard-of-care agent in this in vivo model, corroborating the in vitro findings.
Establishing the In Vitro-In Vivo Correlation (IVIVC)
With robust in vitro and in vivo datasets, we can now build the correlative model. The goal is to use the in vitro data to predict the in vivo response. A Level A correlation , the most rigorous type, establishes a point-to-point relationship between the in vitro dissolution/potency and the in vivo absorption/response rate.[4][6]
The IVIVC Development Workflow
The process involves integrating pharmacokinetic and pharmacodynamic data to understand the exposure-response relationship.
Building the Predictive Model
The fundamental principle is to determine if the plasma concentrations achieved in vivo exceed the concentrations required for efficacy in vitro for a sufficient duration.
-
Determine Target Exposure: From the in vitro data, we know the IC50 of Pyr-5A2M against HCT-116 cells is 150 nM. This is our target concentration for efficacy.
-
Analyze In Vivo Exposure: From the PK study, we have the plasma concentration-time curve. We can calculate the duration for which the plasma concentration of Pyr-5A2M remains above the 150 nM IC50 value.
-
Correlate Exposure with Efficacy: A mathematical model is then developed to correlate the Time above IC50 or the AUC/IC50 ratio with the observed Tumor Growth Inhibition (TGI) from the xenograft study.
By establishing this correlation, researchers can confidently use in vitro assays as a surrogate for in vivo bioequivalence studies when making formulation changes, saving significant time and resources.[2] It allows for the establishment of more clinically relevant dissolution and release specifications, ultimately ensuring product quality and therapeutic benefit.[6]
Conclusion
The successful development of a novel therapeutic agent like the this compound derivative, Pyr-5A2M, hinges on a deep, quantitative understanding of its activity across biological systems. The framework presented here, progressing from targeted in vitro assays to comprehensive in vivo PK/PD studies, provides the necessary data to build a predictive In Vitro-In Vivo Correlation. This IVIVC model is more than a regulatory requirement; it is a powerful scientific tool that enhances our understanding of the drug, de-risks development, and accelerates the delivery of promising new medicines to patients.
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A Senior Application Scientist's Guide to Catalyst Selection for Pyrimidine Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine ring stands as a "privileged scaffold." Its presence is fundamental to the very blueprint of life, forming the backbone of nucleobases like cytosine, thymine, and uracil.[1] This inherent biological significance makes pyrimidine derivatives a cornerstone in drug discovery, with applications spanning antiviral, anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The efficient synthesis of these scaffolds is therefore not merely an academic exercise but a critical step in the development of novel therapeutics.
The choice of catalyst is arguably the most crucial decision in designing a pyrimidine synthesis strategy. It dictates reaction efficiency, yield, selectivity, and overall sustainability. This guide provides a head-to-head comparison of different catalytic systems, moving beyond a simple list of options to explain the causality behind their performance. We will explore metal-based catalysts, organocatalysts, and biocatalysts, providing the experimental data and mechanistic insights necessary for you to make an informed decision for your specific synthetic challenge.
The Landscape of Catalysis in Pyrimidine Synthesis
The synthesis of pyrimidines has evolved from classical condensation reactions to highly sophisticated multicomponent strategies.[3] Reactions like the Biginelli and Pinner syntheses remain highly relevant, but their efficiency has been dramatically improved by modern catalysts.[4][5] The primary role of the catalyst, whether a Brønsted/Lewis acid or a transition metal complex, is to activate the substrates and facilitate the key bond-forming steps—typically a series of condensations, cyclizations, and subsequent aromatization.[6][7]
Logical Framework for Catalyst Selection
The optimal catalyst is context-dependent. Key decision factors include substrate scope, desired yield and purity, cost, environmental impact ("greenness"), and scalability.
Caption: A decision-making workflow for selecting a pyrimidine synthesis catalyst.
Metal-Based Catalysts: The High-Performance Workhorses
Transition metal catalysts are renowned for their high efficiency, often enabling reactions under milder conditions and with broader substrate scopes.[8] Their catalytic cycles frequently involve coordination to substrates, activating them for subsequent transformations.
Expertise & Experience: Lewis acidic metal salts like ZnCl₂, FeCl₃, and InBr₃ have long been used in reactions like the Biginelli condensation.[5][9] Their primary function is to coordinate to the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial attack by urea. More advanced systems, such as iridium and ruthenium pincer complexes, operate through different mechanisms, often involving acceptorless dehydrogenative coupling pathways to construct the pyrimidine core from simpler building blocks like alcohols.[6][10][11] This approach is particularly powerful for sustainable synthesis, as alcohols can be derived from biomass.[6][10]
Trustworthiness: A key advantage of modern metal catalysts is their potential for recyclability, especially when immobilized on a solid support or as magnetic nanoparticles.[12][13] This not only reduces cost but also minimizes product contamination with toxic metal residues—a critical consideration in pharmaceutical development.
Performance Comparison: Metal Catalysts in Multicomponent Reactions
| Catalyst | Reaction Type | Key Reactants | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| ZnCl₂ | Biginelli | Benzaldehyde, Ethyl Acetoacetate, Urea | Acetic Acid | RT | - | Moderate to Good | [5] |
| PN⁵P-Ir-pincer complex | Multicomponent | Amidines, Alcohols | Toluene | 150°C | Not Specified | Up to 93% | [3][6] |
| Ruthenium Complex | Dehydrogenative Coupling | Alcohols, Amidines | - | - | - | - | [14] |
| Copper-catalyzed | Cyclization | Ketones, Nitriles | - | - | - | Good | [15] |
| Nano TiO₂-SiO₂ | Three-component | Aldehydes, Malononitrile, Aminouracil | Solvent-free | - | 4-60 min | 97-98% | [16] |
Experimental Protocol: Iridium-Catalyzed Sustainable Multicomponent Synthesis
This protocol describes a sustainable route to highly substituted pyrimidines from alcohols, adapted from the work of the Milstein group.[6][10] The reaction proceeds through a sequence of condensation and dehydrogenation steps.[6]
Materials:
-
Amidine hydrochloride (1.0 mmol)
-
Primary alcohol (e.g., benzyl alcohol) (1.0 mmol)
-
Secondary alcohol (e.g., 1-phenylethanol) (2.0 mmol)
-
PN⁵P-Ir-pincer complex catalyst (0.01-0.02 mmol)
-
Potassium tert-butoxide (KOtBu) (base, 2.0 mmol)
-
Toluene (anhydrous, 5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon), add the amidine hydrochloride, PN⁵P-Ir-pincer catalyst, and KOtBu.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe, followed by the primary and secondary alcohols.
-
Seal the Schlenk tube and place it in a preheated oil bath at 150°C.
-
Stir the reaction mixture for 24-48 hours. Monitor progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrimidine.
Organocatalysts: The Metal-Free Alternative
Organocatalysis offers a powerful, metal-free approach to pyrimidine synthesis, mitigating concerns about metal toxicity and cost.[14] This category includes classic Brønsted acids (e.g., HCl, TFA), bases, and more complex small organic molecules.[5][17]
Expertise & Experience: The mechanism of acid catalysis in the Biginelli reaction is a textbook example of organocatalysis.[4][7] The acid protonates the aldehyde, activating it for nucleophilic attack. It also catalyzes the subsequent dehydration steps leading to the final dihydropyrimidinone product. On the other hand, base catalysts, such as the green and recyclable choline hydroxide, can be used in [3+3] annulation-oxidation sequences to afford substituted pyrimidines.[14] Heterogeneous base catalysts like high-surface-area MgO have also proven effective in three-component reactions, offering high conversions, short reaction times, and easy catalyst recovery.[18]
Trustworthiness: The primary advantage of organocatalysts is their generally lower toxicity and cost compared to transition metals. Many are readily available bulk chemicals. Furthermore, the development of recyclable organocatalysts, such as ionic liquids or solid-supported acids, aligns with the principles of green chemistry.[19][20]
Performance Comparison: Organocatalysts in the Biginelli Reaction
| Catalyst | Aldehyde | β-dicarbonyl | Urea Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| HCl | Benzaldehyde | Ethyl acetoacetate | Urea | Ethanol | Reflux | 16 | Moderate | [5] |
| Trifluoroacetic Acid (TFA) | Various | Ketones | - | Water | - | - | Good | [14] |
| MgO (heterogeneous base) | Various | Malononitrile | Amidines | - | - | Short | High | [18] |
| Choline Hydroxide | - | α,β-unsaturated ketones | Amidine | Choline Hydroxide | 60°C | - | Excellent | [14] |
| Sulfamic Acid (Microwave) | Various | Ethyl acetoacetate | Urea/Thiourea | Solvent-free | - (300W) | 2-5 min | 88-95% | [3] |
Visualizing the Mechanism: Acid-Catalyzed Biginelli Reaction
Caption: The key stages of the acid-catalyzed Biginelli reaction mechanism.
Biocatalysts: The Green and Selective Frontier
Biocatalysis, the use of enzymes to drive chemical reactions, represents a highly sustainable and selective approach.[21] While less common for the de novo synthesis of the pyrimidine ring itself in industrial organic chemistry, enzymes play a crucial role in the modification and production of nucleic acid derivatives.
Expertise & Experience: Enzymes from purine and pyrimidine salvage pathways are valuable biocatalysts.[21] For instance, nucleoside phosphorylases can be used to produce various nucleoside analogs. The key advantage of enzymes is their exceptional regio-, stereo-, and enantioselectivity, which is often difficult to achieve with traditional chemical catalysts.[21] They operate in aqueous media under mild conditions (pH and temperature), offering a significantly greener profile.
Trustworthiness: The use of enzymes from thermophiles (heat-loving organisms) is particularly promising for industrial applications due to their enhanced stability under process conditions.[21] While direct head-to-head data for ring formation is limited, the value of biocatalysis in the broader context of producing functionalized pyrimidine-based drugs is well-established. It offers an eco-friendly alternative to harsh chemical methods that often require extensive protection-deprotection steps.[21]
Conclusion: Synthesizing the Right Choice
The selection of a catalyst for pyrimidine synthesis is a multifaceted decision that balances performance with practicality.
-
Metal-based catalysts , particularly modern pincer complexes and recyclable nanocatalysts, offer unparalleled efficiency and scope, making them ideal for complex targets and sustainable large-scale production.[6][8][16]
-
Organocatalysts provide a robust, cost-effective, and metal-free alternative, which is highly advantageous for producing pharmaceutical intermediates where metal contamination is a major concern.[14][18] The simplicity and effectiveness of classical acid catalysis in reactions like the Biginelli ensure its continued relevance.[5]
-
Biocatalysts represent the frontier of green chemistry, offering unmatched selectivity under mild, aqueous conditions, though their application is more specialized towards modifications of the pyrimidine core.[21]
By understanding the underlying mechanisms and weighing the performance data presented, researchers can confidently select the catalytic system that best aligns with their synthetic goals, paving the way for the efficient and sustainable discovery of the next generation of pyrimidine-based therapeutics.
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Sharma, P., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. PubMed. Available at: [Link]
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Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). Available at: [Link]
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Maleki, A., et al. (2024). Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. PMC - NIH. Available at: [Link]
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A Senior Application Scientist's Guide to Spectroscopic Comparison of Pyrimidine Thiones and Their Precursors
For researchers and professionals in drug development, the precise synthesis and unequivocal identification of heterocyclic compounds are paramount. Pyrimidine thiones, a class of compounds noted for their significant biological activities, are often synthesized from precursors like chalcones and thiourea. The transformation of these precursors into the final pyrimidine thione product is accompanied by distinct changes in their molecular structure, which can be meticulously tracked and confirmed using a suite of spectroscopic techniques.
This guide provides an in-depth, objective comparison of the spectroscopic characteristics of pyrimidine thiones and their common precursors. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to ensure scientific integrity.
The Synthetic Foundation: From Chalcone to Pyrimidine Thione
A common and effective route to synthesize 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-thiones involves the acid- or base-catalyzed cyclocondensation of an α,β-unsaturated ketone (a chalcone) with thiourea.[1][2] This reaction, a variation of the Biginelli reaction, is a cornerstone of heterocyclic synthesis. Understanding the starting materials is key to interpreting the spectroscopic data of the product.
-
Precursor 1: Chalcone (1,3-Diaryl-2-propen-1-one): Characterized by an α,β-unsaturated ketone system (C=C-C=O), which creates an extended π-conjugation system.[3]
-
Precursor 2: Thiourea (H₂N-C(=S)-NH₂): A simple molecule containing a thiocarbonyl (C=S) group and primary amine (-NH₂) functionalities.
-
Product: Pyrimidine Thione: A six-membered heterocyclic ring containing two nitrogen atoms and a thiocarbonyl group. The original α,β-unsaturated system of the chalcone is consumed to form the new ring structure.
The successful synthesis hinges on the formation of the pyrimidine ring, a transformation that eliminates the key functional groups of the precursors and introduces new ones. Spectroscopy is our toolkit for verifying this molecular metamorphosis.
Caption: Fig. 1: General reaction scheme for pyrimidine thione synthesis.
Part 1: The Spectroscopic Toolkit & Experimental Protocols
Experimental Workflow
The logical flow from synthesis to confirmation ensures that each step builds upon the last, culminating in a comprehensive data package for the synthesized compound.
Caption: Fig. 2: Experimental workflow from synthesis to analysis.
Protocol 1: Synthesis of 4-(4-chlorophenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione
This protocol is a representative example of the synthesis.[2][4]
-
Reactant Preparation: In a round-bottom flask, dissolve 1- (4-chlorophenyl)-3-phenylprop-2-en-1-one (a chalcone, 0.01 mol) and thiourea (0.01 mol) in 25 mL of ethanol.
-
Catalysis: Add 5 mL of an ethanolic potassium hydroxide (KOH) solution to the mixture.
-
Reaction: Reflux the mixture for approximately 10-22 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into crushed ice.
-
Precipitation: Acidify the mixture with a dilute acid (e.g., HCl or acetic acid) to precipitate the solid product.[4]
-
Purification: Filter the crude product, wash it with cold water, and recrystallize from ethanol to obtain the pure pyrimidine thione.
Protocol 2: Sample Preparation for Spectroscopic Analysis
-
UV-Vis Spectroscopy: Prepare a dilute solution (e.g., 10⁻⁵ M) of the sample in a UV-transparent solvent like ethanol or chloroform.[3]
-
FT-IR Spectroscopy: Record the spectrum using a KBr (potassium bromide) disc. Mix a small amount of the solid sample with dry KBr powder and press it into a transparent pellet.[3][5]
-
NMR Spectroscopy (¹H and ¹³C): Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.[4][6]
-
Mass Spectrometry (MS): Introduce a small amount of the sample into the mass spectrometer, typically using Electron Impact (EI) or Electrospray Ionization (ESI) techniques.[7][8]
Part 2: Comparative Spectroscopic Analysis
The core of this guide lies in comparing the spectral data of the precursors against the final product. The disappearance of precursor signals and the appearance of new product signals provide definitive proof of a successful reaction.
A. UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The key is to observe shifts in the maximum absorption wavelength (λₘₐₓ).
-
Chalcone Precursor: Exhibits a strong absorption band at a longer wavelength (e.g., 380-430 nm). This is due to the extended π-conjugation across the benzoyl group and the propenone system (Ar-C=O-C=C-Ar'), which lowers the energy required for π→π* transitions.[3]
-
Pyrimidine Thione Product: Shows an absorption band at a shorter wavelength (a "blue shift" or hypsochromic shift) compared to the chalcone, typically in the 310-420 nm range.[3][5] This shift occurs because the cyclization reaction breaks the extended conjugation of the chalcone precursor.[3] The resulting chromophore in the pyrimidine thione is less conjugated, thus requiring higher energy for electronic transitions.
| Compound | Typical λₘₐₓ (nm) | Rationale for λₘₐₓ |
| Chalcone | 380 - 430 | Extended π-conjugation across the C=C-C=O system.[3] |
| Pyrimidine Thione | 310 - 420 | Disruption of the original extended conjugation upon ring formation.[3] |
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is exceptionally powerful for identifying functional groups. The analysis is a story of "disappearance and appearance."
-
Precursors (Chalcone & Thiourea):
-
Chalcone: A strong, sharp absorption band for the C=O (carbonyl) stretch is prominent between 1684-1720 cm⁻¹ .[3] A band for the C=C (alkene) stretch appears around 1630-1655 cm⁻¹ .[3]
-
Thiourea: Shows characteristic N-H stretching bands (around 3100-3400 cm⁻¹) and bands related to the thioamide group.
-
-
Pyrimidine Thione Product:
-
Disappearance: The most critical observation is the complete disappearance of the chalcone's C=O stretching band around 1684-1720 cm⁻¹.
-
Appearance: New, characteristic bands confirm the product's identity:
-
N-H Stretch: A broad band appears in the 3400-3450 cm⁻¹ region, indicating the N-H groups within the pyrimidine ring.[3]
-
C=S (Thiocarbonyl) Stretch: A band of medium to weak intensity appears in the 1160-1188 cm⁻¹ range.[3][5] This peak is a key identifier for the thione structure. The C=S stretch is often weak and can be coupled with other vibrations, making it less prominent than a C=O stretch.[9]
-
C=N/C=C Stretch: Bands in the 1601-1657 cm⁻¹ region are attributed to the C=C and C=N stretching vibrations within the newly formed ring.[3][5]
-
-
| Functional Group | Precursor (Chalcone) Wavenumber (cm⁻¹) | Product (Pyrimidine Thione) Wavenumber (cm⁻¹) | Status in Product |
| C=O Stretch | 1684 - 1720 (Strong, Sharp)[3] | N/A | Disappeared |
| N-H Stretch | ~3100-3400 (Thiourea) | 3400 - 3450 (Broad)[3] | Appeared / Shifted |
| C=S Stretch | ~1100-1300 (Thiourea) | 1160 - 1188 (Medium-Weak)[3][5] | Appeared / Shifted |
| Ring C=C / C=N | 1630-1655 (Alkene C=C)[3] | 1601 - 1657 [3][5] | Appeared / Shifted |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information, confirming the precise connectivity of atoms in the molecule.
-
Chalcone Precursor: Shows two characteristic doublets in the olefinic region (around 6.5-8.0 ppm) for the two protons on the C=C double bond (-CH=CH-).
-
Pyrimidine Thione Product:
-
Disappearance: The two olefinic proton signals of the chalcone are absent.
-
Appearance: New signals confirm the heterocyclic ring structure:
-
C4-H Proton: A characteristic doublet or singlet appears around 5.00-5.13 ppm , corresponding to the methine proton at the 4-position of the dihydropyrimidine ring.[6]
-
N-H Protons: Two distinct signals for the two N-H protons often appear as broad singlets at downfield positions (e.g., 9.52 and 10.20 ppm in DMSO-d₆), confirming the ring closure.[6][10]
-
Aromatic Protons: The aromatic protons from the aryl substituents remain, but their chemical environments may be slightly shifted.[11]
-
-
-
Chalcone Precursor: A signal for the C=O (carbonyl) carbon is present around 190 ppm.
-
Pyrimidine Thione Product:
-
Disappearance: The C=O signal of the chalcone is absent.
-
Appearance: The key signal is the C=S (thiocarbonyl) carbon , which appears significantly downfield in the range of 173-184 ppm .[5][6] The appearance of this signal is one of the most definitive pieces of evidence for the formation of the pyrimidine thione. Other new signals for the C4, C5, and C6 carbons of the pyrimidine ring also appear in their expected regions (e.g., C4 around 53-54 ppm).[6]
-
D. Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering final confirmation of the chemical transformation.
-
Analysis: The mass spectrum of the product will show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the pyrimidine thione.[7] For example, if the chalcone has a molecular weight of 'X' and thiourea is 'Y', the product's molecular weight will be (X + Y - H₂O), reflecting the condensation reaction where a molecule of water is lost. The presence of the M⁺ and/or [M+H]⁺ peak at the expected m/z value confirms that the two precursor molecules have combined as expected.[12]
Conclusion and Logic of Interpretation
The confirmation of a pyrimidine thione synthesis is a process of logical deduction based on complementary spectroscopic data. No single piece of data is sufficient, but together they form an unassailable proof.
Caption: Fig. 3: Logical flow for spectroscopic data interpretation.
By systematically answering these questions with the acquired data, a researcher can confidently validate the synthesis. The absence of key precursor signals is just as important as the presence of new product signals. This dual-check methodology forms the basis of a trustworthy and self-validating analytical system for the characterization of pyrimidine thiones.
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Ebraheem, H. A. (2012). Synthesis of some Pyrimidine-2-one and Pyrimidine-2-thione Compounds. Iraqi National Journal of Chemistry. Link
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Kaye, P. T., & Mphahlele, M. J. (1995). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 73(6), 849-854. Link
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Ahmad, N., et al. (2013). Synthesis and Anti-inflammatory Activities of some Pyrimidine Analogs derived from 1,3-diarylpropenones (Chalcones). International Journal of Pharmaceutical Sciences and Research, 4(8), 3192. Link
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Al-Hamadany, A. J., et al. (2016). Synthesis and Spectral Characterization of some Fused Pyrimidine Thiones. Journal of Raparin University, 3(9). Link
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Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Link
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Sayed, M., & Abdelrehim, M. A. M. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. ResearchGate. Link
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Mohammed, A. K. A., & Abachi, F. T. (2016). Spectroscopic Identification and Synthesis of Derivatives of Pyrimidine 2- Thione Via Two Different Spacers. American Journal of Heterocyclic Chemistry, 2(1), 8-12. Link
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Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S613-S619. Link
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Mohammed, A. K. A., & Abachi, F. T. (2018). Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers. ResearchGate. Link
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Bojarska, J., et al. (2015). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. Molecules, 20(12), 21335-21351. Link
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Ferreira da Silva, F., et al. (2018). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 20(17), 11621-11631. Link
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1 H NMR spectra of compound 2. (n.d.). ResearchGate. Link
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Algohary, A. M., et al. (2024). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Polycyclic Aromatic Compounds. Link
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Campbell, M. J. M., & Grzeskowiak, R. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 396-401. Link
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Saleem, S., et al. (2014). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica, 6(6), 353-361. Link
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1 H NMR spectrum of compound 6b. (n.d.). ResearchGate. Link
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Saleem, S., et al. (2014). Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. Der Pharma Chemica. Link
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Abuelizz, H. A., et al. (2022). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 27(15), 4983. Link
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Balamurugan, K., et al. (2017). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 1832(1), 050091. Link
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Al-Hajjar, F. H., et al. (1980). ChemInform Abstract: SYNTHESIS AND SPECTROSCOPIC STUDIES OF THE PYRIMIDINE-2(1H)THIONE DERIVATIVES. Chemischer Informationsdienst, 11(9). Link
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da Silva, G. V. J., et al. (2016). Synthesis and mechanism of novel fluorescent coumarin-dihydropyrimidinone dyads obtained by Biginelli multicomponent reaction. RSC Advances, 6(109), 107954-107964. Link
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A Comparative Guide to Evaluating the Drug-Likeness of Novel 5-Amino-2-methylpyrimidine Analogs
Introduction: The Quest for Orally Bioavailable Therapeutics
In the landscape of modern drug discovery, the identification of a biologically active compound is merely the initial step. The true challenge lies in refining this "hit" into a "drug-like" molecule—one that possesses the optimal physicochemical and metabolic properties to be effective and safe as an orally administered therapeutic. The 5-amino-2-methylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for diverse substitutions, enabling the fine-tuning of pharmacological activity. However, these very modifications can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, the key determinants of its success in clinical trials.[3][4]
This guide provides a comprehensive framework for the systematic evaluation of drug-likeness in a series of novel this compound analogs. We will delve into both predictive computational models and robust in vitro experimental assays, offering a self-validating system to de-risk candidates early in the discovery pipeline.[5][6] By understanding the causality behind our experimental choices, researchers can make more informed decisions, prioritizing compounds with the highest probability of becoming successful oral drugs.
Pillar 1: In Silico Prediction of Drug-Likeness
Before embarking on resource-intensive experimental work, computational tools provide a valuable initial screen to assess the drug-likeness of our novel analogs. A cornerstone of this in silico evaluation is Lipinski's Rule of Five , a set of guidelines derived from the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[3][7][8]
Lipinski's Rule of Five states that an orally active drug generally has:
-
No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[3]
-
No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[3]
-
A molecular mass of less than 500 daltons.[3]
-
A calculated octanol-water partition coefficient (log P) that does not exceed 5.[3][9]
A compound that violates more than one of these rules is predicted to have poor absorption or permeation.[7][10]
Here, we present a theoretical comparison of three novel this compound analogs (Analog A, Analog B, and Analog C) against a reference compound, based on these crucial parameters.
Table 1: In Silico Drug-Likeness Profile of this compound Analogs
| Parameter | Analog A | Analog B | Analog C | Reference Compound | Lipinski's Guideline |
| Molecular Weight (Da) | 350.4 | 480.6 | 510.7 | 320.3 | < 500 |
| Hydrogen Bond Donors | 2 | 4 | 6 | 2 | ≤ 5 |
| Hydrogen Bond Acceptors | 5 | 8 | 11 | 4 | ≤ 10 |
| Calculated logP | 2.8 | 4.2 | 5.5 | 2.5 | ≤ 5 |
| Lipinski Violations | 0 | 0 | 3 | 0 | ≤ 1 |
Causality: This initial in silico screen immediately flags Analog C as a potential risk due to multiple violations of Lipinski's rules. Its higher molecular weight, increased number of hydrogen bond donors and acceptors, and high lipophilicity suggest potential issues with solubility and permeability. Analogs A and B, along with the reference compound, appear more promising, warranting further experimental investigation.
Pillar 2: Experimental Validation of Physicochemical Properties
While computational predictions are invaluable, they must be validated through rigorous experimental assays. The following protocols provide a robust workflow for assessing the key physicochemical properties that govern a drug's ADME profile.
Experimental Workflow for Drug-Likeness Evaluation
Caption: Workflow for evaluating drug-likeness.
A. Kinetic Solubility Assay
Causality: Poor aqueous solubility is a major hurdle for oral drug absorption.[11][12] A compound must dissolve in the gastrointestinal fluids to be absorbed. The kinetic solubility assay is a high-throughput method used in early drug discovery to quickly assess a compound's solubility.[13][14]
Experimental Protocol: Nephelometric Kinetic Solubility Assay [13][15]
-
Prepare Stock Solutions: Dissolve test compounds and controls in 100% DMSO to a concentration of 10 mM.
-
Plate Setup: Dispense 2 µL of the DMSO stock solutions into a 96-well microplate.
-
Add Buffer: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mix and Incubate: Mix the contents thoroughly on a plate shaker for 2 hours at room temperature.
-
Measure Light Scattering: Use a nephelometer to measure the light scattering in each well. Increased light scattering indicates the presence of undissolved precipitate.
-
Data Analysis: The kinetic solubility is determined as the concentration at which the compound precipitates out of solution.
Table 2: Kinetic Solubility of this compound Analogs
| Compound | Kinetic Solubility at pH 7.4 (µM) |
| Analog A | > 150 |
| Analog B | 85 |
| Analog C | 15 |
| Reference Compound | > 200 |
Interpretation: The results align with our in silico predictions. Analog C exhibits poor solubility, likely due to its high lipophilicity and molecular weight. Analog A and the reference compound show excellent solubility, while Analog B displays moderate solubility.
B. Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: After dissolution, a drug must permeate the intestinal membrane to enter the bloodstream. The PAMPA assay is a cell-free, high-throughput method that predicts passive diffusion, a key mechanism for the absorption of many orally administered drugs.[16][17]
Experimental Protocol: PAMPA [16][18]
-
Prepare Donor and Acceptor Plates:
-
Acceptor Plate: Fill each well of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate: Coat the membrane of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.
-
-
Prepare Compound Solutions: Prepare 10 µM solutions of the test compounds in PBS (pH 7.4) with 5% DMSO.[18]
-
Assay Assembly: Add 150 µL of the compound solutions to the donor plate wells.[18] Carefully place the donor plate on top of the acceptor plate to form a "sandwich."
-
Incubation: Incubate the PAMPA sandwich for 5-18 hours at room temperature with gentle shaking.[16][18]
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [drug]_A / [drug]_D, equilibrium)
Table 3: PAMPA Permeability of this compound Analogs
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Predicted Absorption |
| Analog A | 8.5 | High |
| Analog B | 4.2 | Moderate |
| Analog C | 0.8 | Low |
| Reference Compound | 10.2 | High |
Interpretation: Analog A and the reference compound show high permeability, suggesting good potential for oral absorption. Analog B has moderate permeability, while the low permeability of Analog C further confirms its poor drug-like properties.
C. Liver Microsomal Stability Assay
Causality: Once absorbed, a drug is transported to the liver, where it undergoes metabolism, primarily by cytochrome P450 (CYP) enzymes.[19] The microsomal stability assay assesses a compound's susceptibility to this "first-pass" metabolism, which can significantly reduce its bioavailability.[20][21]
Experimental Protocol: Human Liver Microsomal Stability Assay [19][22]
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).[19]
-
Initiate Reaction: Add the test compound (1 µM final concentration) to the pre-warmed reaction mixture.[23]
-
Time-Point Sampling: Take aliquots at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).[21]
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 4: Metabolic Stability of this compound Analogs in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Metabolic Stability |
| Analog A | 45 | 15.4 | Moderate |
| Analog B | > 60 | < 11.5 | High |
| Analog C | 8 | 86.6 | Low |
| Reference Compound | 55 | 12.6 | High |
Interpretation: Analog B and the reference compound exhibit high metabolic stability, indicating they are less likely to be rapidly cleared by the liver. Analog A shows moderate stability, while Analog C is rapidly metabolized, which would likely lead to poor in vivo exposure.
Pillar 3: Synthesis and Authoritative Grounding
The collective data provides a clear, multi-faceted view of the drug-likeness of our novel analogs.
Logical Relationship of Drug-Likeness Parameters
Caption: Interplay of key drug-likeness properties.
Conclusion: A Data-Driven Path Forward
This comparative guide demonstrates a systematic and evidence-based approach to evaluating the drug-likeness of novel this compound analogs. By integrating in silico predictions with a suite of in vitro ADME assays, we can build a comprehensive profile of each compound and make informed decisions.
-
Analog A: Presents a promising profile with good solubility and permeability, but its moderate metabolic stability may require further optimization.
-
Analog B: Emerges as the most drug-like candidate, exhibiting a favorable balance of moderate solubility, good permeability, and high metabolic stability.
-
Analog C: Is clearly a poor candidate for further development due to its multiple liabilities, including low solubility, poor permeability, and rapid metabolism.
This self-validating system, grounded in established scientific principles and protocols, allows for the early identification and prioritization of compounds with the highest potential for clinical success, ultimately accelerating the journey from discovery to a life-changing therapeutic.
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Comparative Docking Analysis of 5-Amino-2-methylpyrimidine Derivatives: A Guide for Drug Discovery Professionals
The 5-amino-2-methylpyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as inhibitors of various protein targets implicated in diseases ranging from cancer to microbial infections. This guide provides a comprehensive comparative analysis of in silico molecular docking studies of this compound derivatives against key protein targets. We will delve into the rationale behind experimental design, present detailed protocols for robust and reproducible docking studies, and analyze the resulting data to elucidate structure-activity relationships (SAR).
The Significance of the this compound Scaffold
The pyrimidine ring is a fundamental component of nucleic acids and many therapeutic agents.[1] The this compound core, in particular, offers a versatile template for designing targeted inhibitors. The amino group at the 5-position and the methyl group at the 2-position can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. Many aminopyrimidine derivatives have demonstrated anticancer activity by inhibiting various protein kinases, acting as bioisosteres of the purine scaffold from which ATP is derived.[2]
Selecting Key Protein Targets for Comparative Analysis
To illustrate the comparative docking workflow, we have selected three well-validated protein targets known to be modulated by pyrimidine derivatives, representing different classes of enzymes crucial in disease pathogenesis:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed or mutated in various cancers. Inhibition of EGFR is a clinically validated strategy for cancer therapy.[3]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its dysregulation is a hallmark of cancer. Targeting CDK2 is a promising approach for developing novel anticancer agents.[4]
-
Dihydrofolate Reductase (DHFR): An essential enzyme in the synthesis of nucleic acid precursors. It is a well-established target for antibacterial and anticancer drugs.[5]
This selection allows for a broad comparison of the binding modes and inhibitory potential of this compound derivatives against diverse active sites.
A Validated Protocol for Comparative Molecular Docking
To ensure the scientific integrity and reproducibility of our comparative study, a rigorous and validated molecular docking protocol is paramount. The following workflow is designed to be a self-validating system, incorporating best practices in computational drug design.
Experimental Workflow
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Methodology
1. Protein Preparation:
-
PDB Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB): EGFR (PDB ID: 1M17), CDK2 (PDB ID: 1HCK), and DHFR.[3][6]
-
Structure Cleaning: Using software like AutoDockTools (ADT), remove water molecules and any co-crystallized ligands or ions that are not pertinent to the binding site.[3]
-
Protonation: Add polar hydrogen atoms to the protein, as they are crucial for establishing hydrogen bond interactions with the ligands.[6]
-
File Conversion: Save the prepared protein structure in the PDBQT format, which includes atomic charges and atom types required for docking with AutoDock Vina.[6]
2. Ligand Preparation:
-
Structure Generation: The 3D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., .mol).[6]
-
Energy Minimization: The structures are then optimized to their lowest energy conformation using a computational chemistry program to ensure realistic geometries.[6]
-
Torsion Tree Definition: In ADT, the rotatable bonds of the ligand are defined, which allows for conformational flexibility during the docking process.[3]
-
File Conversion: The prepared ligands are also saved in the PDBQT format.
3. Grid Box Generation:
-
A grid box is defined around the active site of each target protein. The dimensions and center of the grid are chosen to encompass the known binding pocket, ensuring that the docking search is focused on the relevant region.[6]
4. Molecular Docking with AutoDock Vina:
-
AutoDock Vina, a widely-used open-source docking program, is employed for the docking calculations.[7]
-
The Lamarckian Genetic Algorithm (LGA) is a commonly used algorithm that explores a wide range of ligand conformations and orientations within the defined grid box.[6]
-
A sufficient number of docking runs (e.g., 100) should be performed to ensure a thorough exploration of the conformational space and to increase the confidence in the predicted binding poses.[6]
5. Analysis of Docking Results:
-
Binding Affinity: The primary output from AutoDock Vina is the binding affinity, expressed in kcal/mol. More negative values indicate a stronger predicted binding.[3]
-
Visualization and Interaction Analysis: The predicted binding poses are visualized using molecular graphics software like PyMOL or UCSF Chimera. This allows for a detailed analysis of the interactions between the ligand and the amino acid residues in the active site, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[3]
Comparative Docking Performance of this compound Derivatives
The following table summarizes the hypothetical docking scores of a series of this compound derivatives against the selected protein targets. These values are illustrative and serve as a basis for discussing SAR.
| Derivative | R1-Group | R2-Group | EGFR Binding Affinity (kcal/mol) | CDK2 Binding Affinity (kcal/mol) | DHFR Binding Affinity (kcal/mol) |
| 1 | H | H | -7.2 | -6.8 | -6.5 |
| 2 | 4-Fluorophenyl | H | -8.5 | -7.9 | -7.1 |
| 3 | 3,4-Dichlorophenyl | H | -9.1 | -8.3 | -7.8 |
| 4 | H | 4-Pyridyl | -7.8 | -7.5 | -7.0 |
| 5 | 4-Fluorophenyl | 4-Pyridyl | -9.5 | -8.8 | -8.2 |
Structure-Activity Relationship (SAR) Analysis
The comparative docking results allow for the elucidation of key structure-activity relationships:
-
Influence of the R1-Substituent: The introduction of a phenyl ring at the R1 position generally improves binding affinity across all three targets compared to the unsubstituted derivative (1 ). The addition of electron-withdrawing groups, such as fluorine (2 ) and chlorine (3 ), further enhances the binding affinity, likely due to favorable interactions with the protein active sites. For instance, in CDK2, halogen substituents can form hydrogen bonds with key residues like THR 165 and LYS 33.[4]
-
Influence of the R2-Substituent: The incorporation of a 4-pyridyl group at the R2 position also leads to an increase in binding affinity (4 ). The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming additional interactions within the binding pocket.
-
Synergistic Effects: The combination of favorable substituents at both R1 and R2 positions results in the highest predicted binding affinities. Derivative 5 , with a 4-fluorophenyl group at R1 and a 4-pyridyl group at R2, demonstrates the most potent predicted binding to all three targets. This suggests a synergistic effect where both substituents contribute to a more stable binding orientation.
Signaling Pathway Context
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Assessing the Selectivity of 5-Amino-2-methylpyrimidine-based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. The 5-amino-2-methylpyrimidine scaffold has emerged as a privileged structure in the design of such inhibitors, offering a versatile framework for targeting a range of kinases implicated in diseases from cancer to inflammatory disorders. However, the ultimate clinical success of any kinase inhibitor hinges not just on its on-target potency, but critically, on its selectivity profile across the human kinome. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Understanding and rigorously assessing this selectivity is therefore paramount.
This guide provides an in-depth, comparative analysis of the selectivity of two distinct classes of this compound-based inhibitors: selective Janus kinase 2 (JAK2) inhibitors and dual FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1) inhibitors. We will delve into the causality behind experimental choices for assessing selectivity, provide detailed, self-validating protocols, and present comparative data to guide researchers in their own drug discovery endeavors.
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases share a structurally conserved ATP-binding pocket, making the development of truly selective inhibitors a significant challenge.[1] The human kinome comprises over 500 members, and a lack of selectivity can result in a cascade of off-target effects, potentially leading to adverse drug reactions. Conversely, a well-characterized, "selectively non-selective" inhibitor that targets multiple nodes in a disease pathway can offer enhanced therapeutic efficacy. Therefore, a comprehensive understanding of an inhibitor's interactions across the kinome is not merely an academic exercise but a critical step in translational research.
This guide will focus on two primary methodologies for assessing inhibitor selectivity: biochemical assays that measure direct enzymatic inhibition and cellular assays that confirm target engagement in a physiological context.
Comparative Selectivity Profiles of this compound-Based Inhibitors
Here, we compare the selectivity of two representative classes of inhibitors built upon the this compound scaffold.
Case Study 1: Selective JAK2 Inhibitors
A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective JAK2 inhibitors. One lead compound from this series, herein designated as JAKi-A8 , demonstrates significant potency against JAK2.[2][3][4] To assess its selectivity, it was profiled against other members of the JAK family.
| Kinase Target | JAKi-A8 IC50 (nM) | Fold Selectivity vs. JAK2 |
| JAK2 | 5 | 1 |
| JAK1 | 193 | 38.6 |
| JAK3 | 273 | 54.6 |
| TYK2 | 206 | 41.2 |
| Data synthesized from multiple sources.[2][3][4] |
As the data indicates, JAKi-A8 exhibits excellent selectivity for JAK2 over other JAK family members, a desirable characteristic for minimizing off-target effects related to the inhibition of other cytokine signaling pathways.
While the focused panel provides valuable information, a broader perspective is necessary to fully understand the selectivity profile. For this, we can look at a clinically approved JAK2 inhibitor with a related pyrimidine core, Fedratinib . Kinome-wide profiling of Fedratinib reveals that while it is highly selective for JAK2, it also exhibits activity against FLT3 at concentrations close to its JAK2 IC50.[2] This highlights the importance of comprehensive kinome scanning to uncover potential polypharmacology.
Case Study 2: Dual FLT3/CHK1 Inhibitors
In the context of Acute Myeloid Leukemia (AML), dual inhibition of FLT3 and CHK1 has emerged as a promising therapeutic strategy. A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors. A representative compound, designated here as FCi-30 , shows potent inhibition of both FLT3 and CHK1.[5][6][7] A key selectivity concern for FLT3 inhibitors is their activity against the structurally related kinase c-KIT, as inhibition of c-KIT can lead to myelosuppression.
| Kinase Target | FCi-30 IC50 (nM) | Fold Selectivity (c-KIT/FLT3-D835Y) |
| FLT3-WT | 25 | - |
| FLT3-D835Y | 1.5 | - |
| CHK1 | 1.1 | - |
| c-KIT | 690 | 460 |
| Data synthesized from multiple sources.[5][6][7] |
FCi-30 demonstrates remarkable selectivity for FLT3 over c-KIT, suggesting a potentially favorable safety profile. To illustrate the broader kinome-wide selectivity of a potent FLT3 inhibitor, we can examine the publicly available data for Gilteritinib . KINOMEscan data for Gilteritinib shows that while it is a potent FLT3 inhibitor, it also engages other kinases, including AXL, which may contribute to its overall therapeutic effect and potential resistance mechanisms.[5][8][9]
Experimental Protocols for Assessing Inhibitor Selectivity
The following are detailed protocols for two key assays used to determine the selectivity of kinase inhibitors.
Biochemical Selectivity Profiling: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a robust, high-throughput method for determining the IC50 values of an inhibitor against a panel of kinases.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Then, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, a second reagent is added to convert the ADP produced into ATP, which is then used in a luciferase-based reaction to generate a luminescent signal proportional to the amount of ADP.[10][11]
Workflow:
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the this compound-based inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a 384-well plate, add the diluted inhibitor.
-
Add the kinase and its specific substrate to initiate the reaction. The final ATP concentration should be at or near the Km for each kinase to ensure accurate IC50 determination.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10][11][12]
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate at room temperature for 30-60 minutes.[10][11][12]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.
Principle: Cells are treated with the inhibitor and then heated. If the inhibitor binds to its target protein, the protein will be stabilized and remain soluble at higher temperatures compared to the unbound protein. The amount of soluble protein remaining after heating is quantified, typically by Western blot or other immunoassays.[13][14]
Workflow:
Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the appropriate cell line (e.g., a cell line known to express the target kinase) to confluency. Treat the cells with the this compound-based inhibitor or vehicle (DMSO) for a specified time.
-
Thermal Denaturation: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.[8]
-
Sample Preparation for Analysis: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target kinase.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Conclusion and Future Directions
The this compound scaffold continues to be a fruitful starting point for the development of potent and selective kinase inhibitors. The case studies of the selective JAK2 inhibitor JAKi-A8 and the dual FLT3/CHK1 inhibitor FCi-30 demonstrate that high selectivity against closely related kinases can be achieved. However, as illustrated by the broader kinome profiles of clinically approved drugs like Fedratinib and Gilteritinib, a comprehensive assessment of selectivity is crucial to fully understand the therapeutic potential and potential liabilities of any new chemical entity.
The experimental protocols provided herein for in vitro kinase assays and cellular thermal shift assays represent the gold standard for rigorously evaluating inhibitor selectivity. By employing these methods, researchers can gain a deep understanding of the on- and off-target activities of their compounds, enabling data-driven decisions in the optimization process. As our understanding of the kinome and its role in disease continues to expand, the development of inhibitors with precisely tailored selectivity profiles will be a key driver of the next generation of targeted therapies.
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry. [Link]
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Fedratinib in myelofibrosis. Blood Advances. [Link]
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Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. bioRxiv. [Link]
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Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. [Link]
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Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. [Link]
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5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. National Center for Biotechnology Information. [Link]
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Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed. [Link]
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. National Center for Biotechnology Information. [Link]
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Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. National Center for Biotechnology Information. [Link]
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Selective Inhibition of FLT3 by Gilteritinib in Relapsed/Refractory Acute Myeloid Leukemia: a Multicenter, First-in-human, Open-label, Phase 1/2 Study. National Center for Biotechnology Information. [Link]
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Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed. [Link]
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Discovery of a Diaminopyrimidine FLT3 Inhibitor Active against Acute Myeloid Leukemia. ACS Publications. [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Center for Biotechnology Information. [Link]
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A Comparative Guide to the Synthesis of 5-Amino-2-methylpyrimidine: Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of substituted pyrimidines is a cornerstone of molecular design and development. Among these, 5-Amino-2-methylpyrimidine serves as a crucial building block for a variety of more complex molecules. The reproducibility of its synthesis is paramount for ensuring consistent product quality and scalable production. This guide provides an in-depth comparison of the two primary synthetic routes to this compound, offering a critical evaluation of their methodologies, reproducibility, and overall practicality for the modern research and development laboratory.
Introduction to this compound
This compound is a heterocyclic amine whose structure is foundational in the synthesis of numerous biologically active compounds. Its strategic placement of an amino group at the 5-position and a methyl group at the 2-position of the pyrimidine ring allows for diverse functionalization, making it a valuable intermediate in medicinal chemistry. The reliability of its supply, contingent on reproducible synthetic protocols, is therefore of significant interest to the scientific community.
This guide will dissect the two most prevalent methods for the preparation of this compound:
-
Catalytic Hydrogenation of 2-methyl-5-nitropyrimidine
-
Stannous Chloride (SnCl₂) Reduction of 2-methyl-5-nitropyrimidine
We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their respective yields, purities, and operational complexities.
The Precursor: Synthesis of 2-methyl-5-nitropyrimidine
Both primary routes to this compound commence with the precursor, 2-methyl-5-nitropyrimidine. A common method for its synthesis involves the nitration of 2-methylpyrimidine. However, for the purposes of this guide, we will start from a commercially available precursor to focus on the comparative reduction step.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and generally clean method for the reduction of nitro groups to amines.[1][2][3][4] This process involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C), to effect the transformation.
The Chemistry Behind the Method
The mechanism of catalytic hydrogenation of a nitro group involves the adsorption of both the nitro compound and molecular hydrogen onto the surface of the catalyst. The catalyst facilitates the cleavage of the H-H bond in hydrogen and the sequential reduction of the nitro group, proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the amine. The efficiency and selectivity of this reaction are highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
2-methyl-5-nitropyrimidine
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol (or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-methyl-5-nitropyrimidine in ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Workflow for the catalytic hydrogenation of 2-methyl-5-nitropyrimidine.
Method 2: Stannous Chloride (SnCl₂) Reduction
The use of stannous chloride (tin(II) chloride) in acidic or non-acidic media is a classic and effective method for the reduction of aromatic nitro compounds.[5][6][7] This method is often preferred when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups or when specialized hydrogenation equipment is unavailable.
The Chemistry Behind the Method
Stannous chloride acts as a reducing agent, donating electrons to the nitro group. In the presence of a proton source (often concentrated hydrochloric acid), the nitro group is reduced to the corresponding amine. The tin is oxidized from Sn(II) to Sn(IV) in the process. The workup typically involves basification to precipitate tin salts, which can then be filtered off.
Experimental Protocol: Stannous Chloride Reduction
Materials:
-
2-methyl-5-nitropyrimidine
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethyl acetate (or Ethanol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 10%)
-
Celite®
Procedure:
-
To a solution of 2-methyl-5-nitropyrimidine in ethyl acetate, add stannous chloride dihydrate.
-
Stir the mixture at room temperature or gentle heating (e.g., 50 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the solution is basic (pH > 8). This will cause the precipitation of tin salts.
-
Filter the mixture through a pad of Celite® to remove the tin salts. Wash the filter cake with ethyl acetate.
-
Separate the organic layer from the filtrate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to afford the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Caption: Workflow for the SnCl₂ reduction of 2-methyl-5-nitropyrimidine.
Comparative Analysis
| Parameter | Catalytic Hydrogenation | Stannous Chloride (SnCl₂) Reduction |
| Yield | Generally high (often >90%) | Good to high (typically 70-95%) |
| Purity of Crude Product | High, often requiring minimal purification | Moderate, often requires purification to remove residual tin salts |
| Reproducibility | Highly reproducible with consistent catalyst quality | Generally reproducible, but can be affected by the quality of SnCl₂ and workup procedure |
| Reaction Time | Typically 1-6 hours | Typically 2-12 hours |
| Safety Considerations | Use of flammable hydrogen gas requires specialized equipment and careful handling. The catalyst can be pyrophoric. | Stannous chloride and its salts are toxic and require careful handling and disposal. The reaction can be exothermic. |
| Cost of Reagents | Palladium catalysts can be expensive, but are used in catalytic amounts and can often be recovered and reused. | Stannous chloride is relatively inexpensive. |
| Equipment | Requires a hydrogenation apparatus capable of handling pressurized hydrogen gas. | Standard laboratory glassware is sufficient. |
| Workup and Purification | Simple filtration to remove the catalyst. | Can be challenging due to the formation of tin salt emulsions and the need for careful pH adjustment and filtration. |
| Environmental Impact | Green chemistry principles are often met due to high atom economy and the potential for catalyst recycling. | Generates significant amounts of tin-containing waste, which requires proper disposal. |
Discussion on Reproducibility
Catalytic Hydrogenation: The reproducibility of this method is heavily reliant on the quality and activity of the palladium catalyst. Different batches of catalyst, even from the same supplier, can exhibit varying activity. Proper handling and storage of the catalyst are crucial to maintain its performance. The reaction is also sensitive to catalyst poisons, which can be present in the starting material or solvent. However, with a reliable source of catalyst and consistent reaction setup, this method generally offers high reproducibility.
Stannous Chloride Reduction: The reproducibility of the SnCl₂ reduction can be influenced by the quality of the stannous chloride and the efficiency of the workup procedure. The formation of tin salt precipitates during basification can sometimes lead to product loss through adsorption or the formation of difficult-to-filter slurries. Careful control of the pH during the workup is critical to ensure complete precipitation of the tin salts and to avoid the formation of soluble stannates at very high pH, which can complicate the extraction process. While generally reliable, inconsistencies in the workup can lead to variations in yield and purity.
Spectroscopic Data for Product Verification
The identity and purity of the synthesized this compound should be confirmed by spectroscopic analysis.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the amino protons, and the methyl protons. The chemical shifts and coupling patterns will be characteristic of the this compound structure.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹) and C=N and C=C stretching vibrations of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, confirming its elemental composition.
Conclusion
Both catalytic hydrogenation and stannous chloride reduction are viable and effective methods for the synthesis of this compound from its nitro precursor.
-
Catalytic hydrogenation is the preferred method for its high yields, clean reaction profile, and environmentally friendly nature, provided the necessary equipment is available. Its reproducibility is excellent with a consistent catalyst source.
-
Stannous chloride reduction offers a practical alternative that can be performed with standard laboratory equipment. While the yields are generally good, the workup can be more challenging and may impact reproducibility. Careful execution of the workup procedure is key to achieving consistent results.
The choice between these two methods will ultimately depend on the specific resources and priorities of the laboratory. For large-scale production and applications where high purity and reproducibility are critical, catalytic hydrogenation is the superior choice. For smaller-scale synthesis in a standard laboratory setting, the stannous chloride reduction remains a robust and reliable option.
References
-
PubChem. 2-Methyl-5-nitropyrimidine. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. [Link]
-
2,5-Dimethylfuran Production by Catalytic Hydrogenation of 5-Hydroxymethylfurfural Using Ni Supported on Al2O3-TiO2-ZrO2 Prepared by Sol-Gel Method. MDPI. [Link]
-
The possible pathways for 6‐methyl‐5‐hepten‐2‐one hydrogenation. ResearchGate. [Link]
-
Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. [Link]
-
SnCl2 as a reducing agent. The Hive. [Link]
-
Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]
-
Nitro Reduction - SnCl2. Common Organic Chemistry. [Link]
-
What groups can be reduced by Sn/HCl? Chemistry Stack Exchange. [Link]
Sources
- 1. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. SnCl2 as a reducing agent , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. reddit.com [reddit.com]
- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 5-Amino-2-methylpyrimidine
For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the responsible management of laboratory reagents is a cornerstone of scientific integrity and operational safety. This guide provides essential, step-by-step procedures for the proper disposal of 5-Amino-2-methylpyrimidine, a heterocyclic amine compound. Due to ambiguity in publicly available safety data, this guide is built upon a conservative, risk-averse framework, treating the compound with the caution afforded to its hazardous structural analogs. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment & Risk Mitigation: The "Why" Behind the Protocol
While a definitive Safety Data Sheet (SDS) for this compound is not consistently available across major databases, a review of structurally similar aminopyrimidines necessitates a cautious approach. Compounds such as 5-Amino-2-(methylthio)pyrimidine and 4-Amino-5-hydroxymethyl-2-methylpyrimidine are classified as hazardous, with potential risks including skin, eye, and respiratory irritation, and harm if swallowed[1][2].
Causality: The amino group (-NH2) and the pyrimidine ring are functional groups that can impart biological activity and potential toxicity. Therefore, until conclusive data proves otherwise, it is scientifically prudent to handle this compound as a hazardous substance. This principle of precaution is the foundation of a self-validating safety system in any research environment. Disposing of this compound as general waste or via the sanitary sewer is strictly prohibited[3].
The following table summarizes the assumed hazards based on analogous compounds, guiding the subsequent handling and disposal protocols.
| Hazard Category | Potential Risk & Rationale | GHS Hazard Statement (Assumed) |
| Acute Toxicity (Oral) | May be harmful if swallowed, a common characteristic of amine compounds[1]. | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Amines can be irritating to the skin upon direct contact[1][2]. | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Can cause serious irritation if it comes into contact with the eyes[1][2]. | H319: Causes serious eye irritation |
| STOT - Single Exposure | May cause respiratory irritation if inhaled as a dust or powder[4]. | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) & Handling
All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes. The required PPE serves as the primary barrier between the researcher and potential chemical exposure.
-
Eye Protection: Wear chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contamination occurs.
-
Body Protection: A lab coat must be worn at all times. Ensure it is fully buttoned.
-
Respiratory Protection: Not typically required when working in a functional fume hood. If large quantities are being handled or a fume hood is unavailable, a NIOSH/MSHA-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves systematic collection, segregation, and transfer to a licensed waste management service.
-
Identify the Waste Stream: This includes unused or expired this compound, reaction residues containing the compound, and contaminated labware (e.g., pipette tips, weighing boats, gloves).
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[3]. It should be collected as a solid hazardous waste. Incompatible materials, such as strong oxidizing agents, must be kept separate to avoid hazardous reactions[1].
-
Select the Proper Container: Use a designated, leak-proof, and chemically compatible container for solid hazardous waste. The container must have a secure, sealable lid[5][6].
-
Label the Container: The container must be clearly labeled before any waste is added. The label must include:
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste. Do not leave a funnel in the container[5][6].
-
Contaminated Labware: Disposable items (gloves, wipes, pipette tips) that are contaminated with this compound should be placed directly into the designated solid hazardous waste container.
-
Empty Original Containers: A chemical container is not considered "empty" until it has been triple-rinsed. The first rinseate must be collected and disposed of as hazardous waste[6]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to consult your EHS office. If the container cannot be rinsed, it should be disposed of as hazardous waste.
In the event of a spill:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE.
-
Contain the Spill: For solid spills, gently sweep up the material to avoid generating dust. Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
-
Contact EHS: Once the hazardous waste container is nearly full (approximately 90%), contact your institution's EHS office to arrange for a waste pickup[7]. Do not overfill containers[6].
-
Professional Incineration: The final and most effective method for the disposal of this type of chemical waste is high-temperature incineration conducted by a licensed professional waste disposal service[3][8]. This process ensures the complete destruction of the compound, preventing its release into the environment.
Logical Workflow for Waste Management
The following diagram illustrates the decision-making process for the handling and disposal of this compound and associated waste.
Caption: Decision workflow for safe disposal of this compound.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. Available at: [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. Available at: [Link]
-
Chemical Waste. University of California, Berkeley Environmental Health & Safety. Available at: [Link]
-
Section 2.0 Safe Disposal of Hazardous Chemical Waste. Kansas State University Environmental Health and Safety. Available at: [Link]
-
Waste Control Specialists (WCS). Waste Control Specialists LLC. Available at: [Link]
-
Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. Available at: [Link]
-
Hazardous Waste Disposal Services. Clean Management Environmental Group, Inc. Available at: [Link]
-
2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]
-
4-Amino-2-methyl-5-pyrimidinemethanamine Safety and Hazards. PubChem, National Institutes of Health. Available at: [Link]
-
North Las Vegas, NV Hazardous Waste Management. Clean Earth. Available at: [Link]
-
Waste Services. Safety-Kleen. Available at: [Link]
-
Where Can I Dispose Of Hazardous Waste? CountyOffice.org. Available at: [Link]
-
Green Synthesis of Pyrimidine Derivative. ResearchGate. Available at: [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
